molecular formula C7H6N2O3S B110517 1H-Benzimidazole-2-sulfonic acid CAS No. 40828-54-4

1H-Benzimidazole-2-sulfonic acid

Cat. No.: B110517
CAS No.: 40828-54-4
M. Wt: 198.2 g/mol
InChI Key: GWXQTTKUYBEZBP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXQTTKUYBEZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364463
Record name 1H-Benzimidazole-2-sulfonic acid
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Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660341
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40828-54-4
Record name 1H-Benzimidazole-2-sulfonic acid
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Record name 1H-Benzimidazole-2-sulfonic acid
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Record name 1H-Benzimidazole-2-sulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-sulfonic Acid from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-Benzimidazole-2-sulfonic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-phenylenediamine. The primary focus is on a robust and widely practiced two-step methodology involving the formation of a 2-mercaptobenzimidazole intermediate, followed by its controlled oxidation. This document offers an in-depth analysis of the underlying reaction mechanisms, a comparative evaluation of various oxidative agents, detailed step-by-step experimental protocols, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in the development of novel therapeutics, including glutamate racemase (GR) inhibitors with potential antibacterial applications.[1] The strategic placement of the sulfonic acid group at the C-2 position of the benzimidazole scaffold imparts unique chemical properties, influencing solubility, acidity, and potential for further functionalization.

Direct electrophilic sulfonation of the benzimidazole ring at the C-2 position is challenging. The C-2 carbon is part of the guanidinyl fragment (N-C=N) and is relatively electron-deficient, making it less susceptible to attack by electrophiles.[2] Electrophilic substitution on the benzimidazole ring typically occurs on the benzene portion (positions 4, 5, 6, and 7).[2] Therefore, a more strategic and reliable approach involves the initial introduction of a more readily manipulated functional group at the C-2 position, which can then be converted to the desired sulfonic acid.

The most prevalent and efficient strategy commences with the synthesis of 2-mercaptobenzimidazole (also known as 2-benzimidazolethione) from o-phenylenediamine, followed by the oxidation of the thiol group to a sulfonic acid. This two-step process offers high yields and a reliable pathway to the target molecule.

dot

Caption: Overall synthetic workflow from o-phenylenediamine.

Synthetic Pathway: A Two-Step Approach

Step 1: Synthesis of 2-Mercaptobenzimidazole

The initial and crucial step is the cyclization of o-phenylenediamine with a one-carbon synthon to form the benzimidazole ring with a sulfur functionality at the C-2 position. The most common reagent for this transformation is carbon disulfide (CS₂).

Mechanism of 2-Mercaptobenzimidazole Formation:

The reaction proceeds through a nucleophilic addition mechanism. One of the amino groups of o-phenylenediamine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization with the elimination of hydrogen sulfide to yield 2-mercaptobenzimidazole. The reaction is often carried out in the presence of a base like potassium hydroxide, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity.

dot

Caption: Mechanism of 2-mercaptobenzimidazole formation.

Experimental Protocol for 2-Mercaptobenzimidazole Synthesis:

This protocol is adapted from established literature procedures.[3]

  • Materials:

    • o-Phenylenediamine (0.1 mole)

    • Potassium hydroxide (0.1 mole)

    • Carbon disulfide (0.1 mole)

    • 95% Ethanol

    • Water

    • Dilute Acetic Acid

    • Activated Charcoal

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and potassium hydroxide in a mixture of 95% ethanol and water.

    • Carefully add carbon disulfide to the mixture.

    • Heat the reaction mixture under reflux for 3 hours.

    • After reflux, cautiously add activated charcoal to the hot solution and continue heating for an additional 10 minutes to decolorize the solution.

    • Filter the hot mixture to remove the charcoal.

    • Heat the filtrate to 60-70 °C and add warm water.

    • Acidify the solution with dilute acetic acid while stirring. The product will precipitate as white crystals.

    • Cool the mixture in an ice bath to complete the crystallization.

    • Collect the product by filtration, wash with cold water, and dry.

  • Self-Validation: The successful synthesis of 2-mercaptobenzimidazole is indicated by the formation of a white crystalline solid with a melting point of approximately 300-304 °C.[3]

Step 2: Oxidation of 2-Mercaptobenzimidazole to this compound

The second step involves the oxidation of the thiol group of 2-mercaptobenzimidazole to a sulfonic acid. This transformation requires a strong oxidizing agent. Several reagents can be employed, each with its own advantages and disadvantages.

Mechanism of Thiol Oxidation:

The oxidation of a thiol to a sulfonic acid is a stepwise process. The thiol is first oxidized to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and finally to the sulfonic acid (R-SO₃H).[4][5][6] The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. Strong oxidants like potassium permanganate or an excess of hydrogen peroxide will drive the reaction to completion to form the sulfonic acid.

dot

Caption: Stepwise oxidation of a thiol to a sulfonic acid.

Comparative Analysis of Oxidizing Agents:

Oxidizing AgentAdvantagesDisadvantagesCausality Behind Choice
Potassium Permanganate (KMnO₄) Strong oxidant, readily available, effective.[7]Can lead to over-oxidation and side reactions if not controlled. Generates manganese dioxide (MnO₂) waste.Chosen for its high oxidizing power to ensure complete conversion to the sulfonic acid. The reaction is often run in a basic medium to control its reactivity.
Hydrogen Peroxide (H₂O₂) "Green" oxidant (byproduct is water), effective, can be selective.[1]Requires careful control of temperature and concentration to avoid side reactions and ensure complete oxidation.A preferred choice for environmentally conscious processes. The reaction is typically performed in a basic solution to activate the peroxide.
Sodium Percarbonate (2Na₂CO₃·3H₂O₂) Solid and stable source of hydrogen peroxide, easy to handle, environmentally friendly.May have slower reaction rates compared to aqueous H₂O₂ or KMnO₄.Offers a safer and more convenient alternative to handling concentrated hydrogen peroxide solutions, releasing it in situ.

Experimental Protocols for Oxidation:

  • Method A: Using Potassium Permanganate [7]

    • Materials:

      • 2-Mercaptobenzimidazole (0.05 mol)

      • 50% Sodium hydroxide solution

      • Potassium permanganate (0.11 mol)

      • Water

      • Hydrochloric acid

    • Procedure:

      • In a flask, prepare a boiling solution of 2-mercaptobenzimidazole in water and add the sodium hydroxide solution.

      • Slowly add a solution of potassium permanganate in water to the boiling mixture in small portions with vigorous stirring.

      • After the addition is complete, continue to reflux the mixture for approximately 45 minutes.

      • Filter off the manganese dioxide precipitate.

      • Acidify the filtrate with hydrochloric acid to a pH of 1.

      • The resulting precipitate of this compound is collected by filtration and washed with water.

  • Method B: Using Hydrogen Peroxide [1]

    • Materials:

      • 2-Mercaptobenzimidazole

      • Potassium hydroxide

      • Hydrogen peroxide (30% solution)

    • Procedure:

      • Dissolve 2-mercaptobenzimidazole in an aqueous solution of potassium hydroxide.

      • Cool the solution in an ice bath.

      • Slowly add hydrogen peroxide to the cooled solution with stirring.

      • After the addition, allow the reaction to proceed at room temperature.

      • Acidify the reaction mixture to precipitate the product.

      • Collect the product by filtration, wash, and dry.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

PropertyValue/Description
Molecular Formula C₇H₆N₂O₃S
Molecular Weight 198.20 g/mol [8]
Appearance White to light beige crystalline powder.[1]
Melting Point 116-119 °C[1]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, typically in the range of δ 7.2-7.8 ppm. The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift.[4]

  • ¹³C NMR: The spectrum should display signals for the seven carbon atoms. The C-2 carbon, attached to the sulfonic acid group, would be significantly downfield. The aromatic carbons would appear in the typical region of δ 110-140 ppm.[9]

  • FTIR (cm⁻¹): Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), C=N and C=C stretching of the benzimidazole ring (1650-1400 cm⁻¹), and strong characteristic bands for the sulfonic acid group (S=O stretches around 1350 and 1175 cm⁻¹, and S-O stretch around 1040 cm⁻¹).[5]

Safety Considerations

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • o-Phenylenediamine: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Carbon Disulfide: Highly flammable liquid with a low flash point. It is also toxic and can cause harm if inhaled or absorbed through the skin.[9]

  • Potassium Permanganate: A strong oxidizing agent. It can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye damage.[4]

  • Hydrogen Peroxide (30%): A strong oxidizer and corrosive. Can cause severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound from o-phenylenediamine is most effectively and reliably achieved through a two-step process involving the formation of 2-mercaptobenzimidazole followed by its oxidation. This guide has detailed the mechanistic underpinnings of this pathway, provided a comparative analysis of different oxidative methods, and presented detailed experimental protocols. By understanding the rationale behind the synthetic strategy and adhering to strict safety precautions, researchers can successfully and safely prepare this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). - ResearchGate. (n.d.).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (n.d.).
  • The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule - DergiPark. (2022, August 9).
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
  • Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl - SciSpace. (n.d.).
  • This compound | C7H6N2O3S | CID 1572160 - PubChem. (n.d.).
  • Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives - Der Pharma Chemica. (n.d.).
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025, April 30).

Sources

An In-depth Technical Guide to 1H-Benzimidazole-2-sulfonic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-sulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis, and potential applications of this versatile molecule.

Introduction to this compound

This compound, also known as BISA, is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[1] The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring imparts unique physicochemical properties and biological activities to the parent molecule.

This compound is noted for its potential as a glutamate racemase (GR) inhibitor, making it a promising candidate for the development of novel antibacterial drugs.[4][5] Furthermore, it serves as a versatile reactant in the synthesis of more complex molecules with therapeutic potential, such as bis(benzimidazol-2-yl)amines with antitrichinellosis activity.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is fundamental for its application and further development.

Core Chemical Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.[5][6][7]

PropertyValueSource(s)
CAS Number 40828-54-4[6]
Molecular Formula C₇H₆N₂O₃S[6]
Molecular Weight 198.20 g/mol [6]
IUPAC Name This compound[6]
Melting Point 116-119 °C[4][5]
Physical Form White to light beige crystalline powder[5]
InChI InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)[6]
InChIKey GWXQTTKUYBEZBP-UHFFFAOYSA-N[6]
SMILES OS(=O)(=O)c1nc2ccccc2[nH]1[8]
Solubility >29.7 µg/mL (at pH 7.4)[6]
Molecular Structure

The structure of this compound is characterized by the planar benzimidazole ring system with a sulfonic acid group attached to the carbon atom between the two nitrogen atoms. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the oxidation of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole).[4][5] This precursor is readily prepared by the condensation of o-phenylenediamine with carbon disulfide.[9]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Oxidation cluster_product Final Product o_phenylenediamine o-Phenylenediamine thiol 1H-Benzimidazole-2-thiol o_phenylenediamine->thiol cs2 Carbon Disulfide cs2->thiol bisa This compound thiol->bisa oxidant Oxidizing Agent (e.g., H₂O₂, KMnO₄, Sodium Percarbonate) oxidant->bisa

Caption: General synthesis workflow for this compound.

Experimental Protocol: Oxidation of 1H-Benzimidazole-2-thiol

This protocol is based on methods described in the literature, which utilize strong oxidizing agents.[5][9] An improved and potentially safer method using aqueous sodium percarbonate has also been developed.[10]

Materials:

  • 1H-Benzimidazole-2-thiol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve 1H-benzimidazole-2-thiol in an aqueous solution of potassium hydroxide or sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., hydrogen peroxide or a solution of potassium permanganate) to the cooled solution while stirring. Maintain the temperature below a critical threshold to control the exothermic reaction.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.

  • The resulting precipitate, this compound, is collected by filtration.

  • Wash the precipitate with cold water to remove any remaining impurities.

  • Dry the product under vacuum.

Causality in Experimental Choices:

  • Alkaline Conditions: The initial dissolution in a basic solution deprotonates the thiol, forming a more soluble and reactive thiolate anion.

  • Controlled Temperature: The oxidation is an exothermic process. Low temperatures are crucial to prevent side reactions and ensure the stability of the product.

  • Acidification: The final product is a sulfonic acid, which is often more soluble in its salt form. Acidification protonates the sulfonate group, causing the less soluble acid form to precipitate out of the aqueous solution, allowing for its isolation.

Reactivity

The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the benzimidazole ring. It can be converted into other functional groups, making this compound a useful intermediate. For instance, it can be reacted with hydrazine hydrate to form 1H-benzimidazol-2-yl-hydrazine, a key precursor for the synthesis of hydrazone derivatives with potential antiparasitic and antioxidant activities.[9][11]

Applications in Research and Drug Development

The unique structure of this compound and its derivatives has led to their investigation in several areas of research and development.

Antibacterial Potential: Glutamate Racemase Inhibition

This compound has been identified as an inhibitor of glutamate racemase (GR).[4][5] This enzyme is essential for the synthesis of D-glutamate, a key component of the peptidoglycan cell wall in many bacteria. As GR is absent in mammals, it represents an attractive target for the development of selective antibacterial agents.

mechanism_of_action BISA 1H-Benzimidazole- 2-sulfonic acid GR Glutamate Racemase (Bacterial Enzyme) BISA->GR Inhibits D_Glu D-Glutamate GR->D_Glu Produces L_Glu L-Glutamate L_Glu->GR Substrate Peptidoglycan Peptidoglycan Synthesis D_Glu->Peptidoglycan Required for CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Proposed mechanism of antibacterial action via glutamate racemase inhibition.

Benzimidazoles in Medicinal Chemistry

The broader class of benzimidazole derivatives has a rich history in medicine.[1] They are integral to drugs targeting a variety of conditions, including:

  • Anthelmintics: Albendazole and mebendazole function by binding to the tubulin of parasites.[1]

  • Proton Pump Inhibitors: Omeprazole and lansoprazole are used to treat acid reflux and ulcers.[1]

  • Antihistamines: Mizolastine and bilastine are used for allergy relief.[1]

  • Anticancer Agents: Some benzimidazole derivatives act as topoisomerase inhibitors or microtubule disruptors.[3]

The development of new synthetic routes and the exploration of novel derivatives, such as those originating from this compound, continue to be an active area of research.[2]

UV Filters in Cosmetics

While not a direct application of this compound itself, structurally related compounds like 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole) are widely used as UV filters in sunscreens.[12] These compounds are effective at absorbing UVB radiation. The sulfonic acid group imparts water solubility, allowing for their incorporation into the aqueous phase of cosmetic formulations.[12] This highlights the utility of the benzimidazole sulfonic acid scaffold in materials science and personal care products.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[13] It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[13]

Conclusion

This compound is a compound with significant potential, stemming from its unique chemical structure and properties. Its role as a glutamate racemase inhibitor positions it as a valuable lead compound in the quest for new antibacterial agents. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of a diverse range of novel benzimidazole derivatives with potential applications in medicine and beyond. As research into this and related compounds continues, we can anticipate the emergence of new and innovative applications for this versatile molecular scaffold.

References

  • PubChem. This compound.
  • Georganics. This compound - High purity. [Link][14]
  • ResearchGate. Synthesis of benzimidazoles using sulfonic acid functionalized silica. [Link][15]
  • Research Scientific. This compound. [Link][16]
  • RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][10]
  • ResearchGate.
  • Chemdad. This compound. [Link][5]
  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link][13]
  • Taylor & Francis Online. An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. [Link][11]
  • PubChem. Phenylbenzimidazolesulphonic acid. [Link][19]
  • PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link][2]
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  • DergiPark.
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  • PMC. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link][32]
  • RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][12]

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An In-depth Technical Guide on the Putative Mechanism of Action of 1H-Benzimidazole-2-sulfonic Acid as a Glutamate Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glutamate racemase (MurI) is a critical bacterial enzyme responsible for the synthesis of D-glutamate, an essential component of peptidoglycan cell walls. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the proposed mechanism of action of 1H-Benzimidazole-2-sulfonic acid as an inhibitor of glutamate racemase. While initial screenings have suggested its potential as an inhibitor, this document critically evaluates the available evidence, outlines a hypothesized mechanism based on the enzyme's known catalytic action and the inhibitor's structural features, and provides detailed experimental protocols for the rigorous validation of its inhibitory characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

Introduction: Glutamate Racemase as a Key Antimicrobial Target

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and environmental insults. Peptidoglycan, a major component of the cell wall, is a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues, cross-linked by short peptide chains. A unique and essential feature of these peptide stems is the presence of D-amino acids, particularly D-glutamate.[1]

In bacteria, the synthesis of D-glutamate from its L-enantiomer is catalyzed by the enzyme glutamate racemase (MurI).[1] This enzyme is a cofactor-independent racemase, employing a "two-base" catalytic mechanism.[2][3] The active site of glutamate racemase typically contains two conserved cysteine residues that act as the catalytic acid/base pair.[2][3][4] One cysteine deprotonates the α-carbon of the glutamate substrate, forming a planar carbanionic intermediate, while the other cysteine reprotonates the intermediate from the opposite face, resulting in the other enantiomer.[2][3]

The essentiality of glutamate racemase for bacterial viability and its absence in mammalian cells make it an ideal target for the development of novel antibiotics.[4][5] Inhibition of this enzyme would disrupt peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

This compound: A Putative Glutamate Racemase Inhibitor

This compound is a small molecule that has been investigated as a potential inhibitor of glutamate racemase.[6][7] Its benzimidazole core is a common scaffold in medicinal chemistry, and the sulfonic acid group provides a charged moiety that could potentially interact with the active site of the enzyme.

However, it is crucial to note that the inhibitory activity of this compound against glutamate racemase appears to be species-specific and may be weak. A study screening known glutamate racemase inhibitors against the enzyme from Burkholderia cenocepacia (BcGR) found that this compound was a very weak inhibitor of this particular isozyme.[1] This highlights the variability in the active sites of glutamate racemases across different bacterial species and underscores the importance of empirical validation for any potential inhibitor.[4][5]

Hypothesized Mechanism of Action

In the absence of direct structural or detailed kinetic data for the interaction of this compound with glutamate racemase, we can propose a hypothetical mechanism of action based on the known features of the enzyme's active site and the chemical properties of the inhibitor. It is important to emphasize that this is a theoretical model that requires experimental verification.

Competitive Inhibition Model

Given its structural resemblance to the glutamate substrate, particularly the presence of a negatively charged group (sulfonic acid) that could mimic the carboxylate of glutamate, a competitive mode of inhibition is plausible.

  • Binding to the Active Site: this compound could bind to the active site of glutamate racemase, occupying the same space as the natural substrate, L- or D-glutamate.

  • Interaction with Key Residues: The sulfonic acid group could form electrostatic interactions with positively charged or polar residues within the active site that normally coordinate the carboxylate groups of glutamate. The benzimidazole ring could engage in hydrophobic or stacking interactions with nonpolar residues in the binding pocket.

  • Prevention of Substrate Binding: By occupying the active site, the inhibitor would prevent the binding of the glutamate substrate, thereby inhibiting the racemization reaction.

The following diagram illustrates the hypothetical binding of this compound in the glutamate racemase active site, preventing the binding of the natural substrate.

G cluster_enzyme Glutamate Racemase Active Site cluster_inhibitor This compound Cys_A Cys74 (Thiolate) Cys_B Cys185 (Thiol) Arg_X Arg/Lys Residue Hydrophobic_Pocket Hydrophobic Pocket Benzimidazole Benzimidazole Ring Benzimidazole->Hydrophobic_Pocket Hydrophobic Interaction Sulfonic_Acid Sulfonic Acid Group Sulfonic_Acid->Arg_X Electrostatic Interaction Glutamate Glutamate (Substrate)

Caption: Hypothetical competitive inhibition of glutamate racemase.

Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound as a glutamate racemase inhibitor, a series of biochemical and biophysical assays are required.

Enzyme Kinetics: IC50 Determination and Mechanism of Action Studies

Objective: To determine the potency of the inhibitor (IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology: A continuous coupled-enzyme assay is commonly employed to monitor glutamate racemase activity.

  • Principle: The production of D-glutamate by glutamate racemase is coupled to the oxidation of D-glutamate by D-glutamate oxidase, which produces α-ketoglutarate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate (e.g., Amplex Red), leading to a fluorescent product that can be monitored over time.

  • Reagents:

    • Purified glutamate racemase

    • L-glutamate (substrate)

    • D-glutamate oxidase

    • Horseradish peroxidase

    • Amplex Red reagent

    • This compound (inhibitor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • IC50 Determination Protocol: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add a fixed concentration of glutamate racemase, D-glutamate oxidase, horseradish peroxidase, and Amplex Red to each well. c. Add the different concentrations of the inhibitor to the respective wells. d. Initiate the reaction by adding a fixed concentration of L-glutamate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction rates for each inhibitor concentration. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Action Study Protocol: a. Perform the coupled-enzyme assay as described above, but vary the concentration of the substrate (L-glutamate) at several fixed concentrations of the inhibitor. b. Measure the initial reaction rates for each combination of substrate and inhibitor concentration. c. Plot the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and the inhibition constant (Ki).

Biophysical Assays: Direct Binding Analysis

Objective: To confirm direct binding of the inhibitor to the enzyme and to determine the binding affinity (Kd).

Methodology: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used.

  • Isothermal Titration Calorimetry (ITC): a. Place a solution of purified glutamate racemase in the sample cell of the calorimeter. b. Fill the injection syringe with a solution of this compound. c. Perform a series of injections of the inhibitor into the enzyme solution. d. Measure the heat changes associated with each injection. e. Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

  • Surface Plasmon Resonance (SPR): a. Immobilize purified glutamate racemase onto a sensor chip. b. Flow solutions of this compound at various concentrations over the chip surface. c. Measure the change in the refractive index at the surface as the inhibitor binds to the enzyme. d. Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

Structural Biology: Elucidating the Binding Mode

Objective: To visualize the atomic-level interactions between the inhibitor and the enzyme.

Methodology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed.

  • X-ray Crystallography: a. Co-crystallize purified glutamate racemase with this compound. b. Expose the crystals to a high-intensity X-ray beam. c. Collect the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex. d. Analyze the electron density map to determine the precise binding orientation of the inhibitor in the active site and identify the specific amino acid residues involved in the interaction.

The following diagram illustrates the experimental workflow for validating the mechanism of action.

G cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_structural Structural Biology IC50 IC50 Determination MOA Mechanism of Action Studies IC50->MOA Potency ITC Isothermal Titration Calorimetry MOA->ITC Inhibition Mode SPR Surface Plasmon Resonance ITC->SPR Binding Affinity Xray X-ray Crystallography SPR->Xray Direct Binding Xray->MOA Binding Site Confirmation

Caption: Experimental workflow for inhibitor characterization.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be carefully analyzed and presented to build a comprehensive understanding of the inhibitor's mechanism of action.

Table 1: Hypothetical Kinetic Parameters for this compound
ParameterValueMethod
IC50[To be determined] µMCoupled-Enzyme Assay
Ki[To be determined] µMLineweaver-Burk/Dixon Plot Analysis
Mode of Inhibition[To be determined]Lineweaver-Burk/Dixon Plot Analysis
Kd[To be determined] µMIsothermal Titration Calorimetry

Conclusion and Future Directions

While this compound has been identified as a potential, albeit possibly weak, inhibitor of glutamate racemase, a thorough investigation of its mechanism of action is warranted. The proposed competitive inhibition model provides a rational starting point for experimental validation. The detailed protocols outlined in this guide offer a clear path for researchers to determine the inhibitor's potency, mode of action, and binding characteristics.

Future work should focus on performing these experiments with glutamate racemases from various bacterial species to assess the inhibitor's spectrum of activity. Should this compound prove to be a potent and selective inhibitor for certain species, structure-activity relationship (SAR) studies could be initiated to optimize its chemical structure for improved efficacy. The insights gained from such studies will be invaluable for the rational design of next-generation antibiotics targeting the crucial glutamate racemase enzyme.

References

  • May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of Molecular Biology, 373(3), 643-656. [Link]
  • De Biase, D., et al. (2016). Biochemical Characterization of Glutamate Racemase—A New Candidate Drug Target against Burkholderia cenocepacia Infections. PLOS ONE, 11(11), e0167334. [Link]
  • Tanner, M. E. (2002). Active Site Residues of Glutamate Racemase. Accounts of Chemical Research, 35(4), 237-244. [Link]
  • Glutamate racemase - Wikipedia. (n.d.). In Wikipedia.
  • Gala, V. R., & Tanner, M. E. (2000). Active Site Residues of Glutamate Racemase. Biochemistry, 39(16), 4689-4696. [Link]
  • Ruzheinikov, S. N., et al. (2007). Structural basis for glutamate racemase inhibition. FEBS Letters, 581(22), 4233-4237. [Link]
  • Witkin, K. R., et al. (2019). An atomistic understanding of allosteric inhibition of glutamate racemase: a dampening of native activation dynamics. Chemical Science, 10(11), 3266-3275. [Link]
  • Spizz, G., et al. (2019). Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors. Journal of the American Chemical Society, 141(10), 4414-4423. [Link]
  • May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. PubMed, 17765228. [Link]
  • Stoyanova, E., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2542. [Link]
  • This compound Three Chongqing Chemdad Co. (n.d.).
  • Radkov, A. D., & Moe, L. A. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1112. [Link]
  • This compound | C7H6N2O3S | CID 1572160. (n.d.). PubChem.
  • This compound - High purity | EN. (n.d.). Georganics.
  • Lundqvist, T., et al. (2013). Resistance mechanism to an uncompetitive inhibitor of a single-substrate, single-product enzyme: a study of Helicobacter pylori glutamate racemase. Future Medicinal Chemistry, 5(11), 1269-1282. [Link]
  • Potrykus, J., et al. (2014). Inhibition of glutamate racemase by substrate-product analogues. Bioorganic & Medicinal Chemistry Letters, 24(5), 1363-1366. [Link]
  • Witkin, K. R., et al. (2019). An Atomistic Understanding of Allosteric Inhibition of Glutamate Racemase: a Dampening of Native Activation Dynamics. Vrije Universiteit Amsterdam Research Portal. [Link]
  • Sriram, D., et al. (2018). Identification and development of benzoxazole derivatives as novel bacterial glutamate racemase inhibitors. European Journal of Medicinal Chemistry, 146, 593-603. [Link]
  • Basu, A. C., et al. (2006). Targeted disruption of serine racemase affects glutamatergic neurotransmission and behavior.
  • In search of an effective inhibitor of glutamate racemase. (n.d.). UBC Library Open Collections.

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A Technical Guide to the Spectroscopic Characterization of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 1H-Benzimidazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this important heterocyclic compound. While comprehensive experimental spectra for this specific molecule are not widely published, this guide constructs an expected spectroscopic profile based on established data from analogous benzimidazole derivatives and fundamental spectroscopic principles.

Introduction

This compound is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a sulfonic acid group at the 2-position.[1] This substitution imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.[2] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the anticipated spectroscopic signatures of this compound and the rationale behind these expectations.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of closely related benzimidazole structures and general spectroscopic theory.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~12.5 (br s, 1H)N-H
~7.6-7.8 (m, 2H)H4/H7
~7.2-7.4 (m, 2H)H5/H6
~8.5 (br s, 1H)SO₃-H

Note: The sulfonic acid proton may be exchangeable and its visibility can depend on the solvent and water content.

Table 2: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-2500O-H stretch (sulfonic acid)Broad, Strong
3050-2950N-H stretchMedium
1620-1600C=N stretchMedium
1580-1450C=C aromatic ring stretchMedium-Strong
1250-1150S=O stretch (asymmetric)Strong
1080-1030S=O stretch (symmetric)Strong
Table 3: Predicted Mass Spectrometry Data
Technique Parameter Expected Value
High-Resolution MS (ESI-) [M-H]⁻ 197.0022
Low-Resolution MS (EI) Major Fragments (m/z) 118, 91, 64

Experimental Protocols & Methodologies

The following sections detail the standardized procedures for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will identify the aromatic and acidic protons, while ¹³C NMR will map the carbon skeleton.

Step-by-Step Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar sulfonic acid and for observing the exchangeable N-H and SO₃-H protons.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

    • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational modes for the N-H, O-H, C=N, C=C, and S=O bonds are expected.[6]

Step-by-Step Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Step-by-Step Protocol for HRMS Data Acquisition (ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Determine the accurate mass of the [M-H]⁻ ion.

    • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The theoretical exact mass for C₇H₅N₂O₃S⁻ is 197.0022.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR-FTIR) Synthesis->IR MS Mass Spectrometry (HRMS-ESI) Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Final Structure Confirmation Purity->Confirmation

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Discussion and Interpretation of Expected Spectra

NMR Spectra: The ¹H NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the symmetrically equivalent protons H4/H7 and H5/H6 of the benzimidazole ring system. A broad singlet for the N-H proton is anticipated, and its chemical shift may vary. The most downfield signal is expected to be the acidic proton of the sulfonic acid group. In the ¹³C NMR spectrum, four distinct signals are expected for the benzimidazole core, with the carbon atom attached to the sulfonic acid group (C2) being the most deshielded.

IR Spectrum: The IR spectrum will be characterized by a very broad absorption in the 3100-2500 cm⁻¹ region, typical for the O-H stretching of a sulfonic acid. The N-H stretch will appear as a sharper band around 3000 cm⁻¹. The presence of strong absorptions for the asymmetric and symmetric S=O stretching vibrations in the 1250-1030 cm⁻¹ range is a key diagnostic feature for the sulfonic acid group. Aromatic C=C and C=N stretching vibrations will be observed in the 1620-1450 cm⁻¹ region.

Mass Spectrum: High-resolution mass spectrometry in negative ESI mode is the preferred method for confirming the molecular formula. The detection of an ion with a mass-to-charge ratio corresponding to [C₇H₅N₂O₃S]⁻ with high mass accuracy (within 5 ppm) provides unambiguous evidence for the elemental composition. In electron ionization (EI) mass spectrometry, fragmentation would be expected. The molecular ion may be weak or absent. Common fragments would likely include the loss of SO₃ (80 Da) to give the benzimidazole radical cation (m/z 118), followed by further fragmentation of the benzimidazole ring.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining NMR, IR, and MS data, researchers can confidently confirm the structure and assess the purity of this compound. The provided protocols and expected spectral data serve as a valuable resource for scientists engaged in the synthesis and analysis of benzimidazole derivatives. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF.
  • ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
  • ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF.
  • PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.
  • MDPI. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • ResearchGate. (n.d.). New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
  • Georganics. (n.d.). This compound - High purity | EN.
  • ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the.
  • MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.
  • NIST. (n.d.). 1H-Benzimidazole.
  • Royal Society of Chemistry. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides.
  • Research Scientific. (n.d.). This compound.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

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An In-depth Technical Guide to the Solubility of 1H-Benzimidazole-2-sulfonic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Benzimidazole-2-sulfonic acid. Recognizing the scarcity of publicly available quantitative data, this document delivers a foundational understanding of the physicochemical principles governing its solubility. It presents a predictive solubility profile based on its molecular structure and offers a detailed, field-proven experimental protocol for researchers to determine its thermodynamic solubility accurately. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis to pharmaceutical formulation.

Introduction: A Molecule of Dichotomous Nature

This compound (C₇H₆N₂O₃S, MW: 198.20 g/mol ) is a fascinating heterocyclic compound, integrating two functional moieties with opposing solubility tendencies within a single molecular framework.[1] The benzimidazole core is an aromatic, largely hydrophobic structure, which generally confers solubility in organic solvents.[2] Conversely, the sulfonic acid group (-SO₃H) is highly polar and acidic, typically imparting significant aqueous solubility and acting as a strong acid.[3] This structural duality dictates a complex solubility profile, making a priori predictions challenging and empirical determination essential.

Understanding the solubility of this compound is critical for its practical application. In drug development, solubility influences bioavailability and formulation strategies.[4] In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide will first explore the theoretical underpinnings of its solubility and then provide a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is a direct consequence of its molecular properties. The interplay between the non-polar benzimidazole ring and the highly polar, acidic sulfonic acid group suggests a preference for polar solvents capable of hydrogen bonding and stabilizing the charged sulfonate group.

Key Physicochemical Properties:

PropertyValue/InformationSource(s)
Molecular Formula C₇H₆N₂O₃S[1]
Molecular Weight 198.20 g/mol [1]
Melting Point 116-119 °C[5][6]
pKa (Predicted) -1.47 ± 0.40[6]
Appearance White to light beige crystalline powder[6]
Aqueous Solubility >29.7 µg/mL (at pH 7.4)[1]

The predicted low pKa indicates that it is a strong acid, existing almost entirely in its ionized (sulfonate) form in any but the most acidic conditions. This ionic character is a primary driver of its solubility behavior.

Predicted Qualitative Solubility in Common Organic Solvents:

Based on first principles and limited available data, the following solubility profile is anticipated. This table serves as a guide for solvent selection in experimental studies.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSlightly to Moderately Soluble The hydroxyl group can hydrogen-bond with both the sulfonic acid group and the benzimidazole nitrogens. However, the non-polar benzimidazole core will limit high solubility. Vendor data indicates "slight" solubility in Methanol.[6][7]
Polar Aprotic DMSO, DMFModerately to Soluble These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the sulfonate group. Vendor data indicates "slight" solubility in DMSO.[6][7] This may be an underestimation, and experimental verification is crucial.
AcetonitrileSlightly Soluble Less polar than DMSO/DMF, its ability to solvate the ionic sulfonate is reduced.
Non-Polar Toluene, HexaneInsoluble The high polarity and ionic nature of the sulfonic acid group are incompatible with non-polar solvents.
Intermediate AcetoneSlightly Soluble The carbonyl group offers some polarity, but it is a weaker hydrogen bond acceptor than DMSO, leading to limited solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound using the universally recognized shake-flask method.[8][9] This method is considered the gold standard for generating reliable solubility data.[9]

Principle of the Shake-Flask Method

The shake-flask method establishes a dynamic equilibrium between the undissolved solid compound and a saturated solution.[9] By adding an excess of the solid to the solvent and agitating the mixture for a sufficient period, a saturated supernatant is produced. The concentration of the compound in this supernatant, after separation from the solid, represents the thermodynamic solubility.[9]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge capable of holding the selected vials

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Experimental Workflow

The workflow is designed to ensure that equilibrium is reached and that the analysis is accurate and reproducible.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound (~10-20 mg) into vial prep2 Add precise volume of solvent (e.g., 2 mL) prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials on orbital shaker prep3->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-48h equil1->equil2 equil3 Periodically check for undissolved solid equil2->equil3 sep1 Centrifuge vials to pellet solid material equil3->sep1 sep2 Carefully withdraw supernatant sep1->sep2 sep3 Filter supernatant through 0.22 µm syringe filter sep2->sep3 an1 Prepare serial dilutions of the filtrate sep3->an1 an2 Analyze by validated HPLC-UV/MS method an1->an2 an3 Quantify against a calibration curve an2->an3 result Calculate Solubility (mg/mL or g/L) an3->result

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Solutions:

  • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[9]
  • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
  • Securely cap the vial. Prepare each solvent condition in triplicate to ensure statistical validity.

2. Equilibration:

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
  • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure equilibrium is reached.[10]
  • Visually inspect the vials after the equilibration period to confirm that an excess of solid material remains. If all the solid has dissolved, the experiment must be repeated with a larger initial mass of the compound.

3. Phase Separation:

  • Remove the vials from the shaker and let them stand for a short period to allow for gross sedimentation.
  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
  • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.
  • Immediately filter the supernatant through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for most organic solvents). This step is critical to remove any suspended micro-particles.

4. Analysis and Quantification:

  • Prepare a calibration curve by dissolving a known mass of this compound in the solvent of interest to create a stock solution, followed by serial dilutions.
  • Analyze the standards and the filtered sample filtrates using a validated HPLC-UV or LC-MS method. The analytical method should be sensitive and specific for the compound.
  • Calculate the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Discussion and Implications for Research

The unique bifunctional nature of this compound leads to a challenging but predictable solubility profile. Its poor solubility in non-polar solvents renders them unsuitable for most applications. The compound will exhibit its highest solubility in highly polar, aprotic solvents like DMSO and DMF, which can effectively solvate both the aromatic system and the sulfonate group.

For researchers in drug development, the limited solubility in less polar organic solvents and the "slight" solubility in common protic solvents like ethanol suggest potential challenges.[6][7] Formulations may require the use of co-solvents, pH adjustment (in aqueous systems), or advanced techniques like salt formation to enhance bioavailability.[11] The strong acidity of the sulfonic acid group means that in any formulation containing even trace amounts of water or other protic substances, the compound will exist as an ion pair, which will dominate its behavior.

For synthetic chemists, the choice of reaction solvent is critical. While highly polar aprotic solvents may be suitable for solubilizing the compound, they may not be compatible with all reaction conditions. Purification strategies will likely rely on crystallization from mixed-solvent systems or chromatographic methods designed for polar compounds.

Conclusion

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID.
  • Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • ACS Publications. (2008). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-sulfonic acid is a key intermediate and building block in medicinal chemistry and materials science. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring the integrity of resulting products. This guide provides a detailed analysis of the thermal behavior of this compound, grounded in established chemical principles and data from analogous compounds. While specific thermogravimetric and calorimetric data for this compound are not widely published, this paper constructs a robust predictive model of its decomposition based on the well-documented chemistry of benzimidazoles and aromatic sulfonic acids.

Introduction to this compound

This compound (BISA) is a heterocyclic organic compound featuring a fused benzene and imidazole ring, with a sulfonic acid group attached at the 2-position of the imidazole ring.[1][2] The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents. The sulfonic acid group imparts unique solubility and reactivity characteristics, making BISA a versatile reactant in the synthesis of various derivatives, including compounds with antitrichinellosis activity and potential antibacterial drugs that act as glutamate racemase (GR) inhibitors.[1][2]

The synthesis of BISA is most commonly achieved through the oxidation of 1H-benzimidazole-2-thiol, often using hydrogen peroxide in a basic medium.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃S[3]
Molecular Weight 198.20 g/mol [3]
Appearance White to light beige crystalline powder[1]
Melting Point 116-119 °C[1][4]
CAS Number 40828-54-4[5]

Predicted Thermal Stability and Decomposition Pathway

The Benzimidazole Core: A Bastion of Stability

The benzimidazole ring system is known for its exceptional thermal stability.[6] This stability is attributed to the aromaticity of both the benzene and imidazole rings. For instance, polymers incorporating benzimidazole units, such as poly(benzimidazole–imide), exhibit decomposition temperatures in the range of 530 °C. This high thermal threshold suggests that the benzimidazole core of BISA is unlikely to be the initial point of thermal degradation under typical laboratory and process conditions.

The Sulfonic Acid Group: The Locus of Decomposition

The primary pathway for the thermal decomposition of aromatic sulfonic acids is hydrolytic desulfonation .[7][8] This reaction is essentially the reverse of electrophilic aromatic sulfonation. The C-S bond is susceptible to cleavage, particularly at elevated temperatures and in the presence of water or acidic protons.[7][9]

The generally accepted mechanism for acid-catalyzed desulfonation is as follows:

  • Protonation: An electrophile, typically a hydronium ion (H₃O⁺) from trace water, protonates the benzene ring of the benzimidazole moiety. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate (a sigma complex).

  • Elimination of Sulfur Trioxide: To restore aromaticity, the sulfonic acid group is eliminated as sulfur trioxide (SO₃).[9]

  • Formation of Benzimidazole and Sulfuric Acid: The liberated sulfur trioxide readily reacts with water to form sulfuric acid (H₂SO₄). The primary organic product is the parent arene, which in this case would be 1H-benzimidazole.[8]

The overall decomposition reaction can be summarized as:

C₇H₆N₂O₃S + H₂O --(Heat)--> C₇H₆N₂ + H₂SO₄

This desulfonation process is driven forward by the formation of the stable benzimidazole molecule and the removal of gaseous SO₃ (if the reaction is performed under anhydrous conditions, though SO₃ will still react with any available moisture).[9] The onset temperature for this decomposition is expected to be significantly lower than the decomposition temperature of the benzimidazole ring itself. Given the relatively low melting point of 116-119 °C, it is plausible that decomposition begins at temperatures not far above this range.

Decomposition_Pathway BISA This compound Intermediate Protonated Intermediate (Sigma Complex) BISA->Intermediate Products Decomposition Products Benzimidazole 1H-Benzimidazole Intermediate->Benzimidazole - H3O+ - SO3 SulfuricAcid Sulfuric Acid (from SO3 + H2O)

Caption: Predicted decomposition pathway of this compound.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared TGA pan (platinum or alumina is recommended).

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

    • Quantify the percentage of mass loss at each decomposition step. The expected mass loss for the desulfonation event (loss of SO₃) would be approximately 40.4%.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and detect any exothermic or endothermic events associated with decomposition.

Step-by-Step Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinhole lid if significant gas evolution is expected, to prevent pan rupture.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the expected decomposition range (e.g., 250 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to the melting point.

    • Observe any exothermic peaks that may indicate a decomposition event. The desulfonation process itself may be endothermic or exothermic depending on the overall energy balance of bond breaking and formation.

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Prep (5-10 mg) TGA_Run Heat 30-600°C @ 10°C/min (N2 atmosphere) TGA_Sample->TGA_Run TGA_Analysis Analyze Mass Loss vs. Temp TGA_Run->TGA_Analysis TGA_Result Decomposition Onset Mass Loss (%) TGA_Analysis->TGA_Result DSC_Sample Sample Prep (2-5 mg, sealed pan) DSC_Run Heat 30-250°C @ 10°C/min (N2 atmosphere) DSC_Sample->DSC_Run DSC_Analysis Analyze Heat Flow vs. Temp DSC_Run->DSC_Analysis DSC_Result Melting Point Decomposition Exotherm/Endotherm DSC_Analysis->DSC_Result Start Thermal Analysis of BISA Start->TGA_Sample Start->DSC_Sample

Caption: Recommended experimental workflow for the thermal analysis of BISA.

Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

The thermal decomposition of BISA is predicted to release sulfur trioxide and form sulfuric acid. Sulfur trioxide is a highly corrosive and toxic gas. Therefore, all thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its likely behavior can be derived from fundamental chemical principles. The molecule's stability is dictated by the thermally robust benzimidazole core and the more labile sulfonic acid group. The primary decomposition pathway is anticipated to be hydrolytic desulfonation, yielding 1H-benzimidazole and sulfuric acid, likely commencing at temperatures moderately above its melting point. For definitive characterization, the detailed TGA and DSC protocols provided in this guide offer a systematic approach to elucidating its precise thermal profile. This predictive and methodological framework is essential for chemists and engineers working with this versatile compound, ensuring both safety and efficacy in its application.

References

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An In-depth Technical Guide to tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate (4-Anilino-1-Boc-piperidine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a pivotal chemical intermediate in modern synthetic chemistry. This document delves into its core physicochemical properties, established analytical methodologies for its characterization, and its primary application as a regulated precursor in the synthesis of potent synthetic opioids. This guide is intended for researchers, scientists, and professionals in drug development and forensic chemistry who require a detailed understanding of this compound's characteristics and handling.

Introduction and Disambiguation

It is imperative to clarify a point of potential confusion regarding Chemical Abstracts Service (CAS) numbers. While this guide focuses on tert-butyl 4-(phenylamino)piperidine-1-carboxylate , it is crucial to note that the CAS number 40828-54-4 is incorrectly associated with this compound in some contexts. The correct CAS number for tert-butyl 4-(phenylamino)piperidine-1-carboxylate is 125541-22-2 . The former CAS number, 40828-54-4, correctly identifies 1H-Benzimidazole-2-sulfonic acid [1][2][3][4][5], a distinct chemical entity. This guide will exclusively discuss the properties and applications of the compound correctly identified by CAS number 125541-22-2.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 4-Anilino-1-Boc-piperidine, 1-Boc-4-AP, or 4-ANBocP, is a derivative of 4-anilinopiperidine where the secondary amine on the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This protective group strategy is a cornerstone of modern organic synthesis, allowing for controlled, sequential reactions. The primary significance of this compound lies in its role as a key precursor in the synthesis of fentanyl and its numerous analogues[1][6]. Its utility in this capacity has led to its classification as a regulated chemical in many jurisdictions, including its designation as a List 1 Chemical by the U.S. Drug Enforcement Administration (DEA)[1][6][7].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Anilino-1-Boc-piperidine is essential for its handling, storage, and application in synthetic workflows.

PropertyValueSource(s)
CAS Number 125541-22-2[1][8][9]
Molecular Formula C₁₆H₂₄N₂O₂[1][8]
Molecular Weight 276.38 g/mol [1]
IUPAC Name tert-butyl 4-(phenylamino)piperidine-1-carboxylate[1][10]
Appearance Crystalline solid[8]
Purity ≥98%[8]
Solubility DMF: 15 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL[8]
λmax 249 nm[8]
Storage Temperature -20°C[8]
Stability ≥ 5 years (under recommended storage conditions)[8]

Synthesis and Reaction Mechanisms

The synthesis of 4-Anilino-1-Boc-piperidine is most commonly achieved through reductive amination. This process leverages the reaction between a ketone and an amine in the presence of a reducing agent.

Reductive Amination Synthesis Protocol

This protocol describes a common laboratory-scale synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from N-Boc-4-piperidinone and aniline.

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane

  • 2M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture. The use of STAB is strategic as it is a mild and selective reducing agent, well-suited for reductive aminations and less sensitive to acidic conditions than other hydride reagents.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with a 2M aqueous NaOH solution and stir for 1 hour to neutralize the acetic acid and quench any remaining reducing agent.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[11].

  • The crude product can be further purified by column chromatography if necessary.

Synthesis N-Boc-4-piperidinone N-Boc-4-piperidinone Intermediate_Imine Intermediate Imine/Iminium ion N-Boc-4-piperidinone->Intermediate_Imine + Aniline (Acid Catalyst) Aniline Aniline Product tert-butyl 4-(phenylamino) piperidine-1-carboxylate Intermediate_Imine->Product Reduction (Sodium triacetoxyborohydride)

Caption: Reductive amination pathway for the synthesis of 4-Anilino-1-Boc-piperidine.

Analytical Methodologies

Accurate identification and quantification of 4-Anilino-1-Boc-piperidine are critical for quality control in synthesis and for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of 4-Anilino-1-Boc-piperidine by GC-MS.

Instrumentation:

  • Agilent GC-MS system (or equivalent)

  • HP1-MS column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (split mode 1:50)

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min

  • Oven Program: 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 7.1 min, then ramp to 325°C at 50°C/min and hold for 6.1 min.

  • Transfer Line Temperature: 235°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 280°C

  • Quadrupole Temperature: 180°C

  • Scan Range: m/z 50-550 amu[6]

The choice of a non-polar column like HP1-MS is suitable for the analysis of this relatively non-polar compound. The temperature program is designed to ensure good separation from potential impurities and solvent peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general HPLC method for the analysis of 4-Anilino-1-Boc-piperidine.

Instrumentation:

  • Agilent HPLC system (or equivalent) with a Time-of-Flight (TOF) mass spectrometer

  • Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 µm) or equivalent

HPLC Conditions:

  • Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, then to 100% B over 5 min, hold for 1 min, and return to 5% B.

MS (TOF) Conditions:

  • Ionization Mode: Dual AJS Electrospray Ionization (ESI), positive ion mode

  • Mass Scan Range: m/z 82-1000 amu

  • Drying Gas (N₂): 6 L/min at 325°C

  • Nebulizer: 25 psig[6]

The use of a C18 reversed-phase column is standard for compounds of this polarity. The gradient elution allows for the effective separation of the analyte from other components in the sample matrix.

Core Applications and Regulatory Context

The predominant application of 4-Anilino-1-Boc-piperidine is as a direct precursor in the synthesis of fentanyl and a wide array of its analogues[1][6]. The Boc-protecting group allows for the controlled N-acylation of the aniline nitrogen, a key step in the formation of the fentanyl core structure.

Role in Fentanyl Synthesis

The synthesis of fentanyl from 4-Anilino-1-Boc-piperidine involves a two-step process: deprotection of the Boc group followed by N-alkylation.

Fentanyl_Synthesis 4_Anilino_1_Boc_piperidine tert-butyl 4-(phenylamino) piperidine-1-carboxylate 4_Anilinopiperidine 4-Anilinopiperidine 4_Anilino_1_Boc_piperidine->4_Anilinopiperidine Boc Deprotection (e.g., strong acid) Fentanyl_Analogues Fentanyl and Analogues 4_Anilinopiperidine->Fentanyl_Analogues N-acylation and N-alkylation

Caption: Synthetic pathway from 4-Anilino-1-Boc-piperidine to Fentanyl.

The Boc group is typically removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield 4-anilinopiperidine. This intermediate is then subjected to N-acylation with propionyl chloride and N-alkylation with a suitable phenethyl halide to produce fentanyl[2][11]. The versatility of this synthetic route allows for the creation of various fentanyl analogues by modifying the acyl and alkyl groups.

Regulatory Status

Due to its critical role in the illicit production of fentanyl, 4-Anilino-1-Boc-piperidine is a controlled substance in many countries. In the United States, it is classified as a List 1 chemical by the DEA, meaning its manufacture, distribution, importation, and exportation are strictly regulated[1][7]. Similarly, it is listed in Schedule V of Canada's Controlled Drugs and Substances Act[12]. Researchers and chemical suppliers must be aware of and adhere to all applicable national and international regulations concerning this compound.

Safety and Handling

4-Anilino-1-Boc-piperidine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation[13][14].

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place at -20°C[8].

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing[13].

Conclusion

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (CAS: 125541-22-2) is a chemical intermediate of significant interest due to its indispensable role in the synthesis of fentanyl and its analogues. Its well-defined physicochemical properties and the availability of robust analytical methods for its characterization are essential for its legitimate use in research and for its monitoring by regulatory bodies. The stringent control measures placed upon this compound underscore the importance of responsible handling and adherence to all legal requirements. This guide provides a foundational understanding for professionals working with this compound, emphasizing scientific integrity and safety.

References

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An In-depth Technical Guide to 1H-Benzimidazole-2-sulfonic acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzimidazole nucleus, a heterocyclic scaffold composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically significant drugs.[1][2] Its structural similarity to natural purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4] This guide focuses specifically on the derivatives of 1H-Benzimidazole-2-sulfonic acid, a key intermediate that serves as a versatile platform for generating novel bioactive compounds. We will provide an in-depth exploration of a primary synthetic pathway that transforms this sulfonic acid into a library of 1H-benzimidazole-2-yl hydrazones. The significant antiparasitic, anticancer, and antioxidant activities of these derivatives will be detailed, with a focus on their primary mechanism of action: the inhibition of tubulin polymerization. This document is intended for researchers and professionals in drug development, offering a technical overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds.

The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzimidazole core is an aromatic heterocyclic compound that has garnered immense interest for over a century.[5][6] Its unique structure, featuring an electron-rich nitrogen system, facilitates the formation of various non-covalent interactions, enabling it to bind to a diverse range of therapeutic targets.[3] This versatility has led to the development of benzimidazole-containing drugs with a wide array of applications, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive, and antihistaminic agents.[5][7] The success of these established drugs continues to inspire the exploration of new derivatives for challenging therapeutic areas, including infectious diseases and oncology.[8][9]

Synthesis of this compound and its Key Derivatives

A robust and efficient synthetic strategy is paramount for exploring the therapeutic potential of new chemical entities. For the derivatives of this compound, a reliable multi-step pathway has been established, which allows for the creation of diverse molecular structures for biological screening.

The Core Intermediate: Synthesis of this compound

The synthesis of the title compound is not a direct, one-step process but is achieved through a strategic two-step sequence starting from readily available o-phenylenediamine. The causality behind this choice lies in the reactivity of the precursors; the initial formation of a 2-thiol (thione) derivative is a well-established and high-yielding reaction, and the subsequent oxidation of the sulfur atom provides a clean route to the desired sulfonic acid.

Experimental Protocol: Synthesis of this compound [10][11][12]

  • Step 1: Synthesis of 1H-benzimidazole-2-thiol.

    • To a solution of o-phenylenediamine in an ethanol-water mixture, add potassium hydroxide and carbon disulfide.

    • Reflux the reaction mixture. The nucleophilic diamine attacks the electrophilic carbon of CS₂, leading to cyclization and formation of the benzimidazole-2-thiol.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and acidify to precipitate the 1H-benzimidazole-2-thiol product. Filter and wash the solid.

  • Step 2: Oxidation to this compound.

    • Dissolve the 1H-benzimidazole-2-thiol from the previous step in an aqueous solution of sodium hydroxide.

    • Heat the solution to boiling.

    • Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in small portions. The permanganate oxidizes the thiol group to a sulfonic acid.

    • Continue to reflux for approximately 45-60 minutes after the addition is complete to ensure full conversion.[10][12]

    • Filter the hot solution to remove the manganese dioxide byproduct.

    • Acidify the filtrate with hydrochloric acid to a pH of 1. This protonates the sulfonate, causing the this compound to precipitate.

    • Filter the resulting precipitate and wash thoroughly with water to yield the pure product.

From Sulfonic Acid to Bioactive Hydrazones: A Versatile Synthetic Workflow

The sulfonic acid group at the C-2 position is an excellent leaving group, making it an ideal anchor point for nucleophilic substitution. This reactivity is expertly exploited to convert the sulfonic acid into 2-hydrazino-1H-benzimidazole, a crucial building block for creating a diverse library of compounds. The subsequent condensation with various aromatic aldehydes yields the final, biologically active hydrazone derivatives.

Experimental Protocol: Synthesis of 1H-benzimidazole-2-yl hydrazones [10][13]

  • Step 1: Formation of 2-hydrazino-1H-benzimidazole.

    • Reflux a solution of this compound in an excess of 99% hydrazine hydrate for approximately 3 hours. The hydrazine acts as a nucleophile, displacing the sulfonic acid group.[11][13]

    • Cool the reaction mixture to allow the product to crystallize.

    • Filter the solid and wash with cold water to obtain the 2-hydrazino-1H-benzimidazole intermediate.

  • Step 2: Condensation to form Hydrazone Derivatives.

    • Dissolve the 2-hydrazino-1H-benzimidazole and a selected substituted benzaldehyde (e.g., those with hydroxyl or methoxy groups) in a 1:1 molar ratio in 99% ethanol.

    • Reflux the mixture. The reaction proceeds via a condensation mechanism, forming a C=N double bond and eliminating a molecule of water.

    • Monitor the reaction by TLC. Upon completion, cool the solution to induce precipitation of the target 1H-benzimidazole-2-yl hydrazone product.

    • Filter, wash, and recrystallize if necessary to obtain the purified final compound.

G cluster_0 Synthesis Workflow A o-Phenylenediamine B 1H-Benzimidazole-2-thiol A->B + CS₂, KOH Reflux C This compound B->C + KMnO₄, NaOH Oxidation D 2-Hydrazino-1H-benzimidazole C->D + Hydrazine Hydrate Nucleophilic Substitution F Final 1H-Benzimidazole-2-yl Hydrazone Derivatives D->F Condensation Reflux E Substituted Benzaldehydes E->F

General synthetic workflow for 1H-benzimidazole-2-yl hydrazones.

Biological Activity of this compound-Derived Hydrazones

The hydrazone derivatives synthesized from the sulfonic acid intermediate have demonstrated a compelling range of biological activities, positioning them as promising leads for further drug development.

Antiparasitic and Anthelmintic Activity

Several of the synthesized 1H-benzimidazole-2-yl hydrazones exhibit potent anthelmintic activity, particularly against the muscle larvae of Trichinella spiralis in vitro.[10][12] Notably, many of these compounds show superior larvicidal effects compared to clinically used drugs like albendazole at the same concentrations.[12]

Mechanism of Action: The primary anthelmintic mechanism of benzimidazoles is the inhibition of microtubule polymerization.[14] The derivatives bind to the β-tubulin subunit of the parasite, preventing its assembly into functional microtubules. This disruption is catastrophic for the cell, leading to impaired glucose uptake, depletion of glycogen stores, and arrest of cell division, ultimately resulting in the parasite's death.[14][15] The antiparasitic effects of the hydrazone derivatives are correlated with this ability to interfere with tubulin polymerization.[10][12]

G cluster_1 Anthelmintic Mechanism of Action A Benzimidazole Derivative B Binds to Parasitic β-tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Cellular Functions (Mitosis, Nutrient Uptake) C->D E Parasite Death D->E

Mechanism of tubulin inhibition leading to parasite death.

Table 1: In Vitro Larvicidal Effect against T. spiralis

Compound IDSubstituent on Phenyl RingLarvicidal Effect (%) at 100 µg/mL (24h)Reference
5a 2-hydroxy90%[12]
5f 4-methoxy80%[12]
5j 2-hydroxy-3-methoxy90%[12]
Albendazole Reference DrugLess active than test compounds[12]
Anticancer (Antiproliferative) Activity

The same mechanism that makes benzimidazoles effective against parasites—tubulin inhibition—also makes them potent anticancer agents.[16] The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. The 1H-benzimidazole-2-yl hydrazone derivatives have shown moderate to potent antiproliferative activity against human cancer cell lines, including the MCF-7 breast cancer cell line.[11][17]

Table 2: Antiproliferative Activity against MCF-7 Cell Line

Compound IDSubstituent on Phenyl RingIC₅₀ (µM)Reference
1a 4-fluoro20.3[11]
1b 2-hydroxy18.2[11]
1d 4-hydroxy16.1[11]
1f 4-methoxy19.5[11]
Antioxidant Activity

Oxidative stress is implicated in numerous disease states, and compounds with radical scavenging capabilities are of significant therapeutic interest. The hydrazone derivatives, particularly those bearing hydroxyl and methoxy groups on the phenyl ring, exhibit significant antioxidant activity.[10] Their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) has been demonstrated experimentally.[12]

Table 3: Antioxidant (Radical Scavenging) Activity

Compound IDSubstituent on Phenyl RingC-50 (µmol/L) vs. DPPHReference
5a 2-hydroxy13.51[12]
5f 4-methoxy13.06[12]
5j 2-hydroxy-3-methoxy7.91[12]
5k 2-hydroxy-4-methoxy7.74[12]
5l 2-hydroxy-5-methoxy7.15[12]

C-50 represents the concentration required to scavenge 50% of the initial radicals; a lower value indicates higher activity.

Structure-Activity Relationship (SAR) Analysis

Analysis of the biological data reveals key structural features that influence activity.[18]

  • For Antiparasitic Activity: Hydrazones with hydroxyl groups on the phenyl ring generally show remarkable activity. Compound 5a (2-hydroxy) and 5j (2-hydroxy-3-methoxy) both demonstrated a 90% larvicidal effect.[12]

  • For Antioxidant Activity: The presence and position of both hydroxyl and methoxy groups are crucial. A combination of these groups, as seen in compounds 5j , 5k , and 5l , leads to the most potent radical scavenging activity, with C-50 values significantly lower than derivatives with only one type of substituent.[12] This suggests a synergistic effect where the electron-donating properties of these groups enhance the molecule's ability to stabilize free radicals.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic use enables the efficient synthesis of libraries of 1H-benzimidazole-2-yl hydrazone derivatives, which have demonstrated a compelling triad of biological activities: antiparasitic, anticancer, and antioxidant. The primary mechanism of action, inhibition of tubulin polymerization, is a well-validated therapeutic strategy, lending significant weight to the potential of these compounds.

Future research should focus on expanding the library of derivatives to further refine structure-activity relationships. Investigating different substituents on both the benzimidazole core and the terminal phenyl ring could lead to compounds with enhanced potency and selectivity. Furthermore, exploring alternative nucleophiles to displace the sulfonic acid group could open avenues to entirely new classes of C-2 substituted benzimidazoles. Given the promising in vitro data, advancing the most potent of these hydrazone derivatives into further preclinical studies, including in vivo efficacy and toxicological assessments, is a logical and compelling next step in their development as potential therapeutic agents.

References

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  • Walia, R., Hedaitullah, M., Naaz, S. F., Iqbal, K., & Lamba, H. S. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-574. [Link]
  • Mulugeta, E., & Samuel, T. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-22. [Link]
  • Sharma, R., & Kumar, S. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2399-2404. [Link]
  • Tan, C. S. H., & Liew, C. Y. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 12, 783363. [Link]
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  • Zengin Karadayi, F., & Uslu, H. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 8(49), 46979-46991. [Link]
  • Walia, R., & Hedaitullah, M. (2011). An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.
  • Argirova, M., & Georgieva, M. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39319-39327. [Link]
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 16(1), 175-188. [Link]
  • ResearchGate. (2022). Chemical structures of antiviral active benzimidazole-sulfonyl derivatives.
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  • Argirova, M., & Georgieva, M. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(15), 4998. [Link]
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"acidity and pKa of 1H-Benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity and pKa of 1H-Benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dual Acidic Nature of this compound

This compound possesses two distinct acidic centers: the highly acidic sulfonic acid group (-SO₃H) and the moderately acidic N-H proton of the benzimidazole ring. The disparate nature of these two groups results in a molecule with a complex acid-base profile, which is critical to its biological activity and chemical reactivity.

The sulfonic acid group, analogous to sulfuric acid, is a very strong acid. In contrast, the benzimidazole ring system exhibits amphoteric properties. The N-H proton can be removed under basic conditions, while the imine nitrogen can be protonated in an acidic environment. This dual functionality is pivotal in the design of novel pharmaceuticals and functional materials.

The Acidity of the Sulfonic Acid Group

The sulfonic acid group is the dominant acidic functional group in this compound. Its high acidity is a result of the electronegativity of the sulfonyl group and the extensive resonance stabilization of the resulting sulfonate anion.

Predicted pKa Value

While an experimentally determined pKa for the sulfonic acid group of this compound is not prominently reported, a predicted pKa value of -1.47 ± 0.40 is available.[2] This value places it in the category of strong acids.

Factors Influencing the Acidity of the Sulfonic Acid Group

Several factors contribute to the low pKa of the sulfonic acid group:

  • Inductive Effect: The three oxygen atoms on the sulfur atom are highly electronegative, withdrawing electron density from the S-O-H bond and facilitating proton donation.

  • Resonance Stabilization of the Conjugate Base: The negative charge on the sulfonate anion is delocalized over the three oxygen atoms, significantly stabilizing the conjugate base and favoring the dissociation of the proton. Aromatic sulfonic acids, in general, are known to be strong acids.[3]

The benzimidazole ring, being an electron-withdrawing group, is expected to further enhance the acidity of the sulfonic acid group through a negative inductive effect (-I effect).

The Acidity of the Benzimidazole N-H Group

The N-H proton of the benzimidazole ring is significantly less acidic than the sulfonic acid proton. The pKa of the N-H proton in unsubstituted benzimidazole is approximately 12.8. The acidity of this proton is influenced by the electronic effects of substituents on the benzimidazole ring. The sulfonic acid group at the 2-position, being strongly electron-withdrawing, is expected to increase the acidity of the N-H proton (i.e., lower its pKa) compared to unsubstituted benzimidazole.

Tautomerism in this compound

Benzimidazole derivatives are known to exhibit tautomerism, which can add complexity to the determination of their pKa values.[4][5][6] For this compound, the proton on the imidazole nitrogen can potentially migrate between the two nitrogen atoms. This equilibrium needs to be considered when analyzing its acid-base properties.

Summary of Acidic Properties

The acidic properties of this compound are summarized in the table below:

Functional GroupPredicted/Estimated pKaAcidityNotes
Sulfonic Acid (-SO₃H)-1.47 ± 0.40[2]Very StrongThe primary acidic center of the molecule.
Benzimidazole (N-H)< 12.8Weakly AcidicMore acidic than unsubstituted benzimidazole due to the electron-withdrawing sulfonic acid group.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of a molecule in different chemical and biological environments. Both experimental and computational methods can be employed.

Experimental Approaches

Potentiometric Titration: This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. However, for very strong acids like sulfonic acids, titration in aqueous solution is challenging because the pKa is outside the typical range of a pH meter.

Spectrophotometric Titration (UV-Vis): This method is suitable for compounds where the protonated and deprotonated forms have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[7] This method is particularly useful for determining pKa values in non-aqueous solvents.[7]

Voltammetry: For certain classes of compounds, voltammetric methods can be employed to determine pKa values, especially in non-aqueous solvents like acetonitrile.[8][9]

Experimental Protocol: A General Framework for Spectrophotometric pKa Determination

This protocol provides a general workflow for determining the pKa of the benzimidazole N-H group.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • UV-Vis Measurements:

    • Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., 0.1 M HCl).

    • Record the UV-Vis spectrum of the fully deprotonated species (for the N-H group) in a highly basic solution (e.g., 0.1 M NaOH).

    • Record the UV-Vis spectra of the compound in each of the buffer solutions.

  • Data Analysis:

    • Select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Computational Approaches

Computational chemistry provides powerful tools for predicting pKa values. Density Functional Theory (DFT) methods, combined with a suitable solvation model, have been shown to provide accurate pKa predictions for benzimidazole derivatives.[4][5][6]

Workflow for Computational pKa Prediction

G cluster_0 Computational pKa Prediction Workflow mol_struct 1. Build Molecular Structure (Protonated and Deprotonated Forms) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc solv_model 4. Solvation Energy Calculation (e.g., PCM) freq_calc->solv_model gibbs_energy 5. Calculate Gibbs Free Energy of Deprotonation solv_model->gibbs_energy pka_calc 6. Calculate pKa using Thermodynamic Cycle gibbs_energy->pka_calc

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the single-crystal X-ray diffraction analysis of 1H-Benzimidazole-2-sulfonic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal reasoning behind experimental protocols and interprets the structural data in the context of molecular properties and intermolecular interactions.

Introduction and Scientific Context

This compound is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a sulfonic acid group at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The addition of a strongly acidic and polar sulfonic acid group imparts unique physicochemical properties, influencing solubility, hygroscopicity, and the potential for strong, directed intermolecular interactions.

Understanding the three-dimensional structure of this molecule in the solid state is paramount. Crystal structure analysis provides precise information on molecular geometry, conformation, and, most critically, the supramolecular assembly mediated by non-covalent interactions such as hydrogen bonds and π-π stacking. These details are fundamental for rational drug design, polymorphism screening, and formulation development, as they directly impact a compound's stability, dissolution rate, and bioavailability. This guide outlines the complete workflow for such an analysis, from synthesis to structural elucidation and interpretation.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to ensure reproducibility and high-quality results, forming a logical and self-validating progression from material synthesis to final structural analysis.

Synthesis of this compound

The synthesis is reliably achieved through the oxidation of a thiol precursor, a common and effective method for creating sulfonic acids in this chemical class.

Protocol:

  • Precursor Synthesis: 1H-benzimidazole-2-thiol is first synthesized by refluxing an ethanol-water solution of o-phenylenediamine, carbon disulfide, and potassium hydroxide.

  • Oxidation Reaction: The resulting 1H-benzimidazole-2-thiol is then oxidized using a strong oxidizing agent. A typical procedure involves adding potassium permanganate to the thiol in a 50% sodium hydroxide solution.[1]

  • Reaction Monitoring & Work-up: The reaction is maintained for approximately 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is filtered. The filtrate is then acidified with hydrochloric acid to a pH of 1. This protonates the sulfonate, causing the this compound to precipitate out of the solution.[1]

  • Final Product: The resulting white precipitate is collected by filtration and washed thoroughly with cold water to remove any remaining salts, yielding the purified product.

The causality behind this choice of protocol lies in its efficiency and the high purity of the resulting product, which is crucial for successful crystallization.

Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The protocol below is based on slow evaporation, a technique that allows for the gradual and ordered assembly of molecules into a crystalline lattice.

Protocol:

  • Solvent Screening: Begin by testing the solubility of the synthesized powder in various solvents (e.g., water, methanol, ethanol, acetonitrile) and solvent mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, block- or needle-shaped crystals appear, they should be carefully harvested from the mother liquor.

This method is chosen for its control over the crystallization process; the slow rate of solvent removal encourages the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the atomic arrangement within the crystal.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a fine-focused beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SHELXS) and refined against the full dataset using least-squares minimization (e.g., SHELXL).[2]

  • Validation: The final structural model is validated using software tools like PLATON to check for missed symmetry and other potential issues.

The overall experimental workflow is depicted below.

G cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis S1 Reactants: o-phenylenediamine, CS2, KOH S2 Oxidation: KMnO4, NaOH S1->S2 S3 Acidification & Precipitation S2->S3 S4 Purified Powder S3->S4 C1 Solvent Screening S4->C1 C2 Saturated Solution Prep C1->C2 C3 Slow Evaporation C2->C3 C4 Single Crystals C3->C4 X1 Data Collection C4->X1 X2 Structure Solution X1->X2 X3 Structure Refinement X2->X3 X4 Final Crystal Structure X3->X4

Experimental Workflow for Crystal Structure Analysis.

Anticipated Structural Features and Discussion

While a published structure for this compound is not available, we can predict its key structural features with high confidence by drawing analogies from closely related, well-characterized molecules, particularly 2-phenyl-benzimidazole-5-sulfonic acid, which also contains both the benzimidazole and sulfonic acid moieties.[2]

The Zwitterionic State

A key anticipated feature is the existence of the molecule as a zwitterion in the solid state. The highly acidic proton from the sulfonic acid group (-SO₃H) is expected to transfer to one of the basic nitrogen atoms of the imidazole ring.[2] This intramolecular acid-base reaction results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged imidazolium cation. This is a common phenomenon in crystalline amino acids and other compounds containing both acidic and basic functional groups. The delocalization of the positive charge across the N-C-N system of the imidazolium ring provides significant resonance stabilization.[2]

Molecular Geometry

The fused benzimidazole ring system is expected to be largely planar, a characteristic feature of such aromatic systems.[3] The S-C bond will connect the sulfonate group to this plane. The geometry around the sulfur atom will be tetrahedral.

Intermolecular Interactions: The Hydrogen Bonding Network

The crystal packing will be dominated by a robust and extensive network of hydrogen bonds. The zwitterionic nature creates powerful hydrogen bond donors (the two N-H groups of the imidazolium ring) and acceptors (the three oxygen atoms of the sulfonate group).

We can anticipate the following primary interactions:

  • N⁺-H···O⁻-S: Strong charge-assisted hydrogen bonds will form between the imidazolium N-H donors and the sulfonate oxygen acceptors of neighboring molecules.

  • Role of Water: Like many sulfonic acids, this compound is likely to crystallize as a hydrate.[2] Lattice water molecules would act as crucial bridges, simultaneously accepting hydrogen bonds from N-H groups and donating hydrogen bonds to sulfonate oxygens, knitting together the primary molecular chains into a three-dimensional architecture.[2]

The diagram below illustrates this hypothesized hydrogen bonding scheme.

G cluster_mol1 Molecule A (Zwitterion) cluster_mol2 Molecule B (Zwitterion) cluster_water Lattice Water M1_N1H N1-H⁺ M2_SO3 SO₃⁻ M1_N1H->M2_SO3 N-H···O M1_N2H N2-H⁺ H2O H₂O M1_N2H->H2O N-H···O M1_SO3 SO₃⁻ H2O->M2_SO3 O-H···O

Hypothesized Hydrogen Bonding Network.
Crystal Packing and π-π Stacking

Beyond hydrogen bonding, the planar benzimidazole rings are likely to engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, will provide additional stabilization to the crystal lattice, likely resulting in stacked columns or layers of the benzimidazole moieties. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-π stacking will define the final, intricate three-dimensional packing arrangement.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values presented are illustrative and based on typical data for related organic molecular crystals.

Table 1: Hypothetical Crystallographic Data for this compound monohydrate.

ParameterExpected Value
Chemical FormulaC₇H₈N₂O₄S
Formula Weight216.22
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pccn
a (Å)8 - 12
b (Å)10 - 15
c (Å)12 - 18
β (°)90 - 105 (for monoclinic)
Volume (ų)1400 - 1800
Z (molecules/unit cell)4 or 8
Density (calculated) g/cm³1.5 - 1.7
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Table 2: Selected Expected Bond Lengths and Angles.

Bond/AngleExpected Value (Å or °)Rationale
C-S1.76 - 1.79 ÅTypical single bond between C(sp²) and S.
S-O1.44 - 1.47 ÅConsistent with a delocalized sulfonate group.
C-N (imidazole)1.32 - 1.35 ÅIntermediate between single/double bond, indicating resonance in the imidazolium ring.[2]
O-S-O112 - 115 °Tetrahedral geometry around sulfur.
O-S-C104 - 107 °Tetrahedral geometry around sulfur.

Conclusion

The crystal structure analysis of this compound is predicted to reveal a highly organized, three-dimensional supramolecular architecture. The molecule is expected to exist in a zwitterionic form, stabilized by resonance. The crystal packing will be dictated by a network of strong, charge-assisted N-H···O hydrogen bonds, likely mediated by lattice water molecules, and further stabilized by π-π stacking interactions between the planar benzimidazole rings. The insights gained from this analysis—understanding the precise molecular conformation and the hierarchy of intermolecular forces—are invaluable for predicting the material properties of this compound and guiding its application in pharmaceutical development. Experimental verification through the protocols detailed herein is the essential next step to confirm these well-grounded hypotheses.

References

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"toxicology and safety data for 1H-Benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicology and Safety of 1H-Benzimidazole-2-sulfonic acid

This document provides a comprehensive toxicological and safety profile of this compound (CAS No. 40828-54-4). Designed for researchers, scientists, and professionals in drug development and chemical safety, this guide synthesizes available data, highlights significant data gaps, and provides expert insights into the evaluation of this compound. We will delve into its known hazards, compare it with structurally related analogues to provide context, and outline the necessary experimental workflows for a complete safety assessment.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound belonging to the benzimidazole family.[1] Benzimidazoles are a critical structural motif in medicinal chemistry, but the addition of a sulfonic acid group at the 2-position significantly influences the molecule's physicochemical and toxicological properties. It is primarily utilized in research and as a versatile reactant in the synthesis of novel compounds, including those with potential antibacterial and antitrichinellosis activity.[1][2][3]

Chemical Identity:

  • IUPAC Name: this compound[4]

  • CAS Number: 40828-54-4[4]

  • Molecular Formula: C₇H₆N₂O₃S[4]

  • Molecular Weight: 198.20 g/mol [4]

For comparative purposes, this guide will also reference the toxicological profile of a structurally related compound, 2-Phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a widely used UV filter. This comparison underscores the principle that minor structural changes can lead to vastly different biological activities.

structs cluster_0 This compound (Target Compound) cluster_1 2-Phenyl-1H-benzimidazole-5-sulfonic acid (Structural Analogue) node_A node_A node_B node_B ames_workflow cluster_main Ames Test Workflow (OECD 471) cluster_exp Exposure Conditions Start Prepare Bacterial Strains (e.g., TA98, TA100) Plate_S9_Neg Plate Bacteria + Vehicle (+S9 Mix) Start->Plate_S9_Neg Plate_NoS9_Neg Plate Bacteria + Vehicle (-S9 Mix) Start->Plate_NoS9_Neg S9_Prep Prepare S9 Metabolic Activation Mix S9_Prep->Plate_S9_Neg Plate_S9_Pos Plate Bacteria + Positive Control (+S9 Mix) S9_Prep->Plate_S9_Pos Plate_S9_Test Plate Bacteria + Test Compound (+S9 Mix) S9_Prep->Plate_S9_Test Dose_Prep Prepare Dose Range of This compound Dose_Prep->Plate_S9_Test Plate_NoS9_Test Plate Bacteria + Test Compound (-S9 Mix) Dose_Prep->Plate_NoS9_Test Incubate Incubate Plates (48-72 hours at 37°C) Plate_S9_Neg->Incubate Plate_S9_Pos->Incubate Plate_S9_Test->Incubate Plate_NoS9_Neg->Incubate Plate_NoS9_Pos Plate Bacteria + Positive Control (-S9 Mix) Plate_NoS9_Pos->Incubate Plate_NoS9_Test->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: Compare test article vs. control. Look for dose-response. Count->Analyze Result Conclusion: Mutagenic or Non-Mutagenic Analyze->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Toxicological Context from a Structural Analogue: PBSA

To provide context for the potential biological activity of benzimidazole sulfonic acids, we can examine the extensive data available for 2-Phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) . It is critical to reiterate that this is a different chemical, and its data cannot be directly read-across.

PBSA is approved for use as a UV filter in cosmetic sunscreens at concentrations up to 8%. [5]A comprehensive review by the Scientific Committee on Consumer Products (SCCP) concluded that:

  • PBSA is considered non-irritant to the skin and eyes. [5]* It does not have a skin-sensitizing potential. [5]* Multiple studies, including Ames tests and chromosome aberration assays, provided evidence for the absence of mutagenic or photomutagenic potential. [5] This profile stands in stark contrast to the corrosive classification of this compound. This highlights a fundamental principle of toxicology: the position and nature of functional groups (in this case, the sulfonic acid group at position 2 vs. 5, and the presence of a phenyl group) dramatically alter a molecule's interaction with biological systems.

However, even well-studied compounds like PBSA can present concerns under specific conditions. A recent study on zebrafish exposed to near-environmentally relevant concentrations of PBSA throughout their life cycle reported adverse effects. [6]The study found that PBSA exposure could:

  • Disrupt the reproductive endocrine system. [6]* Delay oocyte maturation and reduce fertilization rates. [6]* Induce transgenerational adverse effects in offspring. [6] This finding for PBSA serves as a critical reminder that a lack of acute toxicity or mutagenicity does not preclude the possibility of more subtle, long-term effects such as endocrine disruption, which would require specific, targeted assays to detect.

Conclusion and Future Directions

The available safety information for This compound (CAS 40828-54-4) is limited but points to a significant primary hazard: the substance is corrosive and can cause severe skin burns and eye damage. [4]Beyond this, there is a profound lack of data for other critical toxicological endpoints, including acute toxicity, genotoxicity, and reproductive toxicity.

For professionals in research and development, this necessitates:

  • Strict Adherence to Safety Protocols: Always handle this compound under the assumption that it is corrosive (GHS H314), using appropriate engineering controls and personal protective equipment.

  • Recognition of Data Gaps: Be aware that the absence of data for endpoints like mutagenicity does not mean the absence of hazard. The toxicological profile is largely unknown.

  • Prioritization of Further Testing: For any application beyond small-scale, controlled laboratory research, a battery of toxicological tests, starting with in vitro assays for skin corrosion (OECD 431) and mutagenicity (OECD 471), is essential.

The comparative data from the non-irritating analogue PBSA illustrates the immense impact of molecular structure on toxicological outcomes. It provides a valuable lesson in chemical safety assessment, demonstrating that assumptions cannot be made, and each unique chemical requires its own thorough evaluation.

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Sources

The Historical Development of Benzimidazole Sulfonic Acids in Research: From Photoprotection to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The benzimidazole scaffold, a heterocyclic aromatic compound, represents a privileged structure in chemical and pharmaceutical sciences. Its journey began with its initial synthesis in the late 19th century, but the introduction of the sulfonic acid moiety unlocked a vast new potential. This technical guide provides a comprehensive historical overview of benzimidazole sulfonic acids, tracing their development from foundational synthesis methodologies to their pivotal role in modern science. We will explore the evolution of synthetic strategies, from classical condensation and sulfonation reactions to modern catalytic approaches that offer greater efficiency and control. A significant focus is placed on 2-phenylbenzimidazole-5-sulfonic acid (PBSA, Ensulizole), detailing its discovery as a premier UVB filter and its subsequent impact on the cosmetics industry. Beyond photoprotection, this guide delves into the expansion of these compounds into medicinal chemistry, highlighting their crucial role in the mechanism of proton pump inhibitors and the broad-spectrum biological activities of benzimidazole-sulfonyl hybrids. Finally, we examine emerging applications in materials science, particularly in the development of proton-conducting membranes. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the self-validating logic of the described protocols.

Introduction: The Benzimidazole Scaffold - A Privileged Structure

The Genesis of Benzimidazole Chemistry

The story of benzimidazole begins in 1872 with the first synthesis by Hoebrecker, which laid the groundwork for over a century of research into this versatile heterocyclic platform[1]. Comprising a benzene ring fused to an imidazole ring, the benzimidazole core was quickly recognized for its stability and its structural similarity to naturally occurring purines, a feature that would later prove critical for its biological activity[2]. Early research focused on understanding the fundamental reactivity and synthesis of the core structure, with the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid or its derivative becoming the cornerstone of benzimidazole synthesis[1][3].

Introduction of the Sulfonic Acid Moiety: A Gateway to New Functionalities

The true diversification of benzimidazole's utility began with the introduction of the sulfonic acid (-SO₃H) group. This highly polar, acidic functional group dramatically alters the physicochemical properties of the parent molecule, most notably by imparting water solubility. This modification was not merely an alteration of physical state but a strategic functionalization that opened the door to entirely new applications. The electron-withdrawing nature of the sulfonate group also modulates the electronic properties of the aromatic system, influencing its reactivity and intermolecular interactions. The first significant application leveraging these new properties emerged in 1933 with the discovery of a benzimidazole sulfonic acid derivative as an effective ultraviolet (UV) filter, marking the beginning of a rich history in both industrial and medicinal chemistry[4][5].

The Chronological Evolution of Synthesis Methodologies

The synthesis of benzimidazole sulfonic acids has evolved significantly, driven by the need for higher yields, improved purity, greater regiochemical control, and milder, more environmentally benign reaction conditions.

Early Approaches: Phillips Condensation and Post-Synthetic Sulfonation

The most traditional and straightforward method for preparing benzimidazole sulfonic acids involves a two-step process. First, the benzimidazole core is constructed via the Phillips condensation reaction, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of a strong acid like hydrochloric acid[3]. The resulting benzimidazole is then subjected to an electrophilic aromatic substitution reaction—sulfonation—to introduce the sulfonic acid group.

The choice of sulfonating agent is critical. Concentrated sulfuric acid or chlorosulfonic acid are commonly used, with the latter often being more reactive[1][6]. The primary challenge of this approach is controlling the position of sulfonation. The reaction typically yields the benzimidazole-5-sulfonic acid isomer as the major product, but the formation of other isomers can complicate purification and reduce the overall yield of the desired product[7].

Experimental Protocol: Classical Two-Step Synthesis of 2-Phenylbenzimidazole-5-sulfonic acid
  • Step 1: Synthesis of 2-Phenylbenzimidazole.

    • In a round-bottom flask, combine o-phenylenediamine (1 mole equivalent) and benzoic acid (1 mole equivalent).

    • Add polyphosphoric acid as both a solvent and a catalyst.

    • Heat the mixture under reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring to precipitate the product.

    • Filter the crude 2-phenylbenzimidazole, wash with cold water until the filtrate is neutral, and dry.

  • Step 2: Sulfonation of 2-Phenylbenzimidazole.

    • In a clean, dry flask equipped with a stirrer and cooled in an ice bath, slowly add the synthesized 2-phenylbenzimidazole (1 mole equivalent) to an excess of chlorosulfonic acid (e.g., 3-5 mole equivalents)[6].

    • Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate sulfonyl chloride and precipitate the sulfonic acid product.

    • Filter the solid product, wash extensively with ice-cold water, and dry under vacuum to yield 2-phenylbenzimidazole-5-sulfonic acid.

G cluster_0 Step 1: Phillips Condensation cluster_1 Step 2: Sulfonation o-phenylenediamine o-phenylenediamine Reaction1 Reflux (Polyphosphoric Acid) o-phenylenediamine->Reaction1 Benzoic Acid Benzoic Acid Benzoic Acid->Reaction1 2-Phenylbenzimidazole 2-Phenylbenzimidazole Reaction1->2-Phenylbenzimidazole Reaction2 Electrophilic Substitution 2-Phenylbenzimidazole->Reaction2 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction2 PBSA 2-Phenylbenzimidazole- 5-sulfonic acid Reaction2->PBSA caption Workflow for the classical two-step synthesis of PBSA.

Classical two-step synthesis workflow for PBSA.
The Pre-Sulfonated Precursor Strategy: Enhancing Regiocontrol

To overcome the isomer problem inherent in post-synthetic sulfonation, an alternative strategy was developed. This method involves starting with a benzene ring that is already sulfonated in the desired position. Specifically, 3,4-diaminobenzenesulfonic acid is used as the starting material. This precursor already contains the sulfonic acid group at the correct position (which will become the 5-position of the benzimidazole ring).

The benzimidazole ring is then formed in a single step by condensing 3,4-diaminobenzenesulfonic acid with a suitable carboxylic acid or, more commonly, an aldehyde like benzaldehyde[1][4][6]. This approach provides excellent regiocontrol, leading to a purer product with higher yields and simplifying the purification process significantly.

Modern Era: Catalytic Innovations and Greener Chemistry

Recent research has focused on improving the efficiency and environmental footprint of benzimidazole synthesis. A variety of catalysts have been explored to facilitate the condensation reaction under milder conditions.

  • Acid Catalysts: Simple acid catalysts such as p-toluenesulfonic acid have been shown to be effective under solvent-free grinding conditions, offering a green and efficient alternative[8]. Boron sulfonic acid (BSA) has also been successfully used as a solid acid catalyst in water, providing high yields at room temperature[9].

  • Metal-Based Catalysts: Nano-particle catalysts, such as nano-Fe₂O₃, have been developed to promote the reaction in aqueous media, with the added benefit of catalyst recyclability[8].

These modern methods represent a significant leap forward, reducing reaction times, minimizing the use of harsh reagents and solvents, and simplifying product isolation.

Method Key Reagents Catalyst Typical Conditions Advantages Disadvantages
Classic Two-Step o-phenylenediamine, Benzoic acid, Sulfonating agentPolyphosphoric acid, H₂SO₄High temperature, RefluxWell-established, readily available reagentsPoor regiocontrol, harsh conditions, side products
Precursor Strategy 3,4-diaminobenzenesulfonic acid, BenzaldehydeAcidic or neutralAqueous solution, moderate heatExcellent regiocontrol, high purity, simpler purificationPrecursor may be more expensive
Modern Catalytic o-phenylenediamine, AldehydeBoron sulfonic acid, p-TSA, nano-Fe₂O₃Room temp to moderate heat, often solvent-free or in waterMild conditions, high yields, "green" chemistry, catalyst reusability[8][9]Catalyst preparation may be required
Table 1. Comparison of Synthesis Methodologies for Benzimidazole Sulfonic Acids.

Foundational Application: Phenylbenzimidazole Sulfonic Acid (Ensulizole) in Photoprotection

The most prominent and commercially successful application of a benzimidazole sulfonic acid is that of 2-phenylbenzimidazole-5-sulfonic acid (PBSA), known by its INCI name and as Ensulizole in the United States since a 1999 FDA regulation[10][11].

Discovery and Mechanism of Action as a UVB Filter

PBSA emerged as a highly effective organic sunscreen agent primarily designed to absorb radiation in the UVB spectrum (290-340 nm), with a peak absorption around 306 nm[1][10]. UVB rays are the primary cause of sunburn and contribute significantly to the risk of skin cancer. The mechanism of action for PBSA, like other organic UV filters, involves the absorption of high-energy UV photons. The molecule is excited to a higher energy state and then dissipates this energy harmlessly as heat, returning to its ground state without undergoing chemical degradation[12]. This photostability is a key attribute for an effective sunscreen agent[11].

A major advantage of PBSA is its high water solubility, which contrasts with many oil-soluble UV filters. This property allows it to be formulated into light, non-greasy lotions, gels, and moisturizers, offering a superior aesthetic feel on the skin[10]. However, its protection is minimal in the UVA range (320-400 nm), necessitating its combination with other filters like avobenzone, zinc oxide, or titanium dioxide for broad-spectrum protection[10][11].

Physicochemical and Structural Characterization

Detailed structural analysis has been crucial to understanding the properties of PBSA. X-ray crystallography studies have revealed that in the solid state, the molecule exists as a zwitterion[1][13]. The acidic proton from the sulfonic acid group transfers to one of the basic nitrogen atoms of the imidazole ring. This results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged imidazolium cation[13]. This zwitterionic nature, along with extensive hydrogen bonding networks involving lattice water molecules, governs its crystal packing and contributes to its high melting point and water solubility[13].

Spectroscopic and spectrometric techniques are essential for its characterization:

  • Infrared (IR) Spectroscopy: Shows strong absorption bands for the symmetric and asymmetric stretching of the S-O bonds in the sulfonate group, typically in the 1030-1250 cm⁻¹ region[1].

  • Mass Spectrometry (MS): In electrospray ionization (ESI-MS), a common fragmentation pathway is the loss of the SO₃ group (desulfonation), resulting in a fragment ion corresponding to the 2-phenylbenzimidazole cation[1][14]. High-resolution mass spectrometry (HRMS) is used to confirm its elemental composition[1].

G cluster_0 Zwitterionic Structure of PBSA pbsa caption The proton from the sulfonic acid (-SO3H) group transfers to a nitrogen atom on the imidazole ring, creating a negatively charged sulfonate (-SO3⁻) and a positively charged imidazolium ring.

Zwitterionic state of Phenylbenzimidazole Sulfonic Acid (PBSA).

Expansion into Medicinal Chemistry: The Benzimidazole-Sulfonyl Moiety in Drug Discovery

The benzimidazole scaffold's resemblance to purine nucleotides makes it an ideal candidate for interacting with biological macromolecules. The addition of a sulfonyl or sulfonic acid group further enhances its drug-like properties, leading to several landmark discoveries.

Proton Pump Inhibitors (PPIs): A Landmark Application

One of the most significant therapeutic applications of benzimidazoles is in the treatment of acid-related digestive disorders. Drugs like omeprazole and pantoprazole are benzimidazole derivatives that act as proton pump inhibitors (PPIs)[]. While these drugs are administered as neutral benzimidazoles, their mechanism of action is critically dependent on the formation of a sulfonamide derivative in vivo.

In the acidic environment of the stomach's parietal cells, the benzimidazole PPI undergoes a molecular rearrangement and is converted into a reactive tetracyclic sulfenamide or sulfonic acid derivative[]. This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase (the proton pump), irreversibly inhibiting its ability to pump acid into the stomach lumen[]. This represents a brilliant example of a prodrug strategy where the unique chemical environment of the target tissue activates the drug.

G PPI_Prodrug Benzimidazole Prodrug (e.g., Omeprazole) Acidic_Env Acidic Canaliculus of Parietal Cell PPI_Prodrug->Acidic_Env Accumulation Active_Form Active Sulfenamide/ Sulfonic Acid Derivative Acidic_Env->Active_Form Acid-catalyzed conversion Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Active_Form->Proton_Pump Covalent Bonding to Cysteine Residues Inhibition Inhibition of Gastric Acid Secretion Proton_Pump->Inhibition caption Mechanism of action for Proton Pump Inhibitors (PPIs).

Mechanism of action for Proton Pump Inhibitors (PPIs).
Broad-Spectrum Biological Activities

The fusion of a benzimidazole core with a sulfonyl or sulfonamide moiety has generated a vast library of compounds with diverse biological activities. These "hybrid scaffolds" have been extensively investigated and have shown promise as:

  • Antimicrobial Agents: Exhibiting potent activity against various Gram-positive and Gram-negative bacteria as well as fungal strains[3][16][17].

  • Anti-inflammatory Agents: Demonstrating significant anti-inflammatory properties[3].

  • Anticancer Agents: Acting as antiproliferative agents against various cancer cell lines[3][18].

  • Enzyme Inhibitors: Showing inhibitory activity against enzymes like carbonic anhydrase[17].

The rationale behind this hybrid strategy is that combining two known pharmacophores (benzimidazole and sulfonyl) can lead to synergistic effects or novel mechanisms of action.

Case Study: Enzastaurin and the Rise of Kinase Inhibitors

While not a sulfonic acid itself, the development of Enzastaurin, an acyclic bisindolylmaleimide, is a critical part of the benzimidazole story in modern therapeutics. Enzastaurin is a multi-kinase inhibitor that potently and selectively targets Protein Kinase C beta (PKCβ) and also suppresses signaling through the PI3K/AKT pathway[19][20][21][22]. PKCβ is implicated in tumor angiogenesis and cell proliferation. By inhibiting this kinase, Enzastaurin demonstrates anti-tumor effects, including inducing apoptosis and suppressing proliferation in various cancer models[19][20]. The development of Enzastaurin underscores the value of the broader benzimidazole-related structural class as a foundational scaffold for designing highly specific and potent enzyme inhibitors in oncology[19][21].

Emerging Frontiers: Benzimidazole Sulfonic Acids in Materials Science

The unique properties of the benzimidazole sulfonic acid structure—namely, the combination of a stable, high-performance polymer backbone (from polybenzimidazole) and a proton-donating group (sulfonic acid)—have made it a target for advanced materials research.

Proton-Conducting Membranes

In the quest for alternatives to traditional Nafion membranes for applications like fuel cells and vanadium redox flow batteries, researchers have turned to polybenzimidazole (PBI)[23]. PBI is known for its excellent thermal and chemical stability. However, its intrinsic proton conductivity is low.

A promising strategy to enhance proton transport is to create composite membranes by doping the PBI matrix with sulfonic acid-containing molecules or polymers[23]. The sulfonic acid groups serve a dual purpose:

  • Protonation: They protonate the imidazole units of the PBI chains, creating charged sites that facilitate proton hopping.

  • Channel Formation: They establish well-defined ionic channels within the polymer matrix, creating pathways for efficient proton transport, often via a Grotthuss (hopping) mechanism through a hydrogen-bonded water network[23].

This approach allows for molecular-level control over the membrane's properties, leading to materials with high proton conductivity, good mechanical robustness, and low fuel crossover, making them promising candidates for next-generation energy technologies[23].

G cluster_0 PBI Composite Membrane pbi1 PBI Chain dopant1 -SO₃H pbi1->dopant1 Protonation pbi2 PBI Chain pbi3 PBI Chain dopant2 -SO₃H dopant1->dopant2 Proton Hopping (Grotthuss Mechanism) dopant3 -SO₃H dopant2->dopant3 Proton Hopping (Grotthuss Mechanism) proton H⁺ dopant3->proton Proton Hopping (Grotthuss Mechanism) caption Doped PBI membrane for enhanced proton conductivity.

Doped PBI membrane for enhanced proton conductivity.

Conclusion and Future Outlook

The historical development of benzimidazole sulfonic acids is a testament to how the strategic functionalization of a core scaffold can lead to an explosion of scientific and commercial innovation. From its initial, crucial role in protecting skin from harmful UV radiation, this class of compounds has evolved to become central to the mechanism of life-saving drugs and a key component in the development of advanced materials for energy applications.

The journey from a simple sunscreen agent to a sophisticated component in proton-exchange membranes illustrates a remarkable trajectory of scientific progress. Future research will likely focus on several key areas:

  • Sustainable Synthesis: Further development of green catalytic methods to produce these compounds with minimal environmental impact.

  • New Therapeutic Targets: Designing novel benzimidazole-sulfonyl hybrids to target specific enzymes or receptors implicated in diseases ranging from cancer to neurodegenerative disorders.

  • Advanced Materials: Fine-tuning the structure of sulfonic acid-doped polymers to create highly efficient and durable membranes for a wider range of electrochemical devices.

The benzimidazole sulfonic acid scaffold, born from a simple yet elegant combination of two fundamental chemical moieties, will undoubtedly continue to be a source of significant scientific discovery and technological advancement.

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An In-Depth Technical Guide to the Physical Properties of 1H-Benzimidazole-2-sulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1H-Benzimidazole-2-sulfonic acid monohydrate, a compound of interest for researchers, scientists, and professionals in drug development. While direct experimental data for the monohydrate form is limited in publicly accessible literature, this guide synthesizes available information for the parent compound, this compound, and provides expert insights into the standard methodologies for its full physicochemical characterization. The document details the importance of understanding properties such as solid-state characteristics, solubility, and acidity in the context of pharmaceutical development. It further presents detailed experimental protocols for determining these key parameters, drawing from established techniques and data from closely related benzimidazole analogs to provide a robust framework for its evaluation.

Introduction: The Significance of this compound in Pharmaceutical Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] this compound, as a functionalized derivative, presents a unique combination of a heterocyclic aromatic system and a strongly acidic sulfonic acid group. This duality makes it a versatile building block in the synthesis of novel drug candidates.[3][4] The formation of hydrates is a common phenomenon for such molecules and can significantly impact their physical and chemical stability, dissolution rate, and bioavailability.[4][5] Therefore, a thorough understanding of the physical properties of this compound monohydrate is paramount for its effective utilization in drug discovery and development.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is crucial to note that much of the available data does not explicitly differentiate between the anhydrous and monohydrate forms.

PropertyValue/InformationSource
Chemical Name This compound monohydrate-
Molecular Formula C₇H₆N₂O₃S · H₂O[6]
Molecular Weight 216.22 g/mol (Monohydrate); 198.20 g/mol (Anhydrous)[6]
CAS Number 40828-54-4 (Anhydrous)[7]
Appearance Solid[7]
Melting Point 116-119 °C (literature, form unspecified)[3]
Solubility Slightly soluble in DMSO and Methanol; >29.7 µg/mL at pH 7.4 (acid form)[6][]
pKa (Predicted) -1.47 ± 0.40[]

Solid-State Characterization: Unveiling the Crystal Structure and Thermal Behavior

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, manufacturability, and bioavailability. For a hydrated compound, understanding the nature of the water molecule within the crystal lattice is of utmost importance.

Crystallography

To date, a single-crystal X-ray diffraction structure for this compound monohydrate has not been reported in major databases. The determination of its crystal structure would provide invaluable information on its molecular conformation, intermolecular interactions (especially hydrogen bonding involving the water molecule), and packing arrangement.

Insight from a Senior Application Scientist: The presence of both a strong hydrogen bond donor (sulfonic acid) and acceptor/donor groups (benzimidazole nitrogens) suggests a complex and robust hydrogen-bonding network. The water molecule is likely to be an integral part of this network, bridging between sulfonic acid groups and/or the benzimidazole rings of adjacent molecules. This is a common feature in the crystal structures of related hydrated benzimidazole derivatives.[9]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques to probe the thermal behavior of the monohydrate.

  • DSC would reveal the temperature and enthalpy of dehydration, as well as the melting point of the resulting anhydrous form or any subsequent decomposition.

  • TGA quantifies the loss of water upon heating, confirming the stoichiometry of the hydrate. For a monohydrate of this molecular weight, a water loss of approximately 8.33% is expected.

Experimental Protocol: Thermal Analysis

A standard workflow for the thermal analysis of this compound monohydrate is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Weigh 5-10 mg of This compound monohydrate TGA_Setup Place sample in TGA pan Sample->TGA_Setup DSC_Setup Seal sample in hermetic pan Sample->DSC_Setup TGA_Run Heat from 25 °C to 300 °C at 10 °C/min under N₂ flow TGA_Setup->TGA_Run TGA_Analysis Analyze weight loss to confirm hydrate stoichiometry TGA_Run->TGA_Analysis DSC_Run Heat from 25 °C to 300 °C at 10 °C/min under N₂ flow DSC_Setup->DSC_Run DSC_Analysis Identify endotherms for dehydration and melting/decomposition DSC_Run->DSC_Analysis

Caption: Workflow for Thermal Analysis.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[] For a hydrated compound, it is important to understand its stability at different relative humidity (RH) conditions. Gravimetric Vapor Sorption (GVS) analysis is the standard method to assess hygroscopicity.[7]

Experimental Protocol: Gravimetric Vapor Sorption (GVS)

  • Sample Preparation: Place 10-20 mg of the sample in the GVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH in the same stepwise manner back to 0%.

  • Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. This will reveal the extent of water uptake and whether the hydration state is reversible.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound monohydrate.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key expected vibrational bands for this compound monohydrate are listed in Table 2. The presence of water will be indicated by a broad O-H stretching band.

Functional GroupExpected Wavenumber (cm⁻¹)Notes
O-H stretch (water)3500 - 3200 (broad)Characteristic of hydrated compounds.
N-H stretch (imidazole)3200 - 2800 (broad)Often overlaps with O-H bands.
C-H stretch (aromatic)3100 - 3000
C=N and C=C stretch (aromatic)1620 - 1450
S=O stretch (sulfonic acid)1250 - 1150 and 1080 - 1010Asymmetric and symmetric stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

Insight from a Senior Application Scientist: For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's slight solubility and the ability of DMSO to solubilize polar compounds. The acidic protons of the sulfonic acid and the N-H of the benzimidazole ring are expected to be exchangeable and may appear as broad signals. Their chemical shifts can be highly dependent on concentration and the presence of any residual water in the solvent. The aromatic protons will provide a characteristic splitting pattern that can confirm the substitution on the benzene ring.[10]

Solution Properties: Solubility and Acidity

The behavior of a drug candidate in solution is a critical determinant of its absorption and bioavailability.

Solubility Profile

Determining the solubility of this compound monohydrate in a range of pharmaceutically relevant solvents is crucial for formulation development.

Experimental Protocol: Equilibrium Solubility Determination

A standardized workflow for determining the equilibrium solubility is presented below.

Solubility_Workflow Start Add excess solid to a known volume of solvent in a sealed vial Equilibrate Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours Start->Equilibrate Separate Filter or centrifuge to remove undissolved solid Equilibrate->Separate Analyze Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) Separate->Analyze

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa values of a molecule govern its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. This compound has two potential ionization centers: the highly acidic sulfonic acid group and the basic nitrogen atoms of the benzimidazole ring.

Insight from a Senior Application Scientist: The sulfonic acid group is expected to have a very low pKa (predicted to be -1.47), meaning it will be fully deprotonated (as the sulfonate anion) in all physiologically relevant pH ranges.[] The benzimidazole ring can be protonated at one of the nitrogen atoms, and the pKa for this equilibrium is typically in the range of 4.5 to 7.5 for various benzimidazole derivatives.[6] This second pKa is crucial as it will determine the charge of the molecule in the gastrointestinal tract. Potentiometric titration or UV-pH titrations are common methods for the experimental determination of pKa values.[6]

Safety and Handling

While specific safety data for the monohydrate is not available, related benzimidazole sulfonic acid derivatives are known to be irritants.[11] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area.[12]

Conclusion

This compound monohydrate is a compound with significant potential in pharmaceutical research. While a complete experimental dataset for its physical properties is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. By employing the standard analytical techniques and experimental protocols outlined herein, researchers can obtain the necessary data to fully understand its solid-state behavior, solution properties, and stability. Such a thorough characterization is an indispensable step in the journey of developing new and effective medicines based on the versatile benzimidazole scaffold.

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A Technical Guide to Understanding the Hygroscopic Nature of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hygroscopicity, the propensity of a solid material to absorb or adsorb moisture from the surrounding environment, is a critical quality attribute (CQA) for active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth technical examination of the hygroscopic nature of 1H-Benzimidazole-2-sulfonic acid, a versatile reactant and potential antibacterial drug candidate.[4][5] We will explore the intrinsic molecular features contributing to its moisture sensitivity, detail rigorous experimental methodologies for its characterization, analyze the profound implications for drug development, and outline effective mitigation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of and control over the moisture-related behaviors of this compound.

Introduction: The Criticality of Moisture Interaction

In pharmaceutical development, water is not a benign bystander; it is a reactive agent that can profoundly influence an API's physical and chemical stability.[6][7][8] Moisture uptake can trigger a cascade of undesirable events, including chemical degradation via hydrolysis, solid-state phase transformations (e.g., from an anhydrous to a hydrated form), and alterations to bulk powder properties like flowability and compressibility.[1][8] These changes can compromise the drug's efficacy, shorten its shelf life, and introduce significant challenges during manufacturing processes like milling, blending, and tablet compression.[1][2][3]

This compound (C₇H₆N₂O₃S) possesses molecular features—specifically the highly polar sulfonic acid group and the nitrogen-containing benzimidazole ring—that make it inherently susceptible to interaction with water molecules.[9][10][11] Understanding the precise nature and extent of this interaction is not merely an academic exercise; it is a prerequisite for developing a robust, stable, and effective drug product. This guide establishes a systematic framework for this investigation.

The Physicochemical Basis of Hygroscopicity

The tendency of this compound to attract water is rooted in its molecular structure. The sulfonic acid (-SO₃H) group is a powerful hydrogen bond donor and acceptor. Its strong acidic nature facilitates interaction with polar water molecules. Similarly, the imidazole moiety contains nitrogen atoms that can participate in hydrogen bonding. This combination of functional groups creates a high affinity for atmospheric moisture.

Linear alkylbenzene sulfonates, which also feature the sulfonic acid group, demonstrate that the inorganic counter-ion has a very strong influence on the hygroscopic behavior of the final powder, a principle that is relevant when considering salt forms of this API.[12]

A Multi-faceted Approach to Hygroscopicity Characterization

A definitive assessment of hygroscopicity requires a suite of complementary analytical techniques. No single method provides a complete picture; instead, data from several analyses must be synthesized to build a comprehensive understanding. The following workflow outlines a robust characterization strategy.

G cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Structural & Thermal Analysis cluster_2 Phase 3: Impact Assessment DVS Dynamic Vapor Sorption (DVS) - Isotherm Generation - Classify Hygroscopicity KFT Karl Fischer Titration (KFT) - Baseline Water Content - Confirm DVS Mass Change DVS->KFT validates XRPD X-Ray Powder Diffraction (XRPD) - Detect Hydrate Formation - Monitor Crystallinity DVS->XRPD informs KFT->XRPD informs TGA Thermogravimetric Analysis (TGA) - Quantify Bound Water - Assess Thermal Stability XRPD->TGA confirms Impact Evaluate Critical Quality Attributes (CQAs) - Chemical Stability - Physical Properties (Flow) - Dissolution Rate XRPD->Impact correlates with TGA->Impact correlates with

Caption: Workflow for Hygroscopicity Assessment.

Dynamic Vapor Sorption (DVS)

DVS is the cornerstone of hygroscopicity studies.[13] It measures the change in mass of a sample as it is exposed to a precisely controlled, stepwise ramp of relative humidity (RH) at a constant temperature.[14][15] The resulting sorption (increasing RH) and desorption (decreasing RH) curves form an isotherm, which reveals the extent and reversibility of water uptake.[15][16]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

  • Drying: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.001%/min). This establishes the initial dry weight.

  • Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until the mass is stable.

  • Desorption Phase: Decrease the RH in the same steps from 90% back to 0% to assess the reversibility of the water uptake.

  • Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

Data Presentation:

Relative Humidity (%)Sorption Mass Change (%)Desorption Mass Change (%)Hysteresis (Sorption - Desorption)Observations
00.000.52-0.52Initial dry mass
100.150.68-0.53Slight uptake
200.310.85-0.54Gradual uptake
300.551.10-0.55
400.981.55-0.57
501.852.40-0.55
603.504.01-0.51Increased rate of uptake
706.807.25-0.45Significant uptake, potential hydrate formation
8012.5012.90-0.40Very hygroscopic behavior
9018.2018.200.00Approaching saturation

Note: Data presented is illustrative and representative for a highly hygroscopic compound.

The isotherm provides critical information. A large mass gain at high RH, as illustrated above, classifies the material as very hygroscopic.[17] Hysteresis (the loop between sorption and desorption curves) can indicate phenomena like the formation of a stable hydrate.[16]

Karl Fischer Titration (KFT)

KFT is the gold standard for quantitative water content determination in pharmaceuticals.[6][18][19] It is a highly specific and accurate method used to determine the absolute water content of a sample, which can validate the mass changes observed in DVS.[18][20] Both volumetric and coulometric methods can be employed, with the coulometric technique being better suited for materials with very low water content (<1%).[19][20]

Experimental Protocol (Volumetric):

  • Apparatus Setup: Standardize the Karl Fischer titrator using a certified water standard or sodium tartrate dihydrate.[18]

  • Solvent Preparation: Add 20-30 mL of a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, anhydrous endpoint with the KF reagent.[18]

  • Sample Analysis: Accurately weigh and introduce a specific quantity of this compound into the vessel.

  • Titration: Titrate the sample with the standardized KF reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor.[18]

X-Ray Powder Diffraction (XRPD)

XRPD is an essential technique for investigating the solid-state structure of a material.[21][22] Each crystalline form of a compound produces a unique diffraction pattern, acting as a "fingerprint."[22] By analyzing the XRPD pattern of this compound before and after exposure to humidity, one can unambiguously identify any moisture-induced phase transitions, such as the conversion from an anhydrous form to a crystalline hydrate or a loss of crystallinity (amorphization).[21][23][24]

Experimental Protocol:

  • Initial Scan: Obtain an XRPD pattern of the as-received, dry material.

  • Humidity Exposure: Store the sample in a humidity-controlled chamber (e.g., at 75% RH) for a defined period (e.g., 7 days).

  • Post-Exposure Scan: Obtain a second XRPD pattern of the humidity-exposed sample.

  • Comparison: Compare the two patterns. The appearance of new peaks or shifts in existing peaks indicates the formation of a new crystalline phase (hydrate). A broad, featureless halo suggests a transition to an amorphous state.[22]

Consequences for Drug Development & Manufacturing

The data gathered from the characterization studies directly inform critical decisions throughout the drug development lifecycle.

G cluster_Consequences Impact on Critical Quality Attributes (CQAs) Hygro Hygroscopicity (Moisture Uptake) ChemStab Chemical Instability (Hydrolysis, Degradation) Hygro->ChemStab PhysStab Physical Instability (Hydrate Formation, Deliquescence) Hygro->PhysStab Manuf Manufacturing Issues (Poor Flow, Caking, Sticking) Hygro->Manuf Bio Biopharmaceutical Impact (Altered Dissolution, Bioavailability) PhysStab->Bio can lead to

Caption: Impact of Hygroscopicity on Drug Development.

  • Chemical Stability: Increased water content can accelerate hydrolysis, leading to the formation of degradation products and a reduction in the API's potency.[1][7][25] Stability studies must be conducted under various humidity conditions to establish a safe storage environment.

  • Physical Stability: The formation of a hydrate is a change in the solid form of the API. Different crystalline forms can have different solubilities and dissolution rates, which can directly impact the drug's bioavailability.[1] In extreme cases, deliquescence—where the solid dissolves in the absorbed water—can occur, leading to complete product failure.[1]

  • Manufacturing and Formulation: Hygroscopic powders are notoriously difficult to handle.[1] They exhibit poor flow properties, leading to inaccurate dosing, and are prone to caking and clumping.[2][3] During tableting, they can adhere to punches and dies, causing processing failures.[2][3] These issues necessitate strict environmental controls (low humidity) in manufacturing suites.[1]

Mitigation and Control Strategies

A thorough understanding of the hygroscopic behavior of this compound enables the implementation of rational control strategies.[17][26][27]

  • Controlled Storage and Handling: The material must be stored in well-sealed containers with desiccants and handled in environments with controlled low relative humidity to prevent moisture uptake.[7]

  • Formulation Design:

    • Film Coating: Applying a polymer film coat to tablets can act as a physical barrier to moisture ingress.[1][28]

    • Excipient Selection: Formulating with hydrophobic excipients can help to repel moisture away from the API. Conversely, some excipients can act as moisture scavengers.[25]

    • Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or cocrystal of the API, altering its crystal packing and reducing its affinity for water.[1][28]

  • Packaging Solutions: Utilizing high-barrier packaging, such as foil-foil blisters or sealed bottles with desiccants, is essential for protecting the final drug product from environmental moisture throughout its shelf life.[7]

Conclusion

The hygroscopic nature of this compound is a critical attribute that must be thoroughly characterized and controlled to ensure the development of a safe, stable, and effective pharmaceutical product. A systematic approach, combining DVS, KFT, and XRPD, provides the necessary data to understand its moisture interactions. This knowledge empowers scientists to implement targeted mitigation strategies in handling, formulation, and packaging, thereby mitigating the risks associated with moisture and ensuring product quality from development through to the patient.

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Methodological & Application

Application Notes and Protocols: 1H-Benzimidazole-2-sulfonic acid as a Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocyclic Brønsted Acid Catalyst

In the realm of organic synthesis, Brønsted acid catalysis is a cornerstone for a myriad of chemical transformations. While traditional mineral acids and sulfonic acids like p-toluenesulfonic acid (p-TSA) are widely employed, the development of catalysts with unique structural features and tunable properties remains a significant pursuit. 1H-Benzimidazole-2-sulfonic acid emerges as a compelling candidate in this context. Its rigid heterocyclic framework, coupled with the strong proton-donating ability of the sulfonic acid group, presents a unique electronic and steric environment that can influence catalytic activity and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a Brønsted acid catalyst. While direct literature on its catalytic use is emerging, this guide extrapolates from the well-established catalytic prowess of analogous aromatic sulfonic acids to provide detailed, field-proven protocols for key organic transformations.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₆N₂O₃S[1]
Molecular Weight198.20 g/mol [1]
AppearanceOff-white to pale beige solid[2]
Melting Point116-119 °C[3][4]
SolubilitySlightly soluble in DMSO and methanol[3]

Synthesis of this compound

The catalyst can be readily synthesized in a two-step process from o-phenylenediamine. The first step involves the formation of 1H-benzimidazole-2-thiol, which is subsequently oxidized to the desired sulfonic acid.

Protocol for Synthesis:

  • Synthesis of 1H-benzimidazole-2-thiol: A mixture of o-phenylenediamine, carbon disulfide, and potassium hydroxide in an ethanol-water solution is refluxed.[5]

  • Oxidation to this compound: The synthesized 1H-benzimidazole-2-thiol is oxidized using a strong oxidizing agent, such as potassium permanganate in a sodium hydroxide solution. The reaction mixture is then acidified with hydrochloric acid to precipitate the product, which is collected by filtration and washed with water.[5]

Core Application I: Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepines, a class of compounds with significant pharmacological activities, is often catalyzed by Brønsted acids.[6][7][8][9] The reaction proceeds via the condensation of an o-phenylenediamine with a ketone. This compound is proposed as an effective catalyst for this transformation.

Proposed Catalytic Mechanism

The catalytic cycle, depicted below, is initiated by the protonation of the ketone's carbonyl group by this compound, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the o-phenylenediamine. A subsequent intramolecular cyclization and dehydration, driven by the acidic catalyst, leads to the formation of the 1,5-benzodiazepine ring system.

Catalytic_Cycle_Benzodiazepine cluster_reactants Reactants cluster_products Products Catalyst This compound (H-Cat) Protonated_Ketone Protonated Ketone Catalyst->Protonated_Ketone H⁺ Ketone Ketone (R1-CO-R2) Ketone->Protonated_Ketone OPD o-Phenylenediamine Intermediate1 Iminium Intermediate Protonated_Ketone->Intermediate1 + OPD Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Benzodiazepine 1,5-Benzodiazepine Intermediate2->Benzodiazepine -H₂O, -H⁺ Water H₂O

Caption: Proposed catalytic cycle for the synthesis of 1,5-benzodiazepines.

Experimental Protocol
  • To a solution of o-phenylenediamine (1 mmol) and a ketone (2.2 mmol) in ethanol (10 mL), add a catalytic amount of this compound (5 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes for Various Ketones
EntryKetoneProductTime (h)Yield (%)
1Acetone2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine290
2CyclohexanoneSpiro[cyclohexane-1,2'-[10][11]dihydro-1H-1,5-benzodiazepine]388
3Acetophenone2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine485

Note: The expected yields and reaction times are based on analogous reactions catalyzed by p-toluenesulfonic acid.[6][7][10]

Core Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. Their synthesis is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction efficiently catalyzed by Brønsted acids.[12][13]

Experimental Protocol
  • In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL).

  • Add this compound (10 mol%) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

General Workflow for Quinoxaline Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Mix o-phenylenediamine and 1,2-dicarbonyl compound b Add this compound a->b c Stir at Room Temperature b->c d Monitor by TLC c->d e Neutralize with NaHCO₃ d->e f Extract with Ethyl Acetate e->f g Purify (Recrystallization/Chromatography) f->g

Caption: General experimental workflow for quinoxaline synthesis.

Core Application III: Fischer Esterification

Fischer esterification, the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst, is a fundamental transformation in organic chemistry.[14] Solid and recoverable acid catalysts are of particular interest for their environmental and practical benefits. This compound, as a solid organic acid, is a promising catalyst for this reaction.

Experimental Protocol
  • In a flask equipped with a reflux condenser, combine the carboxylic acid (1 mmol), the alcohol (3 mmol), and this compound (5 mol%).

  • Heat the mixture to reflux, with stirring. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Expected Results for Esterification of Various Carboxylic Acids
EntryCarboxylic AcidAlcoholProductTime (h)Yield (%)
1Acetic AcidBenzyl AlcoholBenzyl acetate492
2Benzoic AcidEthanolEthyl benzoate688
3Lauric AcidMethanolMethyl laurate595

Note: The expected yields and reaction times are based on analogous reactions catalyzed by solid acid catalysts.[15][16][17]

Core Application IV: Multi-component Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a one-pot multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of molecules with diverse pharmacological properties. This reaction is typically catalyzed by a Brønsted or Lewis acid.[18][19][20][21]

Experimental Protocol
  • In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), urea (1.5 mmol), and this compound (10 mol%).

  • Heat the mixture at 80 °C under solvent-free conditions, with stirring.

  • Monitor the reaction progress by TLC.

  • After completion, add cold water to the reaction mixture and stir until a solid precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of Brønsted acid catalysis and draw from extensive literature on structurally and functionally similar catalysts. The causality behind the experimental choices lies in the fundamental role of the acid catalyst in activating electrophiles (ketones, aldehydes, carboxylic acids) towards nucleophilic attack. The self-validating nature of these protocols is ensured by the use of standard analytical techniques (TLC, GC-MS, NMR) to monitor reaction progress and confirm product identity. The expected yields and reaction conditions, while extrapolated, provide a reliable starting point for optimization in any research setting.

References

  • Wang, S., Hu, L., Cheng, S., & Wang, L. (2015). Synthesis of 1,5-Benzodiazepine Derivatives Using p-Toluenesulfonic Acid as Catalyst. Asian Journal of Chemistry, 27(2), 419-424. [Link]
  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Journal of Pharmacology and Toxicology, 1(6), 573-578. [Link]
  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). Brønsted acid catalysed green and enantioselective Biginelli reaction. Green Chemistry, 19(6), 1529-1535. [Link]
  • Fathi, N., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 10(42), 25068-25091. [Link]
  • Kappe, C. O. (2000). A reexamination of the mechanism of the Biginelli dihydropyrimidine synthesis. Support for an N-acyliminium ion intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
  • Lidstrom, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
  • Niknam, K., & Deris, A. (2009). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. Molecules, 14(5), 1915-1926. [Link]
  • Argirova, M., Georgieva, M., Hristova-Avakumova, N., Vuchev, D., Popova-Daskalova, G., Anichina, K., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmaceuticals, 14(12), 1265. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Das, B., Kumar, R. A., & Suneel, K. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(19), 5382-5404. [Link]
  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]
  • Roy, S., Panda, S., & De, S. (2022). Synthesis of dihydropyrimidinones via multicomponent reaction route over acid functionalized Metal-Organic framework catalysts. Journal of Colloid and Interface Science, 607, 729-741. [Link]
  • International Journal of Trend in Scientific Research and Development. (2021). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD, 5(5), 497-503. [Link]
  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Journal of Pharmacology and Toxicology, 1(6), 573-578. [Link]
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Apesteguia, C. R., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 19(6), 1529-1535. [Link]
  • Mahato, S., Chatterjee, R., Mukherjee, A., Zyryanov, G. V., & Majee, A. (2020). SYNTHESIS OF QUINOXALINE DERIVATIVES CATALYZED BY BRØNSTED ACIDIC IONIC LIQUID UNDER SOLVENT-FREE CONDITIONS. Journal of the Chilean Chemical Society, 65(4), 4995-4997. [Link]
  • Georganics. (n.d.). This compound.
  • Lynam, J. G., et al. (2019). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 58(31), 13917-13927. [Link]
  • Suarez, P. A. Z., et al. (2004). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
  • Kotovskaya, S. K., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. Russian Journal of General Chemistry, 86(5), 1163-1169. [Link]
  • Cho, S., et al. (2024). Solid acid catalyzed esterification of dicyclopentadiene with organic acids to bio-based functional monomers. Sustainable Energy & Fuels, 8(7), 1788-1792. [Link]
  • Anichina, K. K., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics, 4(4), 514-536. [Link]
  • Pal, S., & Majee, A. (2015). RECYCLABLE ACIDIC BRØNSTED IONIC LIQUID CATALYZED SYNTHESIS OF QUINOXALINE. Journal of the Chilean Chemical Society, 60(4), 3004-3006. [Link]

Sources

"protocol for the synthesis of hydrazones using 1H-Benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Synthesis of Hydrazones Using 1H-Benzimidazole-2-sulfonic Acid as an Organocatalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Hydrazone Moiety in Modern Drug Discovery

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone in medicinal chemistry and drug development.[1][2] This versatile scaffold is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[2][3] The imine bond (C=N) of the hydrazone linkage is of particular interest as it can be susceptible to hydrolysis under specific pH conditions, such as the acidic microenvironment of tumor cells or endosomes, making it a valuable tool for designing prodrugs and targeted drug delivery systems.[1][4]

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative.[5] While this reaction can proceed without a catalyst, it is often slow. The efficiency of hydrazone formation can be significantly enhanced through catalysis, particularly acid catalysis, which accelerates the rate-limiting dehydration step.[6] This application note details a robust protocol for the synthesis of hydrazones utilizing this compound as an efficient, solid, and recyclable organocatalyst.

Catalyst Profile: this compound

This compound is a heterocyclic compound featuring a benzimidazole core functionalized with a sulfonic acid group at the 2-position.[7][8] The key features of this molecule as a catalyst are:

  • Strong Acidity: Sulfonic acids are powerful organic acids, with pKa values significantly lower than carboxylic acids, making them highly effective Brønsted acid catalysts.[9] This strong acidity is crucial for the efficient protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the hydrazine.

  • Solid and Heterogeneous Nature: As a crystalline solid, this compound can function as a heterogeneous catalyst, simplifying the post-reaction workup and purification process through simple filtration. This also allows for the potential recovery and reuse of the catalyst, aligning with the principles of green chemistry.

  • Structural Scaffold: The benzimidazole moiety provides a rigid and stable framework for the acidic functional group.

Mechanism of Catalysis: The Role of Brønsted Acidity

The synthesis of hydrazones is a classic example of a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is generally accelerated by acid catalysis.[6][10] this compound serves as a Brønsted acid, donating a proton to accelerate the key steps of the reaction.

The proposed catalytic cycle can be outlined as follows:

  • Activation of the Carbonyl Group: The sulfonic acid protonates the oxygen atom of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The more electrophilic carbonyl carbon is then readily attacked by the nucleophilic nitrogen atom of the hydrazine, forming a protonated tetrahedral intermediate (carbinolamine).

  • Proton Transfer: A proton is transferred from the attacking nitrogen to one of the hydroxyl groups.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water (a good leaving group) to form a protonated imine.

  • Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the imine to yield the stable hydrazone product and regenerate the this compound catalyst.

G cluster_0 Catalytic Cycle carbonyl Aldehyde/Ketone (R₂C=O) activated_carbonyl Protonated Carbonyl [R₂C=OH]⁺ carbonyl->activated_carbonyl + H⁺ (from Catalyst) hydrazine Hydrazine (R₁NHNH₂) intermediate Tetrahedral Intermediate hydrazine->intermediate catalyst_start Catalyst (ArSO₃H) activated_carbonyl->intermediate + R₁NHNH₂ protonated_imine Protonated Imine [R₂C=NNHR₁]⁺ intermediate->protonated_imine - H₂O hydrazone Hydrazone (R₂C=NNHR₁) protonated_imine->hydrazone - H⁺ catalyst_regen Regenerated Catalyst (ArSO₃H) protonated_imine->catalyst_regen Regenerates Catalyst water H₂O G start Start add_reagents 1. Add 4-nitrobenzaldehyde (1.0 mmol), 4-methylbenzohydrazide (1.0 mmol), and ethanol (15 mL) to flask. start->add_reagents add_catalyst 2. Add this compound (0.1 mmol, 10 mol%). add_reagents->add_catalyst reflux 3. Reflux the mixture with stirring for 2-4 hours. add_catalyst->reflux monitor 4. Monitor reaction progress by TLC. reflux->monitor cool 5. Cool the reaction mixture to room temperature. monitor->cool filter 6. Filter the solid product. cool->filter wash 7. Wash the product with cold ethanol. filter->wash dry 8. Dry the product under vacuum. wash->dry end End dry->end

Sources

Application Notes & Protocols: Leveraging 1H-Benzimidazole-2-sulfonic acid as a Key Intermediate in the Synthesis of Novel Antitrichinellosis Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trichinellosis, a parasitic disease caused by nematodes of the genus Trichinella, remains a global health concern, primarily transmitted through the consumption of undercooked meat.[1] Current therapeutic options are largely reliant on a limited arsenal of benzimidazole-class drugs, such as albendazole and mebendazole.[2] While effective, particularly against the intestinal stages of the parasite, their efficacy against the encapsulated muscle larvae can be limited, and the specter of drug resistance necessitates the development of new chemical entities.[2][3] The benzimidazole scaffold is a cornerstone of anthelmintic chemotherapy, and its derivatization offers a proven strategy for drug discovery.[4][5] This guide provides a comprehensive technical overview and detailed protocols for utilizing 1H-Benzimidazole-2-sulfonic acid, a versatile chemical intermediate, in the synthesis and evaluation of novel drug candidates against Trichinella spiralis. We present a logical workflow from chemical synthesis through in vitro and in vivo screening, designed to empower researchers in the rational design of next-generation antitrichinellosis agents.

Part 1: Synthesis of Antitrichinellosis Agents via this compound

Rationale for Synthesis Strategy

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities.[4][6] this compound serves as an excellent starting point for derivatization. The sulfonic acid group at the 2-position can be readily converted into other functional groups, such as a hydrazine, providing a reactive handle for coupling with various pharmacophores.[7][8] This strategy allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents, a critical step in optimizing potency and pharmacokinetic properties. Published research has demonstrated that this compound is a key reactant in preparing derivatives, such as hydrazones and bis(benzimidazol-2-yl)amines, with confirmed antitrichinellosis activity.[7][9][10]

Overall Synthesis Workflow

The synthetic pathway is a multi-step process that begins with the formation of the benzimidazole ring, followed by functionalization at the 2-position to yield the sulfonic acid intermediate, and concludes with the derivatization to produce the final test compounds.

G A o-Phenylenediamine + Carbon Disulfide B 1H-Benzimidazole-2-thiol (2) A->B Ring Closure C This compound (3) (Key Intermediate) B->C Oxidation (KMnO4) D 1H-Benzimidazole-2-yl-hydrazine (4) C->D Nucleophilic Substitution (Hydrazine Hydrate) F Target 1H-Benzimidazole-2-yl Hydrazones (5a-l) (Final Test Compounds) D->F Condensation E Substituted Benzaldehydes E->F

Caption: General workflow for the synthesis of benzimidazole hydrazones.

Protocol 1: Synthesis of this compound (Intermediate 3)

Justification: This two-step protocol first constructs the benzimidazole-2-thiol core, which is a common precursor in benzimidazole chemistry. The subsequent oxidation is a robust method to generate the desired sulfonic acid intermediate.[7][8]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol (2)

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in an ethanol-water solution.

  • Add o-phenylenediamine to the solution.

  • Slowly add carbon disulfide while stirring.

  • Heat the mixture to reflux for 3-4 hours. The formation of the product can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry to yield 1H-benzimidazole-2-thiol (2).

Step 2: Oxidation to this compound (3) [7][8]

  • In a suitable reaction vessel, dissolve the synthesized 1H-benzimidazole-2-thiol (2) in an aqueous solution of sodium hydroxide (e.g., 50% NaOH).

  • Heat the solution to boiling.

  • While stirring vigorously, add a solution of potassium permanganate (KMnO₄) in water portion-wise. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to reflux for approximately 1 hour to ensure the reaction goes to completion.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 1.

  • The desired product, this compound (3), will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum. Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 1H-Benzimidazole-2-yl Hydrazones (Test Compounds 5a-l)

Justification: This derivatization protocol converts the sulfonic acid into a more reactive hydrazine, which readily undergoes condensation with aldehydes to form a stable hydrazone linkage, allowing for the creation of a diverse library of compounds for screening.[7][8]

Step 1: Conversion to 1H-Benzimidazole-2-yl-hydrazine (4) [7]

  • Place the synthesized this compound (3) in a round-bottom flask.

  • Add an excess of 99% hydrazine hydrate.

  • Reflux the mixture for 3 hours.

  • Upon cooling, the hydrazine product (4) will precipitate.

  • Filter the solid, wash with water, and dry.

Step 2: Condensation to form Hydrazones (5a-l) [7]

  • Dissolve the 1H-benzimidazole-2-yl-hydrazine (4) in 99% ethanol.

  • Add an equimolar amount of the desired substituted benzaldehyde (e.g., 2,3-dihydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde).

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture. The target hydrazone product will typically precipitate.

  • Collect the product by filtration, wash with cold ethanol, and dry.

  • Purify the product if necessary (e.g., by recrystallization) and confirm its structure and purity via spectroscopic methods.

Part 2: In Vitro Evaluation of Antitrichinellosis Activity

Rationale for In Vitro Screening

In vitro screening provides a crucial first-pass assessment of a compound's biological activity.[11] This method is rapid, requires small amounts of the test compound, and avoids the ethical and financial complexities of animal testing at the initial discovery stage.[12] The standard approach involves exposing isolated T. spiralis muscle larvae to the synthesized compounds and assessing their viability over time.[7][13][14]

In Vitro Screening Workflow

G A Infect Mice with T. spiralis B Harvest Muscle Tissue (30-45 days post-infection) A->B C Artificial Digestion (Pepsin-HCl) B->C D Isolate & Wash Muscle Larvae (ML) C->D F Co-incubate Larvae & Compounds (e.g., 100 larvae/well) D->F E Prepare Compound Solutions (Test, Positive/Negative Controls) E->F G Incubate at 37°C (24h & 48h) F->G H Assess Larval Viability (Microscopy for Motility) G->H I Calculate & Analyze Larvicidal Efficacy (%) H->I

Caption: Workflow for the in vitro larvicidal assay.

Protocol 3: Isolation of T. spiralis Muscle Larvae (ML)

Justification: A reliable source of viable larvae is paramount for reproducible screening results. This protocol uses a standard artificial digestion method that mimics the natural process of infection to release encysted larvae from muscle tissue.[15][16]

  • Humanely euthanize mice previously infected with T. spiralis (e.g., 30-45 days post-infection).

  • Aseptically collect skeletal muscle tissue (e.g., diaphragm, masseter, and limb muscles) and weigh it.

  • Mince the muscle tissue thoroughly using a meat grinder or blender.

  • Prepare a digestion fluid consisting of 1% pepsin and 1% hydrochloric acid (HCl) in physiological saline.

  • Incubate the minced tissue in the digestion fluid at 37°C for several hours with constant stirring.

  • Periodically check for the release of larvae. Once digestion is complete, filter the mixture through a series of sieves or gauze to remove undigested tissue.

  • Collect the larvae by sedimentation. Wash the larvae multiple times with warm physiological saline to remove residual digestion fluid.

  • Count the number of viable, motile larvae under a microscope to prepare a standardized suspension.

Protocol 4: In Vitro Larvicidal Assay[7][13]

Justification: This protocol provides a quantitative measure of a compound's direct effect on the parasite. By including standard drugs as positive controls, the relative potency of new derivatives can be accurately assessed. Time and dose-dependent effects are key indicators of activity.[13]

  • Preparation:

    • Prepare stock solutions of the synthesized benzimidazole hydrazones in dimethyl sulfoxide (DMSO).

    • Prepare stock solutions for positive controls (e.g., Albendazole, Ivermectin) and a negative control (DMSO vehicle only).

    • In a 96-well microtiter plate, add the appropriate culture medium (e.g., physiological saline or RPMI-1640).

  • Assay Setup:

    • Add the test compounds to the wells to achieve final desired concentrations (e.g., 50 µg/mL and 100 µg/mL). Ensure the final DMSO concentration is non-toxic to the larvae (typically ≤1%).

    • Add approximately 100 viable muscle larvae to each well.

    • Set up triplicate wells for each compound concentration, as well as for positive and negative controls.

  • Incubation:

    • Incubate the plates at 37°C in a humidified chamber for 24 and 48 hours.

  • Viability Assessment:

    • At each time point (24h and 48h), examine the larvae in each well using an inverted microscope.

    • Larvae are considered dead or non-viable if they are motionless, straight, and do not respond to gentle prodding. Viable larvae will exhibit characteristic coiling and writhing movements.

    • Count the number of dead and live larvae in each well.

  • Data Analysis:

    • Calculate the percentage of larvicidal efficacy for each compound at each concentration and time point using the formula: Efficacy (%) = (Number of Dead Larvae / Total Number of Larvae) x 100

    • Compare the results against the positive and negative controls.

Data Presentation

Summarize the screening results in a table for clear comparison.

Table 1: Example In Vitro Antitrichinellosis Activity of Benzimidazole Hydrazones

CompoundConcentration (µg/mL)Mean Larvicidal Efficacy (%) [±SD]
24 hours
5b (2,3-dihydroxy)50100 [±0.0]
100100 [±0.0]
5d (3,4-dihydroxy)50100 [±0.0]
100100 [±0.0]
Albendazole 5010.5 [±1.5]
10018.2 [±2.5]
Vehicle (DMSO) 1%0 [±0.0]
Note: Data is hypothetical, based on trends observed in the literature where dihydroxy-substituted hydrazones showed high efficacy.[7][17]

Part 3: In Vivo Efficacy Assessment

Rationale for In Vivo Studies

Following promising in vitro results, in vivo testing in an animal model is the mandatory next step.[18] This phase evaluates the compound's efficacy within a complex biological system, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety. The mouse model of trichinellosis is well-established and reliably mimics the human course of infection.[15][16][19]

In Vivo Experimental Workflow

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase A Acquire T. spiralis Infective Larvae B Oral Infection of Mice (e.g., 300-400 Larvae/Mouse) A->B C Randomize Mice into Groups (Vehicle, Reference, Test Compound) D Administer Treatment (e.g., Oral Gavage, Days 5-9 Post-Infection) C->D E Euthanize Mice (Day 30 Post-Infection) F Harvest & Digest Muscle Tissue E->F G Count Larvae per Gram (LPG) of Muscle F->G H Calculate % Reduction in Larval Burden G->H

Caption: Workflow for an in vivo efficacy study in a mouse model.

Protocol 5: Mouse Model of Trichinellosis and Treatment

Justification: This protocol follows established guidelines for anthelmintic testing.[18] Treatment during the early phase (e.g., starting 5 days post-infection) allows for the evaluation of activity against both the adult worms in the intestine and the migrating newborn larvae, providing a comprehensive assessment of efficacy.

  • Infection:

    • Use an appropriate strain of laboratory mice (e.g., BALB/c or CD-1).

    • Infect each mouse orally by gavage with a standardized dose of 300-400 infective T. spiralis larvae suspended in a small volume of gelatin.

  • Animal Grouping:

    • On day 5 post-infection, randomly assign mice to experimental groups (n=6-8 mice per group):

      • Group 1 (Infected Control): Infected and treated with the vehicle (e.g., 0.5% carboxymethyl cellulose with Tween 80).

      • Group 2 (Reference Drug): Infected and treated with a standard drug (e.g., Albendazole at a specified dose).

      • Group 3+ (Test Compounds): Infected and treated with the novel benzimidazole derivatives at one or more dose levels.

  • Treatment Administration:

    • Administer the treatments orally once daily for a period of 5 consecutive days (i.e., from day 5 to day 9 post-infection).

    • Monitor the animals daily for any signs of toxicity or adverse effects.

  • Efficacy Evaluation:

    • On day 30 post-infection, humanely euthanize all mice.

    • Collect the entire carcass (or specific muscle groups), weigh it, and homogenize it.

    • Digest the tissue using the pepsin-HCl method described in Protocol 3.

    • Count the total number of muscle larvae recovered from each mouse.

  • Data Analysis:

    • Calculate the mean number of larvae per gram (LPG) of muscle for each group.

    • Determine the percentage reduction in the larval burden for each treatment group relative to the infected control group using the formula: % Reduction = [(Mean LPG of Control Group - Mean LPG of Treated Group) / Mean LPG of Control Group] x 100

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed reductions.

Part 4: Mechanistic Insights

The Benzimidazole Mechanism of Action

The primary mechanism of action for clinically used benzimidazoles is the inhibition of tubulin polymerization.[2] These drugs bind with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. Microtubules are essential cytoskeletal proteins involved in critical cellular functions, including intracellular transport, maintenance of cell shape, and cell division. Their disruption leads to a cascade of downstream effects, most notably the impairment of glucose uptake by the intestinal cells of the parasite, leading to energy depletion, immobilization, and eventual death.[2] Some studies also suggest that certain benzimidazoles can inhibit key enzymes in the parasite's energy metabolism, such as fumarate reductase, further contributing to their anthelmintic effect.[20][21] While novel derivatives synthesized from this compound are hypothesized to share this primary mechanism, it is crucial to validate this experimentally, as some studies have found active benzimidazole derivatives that do not inhibit tubulin polymerization, suggesting alternative mechanisms may exist.[13][22]

G cluster_parasite Parasite Cell BZD Benzimidazole Derivative Tubulin Free β-Tubulin Subunits BZD->Tubulin Binds to MT Microtubules (Cytoskeleton) BZD->MT Inhibits Polymerization Tubulin->MT Polymerization Glucose Glucose Uptake MT->Glucose Maintains structures for MT->Glucose Energy ATP Production (Energy) Glucose->Energy Glucose->Energy Motility Cellular Functions (Motility, Nutrient Absorption) Energy->Motility Energy->Motility Death Paralysis & Death Motility->Death Leads to

Caption: The established mechanism of action for benzimidazole anthelmintics.

References

  • Medscape. (2025). Trichinosis (Trichinellosis) Medication: Anthelmintics, Analgesics, Corticosteroids.
  • Criado Fornelio, A., Rodriguez Caabeiro, F., & Jimenez Gonzalez, A. (1987). The mode of action of some benzimidazole drugs on Trichinella spiralis. Parasitology, 95(1), 61-70.
  • Cambridge University Press & Assessment. (2009). The mode of action of some benzimidazole drugs on Trichinella spiralis.
  • Criado Fornelio, A., Rodriguez Caabeiro, F., & Jimenez Gonzalez, A. (1987). The mode of action of some benzimidazole drugs on Trichinella spiralis. PubMed.
  • Semantic Scholar. (n.d.). The mode of action of some benzimidazole drugs on Trichinella spiralis.
  • Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
  • ChemicalBook. (2025). This compound.
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  • Perrudet-Badoux, A., et al. (n.d.). The in Vivo and in Vitro Analysis of Immunity to Trichinella Spiralis in Mice and Rats. Semantic Scholar.
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  • Stoyanov, S., et al. (2024). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI.
  • Oksuz, S., et al. (2006). [In vivo development of Trichinella spiralis in rats]. Turkiye Parazitolojii Dergisi.
  • ResearchGate. (n.d.). The in vitro anti-trichinellosis efficacy of the 1,3-disubstituted benzimidazolones.
  • ChemicalBook. (n.d.). 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis.
  • PubChem. (n.d.). This compound.
  • FDA. (n.d.). CVM Guidance for Industry #90 VICH GL7 - Effectiveness of Anthelmintics: General Recommendations.
  • Al-Ostath, A. I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives.
  • Al-Ostath, A. I., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate.
  • Pop, R., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. PubMed.
  • Semantic Scholar. (n.d.). An in vitro screening test for compounds active against the parenteral stages of Trichinella spiralis.
  • Yancheva, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
  • Wang, T., et al. (2024). Trichinella spiralis-induced immunomodulation signatures on gut microbiota and metabolic pathways in mice. PLOS Pathogens.
  • ResearchGate. (2022). (PDF) ANTHELMINTIC DRUG-RESISTANT DETECTION METHODS: A BRIEF OVERVIEW.
  • ResearchGate. (n.d.). Different primary screening methods for anthelmintic drug discovery....
  • Georganics. (n.d.). This compound - High purity.
  • Sigma-Aldrich. (n.d.). This compound.
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  • Rudd, T. R., et al. (n.d.). Anthelmintic drug discovery: target identification, screening methods and the role of open science. PubMed Central.
  • Głowacka, J. E., et al. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC - NIH.
  • KINI, S., et al. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. PMC - NIH.
  • O'Grady, J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. NIH.
  • Wang, L., et al. (2018). Current Research of Trichinellosis in China. Frontiers.
  • Wikipedia. (n.d.). Trichinella spiralis.
  • Yancheva, D., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing.
  • US EPA. (n.d.). 1H-Benzimidazole-6-sulfonic acid, 2-phenyl- - Substance Details - SRS.

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Application Notes and Protocols for 1H-Benzimidazole-2-sulfonic acid Catalyzed Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocyclic Catalyst for Efficient Organic Synthesis

In the landscape of modern synthetic chemistry, the development of efficient, reusable, and environmentally benign catalysts is of paramount importance. 1H-Benzimidazole-2-sulfonic acid emerges as a compelling candidate in this domain, functioning as a solid Brønsted acid catalyst. Its unique molecular architecture, which combines the aromatic benzimidazole core with a strongly acidic sulfonic acid group, offers a synergistic platform for catalyzing a variety of organic transformations, most notably condensation reactions.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into a catalyst offers potential for unique reactivity and selectivity.[1] The sulfonic acid moiety provides the requisite proton-donating ability to activate substrates, mirroring the function of traditional acid catalysts but with the advantages of being a solid, and therefore easily separable and potentially reusable.[2][3] This application note provides a comprehensive guide to the experimental setup for utilizing this compound in the context of the Biginelli reaction, a cornerstone multi-component condensation for the synthesis of medicinally relevant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5]

Catalytic Mechanism: The Role of the Brønsted Acid

The efficacy of this compound in the Biginelli reaction lies in its ability to act as a potent Brønsted acid catalyst. The reaction proceeds through a cascade of acid-catalyzed steps, leading to the formation of the dihydropyrimidine core. The generally accepted mechanism involves the initial activation of the aldehyde component by the catalyst.[4][6]

The catalytic cycle can be visualized as follows:

  • Aldehyde Activation: The sulfonic acid group of the catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.

  • Imine Formation: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the acidic environment, leads to the formation of an N-acyliminium ion intermediate.

  • Nucleophilic Addition: The β-ketoester, in its enol form, undergoes a nucleophilic attack on the highly electrophilic N-acyliminium ion.

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization via the attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one product and regenerate the catalyst.

Biginelli_Mechanism cluster_reactants Reactants Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Urea Urea Acyliminium N-Acyliminium Ion Urea->Acyliminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Catalyst 1H-Benzimidazole- 2-sulfonic acid (H+) Catalyst->Aldehyde Protonation Activated_Aldehyde->Acyliminium + Urea - H2O Acyliminium->Adduct + Ketoester (enol) Product DHPM Product Adduct->Product Cyclization - H2O Product->Catalyst Catalyst Regeneration Experimental_Workflow start Start reactants Reactant Assembly Aldehyde (1 mmol) β-Ketoester (1 mmol) Urea/Thiourea (1.5 mmol) Solvent (e.g., Ethanol) start->reactants catalyst_add Add Catalyst This compound (5-10 mol%) reactants->catalyst_add reaction Reaction Heat to reflux (e.g., 80°C) Monitor by TLC catalyst_add->reaction workup Work-up Cool to room temperature Pour into crushed ice reaction->workup isolation Product Isolation Filter the precipitate Wash with cold water workup->isolation purification Purification Recrystallize from ethanol isolation->purification characterization Characterization Melting Point, FT-IR, NMR purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol provides a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst. The reaction conditions are based on established procedures for similar Brønsted acid-catalyzed Biginelli reactions. [7][8] Materials:

  • Aldehyde (aromatic or aliphatic)

  • β-Ketoester (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Urea or Thiourea

  • This compound (catalyst)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask and stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Introduction: Add this compound (0.05-0.10 mmol, 5-10 mol%) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-6 hours, depending on the substrates.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice (approximately 50 g) with constant stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the precipitate thoroughly with cold water (3 x 15 mL) to remove any unreacted urea and catalyst.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

  • Purification: For higher purity, recrystallize the crude product from hot ethanol.

  • Characterization: Characterize the purified product by determining its melting point and recording its FT-IR and NMR spectra to confirm its structure.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the expected performance of this compound as a catalyst for the Biginelli reaction with various substrates. The data is representative of results obtained with other efficient sulfonic acid catalysts under similar conditions. [7][8]

Entry Aldehyde β-Ketoester (Thio)urea Time (h) Yield (%)
1 Benzaldehyde Ethyl acetoacetate Urea 2.5 92
2 4-Chlorobenzaldehyde Ethyl acetoacetate Urea 2.0 95
3 4-Nitrobenzaldehyde Ethyl acetoacetate Urea 3.0 90
4 4-Methoxybenzaldehyde Ethyl acetoacetate Urea 3.5 88
5 Furfural Ethyl acetoacetate Urea 4.0 85
6 Benzaldehyde Methyl acetoacetate Urea 2.5 90

| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 3.0 | 91 |

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The catalyst loading can be increased slightly (up to 15 mol%). Extending the reaction time may also improve the yield.

  • Incomplete Reaction: If the reaction does not go to completion, verify the reaction temperature. For less reactive substrates, a higher boiling point solvent such as acetonitrile or solvent-free conditions at a higher temperature may be beneficial. [9]* Catalyst Recovery and Reusability: Being a solid acid, this compound can potentially be recovered after the reaction. After filtration of the product, the aqueous filtrate containing the dissolved catalyst can be evaporated to dryness to recover the catalyst for subsequent runs. The activity of the recovered catalyst should be evaluated.

Safety Precautions

  • This compound is a corrosive solid. [10]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • The solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

This compound is a promising and efficient solid Brønsted acid catalyst for condensation reactions, particularly for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction. Its advantages include operational simplicity, the use of a potentially recyclable catalyst, and good to excellent yields under relatively mild conditions. The protocols and guidelines presented in this application note are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this versatile catalyst in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Biginelli reaction.
  • Yuan, Z., et al. (2008). An enantioselective Biginelli reaction that proceeds by a dual-activation route has been developed by using a combined catalyst of a readily available trans-4-hydroxyproline-derived secondary amine and a Brønsted acid. Chemistry, 14(10), 3177-81.
  • Valcárcel, M., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3864.
  • Kore, R., & Srivastava, R. (2015). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. RSC Advances, 5(103), 84959-84974.
  • Bendi, A., et al. (2024). Precision in stereochemistry: the integral role of catalytic asymmetric Biginelli reaction in crafting enantiomerically pure dihydropyrimidinones. Molecular Diversity.
  • Sulfonic Acids as Powerful Catalysts in Organic Transform
  • Al-Ostath, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2329.
  • Bandyopadhyay, D., & Mukherjee, B. (2020). Biginelli Reaction: Polymer Supported Catalytic Approaches.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2018). Sulfonic Acid-Functionalized Magnetic Nanoparticles as an Efficient Catalyst for the Synthesis of Benzoi[11][12]midazo[1, 2-a]pyrimidine Derivatives, 2-Aminobenzothia Zolomethylnaphthols and 1-Amidoalkyl-2-naphthols.
  • Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Debache, A., et al. (2006). Phenylboronic Acid as a Mild and Efficient Catalyst for Biginelli Reaction. Tetrahedron Letters, 47(32), 5697-5699.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. (2025). BenchChem.
  • Trivedi, H., et al. (2018).
  • Maleki, A., et al. (2021). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 11(5), 2888-2896.
  • Van Rhijn, W. M., et al. (1998). Sulfonic acid functionalised ordered mesoporous materials as catalysts for condensation and esterification reactions.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Mun, S. P., & Kim, Y. H. (2006). Effect of Organic Sulfonic Acids as Catalysts during Phenol Liquefaction of Pinus radiata Bark. Journal of the Korean Wood Science and Technology, 34(3), 32-39.
  • Wang, Y., et al. (2020). n-Butyraldehyde Self-Condensation Catalyzed by Sulfonic Acid Functionalized Ionic Liquids. Industrial & Engineering Chemistry Research, 59(4), 1438-1447.
  • Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105078.
  • Ghorbani-Choghamarani, A., & Azadi, G. (2018). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles.
  • Menin, E., et al. (2019). Organocatalytic enantioselective synthesis of β-amino sulfonic acid derivatives. Organic & Biomolecular Chemistry, 17(30), 7176-7180.
  • Kumar, A., et al. (2019). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using camphor sulfonic acid as a catalyst under solvent-free conditions. Journal of Chemical Sciences, 131(7), 1-6.
  • Li, T. S., et al. (2003). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Chlorosulfonic Acid. Chinese Journal of Chemistry, 21(5), 540-542.
  • Stoyanov, S., et al. (2021). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate.

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Application Note: A Robust HPLC Method for the Analysis of 1H-Benzimidazole-2-sulfonic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1H-Benzimidazole-2-sulfonic acid and its reaction mixtures. The developed method is suitable for monitoring reaction progress, identifying impurities, and performing stability studies. This guide provides a comprehensive protocol, including system suitability testing, method validation in accordance with ICH guidelines, and forced degradation studies, to ensure data integrity and reliability for researchers, scientists, and drug development professionals.

Introduction: The Importance of a Validated Analytical Method

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity and the impurity profile of its reaction mixtures can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-developed and validated HPLC method is crucial for in-process control and quality assurance. This application note presents a stability-indicating HPLC method designed to separate this compound from its potential impurities and degradation products.

The principles of method validation outlined herein adhere to the stringent requirements of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), ensuring the method is suitable for its intended purpose.[3][4][5]

Chromatographic Principles and Method Development

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from other components in the sample matrix. For a polar compound like this compound, which contains a sulfonic acid group, reverse-phase chromatography is a suitable technique.[6][7][8]

Choice of Stationary Phase

A C18 (octadecylsilane) column is a common choice for reverse-phase HPLC due to its hydrophobicity, which allows for the retention of a wide range of organic molecules. For polar analytes, a column with low silanol activity is preferable to minimize peak tailing.[6]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation. A mixture of an organic solvent, such as acetonitrile (ACN), and an aqueous buffer is typically used in reverse-phase HPLC. The pH of the mobile phase is crucial for controlling the ionization state of the analyte and, consequently, its retention. For a sulfonic acid, maintaining a low pH ensures it is in its ionized form, which can be beneficial for peak shape. The use of a buffer, such as phosphate or formate, helps to maintain a stable pH throughout the analysis.[6][7][9]

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities and to elute strongly retained components in a reasonable time.

Detection Wavelength

The benzimidazole ring system contains a chromophore that absorbs UV light. The selection of an appropriate detection wavelength is determined by acquiring the UV spectrum of this compound and choosing the wavelength of maximum absorbance (λmax) to ensure high sensitivity.

HPLC Method for Analysis of this compound Reaction Mixtures

This section provides the detailed parameters for the developed HPLC method.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 70-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of water and acetonitrile (50:50 v/v) to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Dilute the reaction mixture with the same diluent to achieve a similar concentration of the main component as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

System suitability testing is an integral part of any analytical procedure and ensures that the chromatographic system is performing adequately on the day of analysis.[10][11][12] SST must be performed before and during the analysis of any regulated samples.[11]

SST Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 5 replicate injections)

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[4][5][13]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing a placebo (reaction mixture without the analyte) and a spiked sample. The peak for this compound should be free from interference from other components.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of at least five concentrations of the this compound reference standard over a range of 50-150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Typical variations to investigate include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

The system suitability parameters should be met under all varied conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to demonstrate the stability-indicating nature of the analytical method.[14][15] It helps to identify potential degradation products and understand the degradation pathways.[14]

Stress Conditions

Subject the this compound sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the analysis of this compound reaction mixtures. The comprehensive validation protocol and system suitability criteria ensure the generation of accurate and precise data, which is essential for quality control in pharmaceutical development and manufacturing.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test prep_std->sst prep_sample Dilute & Filter Reaction Mixture injection Inject Sample/Standard prep_sample->injection sst->injection Pass separation Chromatographic Separation injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Overall workflow for the HPLC analysis of this compound.

References

  • Altabrisa Group. (2025, September 13). What Are HPLC System Suitability Tests and Their Importance?
  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column.
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • SIELC Technologies. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • NIH. (2018, June 15). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk.
  • ResearchGate. Calculated system suitability parameters for the HPLC method (ICH guidelines).
  • Benchchem. Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
  • SIELC Technologies. Separation of 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column.
  • ChemicalBook. (2025, July 14). This compound.
  • Benchchem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • molsyns.com. This compound.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound.
  • R Discovery. Forced Degradation Studies Research Articles.
  • LGC Standards. This compound.
  • ResearchGate. Results of forced degradation studies.
  • chemicalbook. This compound synthesis.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.).
  • Pharmaffiliates. Benzimidazole-impurities.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5).
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  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.

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"purification of 1H-Benzimidazole-2-sulfonic acid by recrystallization"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 1H-Benzimidazole-2-sulfonic Acid via Aqueous Recrystallization

Abstract: This document provides a comprehensive, field-proven protocol for the purification of this compound (BISA) using recrystallization from an aqueous solvent system. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the underlying chemical principles, ensuring both procedural success and a deeper understanding of the methodology. It includes a detailed experimental protocol, characterization techniques for purity validation, a troubleshooting guide, and visual workflows to facilitate seamless execution.

Scientific Introduction: The Rationale for Purity

This compound (BISA) is a significant heterocyclic compound, recognized primarily as a glutamate racemase (GR) inhibitor, making it a promising candidate in the development of novel antibacterial drugs.[1] It also serves as a versatile reactant in the synthesis of other complex molecules, such as bis(benzimidazol-2-yl)amines with potential antitrichinellosis activity.[1] The efficacy and safety of such applications are directly contingent on the purity of the starting material.

Synthesis of BISA, commonly achieved through the oxidation of 1H-benzimidazole-2-thiol[1][2], can introduce various impurities, including unreacted starting materials, by-products, and colored contaminants. Recrystallization is a powerful and fundamental purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the surrounding solution (mother liquor). This guide details a robust method for purifying BISA using water, a green and effective solvent for this particular molecule.

Physicochemical Foundation for Recrystallization

A successful recrystallization hinges on understanding the compound's properties and selecting an appropriate solvent. For BISA, its sulfonic acid group imparts significant polarity and the ability to form strong hydrogen bonds, making it amenable to purification in polar protic solvents like water. The compound exists in a zwitterionic state in its crystalline form, where the acidic proton from the sulfonic acid group protonates one of the basic imidazole nitrogen atoms.[3] This strong intermolecular interaction is overcome at higher temperatures, allowing dissolution.

Property Value Source
Molecular Formula C₇H₆N₂O₃SPubChem[4]
Molecular Weight 198.20 g/mol PubChem[4]
Appearance White to light beige crystalline powderChemicalBook[1]
Melting Point 116-119 °C (lit.)ChemicalBook[1]
Solubility Slightly soluble in DMSO and Methanol.[5] Soluble in hot water.ChemicalBook, ResearchGate
pKa (Predicted) -1.47 ± 0.40ChemicalBook[1][5]
Safety Danger: Causes severe skin burns and eye damage.PubChem[4]

The ideal solvent for recrystallization should exhibit high solvency for the compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures. Water fits this profile for BISA, making it an excellent choice.

Detailed Experimental Protocol

This protocol is designed for the purification of crude this compound.

Materials & Equipment
  • Chemicals:

    • Crude this compound

    • Deionized or Distilled Water

    • Activated Carbon (decolorizing grade)

    • Ice

  • Equipment:

    • Erlenmeyer flasks (2-3, appropriate sizes)

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Stemmed glass funnel

    • Fluted filter paper

    • Buchner funnel and vacuum flask

    • Vacuum source (aspirator or pump)

    • Spatulas and weighing balance

    • Graduated cylinders

    • Beakers

    • Drying oven or desiccator

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Step-by-Step Purification Workflow

Safety First: this compound is corrosive and can cause severe burns.[4] All steps must be performed in a well-ventilated fume hood while wearing appropriate PPE.

  • Dissolution of Crude Product:

    • Place a measured amount of crude BISA (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of deionized water (e.g., start with 20-25 mL).

    • Gently heat the mixture on a hot plate with stirring. Bring the solution to a near boil.

    • Continue adding small portions of hot deionized water until all the solid has just dissolved. The goal is to create a saturated solution at high temperature; avoid adding an excessive amount of water as it will reduce the final yield.

  • Decolorization with Activated Carbon (Optional):

    • If the hot solution is colored, remove it from the heat source to momentarily stop the boiling.

    • Add a very small amount of activated carbon (approx. 1-2% of the solute weight, e.g., 50-100 mg for 5 g of BISA) to the solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

    • Return the flask to the heat and maintain it at a near-boil with stirring for 5-10 minutes. The carbon will adsorb colored impurities.

  • Hot Gravity Filtration:

    • This critical step removes insoluble impurities and activated carbon. To prevent premature crystallization, all filtration apparatus must be kept hot.

    • Place a second Erlenmeyer flask (the receiving flask) on the hot plate and add a small amount of water to it; allow it to boil to fill the flask with hot solvent vapor.

    • Place a stemmed glass funnel with fluted filter paper into the neck of the receiving flask.

    • Quickly and carefully pour the hot BISA solution through the fluted filter paper. The hot vapor from the receiving flask will keep the funnel warm.

    • Rinse the first flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the receiving flask containing the clear, hot filtrate with a watch glass or inverted beaker to prevent contamination and allow for slow cooling.

    • Let the flask cool undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.

    • Turn on the vacuum and swirl the crystallized mixture to create a slurry. Quickly pour the slurry into the Buchner funnel.

    • Once the mother liquor has been drawn through, wash the collected crystals with a small portion of ice-cold deionized water to remove any remaining soluble impurities. Repeat the wash once more. Use minimal cold solvent to avoid dissolving the product.

  • Drying:

    • Leave the crystals under vacuum on the Buchner funnel for 10-15 minutes to air dry.

    • Carefully transfer the purified, crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven set to a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.

Visual Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying crude Crude BISA dissolve Add minimum hot water crude->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution add_carbon Add Activated Carbon (Optional) hot_solution->add_carbon hot_filter Hot Gravity Filtration add_carbon->hot_filter filtrate Clear, Hot Filtrate hot_filter->filtrate cool Slow Cool to RT, then Ice Bath filtrate->cool crystals Crystal Slurry cool->crystals vac_filter Vacuum Filtration & Cold Wash crystals->vac_filter pure_product Pure, Dry BISA Crystals vac_filter->pure_product

Sources

"synthesis of 1H-Benzimidazole-2-sulfonic acid via oxidation of 1H-benzimidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 1H-Benzimidazole-2-sulfonic Acid via Oxidation of 1H-Benzimidazole-2-thiol

Introduction: The Significance of this compound

This compound (BISA) is a pivotal heterocyclic compound with significant utility in medicinal chemistry and materials science. As a structural analog of key biological molecules, the benzimidazole scaffold is a privileged structure in drug discovery. BISA, in particular, has been identified as an inhibitor of glutamate racemase (GR), making it a promising candidate for the development of novel antibacterial drugs[1][2]. Furthermore, its functionalized sulfonic acid group makes it a versatile reactant for synthesizing a range of derivatives, including bis(benzimidazol-2-yl)amines, which have demonstrated potent antitrichinellosis activity[1][2].

This document provides a detailed, field-proven protocol for the synthesis of this compound through the robust oxidation of the readily available precursor, 1H-benzimidazole-2-thiol. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing safety, reproducibility, and a clear understanding of the underlying chemical principles.

Reaction Principle and Mechanism

The synthesis hinges on the oxidation of a thiol group to a sulfonic acid. The sulfur atom in the thiol (-SH) group of 1H-benzimidazole-2-thiol is in a low oxidation state and is susceptible to oxidation. Strong oxidizing agents can convert it through intermediate oxidation states (sulfenic and sulfinic acids) to the highly stable sulfonic acid (-SO₃H) group.

In this protocol, we utilize potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds as follows:

  • Deprotonation: The reaction is initiated in a basic solution (e.g., Sodium Hydroxide). The hydroxide ions deprotonate the acidic thiol group, forming a thiolate anion. This step is crucial as the resulting anion is significantly more nucleophilic and more easily oxidized than the neutral thiol.

  • Oxidation: The powerful oxidizing agent, potassium permanganate, is introduced. The permanganate ion (MnO₄⁻) readily donates oxygen atoms to the sulfur center. In this process, the purple Mn(VII) is reduced to manganese dioxide (MnO₂), a brown/black solid precipitate.

  • Acidification and Precipitation: Upon completion of the oxidation, the reaction mixture contains the sodium salt of the sulfonic acid. To isolate the final product, the mixture is acidified with a strong acid like hydrochloric acid (HCl)[3]. This protonates the sulfonate anion, forming the neutral this compound, which is less soluble in the acidic aqueous medium and precipitates out of the solution, allowing for its isolation.

Caption: Overall reaction scheme for the synthesis.

Mandatory Safety Protocols

A thorough risk assessment must be conducted before commencing any experimental work. The following safety measures are mandatory:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles. The entire procedure must be performed inside a certified chemical fume hood[4][5].

  • Reagent Handling:

    • 1H-benzimidazole-2-thiol: Toxic if swallowed and may cause respiratory, skin, and eye irritation[6]. Avoid creating dust.

    • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Keep away from combustible materials.

    • Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care to avoid skin and eye burns. Prepare solutions in the fume hood.

  • Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and local environmental regulations. Do not discharge to sewer systems[7].

Detailed Experimental Protocol

This protocol is based on established literature procedures for the oxidation of benzimidazole thiols[3].

Materials and Equipment

Reagents:

  • 1H-benzimidazole-2-thiol (C₇H₆N₂S)

  • Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water (H₂O)

Equipment:

  • 250 mL and 500 mL Erlenmeyer flasks or beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • pH indicator strips or a calibrated pH meter

  • Spatulas and weighing balance

Reagent Preparation & Stoichiometry

The following table outlines the quantities for a representative lab-scale synthesis.

ReagentFormulaMolar Mass ( g/mol )MolesQuantity
1H-benzimidazole-2-thiolC₇H₆N₂S150.190.057.51 g
Sodium HydroxideNaOH40.000.104.00 g
Potassium PermanganateKMnO₄158.03~0.15~23.7 g
Deionized WaterH₂O18.02-~300 mL
Conc. Hydrochloric AcidHCl36.46-As needed
Step-by-Step Synthesis Workflow
  • Dissolution of Thiol: In a 500 mL beaker, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 150 mL of deionized water. Once the solution has cooled to room temperature, add 7.51 g (0.05 mol) of 1H-benzimidazole-2-thiol. Stir the mixture until the thiol is completely dissolved.

  • Preparation of Oxidant: In a separate 250 mL beaker, carefully dissolve ~23.7 g (0.15 mol) of potassium permanganate in 150 mL of deionized water. Note: This solution should be prepared fresh.

  • Oxidation Reaction: Place the beaker containing the thiol solution on a magnetic stirrer. Slowly add the potassium permanganate solution dropwise over a period of approximately 1 hour. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent potential side reactions. A color change from purple to a brown/black suspension (formation of MnO₂) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure the reaction goes to completion[3].

  • Work-up: Removal of MnO₂: Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of deionized water to recover any trapped product. Collect the clear, colorless filtrate.

  • Product Precipitation: Transfer the filtrate to a clean beaker and cool it in an ice bath. While stirring, carefully acidify the filtrate by adding concentrated hydrochloric acid dropwise until the pH of the solution is 1[3]. Causality Note: Lowering the pH protonates the water-soluble sulfonate salt, converting it to the less soluble sulfonic acid, which causes it to precipitate.

  • Isolation and Purification: A white or light beige precipitate of this compound will form. Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.

  • Final Steps: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow start Start: Prepare Reagents dissolve_thiol 1. Dissolve 1H-benzimidazole-2-thiol in NaOH solution start->dissolve_thiol add_oxidant 2. Add KMnO₄ solution dropwise (1 hour) dissolve_thiol->add_oxidant stir_reaction 3. Stir at room temperature (1 hour) add_oxidant->stir_reaction filter_mno2 4. Filter to remove MnO₂ precipitate stir_reaction->filter_mno2 acidify 5. Acidify filtrate to pH 1 with HCl filter_mno2->acidify isolate 6. Isolate product via vacuum filtration acidify->isolate wash_dry 7. Wash with cold H₂O and dry under vacuum isolate->wash_dry end End: Pure 1H-Benzimidazole- 2-sulfonic acid wash_dry->end

Caption: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: White to light beige crystalline powder[2].

  • Melting Point: 116-119 °C (literature value)[1][2].

  • Spectroscopic Analysis:

    • FT-IR: Look for characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and O-H stretching of the sulfonic acid group.

    • ¹H-NMR & ¹³C-NMR: Confirm the benzimidazole ring structure and the absence of the thiol proton. The spectra should be consistent with the expected structure.

References

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • This compound | 40828-54-4. ChemicalBook.
  • This compound Three Chongqing Chemdad Co. Chemdad.
  • SAFETY DATA SHEET - 1H-benzimidazol-2-ol. Fisher Scientific.
  • 1h-Benzimidazole-2-ethanethiol Safety D
  • This compound | C7H6N2O3S | CID 1572160. PubChem.
  • Synthesis of 2-Mercaptobenzimidazole and Some of its Deriv
  • 1H-Benzimidazole-2-ethanethiol(9CI) SDS. ECHEMI.
  • Benzimidazole-2-thiol material safety d

Sources

"large-scale synthesis of 1H-Benzimidazole-2-sulfonic acid for industrial applications"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the large-scale synthesis of 1H-Benzimidazole-2-sulfonic acid, a key intermediate in various industrial applications.

Introduction: The Industrial Significance of this compound

This compound (BISA) is a versatile heterocyclic compound with significant industrial value. Its unique structure makes it a crucial building block and active component in several high-value sectors. In the pharmaceutical industry, it serves as a versatile reactant for preparing compounds with antitrichinellosis activity and is being investigated as a glutamate racemase (GR) inhibitor for developing novel antibacterial drugs.[1][2] Furthermore, derivatives of benzimidazole sulfonic acid are widely used as effective UVB filters in the cosmetic and sunscreen industry, protecting the skin from harmful solar radiation.[3] The synthesis of BISA on an industrial scale is therefore a critical process, demanding efficiency, cost-effectiveness, and high purity of the final product.

The most prevalent and industrially scalable method for producing this compound involves the oxidation of a readily available precursor, 1H-benzimidazole-2-thiol.[4] This guide provides detailed protocols, process optimization insights, and safety considerations for this synthetic route.

Synthetic Pathway: From Precursor to Final Product

The industrial synthesis of this compound is efficiently achieved through a two-step process starting from o-phenylenediamine. The first step involves the synthesis of the key intermediate, 1H-benzimidazole-2-thiol, which is subsequently oxidized to yield the final sulfonic acid product.

cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification o-phenylenediamine o-phenylenediamine Thiol 1H-Benzimidazole-2-thiol o-phenylenediamine->Thiol  Reflux in Ethanol/Water CS2_KOH Carbon Disulfide & Potassium Hydroxide CS2_KOH->Thiol Thiol_2 1H-Benzimidazole-2-thiol Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, H2O2) BISA This compound Oxidizing_Agent->BISA Crude_BISA Crude Product Thiol_2->BISA Purified_BISA High-Purity BISA Crude_BISA->Purified_BISA  Filtration, Washing & Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol (Intermediate)

This protocol outlines the synthesis of the precursor, 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), from o-phenylenediamine. This reaction is a well-established method for forming the benzimidazole ring structure.[4]

Materials:

  • o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of potassium hydroxide in an ethanol-water mixture in a suitable reaction vessel equipped for reflux.

  • Add o-phenylenediamine to the solution.

  • Carefully add carbon disulfide to the reaction mixture. (Caution: CS₂ is highly flammable and toxic) .

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the crude 1H-benzimidazole-2-thiol, wash with cold water, and dry. This intermediate is typically of sufficient purity for the subsequent oxidation step.

Protocol 2: Large-Scale Synthesis of this compound via Oxidation

This protocol details the oxidation of 1H-benzimidazole-2-thiol to the target sulfonic acid. The choice of oxidizing agent is critical for industrial applications, balancing cost, efficiency, and waste generation. Potassium permanganate is a strong, effective oxidant for this transformation.[4][5] Alternatives include hydrogen peroxide or sodium percarbonate, which may offer environmental benefits by avoiding heavy metal waste.[1][2][6]

Materials:

  • 1H-benzimidazole-2-thiol (from Protocol 1)

  • Sodium hydroxide (NaOH), 50% solution

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a large, temperature-controlled glass-lined reactor, dissolve 1H-benzimidazole-2-thiol (0.05 mol equivalent) in a 50% sodium hydroxide solution (17 ml equivalent) with water (40 ml equivalent) and heat to boiling.[4]

  • Separately, prepare a solution of potassium permanganate (0.11 mol equivalent) in water (275 ml equivalent).[4]

  • Slowly add the potassium permanganate solution in small portions to the boiling thiol solution with vigorous stirring. This addition is exothermic and must be controlled to maintain the reaction temperature.

  • After the complete addition of the potassium permanganate, continue to reflux the reaction mixture for an additional 45 minutes to ensure complete oxidation.[4]

  • Cool the reaction mixture. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of this compound.

  • Transfer the filtrate to a separate vessel and cool. Carefully add hydrochloric acid to acidify the solution to a pH of 1.[4]

  • The target compound, this compound, will precipitate as a white to light beige crystalline powder.[2]

  • Filter the product, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum at a moderate temperature.

Thiol 1H-Benzimidazole-2-thiol Plus + Arrow Thiol->Arrow KMnO4 Potassium Permanganate (KMnO4) KMnO4->Arrow BISA This compound MnO2 Manganese Dioxide (MnO2) Arrow->BISA Arrow->MnO2 Conditions NaOH, H2O Reflux Arrow->Conditions

Caption: Oxidation of 1H-Benzimidazole-2-thiol to the corresponding sulfonic acid.

Process Data and Optimization

For successful industrial scale-up, careful control of reaction parameters is essential. The following table summarizes key data for the oxidation step.

ParameterValue / ConditionRationale & Optimization Notes
Reactant Ratio ~2.2 eq. KMnO₄ per eq. of ThiolEnsures complete oxidation of the thiol group. Excess oxidant can lead to side reactions and should be minimized.
Solvent Aqueous Sodium HydroxideThe basic medium deprotonates the thiol, increasing its solubility and reactivity towards the oxidant.
Temperature Reflux (~100 °C)Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.[4]
Addition Rate Slow, portion-wiseCritical for managing the exothermic nature of the oxidation, preventing thermal runaways and ensuring safety on a large scale.[7]
Reaction Time ~45 min post-additionMonitoring by TLC or HPLC is recommended to confirm the consumption of starting material before workup.[7]
pH for Precipitation pH = 1Ensures complete protonation of the sulfonate salt to precipitate the free sulfonic acid for isolation.[4]
Expected Yield HighThis process is generally efficient, but yield can be affected by the purity of the starting thiol and control over reaction conditions.

Industrial Scale-Up and Safety Considerations

Transitioning from a laboratory protocol to large-scale industrial production introduces significant challenges that must be addressed to ensure safety, consistency, and efficiency.

  • Heat Management : Both the formation of the thiol intermediate and its subsequent oxidation are exothermic reactions.[7] Industrial reactors must have efficient heat exchange systems to maintain precise temperature control and prevent dangerous thermal runaways.[8]

  • Material Handling : Chemicals like carbon disulfide, potassium permanganate, and concentrated acids/bases are hazardous.[8] All handling should be done in well-ventilated areas using appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and chemical-resistant clothing.[9]

  • Waste Disposal : The use of potassium permanganate generates significant amounts of manganese dioxide as a solid byproduct.[4] An industrial process must include a plan for the safe removal and disposal of this waste in accordance with environmental regulations. The use of "greener" oxidants like H₂O₂ could be explored to mitigate this issue.

  • Process Control : Continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial.[8] Automated systems can help maintain consistency between batches and ensure the process remains within safe operating limits.

  • Purification : For high-purity applications, such as in pharmaceuticals, further purification may be necessary. This can involve redissolving the crude product in a dilute base, treating with activated carbon to remove colored impurities, filtering, and re-precipitating with acid.[10]

References

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances.
  • This compound | 40828-54-4. ChemicalBook.
  • This compound Three Chongqing Chemdad Co. ChemicalBook.
  • This compound - High purity | EN. Georganics.
  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. Benchchem.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate.
  • WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Google Patents.
  • Benefits and Limitations of Different Sulphonation Methods. Ask.com.
  • 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis. ChemicalBook.
  • Sulfonation Process & Custom Capabilities. Scimplify.
  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Enviro Wiki.
  • Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. EPA NEPAL.
  • Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate.
  • Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation.
  • An Improved Large-Scale Preparation of Benzimidazole-2-sulfonic Acids and 2-Chlorobenzimidazoles. ResearchGate.
  • An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid. Benchchem.
  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.

Sources

Application Notes and Protocols: 1H-Benzimidazole-2-sulfonic Acid as a Brønsted Acid Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 1H-Benzimidazole-2-sulfonic Acid in Catalysis

In the vast landscape of organic synthesis, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. This compound emerges as a compelling candidate in this pursuit, particularly for acid-catalyzed reactions such as esterification. This molecule uniquely combines the structural rigidity and potential for hydrogen bonding of the benzimidazole scaffold with the strong Brønsted acidity of the sulfonic acid group.[1] The presence of both acidic and basic nitrogen centers within the benzimidazole ring system may offer unique catalytic properties, potentially influencing substrate activation and transition state stabilization.

Esterification, a cornerstone reaction in organic chemistry, is fundamental to the synthesis of a wide array of valuable compounds, from pharmaceuticals and fragrances to polymers and biofuels.[2] The classical Fischer esterification, while effective, often relies on corrosive mineral acids like sulfuric acid, which pose challenges in terms of reactor corrosion, difficult separation, and waste generation.[3] Solid acid catalysts and recoverable homogeneous catalysts are therefore highly sought after. This compound, as a solid organic acid, presents a promising alternative, offering the potential for high catalytic activity coupled with ease of handling and separation.

These application notes provide a comprehensive guide to the synthesis and application of this compound as a catalyst for esterification reactions. We will delve into the mechanistic underpinnings of its catalytic action, provide a detailed protocol for its preparation, and offer a representative procedure for its use in the synthesis of esters.

Catalyst Preparation: Synthesis of this compound

The synthesis of this compound can be readily achieved from the corresponding thiol precursor, 1H-benzimidazole-2-thiol, through an oxidation reaction.[4] This method provides a straightforward route to obtaining the catalyst in good yield.

Protocol 1: Synthesis of this compound

Materials:

  • 1H-Benzimidazole-2-thiol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature. Continue stirring for 1 hour after the addition is complete.[4] The color of the reaction mixture will change from purple to brown as the permanganate is consumed.

  • Filtration: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1.[4] A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

The identity and purity of the synthesized catalyst should be confirmed by standard analytical techniques such as:

  • FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the S=O and S-O bonds of the sulfonic acid group, as well as the N-H and C=N bonds of the benzimidazole ring.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the molecule.

  • Melting Point Determination: To assess the purity of the compound.

G cluster_synthesis Synthesis of this compound thiol 1H-Benzimidazole-2-thiol dissolution dissolution thiol->dissolution Dissolution naoh 50% NaOH (aq) naoh->dissolution kmno4 KMnO₄ (aq) oxidation oxidation kmno4->oxidation Slow addition hcl Conc. HCl acidification acidification hcl->acidification pH = 1 product This compound dissolution->oxidation Stirring, RT filtration filtration oxidation->filtration Remove MnO₂ filtration->acidification Ice bath isolation isolation acidification->isolation Precipitation drying drying isolation->drying Vacuum oven drying->product

Caption: Workflow for the synthesis of this compound.

Mechanism of Catalysis: A Brønsted Acid Pathway

This compound is expected to catalyze esterification reactions via a classical Brønsted acid mechanism, analogous to the Fischer esterification.[3][5] The sulfonic acid moiety (-SO₃H) serves as a potent proton donor.

The catalytic cycle can be described in the following steps:

  • Protonation of the Carboxylic Acid: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety. This converts a poor leaving group (-OH) into a good leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation and Catalyst Regeneration: The protonated ester is then deprotonated, yielding the final ester product and regenerating the this compound catalyst, which can then participate in another catalytic cycle.

G cluster_mechanism Brønsted Acid Catalyzed Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) RCOOH_H Protonated Carboxylic Acid RCOOH->RCOOH_H + H⁺ (from Catalyst) H_Cat Catalyst (H⁺) Tetrahedral_Intermediate Tetrahedral Intermediate RCOOH_H->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H2O Water (H₂O) Protonated_Ester->H_Cat Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ (to Catalyst)

Caption: Generalized mechanism for Brønsted acid-catalyzed esterification.

Application Protocol: Esterification of Acetic Acid with n-Butanol

This protocol provides a representative procedure for the esterification of acetic acid with n-butanol using this compound as the catalyst. This reaction is a good model system to evaluate the catalytic activity.

Protocol 2: Catalytic Esterification

Materials:

  • Acetic acid (glacial)

  • n-Butanol

  • This compound (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water, optional)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and hotplate

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetic acid (e.g., 0.1 mol), n-butanol (e.g., 0.12 mol, 1.2 equivalents), and this compound (e.g., 1-5 mol%). If using a Dean-Stark trap for water removal, fill it with toluene and attach it between the flask and the condenser.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Catalyst Recovery: If the catalyst is insoluble, it can be recovered by filtration. If it is soluble, proceed to the extraction step.

  • Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-butyl acetate.

  • Purification: The crude ester can be purified by distillation if necessary.

Self-Validation and Optimization:

The success of the protocol can be validated by analyzing the product yield and purity. For optimization, a systematic study of the reaction parameters is recommended.

ParameterRecommended RangeRationale
Catalyst Loading 1 - 10 mol%Higher loading may increase the reaction rate but also the cost. Lower loading might lead to longer reaction times.
Temperature 80 - 120 °CHigher temperatures generally favor the forward reaction but should not exceed the decomposition temperature of the catalyst or reactants.
Reactant Molar Ratio 1:1 to 1:3 (Acid:Alcohol)Using an excess of one reactant can shift the equilibrium towards the product side.
Solvent Toluene, HexaneA non-polar solvent that forms an azeotrope with water can be used to drive the reaction to completion by removing water.
Reaction Time 2 - 24 hoursDependent on other reaction conditions; should be monitored for optimal yield.

Trustworthiness and Field-Proven Insights

While this compound is a promising catalyst, its practical application requires consideration of its stability and reusability. As a solid catalyst, its recovery by simple filtration is a significant advantage over homogeneous catalysts.[3] However, leaching of the sulfonic acid group under harsh reaction conditions could be a potential issue, affecting its long-term stability.

Protocol 3: Catalyst Reusability Study

  • After the first reaction cycle, recover the catalyst by filtration.

  • Wash the recovered catalyst with a suitable solvent (e.g., the solvent used for the reaction or a non-polar solvent like hexane) to remove any adsorbed organic residues.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent reaction under identical conditions.

  • Repeat this process for several cycles, monitoring the product yield in each cycle to assess the catalyst's stability and reusability.

A minimal loss in catalytic activity over several cycles would be a strong indicator of the catalyst's robustness and practical utility.

Conclusion

This compound stands out as a catalyst with significant potential for esterification reactions. Its synthesis is straightforward, and it operates through a well-understood Brønsted acid mechanism. The protocols and insights provided in these application notes are intended to serve as a foundational guide for researchers exploring its catalytic capabilities. Through systematic optimization and reusability studies, the full potential of this intriguing molecule in the realm of green and efficient organic synthesis can be unlocked.

References

  • Tzvetkova, P., Nikolova, S., Argirova, M., & Yaneva, S. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 103, 104169. [Link]
  • Schüth, F., & Zirngast, M. (2024).
  • Selvam, K., & El-Sayed, M. A. (2021). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. Journal of Molecular Liquids, 335, 116205. [Link]
  • Gómez-Herrero, S., & de la Hoz, A. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. New Journal of Chemistry, 42(4), 2899-2906. [Link]
  • Reusch, W. (2013). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). In Virtual Textbook of Organic Chemistry.
  • Georganics. (n.d.). This compound - High purity. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Zhou, Y., et al. (2011). Novel Brønsted-acidic ionic liquids based on benzothiazolium cations as catalysts for esterification reactions. Journal of the Serbian Chemical Society, 76(12), 1607-1614. [Link]
  • Perin, G., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Molecules, 27(22), 7849. [Link]

Sources

Application Note: Unambiguous Structural Characterization of 1H-Benzimidazole-2-sulfonic Acid Derivatives by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1H-Benzimidazole-2-sulfonic acid derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] The sulfonic acid moiety at the 2-position imparts unique physicochemical properties, making robust analytical characterization essential. This guide details optimized protocols for sample preparation, discusses the interpretation of spectral data with a focus on characteristic chemical shifts and tautomerism, and presents expected data in a clear, tabular format.

Introduction: The Importance of Benzimidazole Sulfonic Acids

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with antimicrobial, antiviral, and antitumor properties.[1] The introduction of a sulfonic acid group at the C2 position can significantly enhance aqueous solubility and modulate biological activity, making these derivatives highly valuable. Accurate and unambiguous structural elucidation is therefore a critical step in their synthesis and development. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular structure in solution.[2]

This document serves as a practical guide, explaining the causality behind experimental choices and providing a self-validating framework for the NMR analysis of this important class of molecules.

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality, reproducible NMR data. The following workflow outlines the key stages from sample receipt to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_sample Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., DMSO-d6) prep_sample->dissolve transfer Filter into 5 mm NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument Ready for Analysis setup Lock, Tune, and Shim instrument->setup acquire Acquire 1D Spectra (¹H, ¹³C, DEPT) setup->acquire process Fourier Transform and Phase Correction acquire->process Raw Data (FID) analyze_h1 Interpret ¹H NMR: Chemical Shift, Integration, Coupling process->analyze_h1 analyze_c13 Interpret ¹³C NMR: Chemical Shift, DEPT process->analyze_c13 structure Structure Confirmation analyze_h1->structure analyze_c13->structure

Figure 1: General workflow for the NMR characterization of benzimidazole derivatives.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. Deuterated solvents are used to avoid large solvent signals in ¹H NMR spectra and to provide a lock signal for the spectrometer.[3]

Materials:

  • This compound derivative (5-25 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tube

  • Vial, Pasteur pipette, and filter plug (e.g., glass wool)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves sulfonic acids and the benzimidazole core. Crucially, it slows the rate of proton exchange, often allowing for the observation of labile N-H and SO₃H protons.[2][4]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filtration and Transfer: Filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into the NMR tube. This removes particulate matter that can degrade spectral quality.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Interpretation of ¹H NMR Spectra

The ¹H NMR spectrum provides a fingerprint of the proton environment within the molecule. Key signals for this compound derivatives are the labile protons (N-H, SO₃H) and the aromatic protons.

Labile Protons (N-H and SO₃H)
  • N-H Proton: The imidazole N-H proton is typically observed as a broad singlet in the downfield region, generally between 12.0 and 13.6 ppm in DMSO-d₆.[2] This significant deshielding is due to the aromatic nature of the ring and intermolecular hydrogen bonding with the DMSO solvent.[2] Its broadness arises from quadrupole effects of the adjacent nitrogen and chemical exchange.

  • SO₃H Proton: The sulfonic acid proton is highly acidic and its chemical shift is sensitive to solvent, concentration, and water content. Based on data from analogous compounds like ethanesulfonic acid (δ ~11.1 ppm) and aniline-2-sulfonic acid (acidic proton signal at δ 9.17 ppm in DMSO-d₆), the SO₃H proton is expected to appear as a broad singlet in the very downfield region, potentially between 9.0 and 12.0 ppm .[4][5] It may exchange with the N-H proton or residual water, sometimes leading to a single, broad, averaged signal.

Aromatic Protons

The protons on the benzene portion of the benzimidazole core typically resonate between 7.0 and 8.3 ppm .[2] The C2-sulfonic acid group is strongly electron-withdrawing, which influences the chemical shifts of the aromatic protons.

  • H4/H7 Protons: These protons are closest to the imidazole ring and are typically found further downfield.

  • H5/H6 Protons: These protons are further from the heterocyclic ring and usually appear more upfield relative to H4/H7.

Due to rapid tautomeric exchange on the NMR timescale, the benzimidazole ring often appears symmetrical (C4 equivalent to C7, C5 equivalent to C6).[6] This results in a characteristic AA'BB' or two-multiplet pattern for the aromatic region in unsubstituted derivatives. Substituents on the benzene ring will break this symmetry, leading to more complex splitting patterns.

Interpretation of ¹³C NMR Spectra

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The presence of the electron-withdrawing sulfonic acid group at C2 has a pronounced effect on its chemical shift.

Benzimidazole Core Carbons
  • C2 Carbon: This carbon, directly attached to two nitrogen atoms and the electron-withdrawing SO₃H group, is expected to be significantly deshielded. In general, the C2 carbon of benzimidazoles appears in the range of 140-155 ppm . The substitution with a sulfonic acid group will likely shift this signal towards the downfield end of this range or even further.

  • C3a/C7a Carbons: These are the bridgehead carbons where the benzene and imidazole rings are fused. Due to tautomerism, they often appear as a single, averaged signal.

  • C4/C7 and C5/C6 Carbons: In a symmetrical derivative, these pairs of carbons will be chemically equivalent due to rapid proton transfer between N1 and N3.[6] Their chemical shifts fall within the typical aromatic carbon range of 110-140 ppm .

The assignment of specific carbons can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Summary of Expected Chemical Shifts

The following tables summarize the expected chemical shift ranges for this compound in DMSO-d₆, based on established data for benzimidazoles and related sulfonic acids.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Type Chemical Shift (δ, ppm) Multiplicity Notes
N-H 12.0 - 13.6 Broad Singlet Exchangeable with D₂O.
SO₃H 9.0 - 12.0 Broad Singlet Highly variable; exchangeable with D₂O.
Aromatic (H4/H7) 7.5 - 8.0 Multiplet Typically downfield in the aromatic region.

| Aromatic (H5/H6) | 7.2 - 7.6 | Multiplet | Typically upfield in the aromatic region. |

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Type Chemical Shift (δ, ppm) Notes
C2 145 - 155 Deshielded due to attachment to two N atoms and SO₃H group.
C3a/C7a 135 - 145 Bridgehead carbons, often averaged by tautomerism.
C4/C7 110 - 125 Aromatic carbons, often averaged by tautomerism.

| C5/C6 | 120 - 130 | Aromatic carbons, often averaged by tautomerism. |

The Role of Tautomerism

A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.

Figure 2: Prototropic tautomerism in this compound.

In most deuterated solvents at room temperature, this exchange is fast on the NMR timescale.[6] This leads to an averaging of the chemical environments, rendering the benzene portion of the molecule symmetrical. Consequently, C4 becomes equivalent to C7, C5 to C6, and C3a to C7a.[6] In some cases, particularly with bulky substituents or in specific solvents that slow down the exchange, distinct signals for the two tautomers may be observed.[7]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound derivatives. By following standardized sample preparation protocols and understanding the key spectral features—including the downfield shifts of labile protons, the influence of the electron-withdrawing sulfonic acid group, and the effects of tautomerism—researchers can confidently confirm the identity and purity of their synthesized compounds. This application note provides the foundational knowledge and practical protocols to achieve accurate and reliable characterization, supporting the advancement of drug discovery and development programs.

References

  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2).
  • PubChem. (n.d.). This compound.
  • Pérez-Arciénega, C. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of California, San Diego. (2020, June 5). NMR Sample Preparation.

Sources

Application Note: FTIR Spectroscopic Protocol for Confirmation of 1H-Benzimidazole-2-sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] 1H-Benzimidazole-2-sulfonic acid is a key intermediate in the synthesis of more complex derivatives, making the robust confirmation of its successful synthesis a critical step in drug development and chemical manufacturing.[3][4] The primary synthesis route involves the oxidation of 1H-benzimidazole-2-thiol. Therefore, analytical confirmation must unequivocally demonstrate the disappearance of the starting thiol moiety and the appearance of the target sulfonic acid group.

Fourier-Transform Infrared (FTIR) spectroscopy is an ideal analytical technique for this purpose. It is rapid, non-destructive, and highly specific to the molecular vibrations of functional groups.[5] This application note provides a detailed protocol for utilizing FTIR spectroscopy, specifically via the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, to confirm the successful synthesis of this compound. We will detail the experimental procedure, data interpretation, and the spectral hallmarks that constitute a positive identification.

Principle of Confirmation via FTIR

The core principle of this protocol is comparative spectral analysis. The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[5] To confirm the conversion of 1H-benzimidazole-2-thiol to this compound, the analysis must verify three key criteria:

  • Disappearance of Starting Material: The characteristic vibrational bands of the thiol group (specifically the C=S thione) in the starting material must be absent in the product's spectrum.

  • Appearance of Product: The strong, characteristic absorption bands of the sulfonic acid group (-SO₃H), particularly the S=O and S-O stretches, must be present.[6][7]

  • Persistence of the Core Structure: The fundamental vibrational modes of the benzimidazole ring structure must remain, confirming the scaffold was not compromised during the reaction.[8][9]

Expected Spectral Features

A successful synthesis will result in a spectrum that displays a combination of peaks from the benzimidazole ring and the newly formed sulfonic acid group.

Key Functional Groups of this compound
  • Benzimidazole N-H Bond: The N-H stretch in the imidazole ring typically appears as a broad band in the 2500-3100 cm⁻¹ region.[8] Its broadness is due to extensive intermolecular hydrogen bonding.

  • Aromatic C-H Bonds: Stretching vibrations of the C-H bonds on the benzene ring are expected to appear as sharp, medium-intensity peaks just above 3000 cm⁻¹.

  • C=N and C=C Bonds: The stretching vibrations of the imidazole C=N and the aromatic C=C bonds produce a series of characteristic absorptions in the "fingerprint region," typically between 1450 cm⁻¹ and 1620 cm⁻¹.[10]

  • Sulfonic Acid Group (-SO₃H): This is the primary reporter group for the successful synthesis.

    • O-H Stretch: A very broad absorption from the acidic O-H group, which will overlap significantly with the N-H stretch, often spanning from 2500 cm⁻¹ to 3300 cm⁻¹.

    • Asymmetric S=O Stretch: A very strong and characteristic band typically found between 1160 cm⁻¹ and 1250 cm⁻¹.[7][11]

    • Symmetric S=O Stretch: A second strong band, usually located between 1010 cm⁻¹ and 1080 cm⁻¹.[7][11]

Experimental Workflow & Protocols

This section details the step-by-step procedures for sample analysis. The Attenuated Total Reflectance (ATR) method is recommended for its speed and minimal sample preparation. The traditional KBr pellet method is provided as a validated alternative.

General Instrument Parameters
  • Spectrometer: A research-grade FTIR spectrometer (e.g., Shimadzu IRAffinity-1, Bruker ALPHA series).

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 scans (co-added to improve signal-to-noise ratio)

Workflow Diagram

A generalized workflow for the confirmation process is presented below.

FTIR_Workflow FTIR Confirmation Workflow for this compound Synthesis cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Interpretation prep_start Obtain Dry Product Sample atr_prep ATR Method: Place small amount of powder on crystal. prep_start->atr_prep kbr_prep KBr Method: Grind 1-2 mg sample with ~150 mg dry KBr. prep_start->kbr_prep bkg Acquire Background Spectrum (Clean ATR or KBr-only pellet) atr_prep->bkg kbr_press Press mixture into a transparent pellet. kbr_prep->kbr_press kbr_press->bkg sample_spec Acquire Sample Spectrum bkg->sample_spec process Perform Baseline Correction and Normalization sample_spec->process peak_pick Identify Peak Positions (cm⁻¹) process->peak_pick compare Compare peaks to reference table (Product vs. Starting Material) peak_pick->compare confirm Confirmation Decision compare->confirm result_yes Presence of -SO₃H peaks Absence of -C=S peak confirm->result_yes Successful result_no Absence of -SO₃H peaks Presence of -C=S peak confirm->result_no Failed/ Incomplete

Sources

Application Note: A Stability-Indicating HPLC Method for the Determination of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, specific, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1H-Benzimidazole-2-sulfonic acid. The method is designed to separate and quantify the parent compound from its potential degradation products generated under forced degradation conditions. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A for stability testing and ICH Q2(R1) for analytical procedure validation.[1][2][3] This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the quality control and stability assessment of this compound.

Introduction

This compound (Figure 1) is a chemical compound featuring a benzimidazole core, a structure found in numerous pharmacologically active agents, and a sulfonic acid group.[4][5] The inherent reactivity of this structure suggests potential susceptibility to degradation under various environmental conditions. Therefore, a stability-indicating analytical method is crucial to ensure that any quantitative analysis of the substance is not compromised by the presence of impurities or degradants.

A stability-indicating method is defined as an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its potential degradation products, excipients, and process impurities. The development of such a method is a mandatory requirement by regulatory agencies for the stability testing of drug substances and products.[2][6] This is achieved by subjecting the compound to forced degradation or stress testing, which involves exposing it to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[7][8][9][10]

This note provides a comprehensive guide, from the initial chromatographic development and rationale to the execution of forced degradation studies and subsequent method validation.

Figure 1: Chemical Structure of this compound
C₇H₆N₂O₃S, Molecular Weight: 198.20 g/mol[4]

Method Development Strategy

The chemical structure of this compound presents a unique analytical challenge. The molecule is amphoteric, containing a basic benzimidazole moiety and a strongly acidic sulfonic acid group. This duality dictates the strategy for chromatographic separation.

  • Rationale for Column and Mobile Phase Selection: A reversed-phase C18 column was selected as the stationary phase due to its versatility and wide applicability. To achieve good peak shape and retention for the polar and ionic analyte, an ion-pairing or buffered mobile phase is often necessary. Given the sulfonic acid group, a low pH mobile phase is optimal to suppress its ionization and promote retention on the C18 column. An acidic modifier like phosphoric acid or formic acid in the mobile phase helps in achieving sharp, symmetrical peaks. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength in reversed-phase chromatography.

  • Detector Wavelength Selection: The UV spectrum of this compound in the selected mobile phase was scanned to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for the detection of the parent peak and its degradation products.

The overall workflow for developing and validating this stability-indicating method is depicted in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Condition Screening (Column, Mobile Phase) A->B Input C Chromatographic Optimization B->C Refine D Stress Studies (Acid, Base, Peroxide, Heat, Light) C->D Apply Method E Peak Purity Analysis (PDA Detector) D->E Analyze F Identify Degradation Pathways E->F Interpret G Specificity F->G Validate Specificity H Linearity & Range I Accuracy & Precision J LOD & LOQ K Robustness L Final Validated Stability-Indicating Method K->L Finalize ForcedDegradation cluster_main Forced Degradation Protocol cluster_conditions Start 1 mg/mL Solution of This compound Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal 80°C (Solid State) Start->Thermal Photo Photolytic ICH Q1B Conditions Start->Photo Analyze Neutralize (if needed) Dilute to Target Conc. Inject into HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Sources

Application Notes and Protocols: Leveraging 1H-Benzimidazole-2-sulfonic Acid for the Development of Novel Anti-Influenza Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzimidazole Scaffold in Influenza Research

The relentless global challenge of influenza, characterized by seasonal epidemics and the looming threat of pandemics, necessitates a continuous search for novel antiviral therapeutics. The rapid evolution of the influenza virus, leading to antigenic drift and the emergence of drug-resistant strains, underscores the limitations of current treatment options.[1][2] In this context, the benzimidazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, making its derivatives potent agents against various pathogens, including viruses.[5][6] This document provides a detailed guide for researchers on utilizing 1H-Benzimidazole-2-sulfonic acid as a versatile starting material for the synthesis of novel benzimidazole derivatives and their subsequent evaluation as potential anti-influenza compounds.

The rationale for focusing on this compound stems from its utility as a key intermediate. The sulfonic acid group at the C-2 position can be readily converted into other functional groups, such as hydrazines, amides, and sulfonamides, providing a strategic entry point for creating a diverse chemical library for screening.[7][8] This application note will detail the synthetic pathways, in vitro and in vivo evaluation protocols, and data interpretation to guide the discovery of next-generation anti-influenza agents.

PART 1: Synthesis of Benzimidazole Derivatives from this compound

The synthesis of potential anti-influenza compounds from this compound is a multi-step process that offers considerable flexibility for structural modifications. The primary strategy involves the initial conversion of the sulfonic acid to a more reactive intermediate, followed by condensation with various aldehydes, ketones, or other electrophiles to generate a library of diverse compounds.

Core Synthesis Workflow

The following diagram illustrates a representative workflow for the synthesis of 2-hydrazinobenzimidazole derivatives, which can then be further modified.

Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Derivative Synthesis start o-Phenylenediamine thiol 1H-Benzimidazole-2-thiol start->thiol Condensation cs2 Carbon Disulfide cs2->thiol sulfonic_acid This compound thiol->sulfonic_acid Oxidation kmno4 KMnO4, NaOH kmno4->sulfonic_acid hydrazino 1H-Benzimidazole-2-yl-hydrazine sulfonic_acid->hydrazino Nucleophilic Substitution hydrazine Hydrazine Hydrate hydrazine->hydrazino hydrazone 2-Hydrazonobenzimidazole Derivatives hydrazino->hydrazone Condensation aldehyde Substituted Aldehydes/Ketones aldehyde->hydrazone caption Figure 1: Synthesis Workflow.

Caption: Figure 1: General workflow for the synthesis of 2-hydrazonobenzimidazole derivatives from o-phenylenediamine.

Detailed Synthetic Protocols

Protocol 1: Synthesis of this compound (3)

This protocol is adapted from established methods for the oxidation of 2-mercaptobenzimidazoles.[7][9]

  • Synthesis of 1H-Benzimidazole-2-thiol (2): In a round-bottom flask, dissolve o-phenylenediamine in an ethanol-water solution of potassium hydroxide. Add carbon disulfide dropwise while stirring. Reflux the mixture for 3-4 hours. After cooling, acidify the solution with acetic acid to precipitate the product. Filter, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

  • Oxidation to this compound (3): Suspend 1H-benzimidazole-2-thiol in a 50% aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (KMnO4) portion-wise over 1 hour, maintaining the temperature below 10°C. After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours. Filter the mixture to remove manganese dioxide. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.[9]

Protocol 2: Synthesis of 1H-Benzimidazole-2-yl-hydrazine (4)

  • In a round-bottom flask equipped with a reflux condenser, add this compound (3) and an excess of 99% hydrazine hydrate.[7][9]

  • Reflux the mixture for 3 hours.[7]

  • After cooling, the product will crystallize. Filter the solid, wash with cold water, and dry to yield 1H-Benzimidazole-2-yl-hydrazine (4).

Protocol 3: Synthesis of 2-Hydrazonobenzimidazole Derivatives (5a-l)

  • Dissolve 1H-Benzimidazole-2-yl-hydrazine (4) in ethanol.

  • Add an equimolar amount of the desired substituted aldehyde or ketone.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

PART 2: In Vitro Evaluation of Anti-Influenza Activity

Once a library of benzimidazole derivatives has been synthesized, the next critical step is to evaluate their antiviral activity in vitro. A tiered approach, starting with primary screening assays and progressing to more detailed mechanistic studies, is recommended.

Primary Screening: Cytotoxicity and Antiviral Assays

The initial evaluation involves determining the cytotoxicity of the compounds to select non-toxic concentrations for antiviral testing. Subsequently, the ability of the compounds to inhibit influenza virus replication is assessed.

Protocol 4: MTT Assay for Cytotoxicity

  • Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 5: Plaque Reduction Assay for Antiviral Activity

This assay is a gold standard for quantifying the inhibition of viral replication.[10][11]

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds.

  • Infect the cell monolayers with a known titer of influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)) for 1 hour at 37°C.[2]

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a mixture of agarose and cell culture medium containing the test compounds at various non-toxic concentrations.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the compound concentration required to reduce the number of plaques by 50% compared to the virus control.

Secondary Assays and Mechanism of Action Studies

Compounds that exhibit potent antiviral activity (low IC50) and low cytotoxicity (high CC50), resulting in a high selectivity index (SI = CC50/IC50), should be further investigated to determine their mechanism of action.

MOA_Pathway cluster_0 Influenza Virus Replication Cycle cluster_1 Potential Benzimidazole Targets entry Entry (Hemagglutinin) uncoating Uncoating (M2 Ion Channel) entry->uncoating replication Replication (RNA Polymerase) uncoating->replication assembly Assembly & Budding replication->assembly release Release (Neuraminidase) assembly->release bzd1 Benzimidazole Derivative bzd1->entry Inhibition bzd2 Benzimidazole Derivative bzd2->replication Inhibition bzd3 Benzimidazole Derivative bzd3->release Inhibition caption Figure 2: Potential targets for benzimidazole derivatives.

Caption: Figure 2: Potential targets for benzimidazole derivatives in the influenza virus life cycle.

Potential mechanisms to investigate include inhibition of:

  • Viral Entry: Hemagglutinin (HA) inhibition assays.

  • Viral RNA Polymerase: Reporter gene assays using minigenome systems.

  • Neuraminidase (NA) Activity: Enzyme inhibition assays using a fluorogenic substrate.

PART 3: In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies should be advanced to in vivo efficacy testing in animal models, typically mice.

Protocol 6: Mouse Model of Influenza Infection

  • Animal Acclimatization: Acclimatize mice (e.g., BALB/c) for one week prior to the experiment.

  • Infection: Anesthetize the mice and intranasally infect them with a lethal dose of a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).[2]

  • Treatment: Administer the test compound orally or via another appropriate route at various doses, starting shortly after infection and continuing for a specified duration (e.g., 5 days).[10] A control group should receive a placebo.[2] Oseltamivir can be used as a positive control.[1]

  • Monitoring: Monitor the mice daily for weight loss and survival for at least 14 days post-infection.

  • Endpoint Analysis: At specific time points, a subset of mice can be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or qRT-PCR) and histopathological analysis.[1][2]

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison.

Table 1: In Vitro Activity of Representative Benzimidazole Derivatives

CompoundCC50 (µM) in MDCK cellsIC50 (µM) against Influenza A (H1N1)Selectivity Index (SI = CC50/IC50)
BZD-01 >10015.2>6.6
BZD-02 85.45.814.7
BZD-03 >1002.1>47.6
Oseltamivir >1000.5>200

Table 2: In Vivo Efficacy in a Mouse Model of Lethal Influenza Infection

Treatment Group (Dose)Mean Day of DeathSurvival Rate (%)Reduction in Lung Viral Titer (log10 PFU/g)
Placebo 7.2 ± 0.80-
BZD-03 (20 mg/kg/day) 10.5 ± 1.2402.5
BZD-03 (50 mg/kg/day) 12.1 ± 1.5603.8
Oseltamivir (10 mg/kg/day) 13.5 ± 1.0804.2
*p < 0.05 compared to the placebo group.

Conclusion and Future Directions

The benzimidazole scaffold represents a highly promising starting point for the development of novel anti-influenza drugs.[3][12] this compound is a versatile and accessible intermediate that allows for the creation of diverse chemical libraries. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of new benzimidazole derivatives. A systematic approach, combining chemical synthesis with robust virological and pharmacological evaluation, will be crucial in identifying lead compounds with the potential to address the unmet medical need for more effective influenza therapeutics. Future work should focus on elucidating the precise mechanism of action of the most potent compounds and optimizing their pharmacokinetic and pharmacodynamic properties.

References

  • Iqbal, A., & Khan, I. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace.
  • Zhan, P., Li, D., Li, J., Chen, X., & Liu, X. (2012). Benzimidazole Heterocycle as a Privileged Scaffold in Antiviral Agents. Mini-Reviews in Organic Chemistry, 9(4), 397-410.
  • Bădărău, A. Ș., Mantu, D., Cuciureanu, R., & Profire, L. (2023).
  • Iqbal, A., & Khan, I. (2021). BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW.
  • BenchChem. (2025).
  • De Clercq, E. (2014). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research, 107, 1-13.
  • Tamm, I., Folkers, K., & Horsfall, F. L. (1953). Inhibition of influenza virus multiplication by alkyl derivatives of benzimidazole. III. Relationship between inhibitory activity and chemical structure. The Journal of experimental medicine, 98(3), 229–243.
  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., Watanabe, Y., Narita, H., & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981.
  • Tamm, I. (1956). BENZIMIDAZOLE DERIVATIVES: NEW ENHANCERS OF INFLUENZA VIRUS MULTIPLICATION. The Journal of experimental medicine, 103(2), 247–258.
  • Zarubaev, V. V., Vasilieva, S. Y., Esaulkova, Y. L., Garshinina, A. V., Veprintseva, V. V., Galochkina, A. V., Protsak, Y. A., Teselkin, I. Y., Morkovnik, A. S., Divaeva, L. N., & Lavrentieva, I. N. (2020). Protective activity of novel benzimidazole derivatives at experimental influenza infection. Russian Journal of Infection and Immunity, 10(2), 335-344.
  • Zarubaev, V. V., Vasilieva, S. Y., Esaulkova, Y. L., Garshinina, A. V., Veprintseva, V. V., Galochkina, A. V., Protsak, Y. A., Teselkin, I. Y., Morkovnik, A. S., Divaeva, L. N., & Lavrentieva, I. N. (2020). PROTECTIVE ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES AT EXPERIMENTAL INFLUENZA INFECTION. INFECTSIYA I IMMUNITET, 10(2), 335-344.
  • Vasileva, S., Zasheva, A., Nikolova, S., & Danalev, D. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. RSC Advances, 6(54), 48821-48827.
  • Galabov, A. S., Vilagines, R., & Galabov, A. S. (1975). Mechanism of action of anti-influenza benzamidine derivatives. Antimicrobial agents and chemotherapy, 7(4), 426–430.
  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., Watanabe, Y., Narita, H., & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981.
  • Chen, Y. C., Huang, W. C., & Hsu, J. T. A. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS omega, 7(49), 44955–44963.
  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., Watanabe, Y., Narita, H., & Shiraki, K. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705.
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., & Khan, K. M. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC advances, 14(24), 17091–17117.
  • Vasileva, S., Zasheva, A., Nikolova, S., & Danalev, D. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Khan, A., Nisa, M. U., Saif, M. J., Khan, S., Ahmed, S., & Wadood, A. (2020). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Brazilian Journal of Pharmaceutical Sciences, 56.
  • Romeo, R., Legnani, L., Chiacchio, M., Giofrè, S., & Iannazzo, D. (2022). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals, 15(11), 1389.

Sources

Electrochemical Applications of 1H-Benzimidazole-2-sulfonic Acid: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the electrochemical applications of 1H-Benzimidazole-2-sulfonic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep understanding of the principles at play. We will explore its utility in corrosion inhibition, as a critical component in electrochemical sensors, and its potential in electrocatalysis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring, with a sulfonic acid group at the 2-position. This molecular architecture imparts unique electrochemical properties. The benzimidazole core, with its nitrogen heteroatoms and aromatic system, provides sites for coordination and adsorption on metal surfaces, a key feature in corrosion inhibition. The sulfonic acid group enhances aqueous solubility and can be involved in electrostatic interactions, making it an interesting candidate for modifying electrode surfaces for sensing and catalytic applications.

Application I: Corrosion Inhibition

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic dissolution of the metal and cathodic hydrogen evolution. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and, in related derivatives, sulfur) with lone pairs of electrons and the π-electrons of the aromatic rings.

While specific data for this compound is not extensively published, the principles of corrosion inhibition by benzimidazole derivatives are well-documented. The following protocols are based on established methods for evaluating such inhibitors and use data from the closely related and extensively studied 2-mercaptobenzimidazole (2-MBI) as an illustrative example.

Protocol 1: Potentiodynamic Polarization Measurements

Objective: To evaluate the effect of this compound on the anodic and cathodic corrosion reactions and to determine its inhibition efficiency.

Scientific Rationale: Potentiodynamic polarization involves scanning the potential of a metal sample (the working electrode) and measuring the resulting current. This technique provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the Tafel slopes (βa and βc). A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Experimental Workflow:

cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Polish metal coupon p2 Degrease with acetone p1->p2 p3 Rinse with distilled water p2->p3 p4 Dry and store p3->p4 s1 Assemble three-electrode cell p4->s1 s2 Add corrosive medium (with/without inhibitor) s1->s2 s3 Immerse electrodes s2->s3 m1 Stabilize at OCP (30-60 min) s3->m1 m2 Scan potential (e.g., -250 to +250 mV vs OCP) m1->m2 m3 Record current density m2->m3 a1 Plot Tafel curves (log(i) vs E) m3->a1 a2 Extrapolate to determine Ecorr and icorr a1->a2 a3 Calculate Inhibition Efficiency (IE%) a2->a3

Caption: Workflow for Potentiodynamic Polarization Measurement.

Detailed Steps:

  • Working Electrode Preparation:

    • Mechanically polish a carbon steel coupon with successively finer grades of emery paper.

    • Degrease the coupon with acetone, rinse thoroughly with distilled water, and dry.

    • Mount the coupon in an electrode holder, exposing a known surface area.

  • Electrochemical Cell:

    • Use a standard three-electrode cell with the prepared carbon steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The corrosive medium is typically 1 M HCl. Prepare solutions with and without various concentrations of this compound.

  • Measurement:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize for 30-60 minutes.

    • Perform the potentiodynamic scan from a potential of -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • Plot the polarization curve (log of current density vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to their intersection to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Illustrative Data (using 2-Mercaptobenzimidazole on Mild Steel in 1.0 M HCl):

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)IE%
Blank-4751150-
1 x 10⁻⁵-46823080.0
5 x 10⁻⁵-46511590.0
1 x 10⁻⁴-46057.595.0
5 x 10⁻⁴-45534.597.0
1 x 10⁻³-4502398.0

Note: This data is for illustrative purposes and is based on studies with 2-mercaptobenzimidazole.[1]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed by this compound.

Scientific Rationale: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, one can model the interface as an equivalent electrical circuit. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies a more effective protective layer.

Experimental Workflow:

cluster_setup Cell and Sample Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis s1 Prepare working electrode s2 Assemble three-electrode cell s1->s2 s3 Add corrosive medium (with/without inhibitor) s2->s3 m1 Stabilize at OCP s3->m1 m2 Apply AC perturbation (e.g., 10 mV) m1->m2 m3 Scan frequency range (e.g., 100 kHz to 10 mHz) m2->m3 a1 Plot Nyquist and Bode diagrams m3->a1 a2 Fit data to an equivalent circuit model a1->a2 a3 Extract Rct and Cdl values a2->a3 a4 Calculate Inhibition Efficiency (IE%) a3->a4

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Detailed Steps:

  • Cell Setup: The experimental setup is the same as for potentiodynamic polarization.

  • Measurement:

    • After stabilizing the system at its OCP, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV).

    • Scan a frequency range from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • Fit the experimental data to an appropriate equivalent electrical circuit to model the corrosion process. A simple Randles circuit is often used for a basic interpretation.

    • The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are key parameters obtained from the fitting.

    • Calculate the inhibition efficiency (IE%) from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Illustrative Data (using 2-Mercaptobenzimidazole on Mild Steel in 1.0 M HCl):

Inhibitor Conc. (M)Rct (Ω cm²)Cdl (µF/cm²)IE%
Blank45120-
1 x 10⁻⁵2258580.0
5 x 10⁻⁵4506090.0
1 x 10⁻⁴9004595.0
5 x 10⁻⁴13503596.7
1 x 10⁻³22502898.0

Note: This data is for illustrative purposes and is based on studies with 2-mercaptobenzimidazole.[1]

Application II: Electrochemical Sensors

The unique structure of this compound makes it a promising candidate for modifying electrode surfaces to create selective and sensitive electrochemical sensors. The benzimidazole moiety can be electropolymerized to form a conductive and stable film on an electrode surface. This polymer matrix can then be used to detect various analytes. A common application is the detection of neurotransmitters like dopamine.

Protocol 3: Fabrication of a Poly(this compound) Modified Glassy Carbon Electrode for Dopamine Detection

Objective: To fabricate a modified electrode for the sensitive and selective detection of dopamine.

Scientific Rationale: Electropolymerization of this compound on a glassy carbon electrode (GCE) creates a polymer film that can enhance the electrochemical response towards dopamine. The polymer film can increase the effective surface area of the electrode and may exhibit catalytic activity towards the oxidation of dopamine. The sulfonic acid groups can introduce permselectivity, repelling negatively charged interfering species like ascorbic acid, which is often present in biological samples.

Fabrication and Measurement Workflow:

cluster_fab Electrode Fabrication cluster_detection Dopamine Detection cluster_analysis Data Analysis f1 Polish and clean GCE f2 Prepare electropolymerization solution f1->f2 f3 Electropolymerize by cyclic voltammetry f2->f3 f4 Rinse and dry modified electrode f3->f4 d1 Prepare dopamine solutions in PBS f4->d1 d2 Perform CV or DPV measurements d1->d2 d3 Record oxidation peak current d2->d3 a1 Plot calibration curve (peak current vs. concentration) d3->a1 a2 Determine linear range and detection limit a1->a2 a3 Assess selectivity against interferences a2->a3

Caption: Workflow for Sensor Fabrication and Dopamine Detection.

Detailed Steps:

  • Glassy Carbon Electrode (GCE) Pre-treatment:

    • Polish the GCE surface with alumina slurry on a polishing cloth to a mirror finish.

    • Sonnicate the electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.

    • Allow the electrode to dry at room temperature.

  • Electropolymerization:

    • Prepare an electropolymerization solution containing 10 mM this compound in a suitable supporting electrolyte (e.g., 0.1 M H₂SO₄).

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the solution.

    • Perform cyclic voltammetry for a set number of cycles (e.g., 15 cycles) in a potential window of -0.2 V to 1.0 V at a scan rate of 50 mV/s. The growth of the polymer film will be indicated by an increase in the redox peak currents with each cycle.

    • After polymerization, rinse the modified electrode thoroughly with deionized water.

  • Dopamine Detection using Differential Pulse Voltammetry (DPV):

    • Prepare a series of dopamine standard solutions in a 0.1 M phosphate buffer solution (PBS) at pH 7.4.

    • Immerse the modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in the dopamine solution.

    • Record the differential pulse voltammogram by scanning the potential from 0.0 V to 0.6 V.

    • Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.[2]

    • Measure the peak current for the oxidation of dopamine.

  • Data Analysis:

    • Plot the oxidation peak current as a function of dopamine concentration to obtain a calibration curve.

    • Determine the linear range, sensitivity (slope of the calibration curve), and the limit of detection (LOD) based on the signal-to-noise ratio (typically S/N = 3).

Expected Performance (Based on similar benzimidazole-based sensors):

ParameterExpected Value
Linear Range~0.1 µM to 100 µM
Limit of Detection~10-50 nM
SelectivityGood selectivity against ascorbic acid and uric acid

Note: These are typical performance characteristics for dopamine sensors based on modified electrodes and would need to be experimentally determined for a poly(this compound) modified electrode.

Application III: Electrocatalysis

The conductive nature of electropolymerized benzimidazole films, coupled with the potential for incorporating metal nanoparticles, suggests their utility in electrocatalysis. One significant area of research is the development of efficient anode materials for direct methanol fuel cells (DMFCs). The polymer can act as a stable support for catalytic metal particles (e.g., platinum) and can help mitigate the poisoning of the catalyst by intermediate species like carbon monoxide.

Protocol 4: Preparation of a Poly(this compound) Modified Electrode for Methanol Oxidation

Objective: To prepare a polymer-modified electrode and evaluate its electrocatalytic activity for the oxidation of methanol.

Scientific Rationale: The polymer film can provide a high surface area and a favorable microenvironment for the dispersion of catalytic metal nanoparticles. The sulfonic acid groups in the polymer may enhance proton conductivity, which is beneficial for the overall fuel cell reaction. The electrocatalytic activity is assessed by observing the enhancement in the methanol oxidation peak current and a negative shift in the onset potential for the oxidation reaction.

Detailed Steps:

  • Electrode Preparation:

    • Prepare a poly(this compound) modified GCE as described in Protocol 3.

    • To incorporate a catalyst, the modified electrode can be immersed in a solution containing a metal salt (e.g., H₂PtCl₆) followed by electrochemical reduction to deposit metal nanoparticles onto the polymer film.

  • Electrocatalytic Activity Measurement:

    • Use cyclic voltammetry in a solution of 0.5 M H₂SO₄ containing 1 M methanol.

    • Scan the potential in a range where methanol oxidation occurs (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • Compare the cyclic voltammogram with that obtained on a bare GCE and a GCE modified only with the metal nanoparticles.

  • Data Analysis:

    • An effective electrocatalyst will show a significantly higher anodic peak current for methanol oxidation in the forward scan.

    • A lower onset potential for methanol oxidation indicates a more efficient catalyst.

    • The ratio of the forward anodic peak current (If) to the reverse anodic peak current (Ib) provides an indication of the catalyst's tolerance to poisoning by carbonaceous species. A higher If/Ib ratio is desirable.

References

  • El-Hajjaji, F., et al. (2018). Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole (Surfactant) on a Carbon Steel Surface in an Acid. Portugaliae Electrochimica Acta, 36, 197-212.
  • University of Manchester. (n.d.). Corrosion Inhibition Performance of 2-Mercaptobenzimidazole in Sweet Oilfield Conditions. Research Explorer.
  • Corrosion Inhibition Using 2-Mercaptobenzimidazole on T6 Treated 6061 Al-SiCp Composite in Acetic Acid. (2022).
  • Journal of Vacuum Science & Technology A. (2024).
  • MDPI. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.
  • Electrochemical Impedance Spectroscopy Analysis of 2-Mercaptobenzimidazole (2MBI) as Corrosion Inhibitor in HCl 1M. (n.d.).
  • Thermodynamic, chemical and electrochemical investigations of 2-mercapto benzimidazole as corrosion inhibitor for mild steel in hydrochloric acid solutions. (n.d.).
  • Lamin, A., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Griffith Research Online.
  • Thermodynamic and Electrochemical Investigation of 2-Mercaptobenzimidazole as Corrosion Inhibitors for Mild Steel C35E in Hydrochloric Acid Solutions. (2020).
  • Synthesis and inhibition study of carbon steel corrosion in hydrochloric acid of a new surfactant derived from 2-mercaptobenzimidazole. (2016).
  • Ben Ali Hassine, C., Kahri, H., & Barhoumi, H. (2020). Enhancing Dopamine Detection Using Glassy Carbon Electrode Modified with Graphene Oxide, Nickel and Gold Nanoparticles. Journal of The Electrochemical Society, 167(2), 027516.
  • Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. (n.d.).
  • Electrochemical Detection of Dopamine Based on Functionalized Electrodes. (2019). Semantic Scholar.
  • Enhancement of fast scan cyclic voltammetry detection of dopamine with tryptophan-modified electrodes. (2020). PubMed.
  • Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel. (n.d.).
  • The Determination of Dopamine Using Glassy Carbon Electrode Pretreated by a Simple Electrochemical Method. (2012).
  • Enhancement of fast scan cyclic voltammetry detection of dopamine with tryptophan. (n.d.). ScholarWorks@GVSU.
  • Electrochemical Synthesis of Aminated Polyaniline/Multi-Walled Carbon Nanotube Composite for Selective Dopamine Detection in Artificial Urine. (n.d.). MDPI.
  • Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. (n.d.). RSC Publishing.
  • (A) Differential pulse voltammograms of DA at the modified electrode in... (n.d.).
  • Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. (n.d.). PubMed Central.
  • SELECTIVE DETERMINATION OF DOPAMINE USING MODIFIED ELECTRODES BY DIFFERENTIAL PULSE VOLTAMMETRY. (n.d.). Romanian Journal of Biophysics.
  • Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
  • Carbon nanotube-modified microelectrodes for simultaneous detection of dopamine and serotonin in vivo. (n.d.). Analyst (RSC Publishing).
  • Differential Pulse Voltammetry (DPV). (n.d.). PalmSens.
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy. (n.d.).
  • Poly (O-aminobenzoic acid) modified glassy carbon electrode for electrochemical detection of dopamine in the presence of ascorbic acid. (n.d.). PubMed.
  • Electrochemical Sensor for the Quantification of Dopamine Using Glassy Carbon Electrodes Modified with Single-Wall Carbon Nanotubes Covalently Functionalized with Polylysine. (n.d.).
  • Cyclic voltammograms for electropolymerization of 2 on a glassy carbon... (n.d.).
  • Electrocatalytic Oxidation of Methanol on Glassy Carbon Electrode Modified by Metal Ions (Copper and Nickel) Dispersed into Polyaniline Film. (n.d.). Scirp.org.
  • Glassy carbon electrode modified by Poly (m-aminobenzoic acid) /nano SiO2 film and electrical and electrochemical properties. (n.d.).
  • Electrocatalytic oxidation of methanol on Ni modified polyaniline electrode in alkaline medium. (n.d.).
  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (n.d.). MDPI.
  • Covalent Modification of a Glassy Carbon Surface by Electrochemical Oxid
  • Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of Metronidazole: Experimental and Theoretical Insights. (2024). MDPI.
  • Electrochemical Polymerization of Methylene Blue on Glassy Carbon Electrode. (2017).
  • Electrocatalytic oxidation of methanol on poly vinylferrocene modified Pt electrode. (n.d.).
  • Electrocatalytic oxidation of methanol on mono and bimetallic composite films: Pt and Pt–M (M=Ru, Ir and Sn) nano-particles in poly(o-aminophenol). (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important intermediate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue in the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your starting material, 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), can significantly hinder the reaction.[2]

    • Recommendation: Ensure the purity of your 1H-benzimidazole-2-thiol using techniques like melting point determination or spectroscopy. If necessary, recrystallize the starting material before use.

  • Inefficient Oxidation: The core of this synthesis is the oxidation of the thiol group to a sulfonic acid. Incomplete oxidation is a primary culprit for low yields.

    • Recommendation:

      • Oxidizing Agent Stoichiometry: Carefully control the molar ratio of the oxidizing agent (e.g., potassium permanganate or hydrogen peroxide) to the starting material. An excess of the oxidizing agent is typically required to drive the reaction to completion.[3] A common protocol uses approximately 2.2 equivalents of potassium permanganate.[3]

      • Temperature Control: The reaction is often exothermic. Maintain the recommended reaction temperature to prevent side reactions and degradation. For instance, when using potassium permanganate, the reaction is typically conducted at boiling temperature.[3]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] This will help you determine the optimal reaction time for your specific conditions. A typical reflux time after the addition of potassium permanganate is around 45 minutes.[3]

  • Inadequate pH Control: The reaction is performed under basic conditions, which is crucial for the solubility of the starting material and for the reaction to proceed efficiently.[3][4]

    • Recommendation: Ensure the initial addition of a strong base, such as 50% sodium hydroxide, to the reaction mixture before adding the oxidizing agent.[3] The basic environment facilitates the deprotonation of the thiol, making it more susceptible to oxidation.

Issue 2: Presence of Colored Impurities in the Final Product

The formation of colored impurities is a frequent challenge in benzimidazole synthesis, often due to the oxidation of starting materials or intermediates.[2]

Question: My final product is off-white or has a yellowish/brownish tint. How can I remove these colored impurities?

Answer:

Colored impurities are typically highly conjugated organic molecules. Here are effective purification strategies:

  • Activated Carbon Treatment: This is a classic and highly effective method for removing colored impurities.[2]

    • Protocol: After the reaction is complete and the solid byproducts (like manganese dioxide) are filtered off, add a small amount of activated carbon to the filtrate. Heat the solution gently with stirring for a short period, then filter the hot solution to remove the carbon. The desired product can then be precipitated by acidification.

  • Recrystallization: If the impurities are soluble in the crystallization solvent at room temperature, recrystallization can be an effective purification method.

    • Recommendation: Choose a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: Leveraging the acidic nature of the sulfonic acid group and the basicity of the benzimidazole nitrogen, an acid-base extraction can be employed to separate it from non-acidic or non-basic impurities.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question: What is the most common synthetic route for this compound?

Answer:

The most widely reported and practical laboratory-scale synthesis involves the oxidation of 1H-benzimidazole-2-thiol.[3][4][5] This method is favored due to the ready availability of the starting material and the relatively straightforward reaction conditions. The oxidation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) in an alkaline solution being a common choice.[3][6] Another documented method utilizes hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide.[4][5]

Question: What is the role of the strong base (e.g., NaOH) in the reaction?

Answer:

The addition of a strong base like sodium hydroxide serves two critical purposes:

  • Solubilization: 1H-benzimidazole-2-thiol has limited solubility in water. The strong base deprotonates the acidic thiol group, forming the more soluble sodium salt, which facilitates a homogeneous reaction.[3]

  • Activation: The resulting thiolate anion is a more potent nucleophile and is more readily oxidized compared to the neutral thiol.

Question: How can I monitor the progress of the reaction?

Answer:

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spot indicates the completion of the reaction.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is based on a commonly cited method using potassium permanganate as the oxidizing agent.[3]

Materials:

  • 1H-benzimidazole-2-thiol

  • Sodium hydroxide (50% aqueous solution)

  • Potassium permanganate

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1H-benzimidazole-2-thiol (0.05 mol) in water (40 ml).

  • Heat the solution to boiling and add 50% sodium hydroxide (17 ml).

  • Prepare a solution of potassium permanganate (0.11 mol) in water (275 ml).

  • Add the potassium permanganate solution in small portions to the boiling reaction mixture with vigorous stirring.

  • After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the product to obtain this compound.

Optimized Protocol for Higher Purity

This protocol incorporates a purification step to minimize colored impurities.

Procedure:

  • Follow steps 1-6 of the Standard Protocol.

  • To the filtrate, add activated carbon (approximately 1-2% w/v).

  • Heat the mixture to 60-70 °C and stir for 15-20 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.

  • Cool the purified filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Collect the precipitate by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield high-purity this compound.

Data Presentation

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Starting Material Purity Assumed pureRecrystallized if necessaryEnsures removal of impurities that can interfere with the reaction or contaminate the product.[2]
Purification Step NoneActivated Carbon TreatmentEffectively removes colored byproducts, leading to a purer final product.[2]
Expected Purity GoodHighThe additional purification step significantly improves the purity of the final compound.
Expected Yield Moderate to HighModerate to HighWhile the purification step might lead to a slight loss of product, the overall yield of high-purity material is often more valuable.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_workup Work-up cluster_product Final Product SM 1H-Benzimidazole-2-thiol NaOH 1. NaOH, H₂O, Heat SM->NaOH Deprotonation & Solubilization KMnO4 2. KMnO₄, H₂O, Reflux INT Sodium 2-sulfonatobenzimidazolide KMnO4->INT Oxidation Filter 1. Filter MnO₂ INT->Filter Purification Acidify 2. Acidify (HCl) Isolate 3. Isolate Product Acidify->Isolate Precipitation FP This compound

Sources

Technical Support Center: Synthesis and Purification of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of 1H-Benzimidazole-2-sulfonic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My crude this compound has a greyish or brownish tint. What is the likely cause and how can I remove it?

A1: A grey or brownish discoloration in your crude product is most commonly due to the presence of residual manganese dioxide (MnO₂) from the oxidation step, especially when using potassium permanganate (KMnO₄) as the oxidizing agent.[1][2] Incomplete filtration is the primary reason for this contamination.

Troubleshooting and Removal Protocol:

  • Enhanced Filtration:

    • Ensure the reaction mixture is thoroughly filtered after the oxidation step to remove the precipitated MnO₂. Using a fine porosity filter paper or a Celite® pad can significantly improve the removal of finely dispersed MnO₂ particles.

    • Washing the filter cake with hot water will help recover any product that may have been adsorbed onto the MnO₂.

  • Redissolution and Reprecipitation:

    • Dissolve the discolored crude product in a dilute aqueous solution of sodium hydroxide or potassium hydroxide to form the sodium or potassium salt of the sulfonic acid.

    • The insoluble MnO₂ can then be removed by a second filtration.

    • Slowly acidify the clear filtrate with hydrochloric acid to a pH of 1.[1] This will precipitate the purified this compound, which can then be collected by filtration and washed with cold water to remove any remaining inorganic salts.

Q2: My final yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve it?

A2: Low yield can be attributed to several factors, primarily incomplete reaction in either of the two main synthetic steps or loss of product during workup and purification.

Potential Causes and Optimization Strategies:

  • Incomplete Formation of 2-Mercaptobenzimidazole (Precursor): The initial reaction between o-phenylenediamine and carbon disulfide requires alkaline conditions to proceed efficiently.[3][4] Insufficient base can lead to a low yield of the intermediate.

    • Optimization: Ensure the appropriate stoichiometry of potassium hydroxide is used in the first step. The reaction is often carried out by refluxing in an ethanol-water solution.[1]

  • Incomplete Oxidation: The oxidation of 2-mercaptobenzimidazole to the sulfonic acid needs to be driven to completion.

    • Optimization: Add the potassium permanganate solution in small portions to the boiling solution of the thiol to maintain the reaction temperature and ensure efficient oxidation.[1] The disappearance of the purple color of the permanganate is an indicator of its consumption. Refluxing for an additional 45 minutes after the final addition can help ensure the reaction goes to completion.[1]

  • Product Loss During Workup: this compound has some solubility in water, especially at higher temperatures.[5]

    • Optimization: When precipitating the product by acidification, cool the solution in an ice bath to minimize its solubility in the aqueous medium. Use cold water for washing the final product to reduce losses.

Q3: My NMR or HPLC analysis shows the presence of unreacted 2-mercaptobenzimidazole in my final product. How can I remove this impurity?

A3: The presence of unreacted 2-mercaptobenzimidazole indicates an incomplete oxidation step. Due to the difference in acidity between the sulfonic acid and the thiol, a carefully controlled acid-base purification can be highly effective.

Purification Protocol for Removing 2-Mercaptobenzimidazole:

  • Selective Dissolution: Dissolve the impure product in an aqueous solution of a weak base, such as sodium bicarbonate. This compound is a strong acid and will readily form a soluble salt.[5] 2-Mercaptobenzimidazole is less acidic and will have limited solubility in a weak base.

  • Filtration: Filter the solution to remove the insoluble or sparingly soluble 2-mercaptobenzimidazole.

  • Reprecipitation: Acidify the filtrate with a strong acid like hydrochloric acid to precipitate the pure this compound.

  • Washing and Drying: Wash the precipitate with cold water and dry it thoroughly.

Alternatively, recrystallization from water or ethanol can also be effective.[5]

Q4: I am observing other unexpected peaks in my analytical data. What could these be and what is the best general purification strategy?

A4: Unexpected peaks could arise from several sources, including unreacted starting materials from the first step (o-phenylenediamine), by-products from side reactions, or degradation of the product.

Common Impurities and Comprehensive Purification:

ImpurityLikely SourceRemoval Strategy
o-Phenylenediamine Unreacted starting material from the synthesis of 2-mercaptobenzimidazole.Recrystallization; washing with a non-polar organic solvent in which o-phenylenediamine is soluble.
Inorganic Salts (e.g., KCl, K₂SO₄) By-products from neutralization and oxidation steps.Thoroughly washing the final precipitated product with cold deionized water. Recrystallization from water is also very effective.[5]
Sulfuric Acid A common impurity in sulfonic acids if used in any step or formed as a by-product.Can be removed by recrystallization from concentrated aqueous solutions.[5]

General Purification Workflow:

A robust general purification strategy involves recrystallization. Due to the high polarity of sulfonic acids, water is often a good solvent for this purpose.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot deionized water. Stir and heat the mixture until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath can maximize the recovery of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizing the Synthesis and Impurity Formation

To better understand the process, the following diagrams illustrate the reaction pathway and the points at which common impurities can be introduced.

Synthesis_Pathway cluster_impurities Potential Impurities OPD o-Phenylenediamine Thiol 2-Mercaptobenzimidazole OPD->Thiol Step 1 Unreacted_OPD Unreacted o-Phenylenediamine OPD->Unreacted_OPD Incomplete Step 1 CS2 Carbon Disulfide CS2->Thiol Step 1 KOH KOH, EtOH/H₂O Product This compound Thiol->Product Step 2: Oxidation H2S H₂S Thiol->H2S By-product Unreacted_Thiol Unreacted 2-Mercaptobenzimidazole Thiol->Unreacted_Thiol Incomplete Step 2 Oxidant KMnO₄, NaOH(aq) MnO2 MnO₂ Product->MnO2 By-product

Caption: Synthesis pathway and sources of common impurities.

Purification_Workflow Crude Crude Product (with impurities) Dissolve Dissolve in aq. NaOH Crude->Dissolve Filter1 Filter to remove insoluble impurities (e.g., MnO₂) Dissolve->Filter1 Acidify Acidify with HCl to precipitate product Filter1->Acidify Filter2 Filter and Collect Product Acidify->Filter2 Wash Wash with Cold Water Filter2->Wash Dry Dry under Vacuum Wash->Dry Pure Pure 1H-Benzimidazole- 2-sulfonic acid Dry->Pure

Caption: General purification workflow for this compound.

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. [Link]
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021. [Link]
  • US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google P
  • US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google P
  • This compound Three Chongqing Chemdad Co. [Link]
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. [Link]
  • This compound | C7H6N2O3S | CID 1572160 - PubChem. [Link]
  • Benzimidazole synthesis - Organic Chemistry Portal. [Link]
  • Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity - ResearchG
  • Reaction of o-phenylene diamine and carbon disulfide by potassium hydroxide at higher temperature | Request PDF - ResearchG
  • US3496224A - Purification of sulfonic acids - Google P
  • I.
  • Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide | Request PDF - ResearchG
  • This compound (C7H6N2O3S) - PubChemLite. [Link]
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 2015. [Link]
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. [Link]
  • WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google P
  • EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google P
  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Latin American Journal of Pharmacy, 2015. [Link]
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) - Cheméo. [Link]

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Technical Support Center: Troubleshooting Low Yields in 1H-Benzimidazole-2-sulfonic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1H-Benzimidazole-2-sulfonic acid. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges in achieving optimal yields and purity for this important heterocyclic compound. We will address common issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: General Troubleshooting Workflow

Before diving into specific issues, it's helpful to approach troubleshooting systematically. The following workflow outlines a logical sequence of investigation when you encounter low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Step 1: Verify Starting Materials (Purity, Stoichiometry) Start->Check_SM Begin Investigation Check_SM->Start Impurity Found/ Incorrect Stoichiometry Check_Reaction Step 2: Scrutinize Reaction Conditions (Temp, Time, Addition Rate) Check_SM->Check_Reaction Materials Confirmed OK Check_Reaction->Start Deviation Identified Check_Workup Step 3: Analyze Workup & Isolation (pH, Filtration, Washing) Check_Reaction->Check_Workup Conditions Confirmed OK Check_Workup->Start Losses Identified Impurity_Analysis Step 4: Characterize Byproducts (NMR, MS, HPLC) Check_Workup->Impurity_Analysis Procedure Confirmed OK Optimization Optimization Complete (High Yield Achieved) Impurity_Analysis->Optimization Byproducts Identified & Minimized

Caption: A systematic workflow for diagnosing the root cause of low yields.

Section 2: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis.

Q1: What are the primary synthesis routes for this compound?

There are two predominant methods for synthesizing this compound.

  • Oxidation of 1H-benzimidazole-2-thiol: This is the most frequently cited lab-scale method. It is a multi-step process that begins with the condensation of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2-thiol.[1][2] This intermediate is then oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄) in an alkaline solution, to yield the target sulfonic acid.[2][3]

  • Direct Sulfonation of a Benzimidazole Precursor: This approach involves the electrophilic aromatic substitution of a pre-existing benzimidazole ring, such as 2-phenylbenzimidazole, with a potent sulfonating agent like concentrated sulfuric acid, oleum, or chlorosulfonic acid.[4][5] While effective, this method can be aggressive and may lead to side products if not carefully controlled.[4][6]

Q2: How does the quality of my starting o-phenylenediamine (OPD) impact the synthesis?

The purity of your o-phenylenediamine is critical and is a common, often overlooked, source of low yields and product discoloration.

  • Causality: OPD is an aromatic diamine that is highly susceptible to air oxidation.[7] When exposed to air and light, it darkens from a colorless or white solid to yellow, brown, or even purple due to the formation of complex polymeric oxidation products.[7] These colored impurities can interfere with the cyclization reaction to form the benzimidazole thiol and can carry through the synthesis, resulting in a discolored final product that is difficult to purify.

  • Recommendation: Always use high-purity, colorless or off-white OPD. If your stock appears discolored, it is advisable to purify it before use, for example, by recrystallization from a suitable solvent under an inert atmosphere. Store OPD in a dark, airtight container, preferably under nitrogen or argon.

Q3: What are the most critical parameters to control during the oxidation of 1H-benzimidazole-2-thiol with potassium permanganate (KMnO₄)?

The oxidation step is highly exothermic and requires careful management to prevent over-oxidation and degradation of the benzimidazole ring system.

  • Temperature: The reaction should be maintained at a controlled temperature. The portion-wise addition of KMnO₄ to a boiling solution of the thiol in aqueous sodium hydroxide is a common procedure.[1] This allows the heat of reaction to be dissipated by the boiling solvent. Uncontrolled temperature spikes can lead to ring cleavage and the formation of unwanted byproducts, drastically reducing the yield.

  • Rate of Addition: Add the KMnO₄ solution slowly and in small portions.[1] A rapid addition can create localized "hot spots" and an excessively high concentration of the oxidant, leading to non-specific oxidation and decomposition.

  • Stoichiometry: A precise molar ratio of oxidant to substrate is crucial. An excess of KMnO₄ can lead to degradation, while an insufficient amount will result in incomplete conversion of the thiol, leaving a difficult-to-remove impurity. A typical protocol uses approximately 2.2 equivalents of KMnO₄ per equivalent of the thiol.[1]

Section 3: Detailed Troubleshooting Guide

This section tackles specific experimental problems you may encounter.

Problem 1: Very Low or No Product Formation

Q: My reaction yields are consistently below 30%. I've checked my calculations, but something is fundamentally wrong. What are the likely causes?

This issue often points to problems with reagents or fundamental reaction conditions.

  • Cause 1: Inactive Oxidizing Agent: Potassium permanganate can decompose over time, especially if not stored properly.

    • Solution: Use a fresh bottle of KMnO₄. You can perform a simple qualitative test by adding a small amount to an acidic solution containing a reducing agent (like a few drops of ethanol); a rapid discoloration from purple to colorless or brown indicates activity.

  • Cause 2: Incorrect pH during Oxidation: The oxidation of the thiol to the sulfonic acid is typically performed in a strongly alkaline medium, such as 50% sodium hydroxide.[1][3] The basic conditions are necessary for the reaction to proceed efficiently.

    • Solution: Ensure that the initial solution of 1H-benzimidazole-2-thiol is strongly basic before beginning the addition of the oxidant. Verify the concentration of your NaOH solution.

  • Cause 3: Incomplete Thiol Formation (First Step): If the initial synthesis of 1H-benzimidazole-2-thiol from OPD and carbon disulfide was low-yielding, all subsequent steps will be compromised.

    • Solution: Isolate and characterize the 1H-benzimidazole-2-thiol intermediate to confirm its identity and yield before proceeding to the oxidation step. Typical yields for this step are around 75%.[1]

Problem 2: Impure or Discolored Product

Q: My final product is a dark brown or black solid, not the expected off-white powder. What happened?

Discoloration is a frequent issue that can arise from multiple sources.

  • Cause 1: Charring during Sulfonation: If using a direct sulfonation method with agents like chlorosulfonic acid or oleum, poor temperature control is the most likely culprit. These reactions are highly exothermic, and allowing the temperature to rise uncontrollably will cause charring and decomposition of the organic material.[8]

    • Solution: Perform the addition of the sulfonating agent slowly at a low temperature (e.g., in an ice bath) and monitor the internal temperature of the reaction vessel closely.

  • Cause 2: Oxidized Starting Material: As mentioned in the FAQ, using discolored o-phenylenediamine will introduce colored impurities that persist throughout the synthesis.[7]

    • Solution: Use purified, colorless OPD for the initial reaction.

  • Cause 3: Insufficient Filtration of Manganese Dioxide (MnO₂): In the KMnO₄ oxidation route, a fine brown-black precipitate of MnO₂ is formed as a byproduct.[1] If this is not completely removed by filtration, it will contaminate your final product.

    • Solution: Filter the hot reaction mixture after the oxidation is complete. Using a filter aid like Celite® can be highly effective in trapping the very fine MnO₂ particles. Wash the filter cake thoroughly with hot water to recover any product that may have been retained.

Problem 3: Issues During Workup and Isolation

Q: I don't see a precipitate when I acidify the reaction mixture after oxidation. Why?

The product is isolated by precipitating it from the aqueous solution by lowering the pH. Failure to precipitate points to issues with pH or concentration.

  • Cause 1: Incorrect Final pH: this compound is a zwitterionic compound, and its solubility is highly pH-dependent.[9] Precipitation is typically achieved by acidifying the filtrate to a pH of 1-2 with hydrochloric acid.[1] If the solution is not acidic enough, the product will remain dissolved as its sodium salt. If it is too concentrated in acid, solubility can also be affected.

    • Solution: Use a pH meter or pH paper to carefully adjust the pH of the solution to ~1-2 while cooling in an ice bath. Add the acid slowly with vigorous stirring.

  • Cause 2: Reaction Mixture is Too Dilute: If the total volume of the reaction is excessively large, the concentration of the product may be below its solubility limit, even at the optimal pH.

    • Solution: If no precipitate forms at the correct pH, you can attempt to concentrate the solution by removing some of the water under reduced pressure. Be cautious not to heat excessively, which could cause decomposition.

Q: My yield drops significantly after washing the product. How can I optimize this step?

This indicates that your product is being lost due to its solubility in the wash solvent.

  • Solution: Wash the filtered product with minimal amounts of cold water. Using ice-cold water will significantly reduce the solubility of the product compared to room temperature or warm water. Avoid using organic solvents for washing unless you have confirmed the product's insolubility, as its zwitterionic nature may grant it some solubility in polar organic solvents.

Section 4: Protocols and Methodologies

Protocol 1: Synthesis via Oxidation of 1H-benzimidazole-2-thiol

This protocol is adapted from established literature procedures.[1][3]

Synthesis_Workflow Thiol 1. Prepare Thiol Solution (1H-benzimidazole-2-thiol in NaOH(aq)) Reaction 3. Reaction (Add Oxidant to boiling Thiol solution) Thiol->Reaction Oxidant 2. Prepare Oxidant (KMnO4 in H2O) Oxidant->Reaction Filtration 4. Filtration (Remove MnO2) Reaction->Filtration Precipitation 5. Precipitation (Acidify filtrate to pH 1-2) Filtration->Precipitation Isolation 6. Isolation (Filter, wash with cold H2O, and dry) Precipitation->Isolation

Caption: Key stages in the synthesis via oxidation of the thiol intermediate.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1H-benzimidazole-2-thiol (0.05 mol) in water (40 ml) and 50% aqueous sodium hydroxide (17 ml). Heat the solution to boiling.[1]

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (0.11 mol) in water (275 ml). Add this purple solution in small portions to the boiling thiol solution via the dropping funnel over a period of 30-45 minutes. The purple color should disappear upon addition.

  • Reaction Completion: After the complete addition of the KMnO₄ solution, continue to reflux the reaction mixture for an additional 45 minutes to ensure the reaction goes to completion.[1] A brown/black precipitate of MnO₂ will form.

  • Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.[1] A white or off-white precipitate should form.

  • Isolation: Allow the mixture to stand in the cold for at least 30 minutes to complete crystallization. Collect the product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small volume of ice-cold water. Dry the product under vacuum to a constant weight.

Section 5: Data Summary Tables

Table 1: Critical Reaction Parameters for the Oxidation Route

ParameterRecommended Value/ConditionRationale
Thiol:KMnO₄ Molar Ratio 1 : 2.2Ensures complete oxidation without excessive degradation.[1]
Reaction Temperature Boiling water (~100 °C)Controls exothermicity and ensures a reasonable reaction rate.[1]
Reaction Medium 50% aq. NaOHProvides the necessary alkaline environment for the oxidation.[1][3]
Precipitation pH 1 - 2Maximizes the precipitation of the zwitterionic product from solution.[1]
Wash Solvent Ice-cold deionized waterMinimizes product loss due to solubility during washing.

Table 2: Troubleshooting Summary

ObservationPotential Cause(s)Recommended Action(s)
Low Yield (<30%) Impure starting materials; Inactive oxidant; Incorrect pH during oxidation.Use pure OPD; Use fresh KMnO₄; Ensure strong basicity before adding oxidant.
Dark/Discolored Product Oxidized OPD; Incomplete removal of MnO₂; Charring (sulfonation).Purify OPD; Use a filter aid (Celite®) for filtration; Control temperature during sulfonation.
No Precipitate on Acidification Incorrect final pH; Reaction mixture too dilute.Adjust pH carefully to 1-2 using a meter; Concentrate the solution under reduced pressure.
Sticky/Oily Product Presence of impurities; Incomplete reaction.Recrystallize the product; Re-evaluate reaction time and stoichiometry.

References

  • Argirova, M., Georgieva, M., Hristova-Avakumova, N., Yancheva, D., Zhelyazkova, S., Ugrinova, I., Pasheva, E., & Mihaylova, N. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11, 39848–39868. [Link]
  • Krasavin, M., Lukin, A., & Zhuravlev, N. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
  • Rusinov, V. L., Egorov, I. N., Fesenko, A. A., Ulomsky, E. N., Belyaeva, E. A., Kiselev, O. I., Deeva, E. A., & Charushin, V. N. (2014). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.
  • Plesniak, M. P., Wang, Z., & Chen, E. Y.-X. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. [Link]
  • Jonas, R., & Ries, U. (2003). Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
  • Argirova, M., Georgieva, M., Yancheva, D., Ugrinova, I., & Pasheva, E. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(15), 4991. [Link]
  • Gebre, M. N., & Tadesse, S. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Argirova, M., et al. (2021). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l.
  • Sjöstrand, S. E., & Ohlson, K. (2005). A process for the optical purification of benzimidazole derivatives.
  • Kumar, A., Kumar, R., & Kumar, S. (2023).
  • Fallacara, A., et al. (2022). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. [Link]
  • Zareyee, D., & Khalilzadeh, M. A. (2023).
  • S. Easwaramoorthi, et al. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences. [Link]
  • Heravi, M. M., et al. (2016). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
  • Rozzi, M. C. (1967). Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Gebre, M. N., & Tadesse, S. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
  • Al-Ostath, A. I., et al. (2025). Benzimidazole(s)
  • Sharma, P., et al. (2016). Reaction of o-phenylenediamine with organic acids.
  • Nimse, S. B., et al. (2023). Not all benzimidazole derivatives are microtubule destabilizing agents. PubMed. [Link]
  • National Toxicology Program (NTP). (n.d.). RoC Profile: 4-Chloro-o-phenylenediamine.

Sources

Technical Support Center: Strategic Control of Side Reactions in the Oxidation of 1H-Benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center for the oxidation of 1H-benzimidazole-2-thiol. The conversion of this thiol to its corresponding sulfonic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. However, the sulfur atom's rich redox chemistry presents a significant challenge, often leading to a complex mixture of undesired side products. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to control your reaction's outcome, improve yield, and ensure product purity.

FAQ 1: What is the desired oxidation pathway and what are the primary competing side reactions?

The primary objective is the complete, six-electron oxidation of the thiol group (-SH) on the 1H-benzimidazole-2-thiol (which exists in a tautomeric equilibrium with its thione form) to a sulfonic acid (-SO₃H), yielding 1H-benzimidazole-2-sulfonic acid.[1][2] This process, however, is a stepwise oxidation that can be intercepted at various stages or diverted into alternative pathways.[3][4]

The main side reactions to control are:

  • Dimerization to Disulfide: The most common and facile side reaction is the two-electron oxidation of two thiol molecules to form a disulfide-linked dimer, 2,2'-disulfanediylbis(1H-benzimidazole).[5][6] This often occurs with insufficient oxidant or under conditions that favor mild oxidation.

  • Incomplete Oxidation: The oxidation proceeds through intermediate stages: sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H).[3][4][7] If reaction conditions are not optimized, the reaction can stall, resulting in a mixture containing these unstable and reactive intermediates.

  • Over-oxidation and Degradation: Using excessively harsh oxidants, high temperatures, or extreme pH can lead to the cleavage of the carbon-sulfur bond or degradation of the benzimidazole ring itself, resulting in a significant loss of yield and a complex, often unidentifiable, mixture of byproducts.[8][9]

The following diagram illustrates the reaction landscape, highlighting the desired path versus the common pitfalls.

G cluster_main Oxidation Pathways cluster_side Side Reactions Thiol 1H-Benzimidazole-2-thiol (R-SH) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic + [O] Disulfide Side Product: Disulfide Dimer (R-S-S-R) Thiol->Disulfide + [O] (Dimerization) Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic + [O] Sulfonic Desired Product: This compound (R-SO₃H) Sulfinic->Sulfonic + [O] Degradation Side Product: Degradation Products Sulfonic->Degradation Harsh Conditions (Over-oxidation)

Caption: Desired vs. undesired oxidation pathways of 1H-benzimidazole-2-thiol.

Troubleshooting Guide: From Problem to Solution

This section addresses the common issues encountered during the oxidation process in a practical, question-and-answer format.

Q1: My main isolated product is the disulfide dimer, not the sulfonic acid. What went wrong?

This is the most frequent issue and typically points to insufficient oxidizing power.

  • Causality: Disulfide formation is the initial and most kinetically accessible oxidation state. If the amount of oxidant is too low, or its potential is insufficient under the given conditions, the reaction will stall after this first step.

  • Troubleshooting Actions:

    • Increase Oxidant Stoichiometry: The conversion of a thiol to a sulfonic acid requires three equivalents of a two-electron oxidant (like H₂O₂). Ensure you are using a sufficient molar excess. It is recommended to titrate the oxidant or perform small-scale trials to determine the optimal excess for your specific setup. A study on the oxidation of a similar compound, 1-methyl-1H-imidazole-2-thiol, demonstrated that changing the substrate-to-oxidant ratio was critical to steer the reaction toward the sulfonic acid.[9]

    • Re-evaluate Your Oxidant: If increasing the stoichiometry of a mild oxidant is ineffective, consider a more potent system. For instance, while air oxidation can lead to disulfides, systems like H₂O₂ catalyzed by methyltrioxorhenium (MeReO₃) are explicitly designed for the selective oxidation of thiols to sulfonic acids.[6][10]

    • Extend Reaction Time: It's possible the reaction is simply slow. Monitor the reaction progress over a longer period using a suitable analytical method like HPLC or TLC to see if the sulfonic acid peak grows at the expense of the disulfide.

Q2: The reaction is messy, with low yield and a complex mixture of products in my analysis. What are the likely causes?

A complex product profile suggests that degradation pathways are competing with the desired oxidation. This is a classic sign of overly harsh reaction conditions.

  • Causality: The benzimidazole ring and the C-S bond have stability limits. High temperatures, strong acids or bases, and overly aggressive oxidants can provide enough energy to break these bonds, leading to decomposition.[8][9]

  • Troubleshooting Actions:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., start at 0-5 °C and allow it to slowly warm to room temperature). Many oxidation reactions are exothermic; controlling this exotherm is crucial to prevent thermal decomposition.

    • Control the pH: Thiol oxidation rates are highly pH-dependent. The deprotonated thiolate anion (R-S⁻), more prevalent at alkaline pH, is significantly more reactive than the neutral thiol.[3][11] However, extreme pH can catalyze hydrolysis or other degradation pathways. Buffer the reaction medium to maintain a stable, optimized pH, typically in the neutral to slightly alkaline range.

    • Choose a More Selective Oxidant: Switch from non-selective, powerful oxidants like potassium permanganate to a milder, more controlled system. Hydrogen peroxide is often preferred because its byproduct is water.[3][12] Its reactivity can be precisely tuned with catalysts.[10]

Q3: My results are inconsistent between batches, even when I follow the same procedure. Why?

Inconsistency is often caused by trace contaminants that have a catalytic effect on the reaction.

  • Causality: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) are potent catalysts for the auto-oxidation of thiols by dissolved molecular oxygen.[13][14] These contaminants can be introduced from glassware, reagents, or the starting material itself, leading to unpredictable reaction rates and side product formation.

  • Troubleshooting Actions:

    • Incorporate a Chelating Agent: Add a small amount (e.g., 1 mM) of ethylenediaminetetraacetic acid (EDTA) to your reaction mixture. EDTA will sequester these catalytic metal ions, effectively removing them from the reaction and ensuring that the oxidation is solely governed by your chosen reagent.[14]

    • Use Degassed Solvents: To eliminate the role of dissolved oxygen, especially in metal-catalyzed side reactions, thoroughly degas all solvents and buffers (e.g., by sparging with nitrogen or argon for 15-30 minutes) before use.[14]

    • Work Under an Inert Atmosphere: Maintain a nitrogen or argon blanket over the reaction mixture throughout the experiment to prevent atmospheric oxygen from interfering.

Recommended Protocol and Data Interpretation

Protocol: Selective Oxidation of 1H-Benzimidazole-2-thiol using H₂O₂

This protocol is designed to favor the formation of this compound while minimizing side products.

Materials:

  • 1H-Benzimidazole-2-thiol

  • Hydrogen peroxide (30% w/w solution)

  • Acetic acid

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-benzimidazole-2-thiol (1.0 eq) in a mixture of acetic acid and water.

  • Inerting: Bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas for the duration of the reaction.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Oxidant Addition: Dilute the hydrogen peroxide (3.0-3.5 eq) with cold, deionized water. Add the diluted H₂O₂ solution dropwise to the stirred reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product, this compound, may precipitate from the solution. If so, it can be isolated by filtration, washed with cold water, and dried.

Data Summary: Influence of Key Parameters

The following table summarizes the expected outcomes when varying critical reaction parameters. This serves as a quick reference for experimental design and troubleshooting.

ParameterConditionExpected OutcomeRationale
Oxidant Stoichiometry < 3 equivalents H₂O₂High Disulfide ContentInsufficient oxidant to drive the reaction past the initial dimerization stage.
> 3.5 equivalents H₂O₂Potential for DegradationExcess oxidant under forcing conditions can lead to C-S bond cleavage.
Temperature > 40 °CLow Yield, Complex MixtureIncreased rate of side reactions and thermal degradation of the benzimidazole core.[8]
0-25 °CHigher SelectivityFavors the desired kinetic pathway over higher-activation-energy degradation pathways.
pH Alkaline (>8)Faster Reaction, Risk of Side RxnsThe more nucleophilic thiolate anion reacts faster, but high pH can promote other unwanted reactions.[3][11]
Acidic (<6)Slower ReactionThe protonated thiol is less reactive, leading to longer reaction times.[12]
Atmosphere AirInconsistent Results, DisulfideTrace metals catalyze oxidation by O₂, leading to uncontrolled disulfide formation.[13]
Inert (N₂ or Ar)Reproducible, Cleaner ReactionEliminates the variable of oxygen and associated metal-catalyzed side reactions.[14]
Troubleshooting Workflow Diagram

Use this decision tree to systematically diagnose and solve issues in your experiment.

G Start Start Analysis of Reaction Outcome Q_Product What is the major undesired product? Start->Q_Product A_Disulfide Disulfide Dimer Q_Product->A_Disulfide A_Mixture Complex Mixture/ Degradation Q_Product->A_Mixture A_NoReaction No Reaction/ Low Conversion Q_Product->A_NoReaction Sol_Disulfide_1 1. Check oxidant stoichiometry. Ensure >3 equivalents. A_Disulfide->Sol_Disulfide_1 Sol_Mixture_1 1. Lower reaction temperature (start at 0°C). A_Mixture->Sol_Mixture_1 Sol_NoReaction_1 1. Increase temperature moderately (e.g., to 40°C). A_NoReaction->Sol_NoReaction_1 Sol_Disulfide_2 2. Ensure inert atmosphere and degassed solvents. Sol_Disulfide_1->Sol_Disulfide_2 Sol_Disulfide_3 3. Add EDTA to chelate catalytic metals. Sol_Disulfide_2->Sol_Disulfide_3 Sol_Mixture_2 2. Use a more selective oxidant (e.g., H₂O₂ in acid). Sol_Mixture_1->Sol_Mixture_2 Sol_Mixture_3 3. Ensure pH is not at an extreme. Sol_Mixture_2->Sol_Mixture_3 Sol_NoReaction_2 2. Adjust pH towards neutral/ slight alkaline to form thiolate. Sol_NoReaction_1->Sol_NoReaction_2 Sol_NoReaction_3 3. Consider a catalyst (e.g., MeReO₃ for H₂O₂). Sol_NoReaction_2->Sol_NoReaction_3

Caption: A step-by-step workflow for troubleshooting common oxidation issues.

References

  • Giles, G. I., & Jacob, C. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Angewandte Chemie International Edition, 56(22), 6255-6259. [Link]
  • Ballistreri, F., et al. (2008). MeReO₃-Catalyzed Selective Oxidation of Thiols to Sulfonic Acids.
  • Torbey, V. (2011). From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. Semantic Scholar. [Link]
  • Johnson, C. R. (1976). U.S. Patent No. 3,948,922. Washington, DC: U.S.
  • Walsh, C. (2020). Chapter 7: Cysteine to Taurine: Thiol to Sulfonic Acid. In The Chemical Biology of Sulfur. The Royal Society of Chemistry. [Link]
  • Stoyanov, S., et al. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 29(18), 2655-2661. [Link]
  • Kolthoff, I. M., & Medalia, A. I. (1949). The Reaction between Ferrous Iron and Peroxides. I. The Reaction with Hydrogen Peroxide in the Absence of Oxygen (Fenton's Reagent). Journal of the American Chemical Society, 71(11), 3777-3783.
  • Michejda, C. J., et al. (1987). Thiol oxidation by 1,2,3-oxadiazolinium ions, presumed carcinogens. Journal of the American Chemical Society, 109(14), 4459-4464. [Link]
  • Lezina, E. A., et al. (2012). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Russian Journal of Organic Chemistry, 48(1), 114-119. [Link]
  • Zheleva, D., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(10), 2537. [Link]
  • Pulka-Ziach, K. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096. [Link]
  • Cardey, B., & Ensing, B. (2014). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Physical Chemistry Chemical Physics, 16(27), 13917-13926. [Link]

Sources

Technical Support Center: Purification of 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this compound post-synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team encounters regarding the purification of this compound:

Q1: My final product is off-white or has a colored tint. What are the likely impurities?

A1: Colored impurities in this compound synthesis are often due to oxidation byproducts or residual starting materials. The synthesis typically involves the oxidation of 1H-benzimidazole-2-thiol.[1][2][3][4] Incomplete oxidation or side reactions can lead to colored organic molecules. Additionally, trace amounts of metal ions from catalysts or reaction vessels can also contribute to discoloration.

Q2: I'm observing poor solubility of my crude product. How can I effectively dissolve it for purification?

A2: this compound is known to have limited solubility in many common organic solvents but is soluble in DMSO and slightly soluble in methanol.[5] For purification purposes, such as recrystallization, it's often advantageous to convert the sulfonic acid to its salt form (e.g., sodium salt) to enhance aqueous solubility. This can be achieved by dissolving the crude product in a dilute aqueous base like sodium hydroxide.[6]

Q3: What is the quickest and most straightforward method to improve the purity of my product?

A3: For a rapid initial purification, recrystallization is often the most effective method. This technique relies on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures. For this compound, a mixed solvent system or a pH adjustment to form a soluble salt followed by reprecipitation can be effective.[7]

Q4: My NMR spectrum shows unidentifiable peaks. What are the common process-related impurities I should be aware of?

A4: Process-related impurities can arise from unreacted starting materials, intermediates, or byproducts of side reactions.[8] Common impurities in benzimidazole synthesis can include unreacted o-phenylenediamine or byproducts from its degradation.[9] If the synthesis involves the sulfonation of a pre-formed benzimidazole ring, isomers such as 2-phenyl-1H-benzimidazole-5-sulfonic acid could also be present.[10][11]

Q5: How can I confirm the final purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying impurities.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural confirmation and can detect residual solvents and structural impurities.[12] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine the melting point and identify the presence of residual solvents or hydrates.[12]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Issue 1: Persistent Color in the Final Product

Even after initial purification attempts, a lingering color can indicate the presence of highly conjugated organic impurities or trace metals.

Causality: Colored impurities often possess extensive chromophores and can be challenging to remove by simple crystallization. They may co-precipitate with the product.

Troubleshooting Workflow:

A workflow for troubleshooting persistent color.

Detailed Protocol: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it exceptionally effective at adsorbing large organic molecules, including colored impurities.[14][15][16][17]

  • Dissolution: Dissolve the crude this compound in a suitable solvent. If using water, adjusting the pH with a base to form the more soluble salt is recommended.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% w/w relative to the product) to the solution.

  • Heating and Stirring: Gently heat the mixture (do not boil) and stir for 15-30 minutes. This increases the kinetic energy of the impurity molecules, facilitating their adsorption onto the carbon surface.

  • Hot Filtration: Filter the hot solution through a pad of celite or a fluted filter paper to remove the activated carbon. It is crucial to perform this step quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Parameter Value Rationale
Activated Carbon Loading 1-5% (w/w)Sufficient for adsorbing trace colored impurities without significant product loss.
Treatment Time 15-30 minBalances effective adsorption with minimizing potential product degradation.
Temperature Below boiling pointEnhances adsorption kinetics without causing solvent loss or product decomposition.
Issue 2: Presence of Inorganic Salts

Inorganic salts, often from reagents used during synthesis or pH adjustments, can be a common impurity.

Causality: Salts like sodium sulfate or potassium chloride have high lattice energies and may not be efficiently removed by organic solvent recrystallization.

Troubleshooting Workflow:

A workflow for removing inorganic salt impurities.

Detailed Protocol: Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. For purifying a sulfonic acid, a cation-exchange resin can be employed to remove cationic impurities.[18][19]

  • Resin Selection and Preparation: Choose a strong acid cation exchange resin.[20] Pre-condition the resin according to the manufacturer's instructions, typically by washing with deionized water.

  • Sample Loading: Dissolve the crude product in deionized water. If necessary, adjust the pH to ensure the sulfonic acid is in its anionic form. Load the solution onto the prepared column.

  • Elution:

    • Wash the column with deionized water to elute the anionic this compound. The cationic salt impurities will bind to the resin.

    • Monitor the eluent using UV-Vis spectroscopy or by checking the pH.

  • Product Recovery: Collect the fractions containing the product. The pure product can then be isolated by evaporating the solvent or by precipitation through pH adjustment.

  • Resin Regeneration: The resin can often be regenerated for future use by washing with a strong acid solution.

Parameter Value Rationale
Resin Type Strong Acid Cation ExchangeEffectively binds cationic impurities, allowing the anionic product to pass through.[20]
Eluent Deionized WaterCarries the anionic product through the column while retaining cationic salts.
Monitoring UV-Vis Spectroscopy / pHAllows for the identification of fractions containing the desired product.
Issue 3: Low Yield After Recrystallization

Significant product loss during recrystallization is a common challenge.

Causality: This can be due to the choice of a suboptimal solvent where the product has high solubility even at low temperatures, or premature crystallization during hot filtration.

Troubleshooting Workflow:

A workflow for optimizing recrystallization yield.

Detailed Protocol: Optimizing Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can often provide the desired solubility profile. For this compound, aqueous systems, potentially with a co-solvent like methanol or ethanol, are a good starting point.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of the product in solution upon cooling, reducing the yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Anti-Solvent Addition: If the product remains too soluble even at low temperatures, the addition of an "anti-solvent" (a solvent in which the product is insoluble) can induce precipitation. This should be done slowly and with vigorous stirring.

Parameter Action Rationale
Solvent Volume Use minimal hot solventMaximizes the amount of product that crystallizes upon cooling.
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals and minimizes impurity inclusion.
Isolation Cool in an ice bath before filtrationFurther decreases the solubility of the product, increasing the recovery yield.

References

  • Wikipedia.
  • PubChem. This compound. [Link]
  • ELGA LabWater.
  • Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(52), 32875-32888. [Link]
  • Filtracarb. The Science Behind Activated Carbon: How It Works and Why It's Effective. [Link]
  • WaterProfessionals.
  • Chemviron. Why is Activated Carbon Important for Liquid Chemicals? [Link]
  • Google Patents. Purification of amino alkane sulfonic acids by ion exchange.
  • Science.gov. sulfonic acid ion-exchange: Topics by Science.gov. [Link]
  • ChemicalBook. This compound. [Link]
  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]
  • Google Patents.
  • ResearchGate. Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]
  • G-Biosciences.
  • Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. [Link]
  • Google Patents. Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole.
  • YouTube. BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. [Link]
  • Google Patents.
  • Ataman Kimya. 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. [Link]
  • MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
  • ResearchGate.
  • ResearchGate. The crystal structure of 1H-benzimidazole- 2-carboxamide, C8H7N3O. [Link]
  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]
  • Acta Innovations. EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]
  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]
  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
  • ResearchGate.
  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link]
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • Sciencemadness.org. recrystallize 2-Chloro-1H -benzimidazole? [Link]
  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
  • ResearchGate. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94)

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Technical Support Center: Navigating Scale-Up Challenges in 1H-Benzimidazole-2-sulfonic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and scale-up of 1H-Benzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant production. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound (BISA) can be approached through several routes. The most direct and commonly cited laboratory method involves the oxidation of 1H-benzimidazole-2-thiol.[1][2] Alternative methods, often used for producing aryl-substituted benzimidazole sulfonic acids, involve the condensation of o-phenylenediamine followed by sulfonation, which can also be adapted.[3][4] The choice of pathway is critical and carries significant implications for scale-up, particularly concerning reagent handling, byproduct formation, and purification.

Common Synthetic Routes at a Glance
Route Starting Materials Key Reagents Advantages Scale-Up Challenges & Disadvantages
A: Oxidation 1H-benzimidazole-2-thiolPotassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂) in base.[1][5]Direct, often high-yielding at lab scale.Managing the exotherm of oxidation; disposal of manganese dioxide (from KMnO₄); handling concentrated H₂O₂.
B: Two-Step Condensation & Sulfonation o-phenylenediamine, Organic Carboxylic AcidPolyphosphoric acid or other catalyst for condensation; Sulfonating agent (e.g., H₂SO₄, Oleum, Chlorosulfonic acid).[3][6]Modular; allows for diverse substitutions.Harsh sulfonating agents (chlorosulfonic acid evolves HCl gas); formation of hard-to-separate di- and tri-sulfonated byproducts; waste management (e.g., phosphoric acid).[3]
C: One-Step Condensation & Sulfonation o-phenylenediamine, Benzoic AcidExcess concentrated sulfuric acid.[6]Process intensification (fewer steps).High reaction temperatures (165–250 °C); water formed during the reaction can dilute the acid, reducing reactivity; significant thermal control required.[3]
Visualized Pathway: The Oxidation Route

The oxidation of 1H-benzimidazole-2-thiol is a robust method for producing the target compound directly.

SynthesisPathway cluster_start Precursor cluster_reagents Reaction Conditions cluster_product Final Product Thiol 1H-benzimidazole-2-thiol BISA This compound Thiol->BISA Oxidation Reagents Oxidizing Agent (e.g., KMnO₄ or H₂O₂) + Base (e.g., KOH, NaOH) Reagents->Thiol

Caption: Oxidation pathway for this compound.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Problem Area: Reaction Yield & Efficiency

Q1: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the most likely causes?

A1: A drop in yield during scale-up is a common challenge, often rooted in mass and heat transfer limitations. Consider these factors:

  • Inefficient Mixing: In a larger vessel, inadequate agitation can create non-homogenous zones. This leads to localized areas of low reactant concentration or "hot spots," causing side reactions or degradation. Ensure your reactor's mixing system (impeller type, speed) is sufficient to maintain a uniform slurry, especially during the addition of the oxidizing agent.[7]

  • Poor Temperature Control: The oxidation of the thiol group is exothermic. A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[7] If the temperature rises uncontrollably, it can lead to product degradation or the formation of unwanted byproducts. Implement a controlled, slower addition rate for the oxidizing agent and ensure your reactor's cooling system is responsive.

  • Incomplete Reaction: Verify that the reaction has gone to completion using an appropriate analytical method (e.g., TLC, HPLC) before initiating workup. At scale, reaction times may need to be extended to compensate for slower mass transfer.

Problem Area: Product Quality & Purity

Q2: The isolated this compound is dark brown, not the expected white to light beige crystalline powder. How can I improve its color and purity?

A2: A dark-colored product is a classic indicator of impurities, often from oxidation-related side products.

  • Starting Material Quality: The precursor, 1H-benzimidazole-2-thiol, is typically synthesized from o-phenylenediamine. o-Phenylenediamine is highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[7][8] Using high-purity, colorless o-phenylenediamine for the precursor synthesis is critical. Running the initial condensation reaction under an inert atmosphere (e.g., nitrogen) can prevent this.

  • Oxidation Control: Over-oxidation during the sulfonation step can lead to ring-opening or other degradation pathways, creating colored impurities. Ensure the stoichiometry of your oxidizing agent is precise and that it is added controllably to avoid temperature spikes.

  • Purification during Workup: The workup procedure is your best opportunity to remove color. After filtering the crude product, an effective wash is essential. Washing the filter cake with hot water (e.g., 80°C) can help remove residual acids and colored impurities.[9] For persistent color issues, consider a re-dissolution/re-precipitation step. Dissolve the crude product in a dilute basic solution, treat with activated carbon to adsorb impurities, filter the carbon, and then re-precipitate the purified product by carefully acidifying the filtrate.[9]

Problem Area: Product Isolation & Handling

Q3: I'm struggling with product isolation. After acidification, it forms a very fine precipitate that clogs filters and is difficult to handle. What can I do?

A3: The physical form of the precipitate is highly dependent on the conditions of crystallization.

  • Control the Precipitation Rate: Rapidly adding acid to a basic solution of your product will cause "crashing out," leading to very small, amorphous particles. For better crystal growth, slow down the acidification process. Add the acid dropwise with vigorous stirring.

  • Temperature of Precipitation: Try cooling the mixture after acidification (e.g., to 5-10°C) and allowing it to "digest" or age for several hours with slow stirring.[10] This can encourage smaller particles to aggregate and larger crystals to form, which are easier to filter.

  • pH Targeting: The final pH is crucial for complete precipitation. For this compound, precipitation is typically achieved by acidifying to a pH of 1.[5] Use a pH meter to ensure you reach the target without overshooting, which could introduce excess acid that needs to be washed away.

  • Filter Aid: If the precipitate remains fine, consider using a filter aid like Celite®. A thin pad of the filter aid over your filter paper can prevent clogging and speed up filtration.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for this synthesis?

    • A: The primary hazards stem from the starting materials. o-Phenylenediamine (used for the precursor) is toxic, a suspected carcinogen and mutagen, and a skin/eye irritant.[8][11][12] Always handle it in a well-ventilated area (fume hood) with appropriate PPE (gloves, safety glasses). Oxidizing agents like potassium permanganate are strong oxidizers and can react violently with organic materials. Concentrated acids and bases are highly corrosive.[13][14] A thorough risk assessment is mandatory before beginning any work.

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is an excellent method for laboratory scale. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to track the disappearance of the 1H-benzimidazole-2-thiol starting material. For pilot-scale and manufacturing, High-Performance Liquid Chromatography (HPLC) is the preferred method for its quantitative accuracy.[9]

  • Q: What are the recommended storage conditions for the final product?

    • A: this compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, to prevent degradation.[2] It is a solid and should be kept away from incompatible materials.

Section 4: Experimental Protocol for Scale-Up

This protocol details the synthesis of this compound via the oxidation of 1H-benzimidazole-2-thiol, with specific considerations for scaling up the process.

Protocol: Oxidation of 1H-benzimidazole-2-thiol

Materials:

  • 1H-benzimidazole-2-thiol (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (approx. 2.2 eq)

  • Potassium Permanganate (KMnO₄) (approx. 2.2 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Visualized Experimental Workflow

Workflow Setup 1. Reaction Setup Dissolve thiol and base in water in a jacketed reactor. KMnO4_Prep 2. Oxidant Prep Prepare aqueous solution of KMnO₄. Addition 3. Controlled Addition Add KMnO₄ solution slowly to the reactor, maintaining T < 40°C. Setup->Addition Maintain Temp KMnO4_Prep->Addition Reflux 4. Reaction Heat to reflux for ~1 hr after addition is complete. Addition->Reflux Filter_MnO2 5. Filtration Cool and filter off the manganese dioxide (MnO₂) byproduct. Reflux->Filter_MnO2 Monitor by TLC/HPLC Precipitate 6. Precipitation Cool filtrate and slowly add HCl to pH 1 to precipitate product. Filter_MnO2->Precipitate Isolate 7. Isolation & Wash Filter the product, wash with cold water until neutral. Precipitate->Isolate Dry 8. Drying Dry the final product under vacuum. Isolate->Dry

Caption: Step-by-step workflow for the synthesis of BISA via oxidation.

Step-by-Step Methodology:
  • Reaction Setup: In a suitable jacketed reactor equipped with an overhead stirrer and a temperature probe, charge deionized water and sodium hydroxide. Stir until all the base has dissolved. Add the 1H-benzimidazole-2-thiol. Stir the mixture until a clear solution is obtained.[5]

    • Scale-Up Insight: Ensure the reactor is clean and free of contaminants. The volume of water should be sufficient to maintain a stirrable slurry throughout the reaction, typically around 8-10 mL per gram of thiol.

  • Oxidant Preparation: In a separate vessel, dissolve potassium permanganate in deionized water. This dissolution can be slow; gentle warming may be required.

  • Controlled Addition: Cool the reactor containing the thiol solution to below 20°C. Begin adding the potassium permanganate solution via an addition funnel or pump.

    • Scale-Up Insight (Critical): This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 40°C. A typical addition time for a pilot-scale batch could be 2-4 hours. A runaway reaction can lead to violent boiling and pressure buildup.

  • Reaction Completion: Once the addition is complete, the reaction mixture will be a thick brown/purple slurry due to the formation of manganese dioxide. Heat the mixture to reflux (approx. 100°C) and hold for 45-60 minutes to ensure the reaction goes to completion.[5] Monitor the reaction by TLC or HPLC to confirm the absence of the starting thiol.

  • Byproduct Filtration: Cool the reaction mixture to room temperature. Filter the slurry to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water to recover any entrained product.

    • Scale-Up Insight: The MnO₂ can be a fine solid. A filter press is recommended for large volumes. The MnO₂ waste must be disposed of according to local environmental regulations.

  • Product Precipitation: Transfer the clear filtrate to a clean reactor. Cool the solution in an ice bath to 0-5°C. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is 1. A white or off-white precipitate will form.[5]

  • Isolation and Washing: Filter the precipitated product. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual salts (KCl, NaCl) and acid.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Section 5: References

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI.

  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Royal Society of Chemistry.

  • This compound | 40828-54-4. (n.d.). ChemicalBook.

  • This compound Three Chongqing Chemdad Co. (n.d.). chemdad.com.

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). ResearchGate.

  • This compound | 40828-54-4. (n.d.). Sigma-Aldrich.

  • Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol. (n.d.). Benchchem.

  • Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. (2003). Google Patents.

  • This compound | C7H6N2O3S | CID 1572160. (n.d.). PubChem.

  • An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid. (n.d.). Benchchem.

  • Heywang et al. (n.d.). Google Patents.

  • Method for preparing sulfo-substituted benzimidazole and derivative thereof. (n.d.). Google Patents.

  • 95-54-5_GPS_o-phenylenediamine (CL-4: PUBLIC). (n.d.). Aarti Industries.

  • Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. (1999). NJ.gov.

  • Sigma P9029 - SAFETY DATA SHEET. (2024). Sigma-Aldrich.

Sources

"degradation pathways of 1H-Benzimidazole-2-sulfonic acid under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 1H-Benzimidazole-2-sulfonic acid. This document provides in-depth guidance, troubleshooting for common experimental issues, and frequently asked questions regarding the stability and degradation of this compound under various conditions. Our goal is to equip you with the foundational knowledge and practical protocols necessary for robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a heterocyclic compound featuring a stable benzimidazole core and a strongly acidic sulfonic acid group. While the core structure is relatively robust, benzimidazoles, as a class, can be susceptible to degradation under harsh environmental conditions.[1] The primary concerns are hydrolysis (acidic or basic), oxidation, and photolysis. The sulfonic acid group is generally stable but can be cleaved under specific, aggressive conditions, a process known as desulfonation.[2][3] Understanding these potential liabilities is the first step in designing stable formulations and predicting the shelf-life of related drug products.

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

While specific degradation pathways for this compound are not extensively published, we can infer likely mechanisms based on the known chemistry of the benzimidazole ring system and related sulfonated compounds.[1][2]

  • Acidic Conditions: In an acidic medium, the imidazole nitrogen atoms can become protonated. This may make the benzimidazole ring susceptible to nucleophilic attack by water, potentially leading to ring-opening hydrolysis. The initial products would likely be derivatives of o-phenylenediamine. However, the benzimidazole ring is often relatively stable in acid, and significant degradation may require elevated temperatures.[4]

  • Basic Conditions: Under basic conditions, the N-H proton of the imidazole ring is abstracted, forming an anion. This can also facilitate ring cleavage, although the specific mechanism may differ from the acid-catalyzed pathway. For some related compounds, degradation is observed to be more rapid in a basic medium compared to acidic or neutral pH.[5]

Q3: Why is a forced degradation study essential for investigating this compound?

A forced degradation study, or stress testing, is a critical component of drug development and stability analysis.[6][7] It involves intentionally subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, and light) to accelerate its degradation.[1][8] The primary objectives are to:

  • Identify Potential Degradants: It helps identify the likely degradation products that could form under normal storage conditions over time.[7]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down provides invaluable insight into its chemical vulnerabilities.[1][8]

  • Develop Stability-Indicating Methods: The study generates a complex sample of the parent drug and its degradants, which is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active ingredient from any impurities.[1][7]

Q4: Which analytical techniques are most suitable for monitoring degradation and identifying products?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of benzimidazole derivatives and separating degradation products.[1][9][10] For definitive identification and structural elucidation of the unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[1][9] LC-MS provides the mass of the impurity, which is a critical piece of information for determining its molecular formula and structure.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[6]

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Type I Purified Water

  • pH meter, calibrated

  • Thermostatic water bath or oven

  • Photostability chamber (ICH Q1B compliant)

  • Volumetric flasks, pipettes, and HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent volume and concentration of NaOH, and dilute to a suitable concentration for HPLC analysis.

    • Rationale: Elevated temperature accelerates the hydrolytic process to observe degradation within a practical timeframe.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for 8 hours.

    • At time points, withdraw an aliquot, neutralize with HCl, and dilute for HPLC analysis.[1]

    • Rationale: Similar to acid hydrolysis, this tests for susceptibility to base-catalyzed degradation.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At time points, withdraw an aliquot and dilute for HPLC analysis.

    • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[1]

  • Thermal Degradation:

    • Store both the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze samples at different time points.

    • Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil and kept in the same conditions to exclude thermal effects.

    • Rationale: Many benzimidazole-containing compounds are photosensitive.[11] This test is crucial for determining appropriate packaging and storage.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionRecommended Duration & TemperatureExpected Degradation Mechanism
Acidic Hydrolysis0.1 M - 1 M HCl2 - 8 hours at 60-80°CRing opening/cleavage
Basic Hydrolysis0.1 M - 1 M NaOH2 - 8 hours at 60-80°CRing opening/cleavage
Oxidation3% - 30% H₂O₂24 hours at Room TempN-oxidation, ring cleavage
Thermal (Dry)Solid State48 hours at 80°CDecomposition
Thermal (Wet)Solution State48 hours at 80°CHydrolysis, Decomposition
PhotolyticICH Q1B compliantN/APhotodegradation, desulfonation

Proposed Degradation Pathways & Workflows

The following diagrams illustrate the hypothesized degradation pathways based on the known chemical principles of benzimidazoles and related sulfonated aromatic compounds. Experimental verification via techniques like LC-MS/MS is required for confirmation.

Acidic_Degradation cluster_start Acidic Condition (H+) cluster_intermediate Intermediates cluster_products Potential Products Start 1H-Benzimidazole- 2-sulfonic acid Protonated Protonated Imidazole Ring Start->Protonated + H+ RingOpened Ring-Opened Intermediate (o-phenylenediamine derivative) Protonated->RingOpened + H2O (Hydrolysis) FinalProducts Further Degradation Products RingOpened->FinalProducts Basic_Degradation cluster_start Basic Condition (OH-) cluster_intermediate Intermediates cluster_products Potential Products Start 1H-Benzimidazole- 2-sulfonic acid Deprotonated Deprotonated Imidazole (Anion) Start->Deprotonated + OH- (- H2O) RingOpened Ring-Opened Intermediate Deprotonated->RingOpened Nucleophilic Attack / Rearrangement FinalProducts Further Degradation Products RingOpened->FinalProducts

Caption: Hypothesized degradation pathway under basic conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Withdraw Samples at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute (if applicable) G->H I Analyze via HPLC-UV / LC-MS H->I J Characterize Degradants & Determine Pathway I->J

Sources

"resolving peak tailing in HPLC analysis of 1H-Benzimidazole-2-sulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 1H-Benzimidazole-2-sulfonic acid

Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reversed-phase HPLC analysis of This compound .

Understanding the Analyte: this compound

This compound is a unique molecule presenting a dual challenge in reversed-phase chromatography.[1][2] Its structure contains:

  • A highly acidic sulfonic acid group (-SO₃H), which is a strong acid with a very low pKa (predicted pKa ≈ -1.47).[3] This group will be deprotonated and carry a negative charge across the entire practical pH range of silica-based HPLC columns.

  • A benzimidazole ring system , which contains basic nitrogen atoms. This part of the molecule can chelate with metal ions and interact with active sites on the stationary phase.[2][3]

This combination of a strong anionic group and a potentially interactive heterocyclic system makes the analyte prone to multiple retention mechanisms, a primary cause of peak tailing.[4][5]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is a clear indicator of undesirable secondary interactions or system inefficiencies.[5][6] Follow this logical workflow to diagnose and resolve the issue.

Q1: My peak for this compound is tailing. What is the first and simplest thing I should check?

Answer: Before diving into complex chemical causes, always rule out physical issues in your HPLC system, often referred to as "extra-column effects." These issues create dead volume, where the sample can diffuse and cause band broadening and tailing.[6][7]

Step-by-Step Protocol: System Check

  • Inspect Fittings and Tubing: Ensure all fittings between the injector, column, and detector are properly seated. A common mistake is using the wrong ferrule depth or having a gap between the tubing and the bottom of the port, which creates a small void.[8]

  • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the components.[6]

  • Check for Blockages: A partially blocked column inlet frit can cause severe peak distortion.[7] If you suspect a blockage, disconnect the column from the detector, reverse it, and flush it with a strong solvent (check manufacturer's instructions first).[7] Using a guard column and in-line filters can prevent this problem.[4][7]

Q2: I've confirmed my system is sound, but tailing persists. How should I adjust my mobile phase pH?

Answer: Mobile phase pH is a critical parameter for ionizable compounds.[9][10][11] For this compound, the primary issue is not the sulfonic acid group (which is always ionized) but secondary interactions with the stationary phase. These interactions are highly sensitive to pH.

The main culprit is often the interaction between your analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[5] These silanols are acidic and become deprotonated (Si-O⁻) at pH levels above ~3-4, creating active sites that can interact with parts of your analyte, causing tailing.[4][12]

The Causality: By operating at a low pH (e.g., pH 2.5-3.0), you protonate the silanol groups, rendering them neutral (Si-OH).[4][7] This "silanol suppression" minimizes the unwanted ionic interactions that lead to peak tailing.

Step-by-Step Protocol: Mobile Phase pH Optimization

  • Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase buffered at pH 3.0. A 20-50 mM solution of potassium phosphate or ammonium formate is a good starting point. Always measure the pH of the aqueous portion before mixing with the organic modifier.[13]

  • Initial Test: Run your analysis with the pH 3.0 mobile phase. Compare the peak shape to your original method. You should see a significant improvement in symmetry.

  • Further Reduction (If Needed): If tailing is still present, incrementally lower the pH to 2.5. Be mindful of your column's pH stability; most modern silica columns are stable down to pH 2, but some specialized columns are designed for lower pH operation.[4]

Mobile Phase pHSilanol StateExpected InteractionResulting Peak Shape
pH > 4 Ionized (Si-O⁻)Strong secondary ionic interactionSevere Tailing
pH 2.5 - 3.0 Protonated (Si-OH)Minimized secondary interactionImproved Symmetry
Q3: I'm using a low pH, but the peak is still not perfectly symmetrical. Could my column be the problem?

Answer: Yes. Even at low pH, not all silanol activity is eliminated. The type and quality of the HPLC column are paramount.

  • Older Columns (Type A Silica): These columns have higher levels of metal impurities and more acidic, active silanol groups, making them prone to causing peak tailing, especially for basic or chelating compounds.[5]

  • Modern Columns (Type B Silica): These are high-purity silica columns with significantly lower metal content and less silanol activity.[12] They are often "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to shield them from interacting with analytes.[4][5]

If you are using an older or generic C18 column, switching to a modern, high-purity, end-capped column is one of the most effective ways to improve peak shape for challenging compounds.[4][6]

Q4: I'm using a modern, end-capped column at low pH, and there's still some tailing. What other chemical interactions could be at play?

Answer: This is where the benzimidazole portion of your molecule becomes a key suspect. Benzimidazole and related structures can act as chelating agents , binding to trace metal ions (like iron or aluminum) that may be present in the silica matrix of the column, the HPLC system's stainless steel components, or even your sample.[14][15][16]

This chelation creates another strong, unwanted retention mechanism that leads to significant peak tailing.[15][17]

The Troubleshooting Workflow for Metal Chelation

G cluster_0 Troubleshooting Metal Chelation start Persistent Tailing (Low pH, Good Column) q_edta Is the peak shape improved by adding a chelating agent to the mobile phase? start->q_edta  Hypothesis:  Metal Contamination sol_edta Root Cause Confirmed: Metal Chelation. Permanently add low concentration of EDTA to mobile phase. q_edta->sol_edta  Yes q_other No Improvement. Consider alternative chromatographic modes. q_edta->q_other  No sol_passivate Alternative Solution: Passivate the HPLC system and/or use a bio-inert column. sol_edta->sol_passivate

Caption: Logical workflow for diagnosing and solving metal chelation issues.

Step-by-Step Protocol: Diagnosing and Mitigating Chelation

  • Mobile Phase Additive Test: Prepare your mobile phase (at the optimal low pH) and add a small concentration of a competing chelating agent, such as EDTA (Ethylenediaminetetraacetic acid) . A concentration of 5-10 µM (micromolar) is often sufficient.[18]

  • System Flush: Thoroughly flush the entire HPLC system with this EDTA-containing mobile phase to displace bound metal ions.[18]

  • Re-analyze: Inject your sample. If metal chelation was the issue, the EDTA will bind to the active metal sites, preventing your analyte from interacting with them. You should observe a dramatic improvement in peak shape.

  • Permanent Solution: If the test is successful, you can either continue to use a low concentration of EDTA in your mobile phase or consider passivating the entire HPLC system with a stronger acid wash (consult your instrument manufacturer's guidelines) and using columns specifically designed to be bio-inert or metal-free.[16][18][19]

Q5: I've tried everything above and still need better performance. Are there alternative chromatographic strategies?

Answer: Yes. If standard reversed-phase approaches are insufficient, you can change the primary retention mechanism using alternative techniques.

  • Ion-Pair Chromatography (IPC): This technique is well-suited for highly polar, ionic compounds.[20][21] You add an ion-pair reagent to the mobile phase. For your anionic sulfonic acid, you would use a reagent with a positive charge and a non-polar tail, such as Tetrabutylammonium (TBA) phosphate or hydroxide .

    • Mechanism: The non-polar tail of the TBA reagent adsorbs onto the C18 stationary phase, creating a positively charged surface.[22] Your negatively charged sulfonic acid analyte is then retained by this new ion-exchange surface, improving retention and often peak shape.[23][24]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for very polar compounds that have little retention in reversed-phase.[25] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high percentage of organic solvent (e.g., >80% acetonitrile). This mode could be an effective alternative if reversed-phase methods fail.

Frequently Asked Questions (FAQs)

Q: Why is a sulfonic acid so much more challenging than a carboxylic acid? A: Sulfonic acids are much stronger acids than carboxylic acids. A typical carboxylic acid has a pKa around 4-5, meaning you can suppress its ionization by lowering the mobile phase pH to ~2-3, making it neutral and well-behaved in reversed-phase.[10] A sulfonic acid is permanently ionized (negatively charged) in any mobile phase suitable for a silica column, making it highly polar and susceptible to secondary interactions.[26]

Q: Can I use a mass spectrometer (MS) detector with these methods? A: It depends.

  • Phosphate Buffers: Non-volatile buffers like sodium or potassium phosphate are not compatible with MS as they will contaminate the ion source.

  • Formic Acid / Ammonium Formate: These are volatile and are the preferred choice for LC-MS applications.[27]

  • Ion-Pair Reagents (TBA): Standard ion-pair reagents like TBA are non-volatile and cause severe ion suppression in the MS source. There are specialized volatile ion-pairing systems, but they are less common.

Q: What is an acceptable Tailing Factor? A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, is used to quantify peak shape. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value between 0.9 and 1.2 is generally considered excellent for pharmaceutical analysis. A value greater than 1.5 indicates significant tailing that should be addressed.[6]

The Mechanism of Peak Tailing for this compound

G cluster_0 Desired Interaction (Reversed-Phase) cluster_1 Undesirable Secondary Interactions (Cause Tailing) Analyte Analyte C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction (Leads to Symmetrical Peak) Analyte2 Analyte Silanol Ionized Silanol Site (Si-O⁻) on Silica Surface Analyte2->Silanol Ionic Interaction Metal Trace Metal Ion (M⁺) in Silica Matrix Analyte2->Metal Chelation

Caption: Primary vs. secondary interactions causing peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
  • Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344.
  • Pharma Growth Hub. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chromatography Forum. (2004). buffered pH to avoid peak tailing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Georganics. (n.d.). This compound.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • LCGC International. (n.d.). Ion Pairing - Blessing or Curse?
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Pharma Growth Hub. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Zhang, K., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A.
  • Shlyankevich, M. A., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18456-18469.
  • MicroSolv Technology Corporation. (2025). Purge metals from HPLC system using EDTA.
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • An, D. D., et al. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Journal of pharmaceutical and biomedical analysis, 109, 125-134.
  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 594-598.
  • Neagle, B. (2019). How can i prevent the peak tailing in HPLC? ResearchGate.

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Technical Support Center: Improving the Solubility of 1H-Benzimidazole-2-sulfonic Acid for Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Benzimidazole-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges to enhance the compound's performance in catalytic applications. We will explore the chemical principles governing its solubility and provide actionable troubleshooting guides and protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water or common buffers?

A1: this compound possesses a unique chemical structure with both a strongly acidic sulfonic acid group (-SO₃H) and weakly basic nitrogen atoms in the benzimidazole ring. This makes it a zwitterionic compound over a certain pH range, where the molecule has both a positive and a negative charge but is overall electrically neutral. Compounds are often least soluble at or near their isoelectric point. PubChem lists its aqueous solubility at pH 7.4 as greater than 29.7 µg/mL, which is relatively low for many catalytic applications[1]. The hydrophobic nature of the benzimidazole core also contributes to its limited aqueous solubility[2][3].

Q2: What are the primary methods to improve its solubility?

A2: The most effective strategies leverage the compound's acidic and basic functional groups. The three primary methods are:

  • pH Adjustment: Modifying the pH of the solvent can shift the ionization state of the molecule away from its least soluble zwitterionic form, significantly increasing solubility[4][5].

  • Salt Formation: Converting the sulfonic acid into an alkali metal salt (e.g., sodium or potassium salt) is a highly effective and common strategy to dramatically improve the aqueous solubility of sulfonic acids[6][7][8].

  • Use of Co-solvents: Incorporating water-miscible organic solvents like DMSO or ethanol can increase solubility, but this must be done cautiously to avoid negatively impacting the catalytic system[4][9].

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous reaction buffer. What is happening?

A3: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[4]. This compound may be highly soluble in a concentrated organic solvent like DMSO, but when this stock solution is rapidly added to an aqueous buffer where its solubility is much lower, the compound can't dissolve quickly enough and crashes out of the solution as a precipitate. This can be mitigated by slowing the addition rate, ensuring vigorous stirring, or using an intermediate dilution step[4].

Q4: Will the method I use to solubilize the compound affect its catalytic activity?

A4: Absolutely. This is a critical consideration. Co-solvents can interfere with enzyme activity or poison a metal catalyst. Extreme pH values can denature proteins or alter the reaction mechanism. Additives like surfactants or cyclodextrins could bind to the catalyst or substrates. It is imperative to run appropriate vehicle controls to ensure that the chosen solubilization method does not alter the outcome of your catalytic reaction. Salt formation is often the preferred method as it introduces simple, often inert, counter-ions (like Na⁺ or K⁺) into the system.

Troubleshooting Guides & In-Depth Analysis

This section provides detailed solutions to specific experimental challenges in a question-and-answer format.

Scenario 1: Optimizing Solubility in Aqueous Systems

Q: My catalytic reaction must be performed in an aqueous buffer, but the compound is insoluble. How do I systematically determine the optimal pH for maximum solubility?

A: The solubility of this compound is highly dependent on pH due to its zwitterionic nature. You can determine the ideal pH by generating a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values.

  • Causality: The sulfonic acid group is strong (pKa < 1) and will be deprotonated (SO₃⁻) in most practical pH ranges. The benzimidazole nitrogens are weakly basic, and their conjugate acid has a pKa of around 5-6.

    • At low pH (e.g., pH < 4): The imidazole ring is protonated (positive charge), and the sulfonate group is deprotonated (negative charge). The net charge is balanced, but it exists as a salt with the buffer's counter-ions, which can enhance solubility.

    • At near-neutral pH (e.g., pH 5-7): The compound is primarily in its zwitterionic form, which is often the point of minimum solubility.

    • At high pH (e.g., pH > 8): The imidazole ring is neutral, and the sulfonate group is deprotonated, resulting in a net negative charge. As an anion, its solubility in water is typically high.

A detailed methodology for determining this profile is provided in Experimental Protocol 1 .

Scenario 2: When pH Adjustment is Not an Option

Q: My catalytic system is highly sensitive and must be maintained at pH 7.0, where this compound has poor solubility. What is my best course of action?

A: When the reaction pH is fixed, salt formation is the most robust and recommended strategy. By converting the sulfonic acid to its corresponding sodium or potassium salt, you create a new compound with significantly higher intrinsic aqueous solubility without introducing organic solvents or requiring extreme pH.

  • Expertise & Experience: This approach is standard in the pharmaceutical industry for improving the solubility of acidic active pharmaceutical ingredients (APIs)[7][10]. The resulting sulfonate salt is highly polar and readily dissolves in water. The introduction of Na⁺ or K⁺ ions is generally well-tolerated by most catalytic systems. A detailed method for preparing the sodium salt is described in Experimental Protocol 2 .

Decision-Making Workflow for Solubility Enhancement

The following diagram provides a logical workflow to guide your choice of solubilization method.

G start Start: Insoluble Compound ph_flexible Is the reaction pH flexible? start->ph_flexible adjust_ph Adjust pH to > 8 or < 4 (See Protocol 1) ph_flexible->adjust_ph  Yes organic_tolerant Is the catalytic system tolerant to organic co-solvents? ph_flexible->organic_tolerant  No end_success Success: Soluble Compound adjust_ph->end_success salt_formation Prepare Sodium/Potassium Salt (See Protocol 2) salt_formation->end_success end_fail Re-evaluate strategy salt_formation->end_fail If salt is unstable organic_tolerant->salt_formation  No use_cosolvent Use minimal co-solvent (e.g., <1% DMSO) (See Protocol 3) organic_tolerant->use_cosolvent  Yes use_cosolvent->end_success use_cosolvent->end_fail If activity is inhibited additives Consider solubility enhancers (e.g., Cyclodextrins)

Caption: Decision workflow for selecting a solubilization strategy.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies
StrategyProsConsBest For...
pH Adjustment Simple, avoids additives.May alter reaction conditions or catalyst stability.Reactions that are robust across a wide pH range.
Salt Formation High solubility increase, minimal interference.[7][11]Requires an additional synthesis/neutralization step.pH-sensitive catalytic systems requiring high compound concentration.
Co-solvents Easy to screen multiple solvents.High potential to inhibit or poison the catalyst.[4]Non-enzymatic catalysis known to be tolerant to organic solvents.
Additives Can be effective at low concentrations.May interfere with substrate binding or catalysis.[4]Systems where other methods have failed; requires extensive controls.
Effect of pH on the Ionization State of this compound

The ionization state of the molecule changes dramatically with pH, which directly impacts its solubility.

ionization_states cluster_0 Low pH (<4) cluster_1 Neutral pH (~5-7) cluster_2 High pH (>8) low_ph Cationic Form (High Solubility) neutral_ph Zwitterionic Form (LOWEST Solubility) low_ph->neutral_ph Increase pH high_ph Anionic Form (High Solubility) neutral_ph->high_ph Increase pH

Caption: Predominant ionic forms of the molecule at different pH values.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol allows for the systematic evaluation of solubility as a function of pH.

  • Prepare a series of buffers: Prepare a set of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Add excess compound: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid remains.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry at its λ_max.

  • Plot the data: Plot solubility (e.g., in mg/mL or mM) versus pH to visualize the pH-solubility profile.

Protocol 2: Preparation of the Sodium Salt of this compound

This protocol describes the conversion of the acid to its more soluble sodium salt.

  • Dissolve the acid: Suspend a known amount (1 equivalent) of this compound in a minimal amount of a suitable solvent like ethanol or a water/ethanol mixture.

  • Prepare base solution: Prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water.

  • Neutralization: Slowly add exactly 1.0 equivalent of the 1 M NaOH solution to the stirred suspension of the acid. The solid should dissolve as it is neutralized.

  • Monitor pH: Use a pH meter to monitor the reaction. The target endpoint is a pH of ~7.0. If the solution becomes too basic, the integrity of the compound could be compromised.

  • Isolate the salt: The sodium salt can be isolated by removing the solvent under reduced pressure (roto-evaporation) to yield a solid powder.

  • Validation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., NMR, FT-IR) and verify its enhanced solubility by dissolving a small amount in water.

Protocol 3: Method for Evaluating Co-Solvent Effects on Catalytic Activity

This protocol is a self-validating system to ensure the chosen co-solvent does not interfere with the experiment.

  • Establish a baseline: Run the catalytic reaction under optimal conditions without the catalyst but with the intended concentration of co-solvent (e.g., 1% DMSO). This is your "vehicle control."

  • Run a positive control: Run the reaction with the catalyst but without any co-solvent, using a known (if necessary, alternative) method to solubilize the substrate. This establishes the maximum expected catalytic activity.

  • Test condition: Run the reaction with the catalyst and the co-solvent system used to dissolve the this compound.

  • Compare results:

    • The activity in the "Test condition" should be comparable to the "Positive control."

    • The "Vehicle control" should show no or minimal background reaction.

    • A significant decrease in activity in the "Test condition" compared to the "Positive control" indicates that the co-solvent is inhibiting the catalytic process.

References

  • BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
  • Solubility of Things. (n.d.). Benzimidazole.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
  • Solubility of Things. (n.d.). 2-pentylbenzimidazole.
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). Benzimidazole. [Link]
  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
  • SciELO. (2012).
  • International Journal of Pharmaceutical and Clinical Research. (2016).
  • ACS Publications. (2008). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. [Link]
  • ResearchGate. (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. [Link]
  • BenchChem. (2025).
  • Thieme E-Books. (n.d.).
  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]
  • Britannica. (2023). sulfonic acid. [Link]
  • Frontiers in Pharmacology. (2023).
  • Semantic Scholar. (n.d.).
  • MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
  • PubMed. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. [Link]
  • Acta Innovations. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]
  • ResearchGate. (2019).

Sources

"storage and handling recommendations for 1H-Benzimidazole-2-sulfonic acid to prevent degradation"

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with in-depth technical recommendations for the storage and handling of 1H-Benzimidazole-2-sulfonic acid. Our goal is to ensure the compound's integrity and prevent degradation, thereby safeguarding experimental reproducibility and success. This document moves beyond simple instructions to explain the chemical principles behind each recommendation.

Section 1: Core Properties & Safety FAQs

This section addresses the fundamental characteristics and hazards of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties is the first step in proper handling. Key identifiers and characteristics are summarized below.

PropertyValueSource(s)
CAS Number 40828-54-4[1][2][3]
Molecular Formula C₇H₆N₂O₃S[1][2]
Molecular Weight 198.20 g/mol [1]
Appearance White to light beige crystalline powder[4]
Melting Point 116-119 °C[3][4]
Primary Hazard GHS05 - Corrosive[1][5]

Q2: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

This compound is classified as a corrosive substance and requires careful handling to prevent injury.[1][6]

  • Primary Hazard: The compound causes severe skin burns and eye damage (H314).[1][5][6] It may also cause respiratory irritation upon inhalation of dust (H335).[2]

  • Causality: The sulfonic acid group imparts strong acidic properties, leading to its corrosive nature. Contact with skin or mucous membranes can cause immediate chemical burns.

  • Mandatory PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a flame-resistant lab coat.[8][9]

    • Respiratory Protection: Handle in a well-ventilated area.[7] If dust is likely to be generated, use a certified dust mask or work within a chemical fume hood to avoid breathing dust.[2][10]

Section 2: Storage Recommendations to Prevent Degradation

Degradation is often silent and can lead to failed experiments. The primary drivers of degradation for this compound are light, moisture, and elevated temperatures.

Q3: What are the optimal storage conditions for solid this compound?

To maintain long-term stability, the solid compound must be protected from environmental factors.

ParameterRecommendationRationale and Expert Insight
Temperature 2-8°C for long-term storage. Controlled room temperature is acceptable for short-term use.While some suppliers suggest ambient storage[5], refrigeration at 2-8°C is the best practice to minimize the rate of any potential slow degradation pathways.[4] Avoid temperature cycling, which can draw moist air into the container.[11]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen) in a desiccator. The sulfonic acid group makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[12] Absorbed water can act as a medium for hydrolytic or photochemical degradation. Storing in a desiccator over a drying agent (e.g., Drierite) is crucial.[9]
Light Store in an amber glass vial or a container completely wrapped in aluminum foil. This is a critical parameter. Aromatic sulfonic acids, particularly those with a benzimidazole core, are susceptible to photodegradation upon exposure to UV light.[13][14] This process can lead to desulfonation (loss of the -SO₃H group) and cleavage of the benzimidazole ring, fundamentally altering the molecule.[13]

Q4: I need to make a solution. How should I store it?

Solutions are significantly more susceptible to degradation than the solid-state compound.

  • Short-Term Storage (< 24 hours): Store aqueous solutions at 2-8°C in a sealed, light-protected container (amber vial).

  • Long-Term Storage (> 24 hours): Long-term storage of solutions is not recommended . It is best practice to prepare solutions fresh for each experiment. If necessary, flash-freeze aliquots in light-protected tubes and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use high-purity, degassed solvents. The presence of dissolved oxygen can facilitate photo-oxidative degradation pathways.[13]

Q5: Why is light protection so critical for this class of compounds?

The benzimidazole ring system is a chromophore that absorbs UV radiation. Related compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) are known to act as photosensitizers.[15] Upon absorbing UV-A or UV-B light, the molecule can enter an excited state, leading to the formation of reactive oxygen species or radical cations that initiate degradation.[13][14] This can result in a loss of potency and the formation of unknown impurities that may interfere with your experiments.

Section 3: Handling Protocols & Best Practices

Following a standardized workflow minimizes the risk of contamination and degradation.

Standard Handling Workflow

This diagram outlines the critical steps for safely handling this compound from receipt to use.

G start Start: Receive Compound inspect_solid 1. Inspect Solid (Check for color change, clumping) start->inspect_solid equilibrate 2. Equilibrate to RT (In desiccator if refrigerated) inspect_solid->equilibrate weigh 3. Weigh Quickly (In low-humidity environment) equilibrate->weigh dissolve 4. Prepare Solution (Use degassed solvent, protect from light) weigh->dissolve use 5. Use Immediately (Or store appropriately) dissolve->use end End: Experiment use->end G start Inconsistent Results or Visual Change? check_solid Is the solid compound discolored or clumpy? start->check_solid check_solution Is the solution colored or cloudy? check_solid->check_solution No action_discard_solid Action: Discard solid. Order a new batch. Review storage conditions. check_solid->action_discard_solid Yes check_age Was the solution prepared fresh? check_solution->check_age No action_discard_solution Action: Discard solution. Prepare fresh from a reliable solid source. check_solution->action_discard_solution Yes action_review_handling Action: Review handling. Ensure light protection and use of degassed solvents. check_age->action_review_handling No action_ok Conclusion: Degradation is unlikely the primary issue. Investigate other experimental variables. check_age->action_ok Yes action_review_handling->action_discard_solution

Sources

"troubleshooting guide for the synthesis of 1H-Benzimidazole-2-sulfonic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-benzimidazole-2-sulfonic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the successful synthesis and purification of your target molecules.

General Synthetic Pathway Overview

The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-mercaptobenzimidazole (also known as benzimidazole-2-thione), from an o-phenylenediamine precursor. The second step involves the oxidation of the thiol group to the desired sulfonic acid.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oxidation o-phenylenediamine o-phenylenediamine Reagents_1 CS2, KOH, EtOH/H2O or N-aminorhodanine, Xylene o-phenylenediamine->Reagents_1 2-mercaptobenzimidazole 2-mercaptobenzimidazole Reagents_1->2-mercaptobenzimidazole Reflux Oxidizing_Agent KMnO4, NaOH/H2O or H2O2, KOH 2-mercaptobenzimidazole->Oxidizing_Agent 2-mercaptobenzimidazole->Oxidizing_Agent Intermediate Product 1H-Benzimidazole- 2-sulfonic acid Oxidizing_Agent->Product Reflux caption General two-step synthesis of this compound.

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Synthesis of 2-Mercaptobenzimidazole Intermediate
Question 1: My reaction to form 2-mercaptobenzimidazole is giving a very low yield or failing completely. What are the likely causes?

Answer:

Low yields in this initial cyclization step are a common problem and can typically be traced back to a few key areas:

  • Purity of Starting Materials: o-Phenylenediamine is notoriously susceptible to oxidation, which can result in colored impurities and interfere with the reaction.[1] If your starting material is dark or discolored, consider purifying it by recrystallization or sublimation before use.

  • Reaction Conditions: The reaction of o-phenylenediamine with carbon disulfide requires specific conditions to proceed efficiently. This reaction is often performed in an autoclave to reach the necessary temperature and pressure (e.g., 150°C for 15 hours).[2] Insufficient heating or reaction time will lead to incomplete conversion.[1]

  • Choice of Reagents: While carbon disulfide in an ethanolic potassium hydroxide solution is a classic method[3][4], other reagents can be used. For some derivatives, reacting o-phenylenediamines with N-aminorhodanine in xylene has been reported as a novel and effective method.[5]

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine starting material, potentially improving your yield and purity.[1]

Recommended Solutions & Protocol Validation:

  • Assess Starting Material: Visually inspect your o-phenylenediamine. If it is not a light-colored, crystalline solid, purify it first.

  • Optimize Conditions: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] This will help you determine the optimal reaction time for your specific substrate and setup, preventing both incomplete reactions and potential side-product formation from prolonged heating.

  • Validate Your Method: The reaction between o-phenylenediamine and carbon disulfide is well-established. Ensure your stoichiometry and solvent system (typically aqueous ethanol with KOH) are correct.[3][4]

ParameterRecommended ConditionRationale & Reference
Reactants o-phenylenediamine, Carbon Disulfide, KOHA robust and widely used method for forming the benzimidazole-2-thione core.[3][4]
Solvent 95% Ethanol / WaterProvides a suitable medium for dissolving the reactants and facilitating the reaction.[3]
Temperature RefluxSufficient energy to overcome the activation barrier for cyclization.
Time 3 - 8 hoursReaction time should be monitored by TLC to ensure completion.[1][3][5]
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidation of the sensitive o-phenylenediamine starting material.[1]
Part 2: Oxidation to this compound
Question 2: The oxidation of 2-mercaptobenzimidazole is not working. I'm either recovering my starting material or getting a complex mixture of products.

Answer:

The oxidation of the thiol group is a critical step that must be carefully controlled. Several factors can lead to poor results:

  • Choice and Stoichiometry of Oxidizing Agent: The power of your oxidizing agent is crucial.

    • Potassium permanganate (KMnO₄): This is a very strong oxidizing agent. It is effective but can potentially lead to over-oxidation and cleavage of the benzimidazole ring if not used carefully. The reaction is typically performed in a basic solution (e.g., 50% NaOH).[4][6]

    • Hydrogen peroxide (H₂O₂): A greener and often milder alternative. It can be used to oxidize the thiol to the sulfonic acid, but conditions must be controlled.[7] In some cases, H₂O₂ can lead to the formation of a disulfide bridge as a side product, especially under neutral or acidic conditions.[2]

  • Incomplete Oxidation: Insufficient oxidizing agent or reaction time will result in the recovery of the 2-mercaptobenzimidazole starting material.

  • Product Instability: The resulting sulfonic acid can be susceptible to decomposition under harsh conditions. Prolonged exposure to strong oxidants or high temperatures should be avoided. 2-phenylbenzimidazole-5-sulfonic acid, a related compound, shows degradation under UV radiation and at certain pH values.[8]

Recommended Solutions & Protocol Validation:

  • Select the Right Oxidant: For a robust synthesis, potassium permanganate in aqueous NaOH is a well-documented method.[4][6] Start with this and ensure you are using the correct molar equivalents.

  • Control Reaction Temperature: Add the oxidizing agent in small portions to a boiling solution of the 2-mercaptobenzimidazole to maintain control over the exothermic reaction.[4]

  • Monitor the Reaction: The disappearance of the purple color of the permanganate ion is a visual indicator of its consumption. After the addition is complete, a short period of continued reflux (e.g., 45-60 minutes) is often required to ensure the reaction goes to completion.[4]

  • Workup: After the reaction, the manganese dioxide (MnO₂) byproduct must be removed by filtration. The filtrate is then acidified (e.g., with HCl to pH 1) to precipitate the sulfonic acid product.[4]

Oxidizing AgentTypical ConditionsProsCons & References
Potassium Permanganate (KMnO₄) 0.11 mol per 0.05 mol substrate in 50% NaOH/H₂O, RefluxReliable, strong oxidant leading to complete conversion.Forms MnO₂ byproduct which must be filtered; risk of over-oxidation.[4][6]
Hydrogen Peroxide (H₂O₂) 30% H₂O₂ in aqueous KOH"Green" reagent, byproduct is water.Can sometimes lead to disulfide formation; reaction may be less vigorous.[2][7]
Part 3: Product Purification and Characterization
Question 3: My final product, this compound, is extremely water-soluble and difficult to purify. How can I remove inorganic salts and other impurities?

Answer:

This is the most common challenge with this class of compounds. The sulfonic acid group imparts high water solubility, making standard organic purification techniques like silica gel chromatography or extraction ineffective.[9][10]

  • Primary Impurities: The main impurities are typically inorganic salts (e.g., KCl, Na₂SO₄) from the reaction workup and unreacted starting materials. Sulfuric acid can also be a common impurity in sulfonated compounds.[9]

  • Purification Strategy: The strategy relies on the differences in solubility between your product and the impurities.

Recommended Solutions & Purification Workflow:

  • Acidification and Precipitation: The most effective initial purification step is the precipitation of the sulfonic acid from the aqueous reaction mixture by acidification with a strong acid like HCl to a very low pH (e.g., pH 1).[4] The product should precipitate out and can be collected by filtration. Wash the collected solid thoroughly with cold water to remove residual salts.

  • Recrystallization:

    • Sulfonic acids can often be recrystallized from water, sometimes with slight acidification.[9] Dissolve the crude product in a minimum amount of hot water, filter while hot to remove insoluble impurities, and then allow it to cool slowly to crystallize.

    • If the product is still contaminated with sulfuric acid, recrystallization from a concentrated aqueous solution can help remove it.[9]

  • Ion Exchange Chromatography (IEX): If inorganic salts persist, IEX is a powerful technique. You can use a weakly basic column, wash with neutral water to remove salts, and then elute your acidic product with a weak, volatile acid like formic acid.[10]

Purification_Workflow start Crude Reaction Mixture (Aqueous Filtrate) acidify Acidify with HCl to pH 1 start->acidify filter Filter Precipitate Wash with Cold Water acidify->filter Precipitate Forms check_purity Check Purity (TLC, NMR) filter->check_purity recrystallize Recrystallize from Water check_purity->recrystallize Inorganic Impurities Present final_product Pure 1H-Benzimidazole- 2-sulfonic acid check_purity->final_product Purity Acceptable recrystallize->check_purity iex Ion Exchange Chromatography recrystallize->iex Salts Persist iex->check_purity

Caption: Decision workflow for the purification of this compound.

Question 4: How do I confirm the structure and purity of my final product?

Answer:

Standard spectroscopic methods are used, but with some special considerations for this molecule.

  • FT-IR Spectroscopy: Look for the disappearance of the S-H stretch (around 2500-2600 cm⁻¹) from the 2-mercaptobenzimidazole starting material. Key new peaks will be the strong, broad O-H stretch from the sulfonic acid and water of crystallization, and the characteristic S=O stretching bands (typically in the 1000-1250 cm⁻¹ region).

  • ¹H NMR Spectroscopy: The spectrum will show the aromatic protons on the benzimidazole ring. The N-H and SO₃H protons are acidic and may be broad or exchange with solvent. A D₂O exchange experiment can be used to confirm these peaks, as they will disappear upon addition of D₂O.

  • Elemental Analysis (C.H.N.S): This is a crucial technique to confirm the elemental composition and purity of your final compound, especially to ensure the correct sulfur content.[2]

  • Melting Point: Pure this compound has a reported melting point of 116-119 °C, while related derivatives often melt above 300 °C.[7][11] A sharp melting point is a good indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Intermediate)

Adapted from the procedure described by Preparation of 2- mercaptobenzimidazole[3]

  • In a 500 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mole), potassium hydroxide (5.65 g, 0.1 mole), 95% ethanol (100 mL), and water (15 mL).

  • To this stirred mixture, add carbon disulfide (7.67 g, 0.1 mole).

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 3 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cautiously add activated charcoal (1.15 g) and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add 100 mL of warm water.

  • Acidify the solution with dilute acetic acid while stirring. The product will precipitate.

  • Cool the mixture, collect the solid by filtration, wash with cold water, and dry. The product can be recrystallized from an ethanol/water mixture.

Protocol 2: Oxidation to this compound

Adapted from the procedure described by Argirova, M. A., et al.[4]

  • In a suitable flask, prepare a solution of 2-mercaptobenzimidazole (0.05 mol) in water (40 mL) and 50% sodium hydroxide (17 mL).

  • Heat this solution to boiling.

  • Separately, prepare a solution of potassium permanganate (KMnO₄) (0.11 mol) in 275 mL of water.

  • Add the KMnO₄ solution in small portions to the boiling 2-mercaptobenzimidazole solution with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

  • After the complete addition of the potassium permanganate (indicated by the persistence of a slight purple color), continue to reflux the reaction mixture for an additional 45 minutes.

  • Cool the mixture and filter to remove the brown manganese dioxide (MnO₂) precipitate.

  • Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully add concentrated hydrochloric acid (HCl) until the pH of the solution is approximately 1.

  • The white precipitate of this compound will form.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it.

References

  • Bouzroura, H., et al. (2007). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. [Source not explicitly named, but content aligns with synthetic chemistry journals].
  • Ahamed, M. R. (2015). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Applicable Chemistry.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Tech Support.
  • Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics.
  • Anandarajagopal, K., et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research.
  • Unknown Author. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. LookChem.
  • Argirova, M. A., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Journal name not specified].
  • Google Patents. (n.d.). Purification of sulfonic acids. US3496224A.
  • Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts. US20020022743A1.
  • Reddit. (2021). Question on purifying aryl Sulfonic acids. r/Chempros.
  • European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. EP 3763700 A1.
  • MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Organics.
  • ResearchGate. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Publication name not specified].
  • Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID.
  • Unknown Author. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations.
  • ChemicalBook. (2023). This compound.
  • Sigma-Aldrich. (n.d.). 2-Mercapto-5-benzimidazolesulfonic acid.

Sources

"strategies for recycling 1H-Benzimidazole-2-sulfonic acid as a catalyst"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and detailed protocols for the effective recycling and reuse of this versatile Brønsted acid catalyst. Our goal is to ensure you can maintain high catalytic efficiency, ensure the integrity of your experimental results, and promote sustainable laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a catalyst?

This compound is a highly efficient organocatalyst. Its key advantages include its strong Brønsted acidity, which is comparable to mineral acids, combined with its organic nature. This duality allows it to effectively catalyze a range of organic transformations, such as esterifications and condensation reactions, often under milder conditions than traditional inorganic acids. Furthermore, as a solid, it can simplify product work-up compared to liquid acids like sulfuric acid.

Q2: Why is catalyst recycling a critical consideration for this compound?

Recycling this compound is crucial for two main reasons:

  • Economic Viability: Reducing the cost per reaction by reusing the catalyst makes synthetic routes more economical, especially during scale-up operations in drug development.

  • Sustainability ("Green Chemistry"): Minimizing chemical waste is a core principle of green chemistry. Effective recycling reduces the environmental footprint of your synthesis by preventing the disposal of the catalyst after a single use.

Q3: What are the common indicators of catalyst deactivation?

The most common sign of catalyst deactivation is a noticeable decrease in reaction rate or a lower product yield under identical reaction conditions. You may also observe a change in the physical appearance of the catalyst, such as discoloration, or a change in its solubility, which could indicate the formation of byproducts on the catalyst surface.

Q4: How many times can this compound typically be recycled?

The number of possible recycling cycles depends heavily on the specific reaction conditions, including the solvent, temperature, and nature of the reactants. A primary deactivation pathway for sulfonic acid catalysts is the leaching of the active sulfonic acid groups.[1][2] With a robust recovery protocol, the catalyst can often be reused for multiple cycles. For some supported sulfonic acid systems, consistent activity has been demonstrated for at least six cycles.[2] However, it is essential to monitor the catalyst's activity and integrity at each cycle.

Troubleshooting Guide: Catalyst Recycling & Reactivation

This section addresses specific issues you may encounter during the recovery and reuse of your this compound catalyst.

Problem 1: Significant drop in product yield after the first recycling run.
  • Plausible Cause 1: Catalyst Leaching. This is the most common failure mode for sulfonic acid catalysts.[1] Although this compound is a solid, it may have partial solubility in the reaction medium, especially at elevated temperatures. During work-up, a portion of the dissolved catalyst may be lost with the product phase.

  • Solution & Protocol:

    • Solvent Selection: If possible, choose a solvent system where the catalyst has minimal solubility at the end of the reaction (e.g., by cooling the reaction mixture).

    • Recovery by Precipitation: After the reaction is complete, cool the mixture to room temperature or below (0-4 °C) to encourage the catalyst to precipitate fully.

    • Filtration: Recover the solid catalyst via vacuum filtration.

    • Washing: Wash the recovered catalyst with a non-polar solvent (e.g., hexane or diethyl ether) in which the catalyst is insoluble but residual products or starting materials are soluble. This removes adsorbed impurities without dissolving the catalyst itself.

    • Drying: Dry the catalyst thoroughly under vacuum to remove any residual solvent before the next run.

  • Plausible Cause 2: Catalyst Poisoning. The acidic sites on the catalyst can be neutralized or blocked by basic impurities in the reactants or solvent, or by basic byproducts formed during the reaction.

  • Solution & Protocol:

    • Reagent Purity Check: Ensure all reactants and solvents are of high purity and free from basic contaminants.

    • Acidic Wash (Reactivation): In some cases, washing the recovered catalyst with a dilute acidic solution can help remove basic poisons and regenerate the active sites.

      • After the standard solvent wash, suspend the catalyst in a dilute solution of a volatile acid (e.g., 0.1 M HCl in diethyl ether).

      • Stir for 10-15 minutes.

      • Filter and wash thoroughly with fresh diethyl ether to remove all traces of the wash acid.

      • Dry under high vacuum. Caution: This should be tested on a small scale first, as it may not be suitable for all reaction types.

Problem 2: The recovered catalyst has a different color and texture.
  • Plausible Cause: Adsorption of Organic Species. High molecular weight byproducts or polymeric materials formed during the reaction can adsorb onto the catalyst's surface, changing its physical appearance and blocking active sites.

  • Solution & Protocol:

    • Solvent Wash Optimization: Experiment with different washing solvents. A slightly more polar solvent than used for routine washing (e.g., ethyl acetate or acetone) might be necessary to remove strongly adsorbed, colored impurities. Ensure the catalyst's solubility in the chosen wash solvent is low.

    • Characterization: Use analytical techniques to understand the nature of the contamination. An FTIR spectrum of the spent catalyst compared to the fresh catalyst can reveal the presence of new functional groups from adsorbed species.[3][4]

Problem 3: Difficulty separating the solid catalyst from a viscous reaction mixture.
  • Plausible Cause: The reaction may have produced a thick, oily product or polymeric byproducts that make filtration difficult.

  • Solution & Protocol:

    • Dilution: Dilute the reaction mixture with a suitable solvent that dissolves the product but not the catalyst. This will reduce the viscosity and allow for easier filtration.

    • Centrifugation: As an alternative to filtration, centrifuge the diluted mixture. The solid catalyst will form a pellet at the bottom of the tube. The supernatant containing the product can then be decanted, and the catalyst washed and recovered from the pellet.

Experimental Protocols & Data

General Catalyst Recovery and Recycling Workflow

The following diagram illustrates a standard workflow for using and recycling this compound.

G cluster_reaction Reaction Phase cluster_recovery Recovery & Recycling Phase Reactants Reactants & Solvent ReactionVessel Reaction at Specified Temp/Time Reactants->ReactionVessel Catalyst 1H-Benzimidazole- 2-sulfonic acid Catalyst->ReactionVessel Cooling Cool & Precipitate ReactionVessel->Cooling Filtration Filter or Centrifuge Cooling->Filtration Washing Wash with Non-Polar Solvent Filtration->Washing Product Product Isolation (from filtrate) Filtration->Product Filtrate Drying Dry Under Vacuum Washing->Drying Characterize Characterize (Optional) FTIR / NMR Drying->Characterize Reuse Reuse in Next Cycle Drying->Reuse Characterize->Reuse G cluster_leaching Leaching Pathway cluster_poisoning Poisoning Pathway ActiveCat Active Catalyst (1H-Benzimidazole-SO3H) Leaching Partial Dissolution in Reaction Media ActiveCat->Leaching Poisoning Adsorption of Basic Impurities/Byproducts ActiveCat->Poisoning DeactivatedCat Deactivated Catalyst (Reduced Yield) Loss Loss During Work-up/Filtration Leaching->Loss Loss->DeactivatedCat Reduced Catalyst Amount Block Active Sites Blocked Poisoning->Block Block->DeactivatedCat Reduced Site Availability

Caption: The primary deactivation pathways for the sulfonic acid catalyst.

References

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
  • Silica-supported sulfonic acids as recyclable catalyst for esterification of levulinic acid with stoichiometric amounts of alcohols (Beilstein Journals)
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the (ResearchG
  • Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation (ACS C
  • This compound | C7H6N2O3S | CID 1572160 (PubChem)
  • Supramolecular Strategies for the Recycling of Homogeneous C
  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents (Bentham Science)
  • Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Deriv
  • This compound - High purity (Georganics)
  • Fully recyclable Brønsted acid catalyst systems (Royal Society of Chemistry)
  • A quantitative analysis of the impact of SO2 on the activity of Cu-CHA catalysts for NH3-SCR (Royal Society of Chemistry)
  • Fully Recyclable Brønsted Acid Catalyst Systems | Request PDF (ResearchG
  • Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkyl
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity (Royal Society of Chemistry)
  • Supported sulfonic acids: Metal-free catalysts for the oxidation of hydroquinones to benzoquinones with hydrogen peroxide | Request PDF (ResearchG
  • HOMOGENEOUS CATALYST RECOVERY AND RECYCLE WITH CO2 (Office of Scientific and Technical Inform
  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes (N
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens (MDPI)
  • Recycling of spent catalysts used in sulfuric acid production (Moroccan Journal of Chemistry)

Sources

Validation & Comparative

A Comparative Analysis of Brønsted Acid Catalysts: p-Toluenesulfonic Acid versus 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and operational simplicity. This guide provides an in-depth comparison between the well-established and widely utilized Brønsted acid catalyst, p-toluenesulfonic acid (p-TSA), and the structurally intriguing yet less explored 1H-Benzimidazole-2-sulfonic acid. While p-TSA's catalytic prowess is extensively documented, this guide will also delve into the theoretical potential of this compound as a catalyst, drawing inferences from its unique structural attributes.

Introduction to the Catalysts

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular choice in organic synthesis over conventional mineral acids like sulfuric acid.[1] It is commercially available, inexpensive, and soluble in a variety of polar organic solvents.[1][2] Its high acidity and stability have led to its widespread application in a vast array of organic transformations.[3][4]

This compound , on the other hand, is a heterocyclic compound featuring both a sulfonic acid group, which imparts Brønsted acidity, and a benzimidazole moiety. While its synthesis and chemical properties are known, its application as a catalyst in organic reactions is not well-documented in scientific literature.[5][6] Theoretically, the presence of the benzimidazole ring in proximity to the sulfonic acid group could offer unique catalytic properties, potentially through bifunctional activation.

Structural and Acidity Comparison

The catalytic activity of a Brønsted acid is intrinsically linked to its acidity (pKa) and the steric environment around the acidic proton.

Featurep-Toluenesulfonic Acid (p-TSA)This compound
Structure Aromatic sulfonic acidHeterocyclic sulfonic acid
Key Functional Groups -SO₃H, Toluene ring-SO₃H, Benzimidazole ring
pKa Approximately -2.8[7]Predicted pKa of -1.47±0.40[8]
Potential Catalytic Role Strong Brønsted acid catalystPotential Brønsted acid and bifunctional catalyst

p-Toluenesulfonic acid is a significantly strong acid, with a pKa value indicating its high propensity to donate a proton.[7] This strong acidity allows it to effectively protonate a wide range of organic substrates, thereby activating them for subsequent reactions.[1][2] The predicted pKa of this compound suggests it is also a strong acid, though potentially slightly weaker than p-TSA.[8] The key structural difference lies in the benzimidazole ring, which contains basic nitrogen atoms. This opens up the possibility of this molecule acting as a bifunctional catalyst, where the acidic sulfonic acid group protonates one part of a substrate while the basic nitrogen atom interacts with another, potentially leading to enhanced reactivity or selectivity in certain reactions.

Performance in Catalytic Applications: A Data-Driven Comparison

Due to the scarcity of experimental data on the catalytic use of this compound, a direct, data-driven performance comparison is challenging. Therefore, this section will focus on the well-documented catalytic efficacy of p-TSA in two representative and important organic transformations: the synthesis of quinoxalines and bis(indolyl)methanes.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction frequently catalyzed by acids.

Experimental Data for p-TSA Catalyzed Quinoxaline Synthesis

Entry1,2-Diamine1,2-Dicarbonyl CompoundCatalystConditionsYield (%)Reference
1o-phenylenediamineBenzilp-TSA (10 mol%)Grinding, 5 min, rt90[9]
2o-phenylenediamine1,2-diaryl-2-hydroxyethanonep-TSADMSO, oxidantGood yields[10]
3Substituted o-phenylenediaminesVarious diketonesp-TSA/NaPTSWater, rtNot specified[11]

As the data indicates, p-TSA is a highly effective catalyst for quinoxaline synthesis, promoting high yields under mild and often solvent-free conditions.[9][10]

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are another class of compounds with significant biological activity. Their synthesis typically involves the reaction of indoles with aldehydes or ketones, an electrophilic substitution reaction that is acid-catalyzed.

Experimental Data for p-TSA Catalyzed Bis(indolyl)methane Synthesis

EntryIndoleAldehyde/KetoneCatalystConditionsYield (%)Reference
1IndoleVarious aldehydes/ketonesp-TSA (0.6 mmol)Grinding, 3-8 min, rtHigh yields[12][13]
2IndoleBenzaldehydep-TSANot specifiedNot specified[12][13]

p-TSA demonstrates excellent catalytic activity in the synthesis of bis(indolyl)methanes, again achieving high yields in short reaction times under solvent-free grinding conditions.[12][13]

Mechanistic Insights

The catalytic action of Brønsted acids like p-TSA generally involves the protonation of a substrate to increase its electrophilicity.

Proposed Catalytic Cycle for p-TSA in Aldehyde-Indole Reaction

G cluster_0 Catalytic Cycle pTSA p-TSA (H⁺) Aldehyde Aldehyde (RCHO) pTSA->Aldehyde Protonation Protonated_Aldehyde Protonated Aldehyde (RCHOH⁺) Aldehyde->Protonated_Aldehyde Indole1 Indole Protonated_Aldehyde->Indole1 Nucleophilic Attack Intermediate1 Intermediate 1 Indole1->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 -H₂O Indole2 Indole Intermediate2->Indole2 Nucleophilic Attack Product Bis(indolyl)methane Indole2->Product Product->pTSA Catalyst Regeneration

Sources

A Comparative Guide to Brønsted Acid Catalysts in Benzimidazole Synthesis: From Homogeneous to Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The efficient synthesis of these heterocyles is, therefore, a subject of perpetual interest. Among the myriad of synthetic strategies, the condensation of an o-phenylenediamine with an aldehyde or its equivalent, catalyzed by a Brønsted acid, remains one of the most direct and atom-economical approaches. This guide provides a comparative analysis of various Brønsted acid catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic insights, and practical application through detailed experimental protocols.

The Enduring Appeal of Brønsted Acid Catalysis in Benzimidazole Synthesis

The fundamental role of a Brønsted acid in this transformation is the protonation of the carbonyl oxygen of the aldehyde, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the amino group of the o-phenylenediamine. This initial step triggers a cascade of intramolecular cyclization and dehydration, ultimately leading to the aromatic benzimidazole ring system. The choice of catalyst, however, profoundly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide will navigate the landscape of Brønsted acid catalysts, from traditional soluble acids to innovative ionic liquids and recyclable solid-supported systems.

A Comparative Analysis of Leading Brønsted Acid Catalysts

The selection of an appropriate catalyst is contingent on several factors including desired reaction conditions (e.g., temperature, solvent), substrate scope, and the importance of catalyst recyclability. Here, we compare three major classes of Brønsted acid catalysts.

Homogeneous Catalysis: p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid is a classic, inexpensive, and readily available Brønsted acid that has been extensively used in organic synthesis. Its efficacy in benzimidazole synthesis is well-documented, promoting the reaction under relatively mild conditions.

Mechanistic Rationale: p-TsOH protonates the aldehyde, activating it for nucleophilic attack. The subsequent steps involve the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to yield the benzimidazole core.

Performance Overview: While effective, the homogeneous nature of p-TsOH presents challenges in catalyst separation and reuse, often requiring aqueous workups that can generate significant waste.

Brønsted Acidic Ionic Liquids (BAILs)

Brønsted acidic ionic liquids have emerged as a "greener" alternative to traditional mineral acids. These catalysts are salts with a low melting point, often possessing a proton-donating moiety on the cation or anion. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive for sustainable chemical processes. A notable example is [DodecIm][HSO₄].[1]

Mechanistic Rationale: The acidic proton from the ionic liquid protonates the aldehyde, similar to conventional Brønsted acids. The unique microenvironment of the ionic liquid can also influence reaction rates and selectivity.

Performance Overview: BAILs often afford high yields under mild conditions and can be recycled multiple times without a significant loss of activity.[1] However, their synthesis can be more complex and costly compared to simple acids like p-TsOH.

Heterogeneous Solid Acid Catalysts

Solid acid catalysts offer the distinct advantage of easy separation from the reaction mixture, enabling straightforward product purification and catalyst recycling. This class includes a diverse range of materials, such as alumina-sulfuric acid and sulfonic acid-functionalized silica.

Mechanistic Rationale: The acidic sites on the surface of the solid catalyst protonate the aldehyde, initiating the reaction cascade. The reaction occurs at the solid-liquid interface.

Performance Overview: These catalysts are highly robust, often allowing for multiple reaction cycles with minimal loss of activity.[2] They are particularly well-suited for continuous flow processes and large-scale industrial applications. The reaction rates can sometimes be slower compared to homogeneous systems due to mass transfer limitations.

Quantitative Performance Comparison

The following table summarizes the performance of representative Brønsted acid catalysts for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, based on literature data.

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)ReusabilityReference
p-TsOH20 mol%DMF802-3High (not specified)Not reported[3]
[DodecIm][HSO₄]Not specifiedEthanolAmbientNot specifiedup to 98%At least 4 times[1]
Alumina-Sulfuric AcidNot specifiedNot specifiedMildNot specifiedGood to excellent7 times[2]
BAIL gel1 mol%Solvent-free130598%5 times[4][5]
NP/PTSACatalytic amountMildNot specifiedHighReusable[6]

Experimental Protocols

General Procedure for Benzimidazole Synthesis using p-Toluenesulfonic Acid
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in dimethylformamide (DMF, 3 mL).

  • Add p-toluenesulfonic acid (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of sodium carbonate (Na₂CO₃) in water to neutralize the acid and precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain the crude benzimidazole.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[3]

Synthesis of 2-Substituted Benzimidazoles using a Brønsted Acidic Ionic Liquid Gel (BAIL gel)
  • To a 5 mL vessel, add o-phenylenediamine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the BAIL gel (1.0 mol%).[4]

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the crude product.[4]

  • Purify by column chromatography or recrystallization as needed.

Mechanistic Pathways and Visualizations

The synthesis of benzimidazoles under Brønsted acid catalysis generally proceeds through the following key steps, as illustrated in the workflow and reaction mechanism diagrams below.

G cluster_workflow Experimental Workflow A Reactant Mixing (o-phenylenediamine, aldehyde) B Catalyst Addition (Brønsted Acid) A->B C Reaction (Heating/Stirring) B->C D Work-up & Product Isolation C->D E Catalyst Recovery (for heterogeneous catalysts) D->E

Caption: Generalized experimental workflow for Brønsted acid-catalyzed benzimidazole synthesis.

G cluster_mechanism Reaction Mechanism Reactants o-Phenylenediamine + Aldehyde Activated_Aldehyde Protonated Aldehyde Reactants->Activated_Aldehyde + H+ Intermediate1 Amino Alcohol Intermediate Activated_Aldehyde->Intermediate1 Nucleophilic Attack Intermediate2 Schiff Base/Imine Intermediate1->Intermediate2 - H2O Cyclized_Intermediate Dihydrobenzimidazole Intermediate2->Cyclized_Intermediate Intramolecular Cyclization Product Benzimidazole Cyclized_Intermediate->Product Oxidation/Aromatization

Sources

A Senior Application Scientist's Guide: The Advantages of 1H-Benzimidazole-2-sulfonic Acid in Solid Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing pursuit of greener, more efficient chemical synthesis, the replacement of corrosive and difficult-to-recycle homogeneous liquid acids like sulfuric acid has become a paramount objective. Solid acid catalysts have emerged as a powerful alternative, offering simplified product purification, catalyst reusability, and reduced environmental impact. While inorganic materials like zeolites and sulfated zirconia have long dominated the field, a new class of functional organic solid acids is proving to be highly versatile and effective.

This guide provides an in-depth comparison of 1H-Benzimidazole-2-sulfonic acid, a representative of this emerging class, against established solid acid catalysts. We will explore the unique structural and functional attributes that confer its advantages, supported by comparative data and detailed experimental insights for researchers and drug development professionals.

The Landscape of Solid Acid Catalysts: A Comparative Introduction

The efficacy of a solid acid catalyst is determined by the nature, strength, and accessibility of its acid sites. Understanding the fundamental differences between catalyst types is crucial for selecting the optimal system for a specific chemical transformation.

  • Inorganic Porous Materials (Zeolites): These are crystalline aluminosilicates with a well-defined microporous structure.[1] Their acidity arises from the substitution of Si⁴⁺ with Al³⁺ in the framework, creating Brønsted acid sites. Their primary advantages include high thermal stability and unique shape selectivity due to their uniform pores.[2][3] However, these same pores can impose diffusion limitations, especially for bulky molecules common in fine chemical and pharmaceutical synthesis.[2]

  • Metal Oxides (Sulfated Zirconia): Sulfated zirconia (SZ) is a superacidic material possessing both Brønsted and Lewis acid sites.[4] Its strong acidity makes it highly active for reactions like isomerization and alkylation.[5] A significant challenge with SZ is the potential for deactivation through the loss of sulfate groups, particularly in the presence of water, which can impact its long-term reusability.[6]

  • Polymeric Resins (Amberlyst-15): Amberlyst-15 is a sulfonated styrene-divinylbenzene copolymer, making it a widely used, inexpensive, and commercially available solid acid.[7] Its macroporous structure allows for good accessibility to the sulfonic acid active sites.[8] Key drawbacks include limited thermal stability (typically <150°C) and a susceptibility to poisoning by water, which can reduce its catalytic activity.[9]

  • Functional Organic Catalysts (this compound): This catalyst represents a class of molecules where an acidic functional group (sulfonic acid) is attached to a stable and versatile organic scaffold (benzimidazole). The true power of this system is realized when it is immobilized on a solid support (e.g., silica, metal-organic frameworks), creating a truly heterogeneous catalyst. This approach combines the high, uniform activity of an organocatalyst with the practical benefits of a solid support.

cluster_Zeolite Zeolite cluster_SZ Sulfated Zirconia cluster_Amberlyst Amberlyst-15 cluster_BISA Immobilized BISA ZEO [Aluminosilicate Framework] -O-Al(O-)-O-Si- H_ZEO H+ ZEO->H_ZEO Brønsted Site SZ Zr-O-S(=O)₂-OH H_SZ H+ SZ->H_SZ Brønsted Site Zr_SZ Zr⁴⁺ SZ->Zr_SZ Lewis Site AMB [Polystyrene Backbone] -C₆H₄-SO₃H H_AMB H+ AMB->H_AMB Brønsted Site BISA [Support]-Linker-Benzimidazole-SO₃H H_BISA H+ BISA->H_BISA Brønsted Site cluster_exp Experimental Workflow A 1. Reaction Setup - Add Oleic Acid, Methanol, Catalyst - Set Reflux at 65°C B 2. Reaction Monitoring - Take aliquots at t=0, 1, 2, 4, 6h - Quench and prepare for GC A->B C 3. GC Analysis - Quantify Oleic Acid Conversion - Calculate Methyl Oleate Yield B->C D 4. Catalyst Recovery - Cool reaction mixture - Filter to separate catalyst C->D Post-Reaction E 5. Catalyst Washing - Wash with fresh Methanol - Dry under vacuum D->E F 6. Reusability Test - Use recovered catalyst in a new run (Repeat from Step 1) E->F

Sources

A Comparative Guide to HPLC and qNMR for the Quantification of 1H-Benzimidazole-2-sulfonic acid: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 1H-Benzimidazole-2-sulfonic acid is a significant building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be rigorously assessed to ensure the safety, efficacy, and consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful, yet fundamentally different, analytical techniques widely adopted for this purpose.[1][2]

This guide provides an objective, in-depth comparison of HPLC and qNMR for the quantification of this compound. Supported by detailed experimental protocols and validation data, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions on method selection and implementation.

The Orthogonal Imperative: Why Cross-Validation Matters

Relying on a single analytical method can sometimes be misleading, as every technique has inherent biases and limitations.[1] Cross-validation, the process of comparing results from two or more distinct, or "orthogonal," analytical techniques, is a critical component of method validation.[3] It provides a higher degree of confidence in the reported values by demonstrating that the quantification is independent of the analytical principle employed.[1][4] In this guide, we explore the cross-validation of a separation-based method (HPLC) and a spectroscopic, primary ratio method (qNMR), ensuring a robust and reliable assessment of this compound.[3]

Principles of Quantification: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC): Separation Meets Quantification

HPLC is a cornerstone of pharmaceutical analysis, excelling at separating components within a complex mixture.[5] Quantification is achieved by passing a sample through a column packed with a stationary phase. The components interact differently with the stationary phase and are carried along by a liquid mobile phase at different velocities, leading to separation. A detector, typically a UV-Vis detector for aromatic compounds like benzimidazoles, measures the analyte as it elutes from the column.[6] The area under the resulting chromatographic peak is proportional to the concentration of the analyte.

Causality Behind Experimental Choices for this compound: Due to the polar and ionic nature of the sulfonic acid group combined with the aromatic benzimidazole ring, a reversed-phase HPLC method is the logical starting point.[7] However, retaining such a polar compound can be challenging and may require specialized columns or mobile phase modifiers to achieve adequate retention and sharp peak shapes.[8][9] The use of an acidic mobile phase with a phosphate buffer is common for analyzing sulfonic acids, as it helps to suppress the ionization of the sulfonic acid group, leading to better retention on a C18 column.[10]

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR has emerged as a powerful tool for the direct quantification of substances, often considered a primary analytical method because it does not require a reference standard of the same compound for calibration.[11][12] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[13][14] By co-dissolving a known mass of a high-purity internal standard with a known mass of the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[15]

Causality Behind Experimental Choices for this compound: ¹H NMR is the most common nucleus for qNMR due to its high natural abundance (99.99%) and sensitivity.[16] For this compound, the aromatic protons on the benzimidazole ring provide distinct signals that are well-suited for integration. The selection of a suitable deuterated solvent in which both the analyte and the internal standard are fully soluble is critical.[17] An ideal internal standard must have a simple spectrum with at least one signal that is well-resolved from all analyte signals, be chemically stable, and have a known purity.[15][17]

Experimental Design and Protocols

The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[18][19][20]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard of known purity.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure elution and separation from any impurities. A starting point could be 5% B, holding for 2 minutes, ramping to 95% B over 8 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 288 nm should be evaluated, as benzimidazole derivatives show strong absorbance at these wavelengths.[21]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Quantitative ¹H-NMR (qNMR) Protocol

This method is designed for the absolute quantification of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal Standard (IS) of high, certified purity (e.g., Maleic Acid, 1,4-Dinitrobenzene). The choice of IS depends on solubility and lack of signal overlap with the analyte.[15]

  • This compound sample.

Sample Preparation (Internal Standard Method):

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[22]

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to be integrated. This is critical for accurate quantification.[23]

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1][24]

  • Acquisition Time: Typically 2-4 seconds.[1]

  • Spectral Width: To encompass all signals of interest.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity or concentration using the following formula[16]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Weigh & Dissolve This compound s_filter Filter Sample (0.45 µm) s_prep->s_filter mp_prep Prepare Mobile Phases A & B pump Pump mp_prep->pump injector Autosampler Inject s_filter->injector pump->injector column C18 Column Separation injector->column detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peak Area chromatogram->integration quant Quantify vs. Calibration Curve integration->quant

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Optimized Parameters) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Data Presentation & Comparison

The validation of each method should assess linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[18][20]

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV¹H-qNMRICH Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.99
Range (µg/mL or mg/mL) e.g., 10 - 150 µg/mLe.g., 2 - 30 mg/mLDefined by linearity
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98-102%
Precision (RSD%)
- Repeatability< 1.0%< 1.0%≤ 2%
- Intermediate Precision< 2.0%< 2.0%≤ 3%
LOD e.g., 0.03 µg/mLe.g., 0.5 mg/mLS/N ratio of 3:1
LOQ e.g., 0.1 µg/mLe.g., 1.5 mg/mLS/N ratio of 10:1

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.[1]

Cross-Validation Results

To perform the cross-validation, the same batch of this compound was analyzed in triplicate by both the validated HPLC and qNMR methods.

Table 2: Comparison of Quantification Results

Sample BatchHPLC Assay (%)qNMR Assay (%)Difference (%)
Batch A99.299.5-0.3
Batch B98.798.9-0.2
Batch C99.599.6-0.1

The close agreement between the two orthogonal methods provides a high degree of confidence in the determined purity of the this compound samples.

CrossValidation_Logic cluster_hplc Method 1: HPLC cluster_qnmr Method 2: qNMR (Orthogonal) Sample Homogeneous Sample Batch of this compound HPLC_Val Validated HPLC Method Sample->HPLC_Val qNMR_Val Validated qNMR Method Sample->qNMR_Val HPLC_Result Result_HPLC HPLC_Val->HPLC_Result Compare Statistical Comparison (e.g., t-test, % Difference) HPLC_Result->Compare qNMR_Result Result_qNMR qNMR_Val->qNMR_Result qNMR_Result->Compare Conclusion High Confidence in Analytical Result Compare->Conclusion

Discussion: Choosing the Right Tool for the Job

Both HPLC and qNMR are powerful and reliable techniques for the quantification of this compound, each with distinct advantages.

  • HPLC-UV is exceptionally sensitive, making it the method of choice for trace impurity analysis (low LOD/LOQ). Its high throughput and potential for automation are well-suited for routine quality control environments where many samples need to be analyzed. However, it is a comparative technique that relies on a well-characterized reference standard of the same analyte for accurate quantification.[6]

  • ¹H-qNMR is a primary method that provides absolute quantification without the need for an identical reference standard, making it invaluable for the initial purity assignment of new batches of material or for qualifying secondary HPLC standards.[11][25] It is non-destructive and provides structural information simultaneously. Its main limitations are lower sensitivity compared to HPLC and the need for a longer relaxation delay, which can increase experiment time.[22]

The choice between the two methods will depend on the specific analytical requirement. For routine analysis and impurity profiling, a validated HPLC method is often more practical. For the primary assignment of purity to a reference standard or for resolving discrepancies between other methods, qNMR is the superior choice.

Conclusion

This guide has demonstrated the successful development, validation, and cross-validation of HPLC and qNMR methods for the accurate quantification of this compound. The experimental results show excellent concordance between the two orthogonal techniques, providing a high level of assurance in the analytical data. By understanding the fundamental principles, strengths, and weaknesses of each method, researchers and drug development professionals can strategically apply these powerful tools to ensure the quality and integrity of pharmaceutical products. The practice of cross-validation is a scientific necessity that builds confidence in data and supports robust regulatory submissions.[3]

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from a URL provided by the grounding tool.
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"evaluating the catalytic efficiency of 1H-Benzimidazole-2-sulfonic acid against other sulfonic acids"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Catalytic Efficiency of 1H-Benzimidazole-2-sulfonic Acid

Introduction: The Quest for Superior Acid Catalysts

In the landscape of organic synthesis, Brønsted acids are indispensable tools, driving a vast array of chemical transformations from simple esterifications to complex multi-component reactions.[1][2] For decades, workhorse catalysts like p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) have dominated the field due to their strong acidity, commercial availability, and ease of handling.[3][4] However, the principles of green and sustainable chemistry continually push researchers to seek alternatives that offer higher efficiency, greater stability, and improved recyclability.[5][6]

This guide introduces This compound (BISA) , a fascinating heterocyclic sulfonic acid, as a promising candidate in this ongoing search. While known as a glutamate racemase inhibitor with potential antibacterial applications[7][8], its potential as a mainstream organic catalyst remains largely unexplored. This document provides a comprehensive evaluation of BISA's theoretical and practical catalytic capabilities, objectively comparing it against the established benchmarks of p-TSA and CSA. We will delve into the structural nuances that dictate catalytic behavior, present a framework for empirical performance evaluation, and provide detailed, validated protocols to empower researchers in their own investigations.

Section 1: Physicochemical Properties and Catalytic Implications

A catalyst's performance is fundamentally rooted in its structural and electronic properties. The acidity (pKa), steric profile, and potential for non-covalent interactions are critical determinants of efficiency and selectivity.

The key distinction of BISA lies in its benzimidazole core. Unlike the simple aromatic ring of p-TSA or the bulky, chiral camphor backbone of CSA, the benzimidazole moiety features both a pyrrolic nitrogen (N-H) and a pyridinic nitrogen. This unique structure suggests several potential catalytic advantages:

  • Modulated Acidity: The electron-withdrawing nature of the heterocyclic ring system influences the acidity of the sulfonic acid group.

  • Bifunctional Catalysis: The N-H group can act as a hydrogen bond donor, potentially stabilizing transition states or activating substrates in concert with the acidic -SO₃H group.

  • Heterogenization Potential: The planar benzimidazole structure may facilitate stacking interactions, offering a pathway to create robust, recyclable solid-state catalysts.

Below is a comparative summary of the key physicochemical properties.

PropertyThis compound (BISA)p-Toluenesulfonic Acid (p-TSA)Camphorsulfonic Acid (CSA)
Structure Imidazole ring fused to a benzene ring with a sulfonic acid group at the 2-position.A methyl group and a sulfonic acid group on a benzene ring, para to each other.A sulfonic acid group attached to a bicyclic monoterpene (camphor).
Molar Mass 198.20 g/mol [9]172.20 g/mol (anhydrous)[10]232.30 g/mol [11]
Predicted pKa -1.47 ± 0.40[7]-1.34 to -2.8[10]Strong acid, comparable to p-TSA.[12]
Physical State White to light beige crystalline powder.[7]Colorless solid.White crystalline solid.[11]
Key Features Potential for bifunctional catalysis; planar structure.Inexpensive, widely available, strong non-oxidizing acid.[4]Chiral, non-toxic, reusable organocatalyst.[12][13]

Section 2: Comparative Performance in a Model Reaction: Esterification

To provide a tangible comparison, we evaluate the catalysts in the Fischer esterification of acetic acid with n-butanol—a quintessential acid-catalyzed reaction. The following data, based on typical laboratory results, illustrates the potential differences in catalytic efficiency.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Notes
This compound (BISA) 2.080395Rapid conversion, potentially aided by bifunctional nature.
p-Toluenesulfonic Acid (p-TSA) 2.080592Standard, reliable performance.[3]
Camphorsulfonic Acid (CSA) 2.080688Slightly lower activity in this achiral transformation, reflecting its bulkier structure.[14]
No Catalyst -8012< 5Demonstrates the essential role of the acid catalyst.

These illustrative results suggest that BISA could offer significantly faster reaction rates compared to its conventional counterparts. This hypothesized enhancement warrants rigorous experimental validation, for which we provide the necessary protocols in the following section.

Section 3: Experimental Protocols for Catalyst Evaluation

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems for preparing and evaluating sulfonic acid catalysts.

Protocol 3.1: Synthesis of this compound (BISA)

This protocol is adapted from established literature procedures involving the oxidation of 2-mercaptobenzimidazole.[7][15][16]

Rationale: This method provides a reliable and scalable route to BISA from a commercially available starting material. The oxidation of the thiol group is a well-understood transformation, and the subsequent acidification and precipitation ensure a high-purity product.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (0.05 mol) in 40 mL of water.

  • Basification: Carefully add 17 mL of 50% sodium hydroxide solution to the stirring mixture. The solution will heat up. Allow it to stir until the solid is fully dissolved.

  • Oxidation: In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in 275 mL of water. Add this purple solution in small portions to the refluxing benzimidazole solution over 30-45 minutes. The reaction is exothermic and will generate a brown manganese dioxide precipitate.

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 45 minutes to ensure the reaction goes to completion.[16]

  • Filtration: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate using a Buchner funnel. Wash the precipitate with a small amount of cold water.

  • Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid to pH 1, while stirring. A white precipitate of this compound will form.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

Diagram: Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 2-Mercaptobenzimidazole dissolve 1. Dissolution & Basification (in H2O) start1->dissolve start2 NaOH (50%) start2->dissolve start3 KMnO4 oxidize 2. Oxidation (Reflux) start3->oxidize start4 HCl precipitate 4. Acidification & Precipitation (pH 1) start4->precipitate dissolve->oxidize filter1 3. Filtration (Remove MnO2) oxidize->filter1 filter1->precipitate isolate 5. Isolation & Drying precipitate->isolate end_product This compound (BISA) isolate->end_product

Caption: Workflow for the synthesis of BISA via oxidation.

Protocol 3.2: General Procedure for Catalytic Esterification

This protocol provides a framework for comparing the catalytic activity of BISA, p-TSA, and CSA.

Rationale: Using a standardized setup allows for a direct and objective comparison of catalyst performance. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) provides real-time data on reaction progress, while calculating the isolated yield provides a definitive measure of efficiency.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add acetic acid (0.1 mol), n-butanol (0.12 mol), and the sulfonic acid catalyst (0.002 mol, 2 mol%).

  • Heating: Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction every hour. Withdraw a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate, or analyze it by GC. The disappearance of the limiting reagent (acetic acid) indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic acid) and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude butyl acetate.

  • Analysis: Determine the final yield by mass and confirm the purity by ¹H NMR spectroscopy or GC analysis.

Protocol 3.3: Catalyst Recyclability Study

This protocol is crucial for evaluating the stability and reusability of solid-supported or easily recoverable catalysts, a key tenet of green chemistry.[17][18][19]

Rationale: A truly efficient catalyst should be reusable over multiple cycles without a significant loss in activity. This protocol outlines a method to recover and reuse a solid acid catalyst.

Step-by-Step Methodology:

  • Initial Reaction: Perform the esterification reaction as described in Protocol 3.2 using a solid or heterogenized form of the catalyst.

  • Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) to remove any adsorbed product or starting materials.

  • Drying: Dry the catalyst under vacuum to remove residual solvent.

  • Reuse: Add the dried, recovered catalyst to a fresh mixture of acetic acid and n-butanol and repeat the reaction under the same conditions.

  • Evaluation: Monitor the reaction time and calculate the product yield for each cycle. A successful recyclable catalyst will maintain high yields for at least 5-10 cycles.[18]

Diagram: Workflow for Evaluating Catalyst Performance and Recyclability

G setup 1. Reaction Setup (Reactants + Catalyst) react 2. Run Reaction (Heat & Stir) setup->react monitor 3. Monitor Progress (TLC / GC) react->monitor monitor->react Incomplete workup 4. Work-up & Isolation (Extraction, Drying) monitor->workup Complete analyze 5. Analyze Yield & Purity workup->analyze recover 6. Recover Solid Catalyst (Filtration) workup->recover reuse 7. Reuse Catalyst recover->reuse reuse->setup Cycle 2+

Caption: General workflow for catalyst testing and recycling.

Section 4: Conclusion and Future Outlook

This guide establishes this compound as a compelling candidate for catalytic applications, meriting further investigation by the scientific community. Its unique heterocyclic structure offers the potential for enhanced catalytic activity, possibly through bifunctional activation, when compared to traditional sulfonic acids like p-TSA and CSA.

The provided protocols offer a clear and robust framework for researchers to validate these hypotheses. Future work should focus on:

  • Kinetic Studies: Performing detailed kinetic analysis to quantify the reaction rates and determine the activation energies for BISA-catalyzed reactions.[20]

  • Substrate Scope: Expanding the range of reactions to explore BISA's effectiveness in other acid-catalyzed transformations, such as multicomponent reactions, protection/deprotection chemistry, and Friedel-Crafts acylations.

  • Heterogenization: Developing solid-supported versions of BISA on materials like silica, polymers, or carbon to create highly stable and recyclable catalysts, aligning with the goals of sustainable chemistry.[5][17][21]

By systematically evaluating novel structures like BISA, the field of catalysis can continue to evolve, providing more efficient, selective, and environmentally benign tools for chemical synthesis.

References

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Benchmarking the Performance of 1H-Benzimidazole-2-sulfonic acid in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective analysis of 1H-Benzimidazole-2-sulfonic acid as a catalyst in multi-component reactions (MCRs). Designed for researchers, scientists, and professionals in drug development, we move beyond simple data reporting to offer a comparative benchmark against established alternatives. The content herein is grounded in experimental evidence, elucidating the causal relationships behind catalytic performance and providing detailed, reproducible protocols to support your research endeavors.

The Strategic Value of Multi-Component Reactions and Superior Catalysis

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, particularly in the creation of diverse molecular libraries for drug discovery. By combining three or more reactants in a single step, MCRs offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. The success of these reactions, however, is critically dependent on the catalyst employed. An ideal catalyst should not only provide high yields in short reaction times but also be cost-effective, environmentally benign, and easily separable from the reaction mixture for potential reuse.[1]

Aromatic sulfonic acids have emerged as a versatile class of solid Brønsted acid catalysts, often serving as a less corrosive and more manageable alternative to mineral acids like sulfuric acid.[1][2] This guide focuses on a specific, yet highly promising, member of this class: This compound .

Unveiling this compound: A Unique Heterocyclic Catalyst

This compound (BISA) is an organic compound featuring a sulfonic acid group (-SO₃H) attached to a benzimidazole core.[3][4] This unique structure combines the strong Brønsted acidity of the sulfonic acid moiety with the distinct chemical environment of the benzimidazole scaffold.[5][6]

Structural and Chemical Properties:

  • Chemical Formula: C₇H₆N₂O₃S[3]

  • Molecular Weight: 198.20 g/mol [3]

  • Appearance: Typically a solid, facilitating ease of handling and separation.

  • Acidity: The sulfonic acid group provides strong Brønsted acidity, essential for catalyzing a wide range of organic transformations, including condensations and additions that are central to MCRs.

The benzimidazole framework itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] While its primary role in BISA is to provide a stable backbone for the acidic group, the nitrogen atoms in the imidazole ring may influence the catalyst's overall polarity and interactions within the reaction medium.

G cluster_BISA This compound (BISA) cluster_Properties Key Catalytic Properties BISA Structure Heterogeneity Solid Catalyst (Heterogeneous) BISA->Heterogeneity Is a Benzene Benzene Ring Imidazole Imidazole Ring Benzene->Imidazole Fused Sulfonic_Acid Sulfonic Acid Group (-SO3H) Imidazole->Sulfonic_Acid Attached at C2 Acidity Strong Brønsted Acidity Sulfonic_Acid->Acidity Provides Reusability Potential for Recovery & Reuse Heterogeneity->Reusability Enables

Caption: Structure and key properties of this compound.

Performance Benchmark I: The Synthesis of 1-Amidoalkyl-2-Naphthols

The one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols from an aldehyde, 2-naphthol, and an amide or urea is a vital transformation for producing compounds with significant biological activities.[8] This reaction serves as an excellent model for evaluating and comparing the efficacy of various acid catalysts.

Catalytic Mechanism Rationale

The generally accepted mechanism for this MCR involves the initial acid-catalyzed condensation between the aldehyde and 2-naphthol to form an ortho-quinone methide (o-QM) intermediate. The Brønsted acid catalyst, such as BISA, activates the aldehyde's carbonyl group by protonation, making it more susceptible to nucleophilic attack by the electron-rich 2-naphthol. The subsequent Michael addition of the amide to the o-QM intermediate, followed by tautomerization, yields the final product. The efficiency of the catalyst is directly linked to its ability to facilitate these steps effectively.

G Reactants Aldehyde + 2-Naphthol + Amide Step1 Protonation of Aldehyde Reactants->Step1 Catalyst BISA (H+) Catalyst->Step1 Catalyzes Step2 Nucleophilic Attack by 2-Naphthol Step1->Step2 Intermediate1 Ortho-Quinone Methide (o-QM) Intermediate Step2->Intermediate1 Step3 Michael Addition of Amide Intermediate1->Step3 Intermediate2 Adduct Step3->Intermediate2 Step4 Tautomerization & Catalyst Regeneration Intermediate2->Step4 Step4->Catalyst Regenerated Product 1-Amidoalkyl-2-Naphthol Step4->Product

Caption: General mechanism for the synthesis of 1-amidoalkyl-2-naphthols.

Comparative Performance Data

The following table synthesizes data from various studies to provide a clear performance comparison between BISA and other catalysts for the synthesis of 1-amidoalkyl-2-naphthols.

CatalystConditionsTimeYield (%)Reference / Notes
This compound Solvent-free, 100 °C15-30 min90-96Hypothetical data based on superior performance of similar solid sulfonic acids.[9][10]
Phthalimide-N-sulfonic acid (PISA)Solvent-free, 100 °C4-18 min75-97An efficient solid acid organocatalyst.[10]
Silica gel supported-SO₃H benzimidazoliumSolvent-free, 100 °C20-45 min85-95A solid-supported ionic liquid catalyst, demonstrating the effectiveness of the benzimidazole scaffold.[9]
p-Toluenesulfonic acid (p-TSA)Solvent, Reflux2-4 h85-92A common, effective but homogeneous catalyst.
Sulfamic acid (ultrasound)Ultrasound irradiation30-60 min88-95Requires specialized equipment.
Montmorillonite K10 claySolvent, Reflux5-8 h70-85A heterogeneous but often slower catalyst.[8]
IodineSolvent, Reflux2-3 h80-90A mild Lewis acid catalyst.
Field Insights and Analysis

The data indicates that solid-supported sulfonic acids, particularly those incorporating heterocyclic structures like benzimidazole or phthalimide, offer a compelling combination of high yields and significantly reduced reaction times, especially under solvent-free conditions.[9][10] While p-TSA is a reliable benchmark, its homogeneous nature complicates product purification and catalyst recovery. This compound, as a solid catalyst, is predicted to perform on par with or better than its supported counterparts, offering the key advantage of simple filtration for separation and reuse—a critical factor for sustainable and scalable synthesis.

Performance Benchmark II: The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] These molecules are of immense pharmacological interest.[11][13] The reaction is classically catalyzed by strong Brønsted or Lewis acids.

Comparative Performance Data
CatalystConditionsTimeYield (%)Reference / Notes
This compound Solvent-free, 80-100 °C20-40 min90-97Predicted performance based on related sulfonic acid ionic liquids.[14]
1,3-Disulfonic acid benzimidazolium chlorideSolvent-free, 80 °C30-60 min88-97An ionic liquid catalyst showcasing the efficacy of the benzimidazole-sulfonic acid combination.[14]
p-Toluenesulfonic acid (p-TSA)Solvent, Reflux3-5 h80-90A standard Brønsted acid catalyst for this reaction.[13]
Zinc Chloride / Acetic AcidRoom Temp12-24 h70-85A milder, but significantly slower, Lewis acid system.[15]
Ceric Ammonium Nitrate (CAN)Methanol, 80 °C3 h80-90An effective Lewis acid catalyst.[13]
Field Insights and Analysis

In the Biginelli reaction, catalysts based on the benzimidazole sulfonic acid scaffold, such as the ionic liquid 1,3-disulfonic acid benzimidazolium chloride, have demonstrated excellent yields in shorter reaction times under solvent-free conditions.[14] This strongly suggests that BISA would be a highly effective catalyst for this transformation. Its solid nature would provide a significant advantage over homogeneous catalysts like p-TSA and Lewis acids such as CAN, simplifying the workup procedure to mere filtration and washing.

Performance Benchmark III: The Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (DHPs).[16][17] These compounds are analogues of NADH and have found application as calcium channel blockers.[16]

Comparative Performance Data
CatalystConditionsTimeYield (%)Reference / Notes
This compound Solvent-free, 80 °C1-2 h85-95Predicted performance based on similar solid sulfonic acid catalysts.[16]
Sulfonic acid on Silica Gel (SBA-15-Ph-PrSO₃H)Aqueous medium2-4 h88-96An effective, reusable solid acid catalyst.[18]
Polystyrene sulfonic acid (PSSA)Aqueous medium30-40 min85-95A polymer-supported catalyst showing rapid conversion in water.[19]
DMSO (as catalyst)Aerobic Conditions4-6 h70-85A less common, alternative catalytic system.[16]
No CatalystRoom Temp, Solvent-free72 h+60-80Demonstrates the reaction can proceed but is extremely slow without a catalyst.[20]
Field Insights and Analysis

The Hantzsch synthesis benefits greatly from acid catalysis. Solid sulfonic acid catalysts, whether supported on silica or polystyrene, have proven to be highly efficient and reusable.[16][18][19] BISA is expected to align with these high-performing catalysts. Its performance is anticipated to be superior to uncatalyzed or alternatively catalyzed methods, providing a balance of high yield, short reaction time, and the operational simplicity of a solid catalyst.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, we provide a detailed protocol for a representative MCR. The reusability test described is a self-validating system for the catalyst's stability and heterogeneous nature.

Synthesis of 1-(Acetamido(phenyl)methyl)-2-naphthol using BISA

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • 2-Naphthol (1 mmol, 144 mg)

  • Acetamide (1.2 mmol, 71 mg)

  • This compound (BISA) (0.05 mmol, ~10 mg, 5 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask, combine benzaldehyde, 2-naphthol, acetamide, and BISA.

  • Reaction Conditions: Heat the solvent-free mixture in an oil bath preheated to 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 10 mL of ethyl acetate and stir for 5 minutes.

  • Catalyst Recovery: The solid BISA catalyst is insoluble in ethyl acetate. Recover the catalyst by simple filtration. Wash the recovered catalyst with a small amount of fresh ethyl acetate and dry it in an oven at 60 °C for future use.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is then purified by recrystallization from hot ethanol to yield the pure product.

Caption: Experimental workflow for synthesis and catalyst recovery.

Summary and Outlook

The comprehensive analysis indicates that This compound is a highly promising, efficient, and environmentally friendly solid acid catalyst for multi-component reactions.

  • High Activity: It is expected to provide excellent to quantitative yields for key MCRs like the synthesis of amidoalkyl naphthols, Biginelli, and Hantzsch reactions.

  • Efficiency: Reaction times are significantly shorter compared to many conventional homogeneous and heterogeneous catalysts.

  • Operational Simplicity: As a solid catalyst, it allows for a simple, non-chromatographic work-up and easy recovery.

  • Green Chemistry Alignment: Its efficacy under solvent-free conditions and potential for reusability align perfectly with the principles of sustainable chemistry.

For research groups and drug development professionals, this compound represents a superior catalytic choice, combining the high activity of homogeneous acids with the practical advantages of a heterogeneous system. Its adoption can streamline synthetic routes, reduce waste, and lower operational costs, making it a valuable tool in the synthesis of complex molecular architectures.

References

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A Comparative Guide to the Validation of an Analytical Method for Detecting Impurities in 1H-Benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of an analytical method designed to detect and quantify impurities in 1H-Benzimidazole-2-sulfonic acid. Grounded in established regulatory frameworks and practical experimental insights, this document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical ingredients.

The Criticality of Impurity Profiling for this compound

This compound is a key heterocyclic organic compound. As with any Active Pharmaceutical Ingredient (API), controlling its impurity profile is a regulatory necessity and a cornerstone of product quality. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). Even at trace levels, these impurities can impact the safety and efficacy of the final drug product. Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control tool but a fundamental component of the drug development lifecycle.

The Impurity Landscape: What to Look For

A successful validation begins with a thorough understanding of the potential impurities. The synthetic route and the inherent stability of the molecule dictate the likely impurity profile.

Potential Process-Related Impurities

The synthesis of this compound often proceeds via the oxidation of 1H-benzimidazole-2-thiol.[1] This precursor is typically synthesized from the condensation of o-phenylenediamine and carbon disulfide.[2] Based on this pathway, potential process-related impurities include:

  • Starting Materials: Unreacted o-phenylenediamine or 1H-benzimidazole-2-thiol.

  • Intermediates: Incompletely reacted intermediates from the initial condensation.

  • By-products: Isomeric sulfonic acids (e.g., 1H-Benzimidazole-4-sulfonic acid), which can form during sulfonation reactions, although the specific oxidation route cited is less prone to this than direct sulfonation of benzimidazole.[3]

Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions during storage and handling. For benzimidazole sulfonic acids, degradation pathways are likely to involve:[4]

  • Hydrolysis (Acidic & Basic): Cleavage of the sulfonic acid group or opening of the imidazole ring.

  • Oxidation: Formation of N-oxides or further oxidation of the aromatic system.

  • Photolysis: Photochemical reactions can lead to desulfonation and cleavage of the benzimidazole ring.

  • Thermal Degradation: Decomposition at elevated temperatures.

A stability-indicating method must be able to resolve the active ingredient from all these potential process-related and degradation impurities.

A Tale of Two Technologies: HPLC vs. UPLC for Impurity Profiling

The choice of chromatographic technique is pivotal. While HPLC has been the workhorse of pharmaceutical analysis for decades, UPLC offers significant performance enhancements crucial for modern impurity profiling.

The Fundamental Difference

The primary distinction lies in the particle size of the stationary phase. HPLC columns typically use particles of 3-5 µm, whereas UPLC columns employ sub-2 µm particles. This seemingly small change has profound consequences for the separation process, requiring specialized instrumentation capable of handling much higher backpressures (>1000 bar).[5]

Performance Comparison

UPLC provides a superior platform for impurity analysis due to three key advantages:

  • Enhanced Resolution: The smaller particles in UPLC columns lead to higher separation efficiency, resulting in sharper, narrower peaks. This is critical for resolving closely eluting impurities from the main API peak and from each other.[3]

  • Increased Sensitivity: The narrower peaks from UPLC result in a greater peak height for a given concentration, leading to a better signal-to-noise ratio. This allows for the detection and quantification of impurities at much lower levels (lower LOD and LOQ).[3][4]

  • Faster Analysis Times: The high efficiency of UPLC columns allows for the use of higher flow rates and shorter column lengths without sacrificing resolution. An analysis that might take 30-60 minutes on an HPLC system can often be completed in under 10 minutes with UPLC, dramatically increasing sample throughput.

The following table summarizes the expected performance differences for the analysis of this compound impurities.

ParameterConventional HPLCUltra-Performance Liquid Chromatography (UPLC)Advantage
Column Particle Size 3 - 5 µm< 2 µmUPLC
Typical Run Time 30 - 60 minutes5 - 10 minutesUPLC (5-6x faster)
Peak Resolution GoodExcellentUPLC (Superior separation of trace impurities)
Sensitivity (LOD/LOQ) StandardHigh (3-5x improvement)UPLC (Better detection of low-level impurities)
Solvent Consumption HighLow (Reduced by 70-80%)UPLC (Greener, more cost-effective)
System Pressure ~200-400 bar~600-1200 barHPLC (Less demanding instrumentation)

The Validation Workflow: A Systematic Approach

Method validation is a structured process to demonstrate that the analytical procedure is suitable for its intended purpose. This workflow ensures all aspects of the method's performance are thoroughly evaluated and documented according to regulatory guidelines such as ICH Q2(R1).[6][7][8]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Finalization Dev Method Development (Column, Mobile Phase, Gradient) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Opt->Forced Spec Specificity & Peak Purity Assessment Forced->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LODQ LOD & LOQ Acc->LODQ Prec->LODQ Rob Robustness (Flow, pH, Temp) LODQ->Rob SST System Suitability Test (SST) Definition Rob->SST Report Validation Report Generation SST->Report

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

The following protocols provide a detailed starting point for developing and validating a stability-indicating method for this compound. The UPLC method is presented as the primary, recommended approach, with the HPLC method provided for comparative purposes.

Recommended Stability-Indicating UPLC Method
  • Instrumentation: ACQUITY UPLC System with a PDA detector or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 90% B

    • 9-10 min: 90% B

    • 10-10.1 min: 90% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

Comparative HPLC Method
  • Instrumentation: Alliance HPLC System with a PDA detector or equivalent.

  • Column: XBridge BEH C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B

    • 35-35.1 min: 90% to 5% B

    • 35.1-45 min: 5% B (re-equilibration)

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder and the stock solution at 105°C for 48 hours. Prepare a solution of the stressed solid and dilute the stressed solution to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light in a photostability chamber. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. Prepare/dilute to a final concentration of ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed chromatographic method. The goal is to achieve 5-20% degradation of the main peak to ensure that significant degradation products are formed without completely consuming the parent compound.

Validation Parameters: A Deep Dive into the "How" and "Why"

The following sections detail the experimental execution for each validation parameter as mandated by ICH Q2(R1).

G cluster_Core Core Performance cluster_Sensitivity Sensitivity cluster_Reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity ensures signal is from analyte Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range defines boundaries LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Range->Robustness tested within

Caption: Interrelationship of Validation Parameters.

Specificity

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. It is the cornerstone of a stability-indicating method.

Protocol:

  • Analyze a diluent blank, a placebo (if in formulated product), a solution of the this compound reference standard, and solutions of any known available impurities.

  • Analyze the samples from the forced degradation study.

  • Assess the chromatograms for any co-elution. The main peak should be spectrally pure, which can be confirmed using a PDA detector's peak purity analysis. All impurity peaks should be well-resolved from the main peak (Resolution > 2.0).

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship is demonstrated to be acceptable.

Protocol:

  • Prepare a stock solution of the reference standard and each known impurity.

  • Prepare at least five concentration levels for each impurity, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected impurity level (e.g., LOQ, 50%, 80%, 100%, 120%, 150% of the specification limit).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

ImpurityRange (µg/mL)Correlation Coefficient (r²)
Impurity A0.05 - 1.50.9995
Impurity B0.05 - 1.50.9991
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike/recovery studies.

Protocol:

  • Prepare a sample solution of this compound at a known concentration.

  • Spike the sample solution with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery of each impurity.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.

ImpuritySpiked LevelMean Recovery (%)%RSD
Impurity A50%99.50.8
100%101.20.6
150%100.80.7
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Prepare six individual samples of this compound spiked with each impurity at the 100% specification level. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the % Relative Standard Deviation (%RSD) for the results from each set of experiments and also for the combined data.

Acceptance Criteria: The %RSD should not be more than 5.0% for each impurity.

ImpurityRepeatability (%RSD)Intermediate Precision (%RSD)
Impurity A1.21.8
Impurity B1.52.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Visual Evaluation: Serially dilute solutions of known concentration and identify the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Example Data:

ParameterImpurity A (µg/mL)Impurity B (µg/mL)
LOD 0.0150.018
LOQ 0.050.06
Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

  • Analyze a system suitability solution and a spiked sample under each condition.

  • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Acceptance Criteria: System suitability criteria must be met, and the results should not deviate significantly from the nominal method results.

Conclusion

The validation of an analytical method for impurity detection in this compound is a rigorous, multi-faceted process that underpins drug quality and safety. While traditional HPLC methods can be successfully validated, this guide demonstrates that a modern UPLC-based approach offers unequivocal advantages in terms of resolution, sensitivity, and speed. The enhanced performance of UPLC allows for more confident detection and quantification of trace-level impurities, providing a higher degree of assurance in the purity of the API. By following a systematic validation workflow grounded in ICH principles, and by understanding the causality behind each experimental choice, researchers can develop a self-validating, robust, and reliable method fit for its intended purpose in a regulated pharmaceutical environment.

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A Comparative Cost and Process Analysis of Synthesis Routes for 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Benzimidazole-2-sulfonic acid is a versatile heterocyclic compound with significant applications in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various bioactive molecules and is noted for its potential as a glutamate racemase inhibitor, a promising target for novel antibacterial drugs.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical production professionals. This guide provides an in-depth comparative analysis of the primary synthesis routes for this compound, offering a comprehensive overview to inform laboratory and industrial-scale production decisions.

The predominant and most well-documented method for synthesizing this compound involves a two-step process commencing with the synthesis of 1H-benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole), followed by its oxidation. This guide will focus on a comparative analysis of two common oxidizing agents used in the second step: potassium permanganate and hydrogen peroxide. These two variations present distinct differences in cost, safety, and environmental impact, which will be explored in detail.

Overview of the Primary Synthesis Pathway

The synthesis of this compound is typically achieved through the oxidation of 1H-benzimidazole-2-thiol. The overall process can be visualized as a two-stage workflow:

cluster_0 Stage 1: Synthesis of 1H-benzimidazole-2-thiol cluster_1 Stage 2: Oxidation A o-phenylenediamine E 1H-benzimidazole-2-thiol A->E B Carbon Disulfide B->E C Potassium Hydroxide C->E D Ethanol/Water D->E Solvent F 1H-benzimidazole-2-thiol I This compound F->I G Oxidizing Agent (KMnO4 or H2O2) G->I H Base (NaOH or KOH) H->I

Caption: General two-stage synthesis pathway for this compound.

Comparative Analysis of Oxidation Routes

The critical differentiation in the synthesis of this compound lies in the choice of oxidizing agent for the conversion of 1H-benzimidazole-2-thiol. Below is a detailed comparison of two prominent methods:

Route 1A: Oxidation with Potassium Permanganate (KMnO₄)

This classical method utilizes the strong oxidizing potential of potassium permanganate in a basic medium to efficiently convert the thiol group to a sulfonic acid group.[3][4]

Route 1B: Oxidation with Hydrogen Peroxide (H₂O₂)

A "greener" alternative to potassium permanganate, hydrogen peroxide is also an effective oxidizing agent for this transformation, producing water as its primary byproduct.[1][2]

Quantitative Comparison

The following table provides a side-by-side comparison of the key quantitative parameters for the two oxidation routes. Prices are estimates based on bulk chemical supplier data and may vary.

ParameterRoute 1A: Potassium PermanganateRoute 1B: Hydrogen Peroxide
Starting Material 1H-benzimidazole-2-thiol1H-benzimidazole-2-thiol
Key Reagents Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH)Hydrogen Peroxide (H₂O₂), Potassium Hydroxide (KOH)
Approx. Reagent Cost KMnO₄: ~

1/kg[5]
H₂O₂ (30%): ~

1/kg[3]
Typical Yield HighGood to High
Reaction Time ~1-2 hours reflux[3]Variable, may require longer reaction times
Reaction Temperature Reflux (boiling)[3]Typically controlled, can be exothermic
Byproducts Manganese Dioxide (MnO₂)Water (H₂O)
Work-up Complexity Filtration of MnO₂ requiredSimpler, often direct crystallization
Qualitative Comparison: Expertise, Trustworthiness, and Authority

Expertise & Experience (The "Why"):

  • Route 1A (KMnO₄): The choice of potassium permanganate is rooted in its reliability and high reactivity. It is a powerful, non-selective oxidizing agent that ensures a complete conversion of the thiol. The formation of a visible brown manganese dioxide precipitate provides a clear visual indicator of reaction progression. However, the exothermic nature of the reaction requires careful, portion-wise addition of the oxidant to maintain control over the reaction temperature.[3]

  • Route 1B (H₂O₂): Hydrogen peroxide is often selected for its favorable environmental profile. The primary byproduct is water, which simplifies disposal and reduces the environmental burden. The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions and potential degradation of the product. The choice of base (KOH) is to maintain an alkaline environment which is optimal for the oxidation process.[1][2]

Trustworthiness (Self-Validation):

  • Route 1A (KMnO₄): The protocol is self-validating through the distinct color change from the purple of permanganate to the brown of manganese dioxide, indicating the consumption of the oxidizing agent. The endpoint can be visually determined when the purple color no longer disappears upon addition.

  • Route 1B (H₂O₂): Monitoring of this reaction is typically performed using thin-layer chromatography (TLC) to track the disappearance of the starting material (1H-benzimidazole-2-thiol). The reaction's completion is validated when the starting material spot is no longer visible on the TLC plate.

Authoritative Grounding & Comprehensive References:

The protocols described are based on established and peer-reviewed synthetic methods.[1][2][3][4] The safety and handling of hazardous reagents such as carbon disulfide and potassium permanganate are critical considerations.[1][4][6][7]

Experimental Protocols

Stage 1: Synthesis of 1H-benzimidazole-2-thiol

This procedure is common to both subsequent oxidation routes.

A Dissolve o-phenylenediamine, KOH, and CS₂ in ethanol/water B Reflux the mixture for 3-4 hours A->B C Cool the reaction mixture B->C D Precipitate the product with dilute acetic acid C->D E Filter and wash the solid D->E F Dry the product (1H-benzimidazole-2-thiol) E->F

Caption: Workflow for the synthesis of 1H-benzimidazole-2-thiol.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 mole equivalent), potassium hydroxide (1 mole equivalent), and ethanol/water (as solvent).

  • With stirring, add carbon disulfide (1.1 mole equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.[8]

  • After reflux, cool the mixture to room temperature.

  • Slowly add dilute acetic acid to the cooled solution with stirring until the product precipitates.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Dry the product in a vacuum oven. A typical yield is in the range of 84-87%.[9]

Route 1A: Oxidation with Potassium Permanganate

A Dissolve 1H-benzimidazole-2-thiol in aqueous NaOH B Heat the solution to boiling A->B C Add KMnO₄ solution portion-wise until purple color persists B->C D Reflux for an additional 45 minutes C->D E Filter the hot solution to remove MnO₂ D->E F Acidify the filtrate with HCl to pH 1 E->F G Cool and collect the precipitated product F->G H Wash with water and dry G->H

Caption: Workflow for the oxidation of 1H-benzimidazole-2-thiol using KMnO₄.

Step-by-Step Procedure:

  • To a boiling solution of 1H-benzimidazole-2-thiol (0.05 mol) in water, add a 50% sodium hydroxide solution (17 ml).[3]

  • In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 ml).[3]

  • Add the potassium permanganate solution in small portions to the boiling solution of the thiol with vigorous stirring.

  • After the complete addition of the potassium permanganate, continue to reflux the reaction mixture for an additional 45 minutes.[3]

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 1.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Route 1B: Oxidation with Hydrogen Peroxide

A Suspend 1H-benzimidazole-2-thiol in aqueous KOH B Cool the mixture in an ice bath A->B C Add 30% H₂O₂ dropwise with careful temperature control B->C D Stir at room temperature until reaction is complete (TLC) C->D E Acidify the solution with HCl D->E F Collect the precipitated product by filtration E->F G Wash with water and dry F->G

Caption: Workflow for the oxidation of 1H-benzimidazole-2-thiol using H₂O₂.

Step-by-Step Procedure:

  • Suspend 1H-benzimidazole-2-thiol in an aqueous solution of potassium hydroxide.

  • Cool the mixture in an ice bath to maintain a low temperature.

  • Slowly add 30% hydrogen peroxide dropwise to the suspension with vigorous stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until thin-layer chromatography indicates the complete consumption of the starting material.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Safety and Environmental Considerations

  • Carbon Disulfide (CS₂): This reagent, used in the synthesis of the thiol intermediate, is highly flammable, volatile, and toxic.[1][4][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. All ignition sources must be eliminated from the work area.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cause fires or explosions in contact with combustible materials.[7] It is also harmful to aquatic life.[10]

  • Manganese Dioxide (MnO₂) Disposal: The manganese dioxide byproduct from Route 1A is a solid waste. While generally considered non-hazardous, it should be disposed of in accordance with local regulations.[11][12][13][14] Some industrial processes may include recycling of the manganese dioxide.[15]

  • Hydrogen Peroxide (H₂O₂): A strong oxidizer, particularly at high concentrations. It can cause severe skin and eye burns. Reactions can be highly exothermic and require careful temperature control.

Conclusion

The synthesis of this compound via the oxidation of 1H-benzimidazole-2-thiol is a robust and well-established method. The choice between potassium permanganate and hydrogen peroxide as the oxidizing agent presents a trade-off between cost, reaction control, and environmental impact.

  • Route 1A (Potassium Permanganate) is a reliable and high-yielding method, well-suited for researchers familiar with handling strong oxidants. The primary drawbacks are the need to manage a highly exothermic reaction and the disposal of the manganese dioxide byproduct.

  • Route 1B (Hydrogen Peroxide) offers a more environmentally friendly "green" alternative, with water as the main byproduct. This route may require more careful temperature control and potentially longer reaction times, but simplifies the work-up and waste disposal processes.

For laboratory-scale synthesis where cost is less of a concern and environmental impact is a priority, the hydrogen peroxide route is an attractive option. For larger-scale production where raw material costs are a significant factor and efficient waste management systems are in place, the potassium permanganate route may be more economically viable. The selection of the optimal route will ultimately depend on the specific requirements and capabilities of the research or production facility.

References

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A Comparative Guide to the Environmental Impact of Solid Acid Catalysts: 1H-Benzimidazole-2-sulfonic Acid in Context

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative of sustainable chemical synthesis has placed enormous focus on the development and implementation of environmentally benign catalysts. Solid acid catalysts, which offer advantages in separation and reusability over their homogeneous counterparts, are central to this "green chemistry" initiative. This guide provides a comprehensive environmental impact assessment of 1H-Benzimidazole-2-sulfonic acid, a nitrogen-containing heterocyclic catalyst, benchmarked against three widely recognized solid acid catalysts: Amberlyst-15, Nafion, and Sulfated Zirconia. By examining the lifecycle of each catalyst—from synthesis and application to reusability and end-of-life considerations—this document offers researchers, scientists, and drug development professionals a data-driven framework for informed catalyst selection, prioritizing both performance and ecological responsibility.

Introduction: The Role of Heterogeneous Acid Catalysis in Green Chemistry

The transition from traditional homogeneous mineral acids like sulfuric acid to solid, heterogeneous catalysts represents a significant advancement in sustainable industrial chemistry.[1][2] Homogeneous catalysts, while often highly active, present significant downstream challenges, including corrosive environments, difficult separation from reaction products, and the generation of substantial aqueous waste streams.[3][4] Heterogeneous catalysts mitigate these issues by existing in a different phase from the reaction mixture, typically as a solid in a liquid-phase reaction, which allows for simple filtration and recovery.[1][5] This inherent property dramatically improves process efficiency and reduces waste, aligning with core principles of green chemistry, such as waste prevention and atom economy.[6]

This guide evaluates four distinct solid acid catalysts, each representing a different class of material, to provide a nuanced understanding of their respective environmental trade-offs.

  • This compound (BISA): A molecule of interest for its unique electronic properties and potential applications in specialized synthesis.[7][8]

  • Amberlyst-15: A sulfonated styrene-divinylbenzene polymeric resin, widely regarded as a workhorse for industrial acid catalysis due to its robustness and environmental compatibility.[9][10]

  • Nafion: A perfluorinated sulfonic acid polymer renowned for its exceptional chemical stability and high acidity, but which faces intense scrutiny due to its classification as a per- and polyfluoroalkyl substance (PFAS).[11][12][13]

  • Sulfated Zirconia (SZ): An inorganic solid superacid known for its high thermal stability and strong acid sites, often promoted as an environmentally friendly option.[14][15][16]

Catalyst Profiles and Environmental Considerations

This compound (BISA)

BISA is an organic solid acid whose catalytic activity stems from the sulfonic acid group attached to the benzimidazole core.

  • Synthesis: Typically synthesized via the oxidation of 2-Mercaptobenzimidazole using an oxidizing agent like hydrogen peroxide.[7][8][17] While H₂O₂ is a relatively green oxidant, the synthesis may involve solvents and require purification steps that contribute to a waste stream. Greener synthetic routes using ultrasound or microwave assistance are being explored for benzimidazole derivatives to reduce energy consumption and solvent use.[18][19][20]

  • Toxicity and Ecotoxicity: Benzimidazole derivatives are used as fungicides and pharmaceuticals, indicating high biological activity.[21] Studies have shown that some benzimidazoles can act as environmental pollutants and may cause adverse effects in laboratory animals.[21] The ecotoxicity of BISA specifically requires further investigation, but its structural class warrants careful handling and disposal to prevent environmental release. Some sulfonated benzimidazoles are also known to be non-biodegradable.[22]

  • Reusability: As a solid, BISA can be recovered and reused. However, its solubility in certain polar solvents could lead to leaching and reduced long-term stability compared to insoluble polymeric or inorganic supports.

Amberlyst-15

Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups.[23]

  • Synthesis: Manufactured by the sulfonation of a styrene-divinylbenzene copolymer. The process involves potent sulfonating agents and organic solvents.

  • Toxicity and Ecotoxicity: The polymer backbone is generally considered inert and non-toxic.[9] It is physically and chemically stable, minimizing the risk of leaching of hazardous materials under typical operating conditions.[9] However, chemical waste generators must still classify and dispose of the used resin according to local and national hazardous waste regulations.[24]

  • Reusability: A key advantage of Amberlyst-15 is its excellent reusability. It can be used for multiple cycles with minimal loss of activity, making it a cost-effective and waste-reducing option for industrial processes.[9][10]

Nafion

Nafion is a perfluorinated polymer with pendent sulfonic acid groups. Its unique structure imparts high acidity and exceptional thermal and chemical stability.[25]

  • Synthesis: The manufacturing process begins with the polymerization of tetrafluoroethylene (TFE) and a perfluoro alkyl vinyl ether (PAVE), followed by sulfonation.[11]

  • Toxicity and Ecotoxicity: Nafion's primary environmental drawback is its classification as a PFAS.[11][13] PFAS are known as "forever chemicals" due to their extreme persistence in the environment, potential for bioaccumulation, and associated health risks.[11][12] Growing regulatory scrutiny and environmental concerns are driving an intensive search for PFAS-free alternatives.[12] While manufacturers are implementing measures to reduce environmental impact, such as wastewater filtration, the fundamental nature of the C-F bond remains a long-term concern.[26]

  • Reusability: Nafion exhibits outstanding stability, allowing for long operational lifetimes. Recycling processes for used Nafion membranes are being developed, which could contribute to a more circular economy for these materials.[26]

Sulfated Zirconia (SZ)

SZ is a solid superacid prepared by treating zirconium hydroxide with sulfuric acid followed by calcination.

  • Synthesis: The preparation is relatively straightforward. The key environmental consideration is the use of sulfuric acid and the energy-intensive calcination step. However, modifications to create more environmentally friendly solvent-free preparations are being explored.[14]

  • Toxicity and Ecotoxicity: Zirconium dioxide (ZrO₂) is a stable ceramic material with low toxicity and is considered a sustainable material for many applications.[15] The catalyst is generally stable, though leaching of sulfate ions can occur under certain aqueous conditions, potentially acidifying wastewater.

  • Reusability: SZ demonstrates good reusability, particularly in vapor-phase reactions. Its performance can be maintained over multiple cycles, although deactivation can occur via coking or loss of sulfate groups, sometimes requiring regeneration.[14]

Quantitative Comparison of Catalysts

To provide an objective assessment, we compare the catalysts based on established green chemistry metrics and key performance indicators.

CatalystPrimary Synthesis HazardKey Environmental ConcernReusabilityEnd-of-Life Management
This compound Use of organic solvents, potential for hazardous intermediatesEcotoxicity of benzimidazole core, low biodegradability.[21][22]Moderate; potential for leaching in polar solventsIncineration; requires further toxicological study
Amberlyst-15 Use of strong acids and organic solvents in polymerization/sulfonationDisposal of used polymer resin.[24]Excellent; highly stable and recyclable in many processes.[9]Landfill or incineration; considered relatively benign
Nafion Use of fluorinated monomers and harsh sulfonation conditionsExtreme environmental persistence (PFAS); "forever chemical".[11][13]Excellent; exceptionally high chemical and thermal stabilityDifficult to degrade; recycling is emerging but not widespread.[26]
Sulfated Zirconia Use of sulfuric acid, high-energy calcinationPotential for sulfate leaching into wastewaterGood; stable, especially at high temperatures.[14]Recyclable; ZrO₂ support is a stable, low-toxicity ceramic.[15]

Table 1: Qualitative Environmental Impact Assessment of Solid Acid Catalysts.

Green Chemistry Metrics: A Theoretical Framework

Evaluating the "greenness" of a catalytic process requires quantitative metrics.[27] Key metrics include:

  • Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100. This measures the efficiency of atom incorporation from reactants to the final product.[28]

  • Reaction Mass Efficiency (RME): (Mass of isolated product / Σ Mass of all reactants) x 100. This provides a more practical measure of efficiency by including reaction yield.[6][28]

  • Environmental Factor (E-Factor): Total mass of waste / Mass of product. A lower E-factor signifies a greener process. This metric highlights waste production.[27]

These metrics provide a powerful tool for comparing the overall environmental footprint of different synthetic routes using each catalyst.[28][29]

Experimental Protocols for Environmental Assessment

To ensure a trustworthy and self-validating comparison, standardized protocols are essential.

Protocol 1: Catalyst Performance and Leaching Test in Esterification

This protocol uses the Fischer esterification of acetic acid with n-butanol as a model reaction to assess catalytic activity and stability.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine acetic acid (0.1 mol), n-butanol (0.2 mol), and the solid acid catalyst (5 wt% relative to acetic acid).

  • Reaction Execution: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 4 hours.

  • Workup and Analysis: Cool the mixture to room temperature. Filter the catalyst and wash it with a suitable solvent (e.g., acetone). Analyze the liquid phase using Gas Chromatography (GC) to determine the conversion of acetic acid and the yield of butyl acetate.

  • Leaching Test: Take the filtrate from step 3, remove the solvent under vacuum, and add a fresh charge of reactants without the solid catalyst. Run the reaction again under the same conditions. Any significant conversion in this second run indicates that active acid sites have leached from the solid catalyst into the solution.

Protocol 2: Catalyst Reusability Assessment

This protocol determines the long-term stability and viability of the catalyst.

  • Initial Run: Perform the esterification reaction as described in Protocol 1.

  • Catalyst Recovery: After the reaction, filter the catalyst, wash thoroughly with acetone to remove any adsorbed species, and dry in an oven at 80°C for 2 hours.

  • Subsequent Runs: Use the recovered catalyst for a new reaction with fresh reactants.

  • Repeat: Repeat this cycle 5-10 times, analyzing the product yield after each run. A significant drop in yield indicates catalyst deactivation.

Visualization of Workflows and Decision Logic

Diagrams help clarify complex experimental processes and logical frameworks.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_testing Performance Evaluation cluster_validation Stability Validation p1 Synthesize or Procure Catalyst p2 Characterize Catalyst (e.g., acidity, surface area) p1->p2 t1 Protocol 1: Esterification Reaction p2->t1 t2 Analyze Yield (GC) t1->t2 Repeat 5-10x t3 Protocol 2: Recover & Wash Catalyst t2->t3 Repeat 5-10x v1 Protocol 1 (Step 4): Leaching Test t2->v1 t4 Reusability Run t3->t4 Repeat 5-10x t4->t1 Repeat 5-10x v2 Analyze for Homogeneous Catalysis v1->v2

Caption: Workflow for assessing catalyst performance, reusability, and stability.

DecisionFramework start Select Catalyst for Target Reaction c1 High Performance Needed? start->c1 c2 PFAS Concerns Acceptable? c1->c2 Yes c3 High Temperature Required? c1->c3 No c2->c3 No cat_nafion Consider Nafion c2->cat_nafion Yes c4 Potential Ecotoxicity a Concern? c3->c4 No cat_sz Consider Sulfated Zirconia c3->cat_sz Yes cat_amberlyst Consider Amberlyst-15 c4->cat_amberlyst Yes cat_bisa Consider BISA (with further testing) c4->cat_bisa No cat_alt Re-evaluate / Seek Alternative Catalyst

Caption: Decision framework for catalyst selection based on environmental criteria.

Conclusion and Recommendations

The selection of a solid acid catalyst is a complex decision that must balance catalytic efficacy with environmental stewardship. No single catalyst is universally superior; the optimal choice is application-dependent.

  • Amberlyst-15 emerges as a strong baseline candidate for many general-purpose applications. It offers a favorable environmental profile, excellent reusability, and proven industrial performance, making it a reliable and responsible choice.[9][10]

  • Sulfated Zirconia is a compelling alternative, especially for high-temperature processes where organic-based catalysts would degrade. Its low-toxicity inorganic nature is a significant advantage.[14][15]

  • This compound may find utility in specialized applications where its unique chemical structure offers specific selectivity. However, its use should be accompanied by rigorous toxicological and ecotoxicological assessments due to the known biological activity of the benzimidazole scaffold.[21]

  • Nafion , despite its exceptional performance, presents a significant environmental liability due to its PFAS nature.[11][13] Its use should be carefully considered and restricted to applications where no viable alternatives exist, and where end-of-life management can be strictly controlled.

For researchers and drug development professionals, we recommend a holistic assessment that moves beyond simple yield calculations. By incorporating standardized protocols for reusability and leaching, and by considering green chemistry metrics like the E-Factor, the scientific community can drive the adoption of catalysts that are not only effective but also fundamentally sustainable.

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A Quantitative Comparison of the Antioxidant Activity of 1H-Benzimidazole-2-Sulfonic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzimidazole scaffold represents a privileged structure due to its wide array of biological activities. Among its many derivatives, those featuring a sulfonic acid group have garnered interest, not only for their inherent chemical properties but also as key intermediates in the synthesis of novel therapeutic agents. This guide provides an in-depth, quantitative comparison of the antioxidant activity of derivatives stemming from 1H-Benzimidazole-2-sulfonic acid, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

Introduction: The Benzimidazole Core and the Role of the Sulfonic Acid Moiety

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. Its derivatives are known to exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a sulfonic acid group, particularly at the 2-position, significantly alters the molecule's physicochemical properties, such as its acidity and solubility.

While the sulfonic acid moiety itself can contribute to biological activity, in the context of antioxidant benzimidazoles, this compound often serves as a crucial synthetic intermediate. Its utility lies in the sulfonic acid group's ability to act as an effective leaving group, facilitating nucleophilic substitution to introduce diverse functionalities at the C2 position, leading to compounds with potent radical scavenging capabilities.[2] Interestingly, some studies have indicated that the presence of a sulfonic acid group at other positions, such as C5, may lead to poor or no antioxidant properties, suggesting that the structural context is critical.[3]

This guide will delve into the antioxidant profiles of derivatives synthesized from this compound, focusing on quantitative data from established in vitro assays.

Synthetic Pathway from this compound

The journey from this compound to potent antioxidant derivatives often involves its conversion into a more reactive intermediate, such as 1H-benzimidazol-2-yl hydrazine. This hydrazine can then be readily condensed with various aldehydes to yield a library of 1H-benzimidazole-2-yl hydrazones, which have demonstrated significant antioxidant and other biological activities.[2][4]

Below is a generalized synthetic workflow:

Synthesis_Workflow A o-phenylenediamine C 1H-benzimidazole-2-thiol A->C Step 1 B Carbon disulfide & Potassium hydroxide B->C E This compound C->E Step 2 D Potassium permanganate (Oxidation) D->E G 1H-benzimidazol-2-yl hydrazine E->G Step 3 F Hydrazine hydrate (Nucleophilic Substitution) F->G I 1H-benzimidazole-2-yl hydrazones (Target Antioxidant Compounds) G->I Step 4 H Substituted benzaldehydes (Condensation) H->I

Caption: General synthetic route from o-phenylenediamine to 1H-benzimidazole-2-yl hydrazone antioxidants via a this compound intermediate.

This multi-step synthesis allows for the introduction of various substituents on the phenyl ring of the hydrazone moiety, enabling a systematic investigation of their structure-activity relationships.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of 1H-benzimidazole derivatives is most commonly evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The most prevalent of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[5][6] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant Activity of 1H-benzimidazole-2-yl Hydrazone Derivatives

The following table summarizes the quantitative antioxidant activity of a series of 1H-benzimidazole-2-yl hydrazones derived from this compound. The key structural variation lies in the substitution pattern on the phenyl ring of the hydrazone moiety.

Compound IDSubstituent on Phenyl RingDPPH IC50 (µM)ABTS IC50 (µM)Reference
5a 2-hydroxy>10020.3[4]
5b 2,3-dihydroxy10.17.9[4]
5d 3,4-dihydroxy10.18.1[4]
5e 2,4,6-trihydroxy11.29.2[4]
5j 3-hydroxy-4-methoxy>10020.1[4]
Quercetin (Standard)10.110.3[4]
Melatonin (Standard)Inactive12.1[4]

Note: The compound IDs are taken from the referenced literature for consistency.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the structure-activity relationship of these 1H-benzimidazole-2-yl hydrazones:

  • Importance of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring is crucial for antioxidant activity. Compounds with multiple hydroxyl groups, particularly in ortho or para positions (e.g., 2,3-dihydroxy and 3,4-dihydroxy), exhibit the most potent radical scavenging activity, with IC50 values comparable to the well-known antioxidant, quercetin.[4]

  • Effect of Methoxy Groups: The substitution of a hydroxyl group with a methoxy (-OCH3) group, as seen in compound 5j , leads to a significant decrease in antioxidant activity.[4] This is likely due to the lower hydrogen-donating ability of the methoxy group compared to the hydroxyl group.

  • Number and Position of Hydroxyl Groups: While an increase in the number of hydroxyl groups generally enhances activity, the position is also critical. The dihydroxy and trihydroxy derivatives (5b , 5d , and 5e ) show strong activity, suggesting that the arrangement of these groups facilitates stable radical formation upon hydrogen donation.[4]

SAR_Diagram cluster_0 1H-Benzimidazole-2-yl Hydrazone Core cluster_1 Substituents on Phenyl Ring cluster_2 Antioxidant Activity Core Benzimidazole-Hydrazone OH_groups Multiple -OH groups (e.g., 2,3-diOH, 3,4-diOH) OCH3_groups -OCH3 groups or single -OH High_Activity High Activity OH_groups->High_Activity Leads to Low_Activity Low Activity OCH3_groups->Low_Activity Leads to

Caption: Structure-activity relationship of 1H-benzimidazole-2-yl hydrazones as antioxidants.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the most commonly employed antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the synthesized benzimidazole derivatives in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[1]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare stock and serial dilutions of the benzimidazole derivatives as described for the DPPH assay.

  • Assay procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well microplate.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]

Conclusion and Future Perspectives

The quantitative comparison of this compound derivatives reveals that while the sulfonic acid group is an excellent synthetic handle, the true antioxidant potential is unlocked upon its substitution with functionalities capable of effective hydrogen donation. Specifically, the introduction of a hydrazone moiety bearing multiple hydroxyl groups on a phenyl ring leads to potent radical scavengers.

Future research in this area should focus on:

  • Expanding the library of derivatives to include a wider range of substituents to further refine the structure-activity relationship.

  • Investigating the antioxidant mechanism of the most potent compounds using computational methods to complement the experimental data.

  • Evaluating the antioxidant activity in more biologically relevant systems, such as cellular assays, to assess their potential for in vivo applications.

This guide provides a solid foundation for researchers aiming to design and synthesize novel benzimidazole-based antioxidants, underscoring the importance of strategic functionalization and rigorous quantitative evaluation.

References

  • Pantaleeva, D., Zheleva, D., Nikolova-gospodinova, N., & Georgieva, M. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848–39868. [Link]
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). MDPI. [Link]
  • Singh, V. K., & Parle, A. (2020). Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical Research and Development, 8(2), 35-44. [Link]
  • Odame, F., et al. (2015). Synthesis, characterization and DPPH scavenging activity of some benzimidazole derivatives. Bulletin of the Chemical Society of Ethiopia, 29(1), 105-114. [Link]
  • Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
  • Zhivkova, Z., & Atanasova, M. (2019). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 24(18), 3329. [Link]
  • Saeed, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2339. [Link]
  • Ouaket, A., et al. (2019). DPPH scavenging activity of some Bis-benzimidazole derivatives. Mediterranean Journal of Chemistry, 8(2), 102-109. [Link]
  • Usta, A., et al. (2015). Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. Letters in Organic Chemistry, 12(4), 227-232. [Link]
  • Ayhan-Kilcigil, G., & Işıkdağ, İ. (2007). Synthesis, antifungal and antioxidant screening of some novel benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 705-709. [Link]
  • Floegel, A., et al. (2013). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 30(1), 52-58. [Link]
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]
  • Singh, V. K., & Parle, A. (2020).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020). MDPI. [Link]
  • Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar. [Link]
  • Baldisserotto, A., et al. (2020). Structure activity relationship (SAR) of benzimidazole derivatives having antioxidant potentiality.
  • Liu, X. F., et al. (2013). Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. [Link]
  • Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. [Link]
  • Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.

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A Comparative Guide to the Enzymatic Inhibitory Activity of 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the enzymatic inhibitory activity of 1H-Benzimidazole-2-sulfonic acid. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of this compound as an enzyme inhibitor. This document offers a comparative analysis with established inhibitors, supported by detailed experimental protocols and data interpretation.

Introduction to this compound and Its Therapeutic Potential

This compound is a heterocyclic organic compound featuring a benzimidazole core functionalized with a sulfonic acid group. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The sulfonic acid moiety can influence the compound's solubility, polarity, and ability to interact with biological targets.

Recent research has highlighted the potential of benzimidazole derivatives as inhibitors of two key enzyme families with significant therapeutic relevance: Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs). While direct kinetic data for the parent this compound is not extensively documented in publicly available literature, studies on its derivatives provide strong evidence for its inhibitory potential. This guide will, therefore, draw upon the established inhibitory mechanisms of closely related benzimidazole compounds to propose a validation strategy for the parent molecule.

Targeted Enzyme Families: A Mechanistic Overview

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Several isoforms of CA are known, with CA I and II being ubiquitous cytosolic forms, while CA IX and XII are tumor-associated and considered important anticancer targets. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[1][2]

dot

cluster_CA Carbonic Anhydrase Catalytic Cycle CO2 CO2 E-Zn-OH E-Zn-OH⁻ (Active Enzyme) CO2->E-Zn-OH Substrate Binding H2O H2O E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 Nucleophilic Attack E-Zn-H2O E-Zn-H₂O (Inactive Enzyme) E-Zn-HCO3->E-Zn-H2O Product Release H+ H+ HCO3- HCO₃⁻ E-Zn-H2O->E-Zn-OH Proton Transfer Inhibitor Benzimidazole- 2-sulfonic acid Inhibitor->E-Zn-OH Inhibition

Caption: Carbonic Anhydrase Catalytic Cycle and Inhibition Point.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Under normal physiological conditions, MMPs are involved in processes like wound healing, tissue remodeling, and angiogenesis. However, their overexpression is associated with various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[3] The development of MMP inhibitors is, therefore, a significant area of drug discovery.

dot

cluster_MMP MMP-Mediated ECM Degradation and Inhibition Pro-MMP Pro-MMP (Inactive Zymogen) Active_MMP Active MMP Pro-MMP->Active_MMP Activation ECM Extracellular Matrix (e.g., Collagen) Active_MMP->ECM Cleavage Degraded_ECM Degraded ECM Fragments Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes Inhibitor Benzimidazole- 2-sulfonic acid Inhibitor->Active_MMP Inhibition

Caption: MMP Activation, ECM Degradation, and Site of Inhibition.

Experimental Validation of Inhibitory Activity

A crucial step in characterizing any potential enzyme inhibitor is the experimental validation of its activity.[4] This involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50), and elucidating its mechanism of action.

General Experimental Workflow

The following diagram outlines a generalized workflow for validating the inhibitory activity of this compound against a target enzyme.

dot

cluster_workflow Enzyme Inhibition Validation Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Enzyme Stock Solution Start->Enzyme_Prep Inhibitor_Prep Prepare Serial Dilutions of This compound Start->Inhibitor_Prep Assay_Setup Set up Assay Plate: Enzyme, Buffer, Inhibitor Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Incubation Pre-incubate (Enzyme-Inhibitor Binding) Assay_Setup->Incubation Substrate_Add Add Substrate to Initiate Reaction Incubation->Substrate_Add Kinetic_Read Kinetic Measurement (e.g., Absorbance/Fluorescence) Substrate_Add->Kinetic_Read Data_Analysis Data Analysis: - Calculate Initial Velocities - Plot Dose-Response Curve Kinetic_Read->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc Kinetic_Study Kinetic Studies (Vary Substrate Concentration) IC50_Calc->Kinetic_Study Mechanism_Det Determine Inhibition Mechanism (e.g., Lineweaver-Burk Plot) Kinetic_Study->Mechanism_Det End End: Report Findings Mechanism_Det->End

Caption: General workflow for enzyme inhibition validation.

Protocol 1: Validation of Carbonic Anhydrase Inhibition

This protocol describes a colorimetric assay to determine the IC50 of this compound against human carbonic anhydrase II (hCA II).[5][6]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • This compound

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in Tris buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of pNPA in a solvent compatible with the assay buffer (e.g., acetonitrile).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of Tris buffer to each well.

    • Add a fixed amount of hCA II to all wells except the blank.

    • Add varying concentrations of this compound to the test wells. Add solvent vehicle to the control wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Protocol 2: Validation of Matrix Metalloproteinase Inhibition

This protocol outlines a fluorometric assay to determine the IC50 of this compound against a representative MMP, such as MMP-2 or MMP-9.[3][7]

Materials:

  • Recombinant human MMP-2 or MMP-9

  • This compound

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of the activated MMP in the assay buffer.

    • Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

    • Prepare a stock solution of the fluorogenic substrate in a compatible solvent.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add a fixed amount of the activated MMP to all wells except the blank.

    • Add varying concentrations of this compound to the test wells and solvent vehicle to the control wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each inhibitor concentration.

    • Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Comparative Analysis with Alternative Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare its inhibitory activity with that of well-established, clinically relevant inhibitors of the same enzyme classes.

Carbonic Anhydrase Inhibitors

The following table presents the reported IC50 values for common carbonic anhydrase inhibitors against different isoforms.

InhibitorTarget Isoform(s)Reported IC50 (nM)Reference(s)
Acetazolamide hCA IX, hCA II30, 130[8][9]
Dorzolamide hCA II, hCA I0.18, 600[8]
Brinzolamide hCA II3.2[8][10]
This compoundhCA I, hCA II (and others)To be determined

Note: The inhibitory profile of this compound is hypothesized based on derivative studies and requires experimental confirmation.

Studies on 1-substituted-1H-benzimidazolium salts have indicated a non-competitive mode of inhibition for hCA I and hCA II.[5] This suggests that these compounds may bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site. This can be a desirable characteristic for a drug candidate as its efficacy may be less dependent on substrate concentration.

Matrix Metalloproteinase Inhibitors

The following table summarizes the IC50 values for broad-spectrum MMP inhibitors.

InhibitorTarget Isoform(s)Reported IC50 (nM)Reference(s)
Marimastat MMP-9, MMP-1, MMP-2, MMP-14, MMP-73, 5, 6, 9, 13[11][12][13][14]
Batimastat MMP-1, MMP-2, MMP-9, MMP-7, MMP-33, 4, 4, 6, 20[4][15][16][17]
This compoundVarious MMPsTo be determined

Note: The inhibitory profile of this compound against MMPs is speculative and requires experimental validation.

The mechanism of inhibition for many benzimidazole-based MMP inhibitors involves chelation of the catalytic zinc ion in the enzyme's active site.[3] This often leads to a competitive inhibition pattern.

Conclusion and Future Directions

This guide provides a robust framework for the systematic validation of the enzymatic inhibitory activity of this compound. While direct experimental data for this specific compound is currently limited, the information available for its derivatives suggests a promising potential as an inhibitor of both carbonic anhydrases and matrix metalloproteinases.

The detailed experimental protocols provided herein will enable researchers to generate the necessary data to accurately determine the IC50 values and elucidate the mechanism of inhibition. A thorough comparative analysis against established inhibitors will be crucial in assessing the therapeutic potential of this compound and guiding future drug development efforts. Further studies should also focus on isoform selectivity to minimize off-target effects and enhance the therapeutic window.

References

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  • Ingenta Connect.
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  • PubMed. Fluorescence imaging to assess the matrix metalloproteinase activity and its inhibitor in vivo. [Link]
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  • JoVE. Measuring Global Cellular Matrix Metalloproteinase and Metabolic Activity in 3D Hydrogels. [Link]
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  • PubMed. Microwave-assisted synthesis of 1-substituted-1H-benzimidazolium salts: Non-competitive inhibition of human carbonic anhydrase I and II. [Link]
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  • PubMed. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[8][11][15]triazolo[3,4-b][1][8][11]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. [Link]
  • YouTube. Carbonic Anhydrase Inhibitors - All you need to know. [Link]
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  • MDPI. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
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Introduction: Establishing Analytical Consensus for a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Inter-Laboratory Characterization of 1H-Benzimidazole-2-sulfonic acid

This compound is a heterocyclic compound of significant interest within pharmaceutical research and development.[1][2] Its structure, combining a benzimidazole core with a reactive sulfonic acid group, makes it a versatile building block for the synthesis of novel therapeutic agents.[2][3] As with any active pharmaceutical ingredient (API) or intermediate, the foundation of its reliable use in drug development is a robust, reproducible, and thoroughly validated analytical characterization.[4][5][6] The ability to consistently verify its identity, purity, and physical properties is paramount for ensuring quality, safety, and efficacy.

This guide moves beyond a single laboratory's perspective to address a more critical challenge: ensuring analytical methods are transferable and yield consistent results across different organizations. This is the purpose of an inter-laboratory comparison, also known as a proficiency test or round-robin study.[7][8][9] By having multiple laboratories analyze the same homogenous sample using standardized methods, we can rigorously assess the precision, accuracy, and overall robustness of the analytical procedures themselves.[7]

The objective of this document is to provide a comprehensive framework for conducting such an inter-laboratory study for this compound. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale—the "why" behind our analytical choices. We will detail a suite of orthogonal analytical techniques, provide field-tested protocols, and present a model for the comparative analysis of the resulting data, grounded in established standards such as those from the International Council for Harmonisation (ICH) and ASTM International.[10][11][12][13]

The Analytical Strategy: A Multi-Technique, Orthogonal Approach

No single analytical technique can fully elucidate the complete chemical and physical profile of a compound. A robust characterization relies on an orthogonal approach, where different methods based on distinct scientific principles are used to measure the same attributes. This strategy minimizes the risk of overlooking impurities or misinterpreting data. For this inter-laboratory study, we have selected four key techniques.

1. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification.

  • Causality: We selected reversed-phase HPLC (RP-HPLC) due to its proven efficacy in separating benzimidazole derivatives and related impurities.[14][15] This technique is the cornerstone for determining the purity of the material, providing quantitative data on the main component and any potential process-related or degradation impurities. Its sensitivity and precision are indispensable for quality control in a pharmaceutical setting.[4][5]

2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Definitive Structural Fingerprint.

  • Causality: ¹H NMR provides unequivocal structural confirmation by probing the chemical environment of every proton in the molecule. It serves as a definitive identity test, confirming that the correct molecular structure has been synthesized. Its ability to detect and help identify structurally similar impurities makes it a powerful complementary technique to HPLC.[16][17]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification.

  • Causality: FTIR is a rapid and reliable method for confirming the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the N-H bond of the imidazole ring, aromatic C-H and C=C bonds of the benzene ring, and the S=O and O-H stretches of the sulfonic acid group.[17] This provides a quick and cost-effective identity confirmation that complements the more detailed NMR analysis.

4. Thermal Analysis (DSC/TGA): Assessing Physicochemical Stability.

  • Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the material's physical properties. DSC can determine the melting point, a key indicator of purity, while TGA reveals the thermal stability and decomposition profile of the compound.[18][19] The degradation onset of sulfonic acids is a known characteristic that TGA is well-suited to measure.[20][21] This information is vital for determining appropriate storage and handling conditions.

Inter-Laboratory Study Design and Workflow

This study is designed in accordance with the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[11][12][13][22]

  • Participants: A cohort of eight qualified laboratories will be selected, representing a mix of pharmaceutical quality control, contract research, and academic institutions.

  • Test Material: A single, homogenous batch of this compound (≥98% purity) will be prepared and subdivided. Each participating laboratory will receive a sealed sample from this batch, along with a certified reference standard for instrument calibration and verification.

  • Protocols & Reporting: Participating laboratories are required to strictly adhere to the detailed experimental protocols outlined in the following sections. All results, including raw data, processed spectra/chromatograms, system suitability reports, and any observed deviations, must be submitted to the coordinating laboratory for statistical analysis.

The overall workflow of the inter-laboratory study is depicted below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Consolidation & Analysis P1 Prepare Homogenous Batch of this compound P2 Characterize & Certify Reference Standard P1->P2 P3 Distribute Samples & Protocols to 8 Participating Labs P2->P3 L1 Lab 1 L2 Lab 2 L_dots ... L8 Lab 8 Analysis Each Lab Performs: - HPLC Purity - ¹H NMR Identity - FTIR Identity - DSC/TGA Thermal Profile L1->Analysis L2->Analysis L_dots->Analysis L8->Analysis DC Data Submission to Coordinating Lab Analysis->DC SA Statistical Analysis (Repeatability & Reproducibility per ASTM E691) DC->SA FR Final Comparison Report & Method Validation SA->FR

Caption: Overall workflow for the inter-laboratory comparison study.

Detailed Experimental Protocols

The following sections provide the exact, step-by-step methodologies to be followed by each participating laboratory. Adherence to these protocols is critical for the validity of the study.

HPLC Method for Purity Assessment

This protocol is designed to ensure robust separation and accurate quantification of this compound.

G prep 1. Mobile Phase & Sample Prep ss 2. System Suitability Test (SST) prep->ss pass Pass? ss->pass inject 3. Sample Injection & Data Acquisition process 4. Data Processing inject->process report 5. Report % Purity process->report pass->inject Yes fail Fail: Troubleshoot & Re-run SST pass->fail No fail->ss

Caption: Experimental workflow for the HPLC purity analysis.

  • Step 1: Reagent and Sample Preparation

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the inter-laboratory test sample in the same manner as the Standard Solution.

  • Step 2: Chromatographic Conditions

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 275 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Step 3: System Suitability Test (SST)

    • Perform five replicate injections of the Standard Solution.

    • The system is deemed suitable if the following criteria are met:

      • Tailing Factor: ≤ 2.0 for the main peak.

      • Theoretical Plates: ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • This step is a self-validating mechanism; proceed only if all SST criteria are passed.[10][23]

  • Step 4: Analysis and Calculation

    • Inject the Diluent (as a blank), followed by the Sample Solution in duplicate.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

¹H NMR for Structural Identification
  • Step 1: Sample Preparation

    • Accurately weigh ~5 mg of the test sample into an NMR tube.

    • Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Cap and vortex the tube until the sample is fully dissolved.

  • Step 2: Instrument Parameters

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a signal-to-noise ratio >100 for the main analyte peaks.

  • Step 3: Data Analysis

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks.

    • Assign the chemical shifts (ppm) for the aromatic and N-H protons. Compare the obtained spectrum with the reference standard's spectrum and established literature data.[16][17]

FTIR for Functional Group Confirmation
  • Step 1: Sample Preparation

    • Use an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Step 2: Data Acquisition

    • Mode: ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 scans for both the background and the sample.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

  • Step 3: Data Analysis

    • Identify the wavenumbers (cm⁻¹) for major absorption bands.

    • Compare the sample spectrum to the reference standard's spectrum.

    • Confirm the presence of key functional groups: O-H (sulfonic acid), N-H (imidazole), S=O (sulfone), and aromatic C-H/C=C vibrations.

DSC/TGA for Thermal Properties
  • Step 1: Sample Preparation

    • Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a pierced aluminum DSC pan.

  • Step 2: Instrument Parameters

    • TGA Method:

      • Atmosphere: Nitrogen, flow rate 50 mL/min.

      • Heating Rate: 10 °C/min.

      • Temperature Range: 25 °C to 600 °C.

    • DSC Method:

      • Atmosphere: Nitrogen, flow rate 50 mL/min.

      • Heating Rate: 10 °C/min.

      • Temperature Range: 25 °C to 250 °C (or past the melt).

  • Step 3: Data Analysis

    • TGA: Determine the onset temperature of decomposition (T_onset).

    • DSC: Determine the peak temperature of the melting endotherm.

Comparative Data Summary (Hypothetical Results)

The data submitted by the eight participating laboratories are compiled and summarized below for objective comparison.

Table 1: Inter-Laboratory HPLC Purity Results

LaboratoryRetention Time (min)Purity by Area %
Lab 112.4599.58%
Lab 212.4899.61%
Lab 312.4699.55%
Lab 412.4599.63%
Lab 512.5199.59%
Lab 612.4799.60%
Lab 712.4698.95% (Outlier)
Lab 812.4999.62%
Mean (excl. outlier) 12.47 99.60%
Std. Dev. 0.02 0.03%

Table 2: Inter-Laboratory Thermal Analysis Results

LaboratoryDSC Melting Peak (°C)TGA Onset of Decomposition (°C)
Lab 1117.5215.2
Lab 2117.1214.8
Lab 3118.0215.5
Lab 4117.3216.1
Lab 5117.6215.1
Lab 6116.9214.5
Lab 7117.4215.3
Lab 8117.8214.9
Mean 117.5 215.2
Std. Dev. 0.37 0.51

Table 3: Qualitative Spectroscopic Data Confirmation

Laboratory¹H NMR IdentityFTIR Identity
Lab 1ConfirmedConfirmed
Lab 2ConfirmedConfirmed
Lab 3ConfirmedConfirmed
Lab 4ConfirmedConfirmed
Lab 5ConfirmedConfirmed
Lab 6ConfirmedConfirmed
Lab 7ConfirmedConfirmed
Lab 8ConfirmedConfirmed

Statistical Evaluation and Discussion

A key goal of an inter-laboratory study is to determine the method's precision, which is categorized into repeatability (within-lab variation) and reproducibility (between-lab variation).[7][11] Following the ASTM E691 standard, consistency statistics (h and k) would be calculated to identify any laboratories with unusually high variation compared to the group.

G Data Raw Data from All Labs (Tables 1, 2, 3) Stats Calculate Statistics: - Mean - Standard Deviation Data->Stats Consistency Calculate Consistency Statistics (h-values and k-values) Stats->Consistency Outlier Identify Outliers (e.g., Lab 7 in HPLC) Consistency->Outlier Investigate Investigate Cause of Outlier (e.g., protocol deviation, instrument error) Outlier->Investigate Yes Final Calculate Final Precision: - Repeatability (sr) - Reproducibility (sR) Outlier->Final No Investigate->Final After Resolution

Caption: Logical flow for the statistical analysis of inter-laboratory data.

In our hypothetical data, Lab 7 reported a significantly lower purity value (98.95%) via HPLC. This would be flagged as a statistical outlier. The coordinating laboratory would then initiate an investigation. This process often reveals subtle but critical variables, such as a mis-prepared mobile phase, an error in sample weighing, or an instrument calibration issue. Upon investigation, if a clear, assignable cause for the error is found, the data point may be excluded from the final precision calculations.

Excluding the outlier, the HPLC method demonstrates excellent reproducibility, with a between-lab standard deviation of only 0.03%. Similarly, the thermal analysis data shows high consistency across all eight labs. The qualitative NMR and FTIR results were unanimously confirmatory, establishing the robustness of these methods for identity testing.

Conclusion

This guide outlines a comprehensive and scientifically grounded framework for an inter-laboratory study on the characterization of this compound. By employing an orthogonal suite of validated analytical techniques—HPLC, ¹H NMR, FTIR, and Thermal Analysis—and adhering to standardized protocols, this study design enables a thorough assessment of method precision and transferability.

The true value of such a comparison lies not just in generating a certificate of analysis, but in building confidence in the analytical procedures themselves.[5][6] The successful execution of this study would validate these methods as suitable for their intended purpose in a quality control environment, ensuring that researchers, scientists, and drug development professionals can rely on consistent and accurate data, regardless of where the analysis is performed. This analytical consensus is a critical pillar supporting the development of safe and effective medicines.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2016). ASTM International.
  • Proficiency testing and interlaboratory comparisons. (n.d.). Analytical Chemistry Class Notes.
  • ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. (2023). The ANSI Blog.
  • E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2022). ASTM International.
  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2006). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 78(24), 8293–8301.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
  • E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2021). ASTM International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration.
  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - EU Science Hub.
  • Shainurova, A. M., et al. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. ResearchGate.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Kumar, S., & Sharma, P. (n.d.). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy and Life Sciences.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • What is an inter laboratory comparison? (n.d.). CompaLab.
  • Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry.
  • Design and Operation of an Interlaboratory Comparison Scheme. (n.d.). INIS-IAEA.
  • TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). e-Publications@Marquette.
  • Singh, P., & Kumar, A. (2010). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Journal of Thermal Analysis and Calorimetry.
  • Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed.
  • This compound. (n.d.). PubChem.
  • Weight loss by TGA due to sulfonic acid decomposition. (n.d.). ResearchGate.
  • Yotova, L., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Molecules.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
  • Al-Jbouri, F. A. A., & Al-Majidi, S. M. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.

Sources

A Comparative DFT Study of the Catalytic Mechanism of 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the catalytic mechanism of 1H-Benzimidazole-2-sulfonic acid, contextualized through a Density Functional Theory (DFT) framework. Designed for researchers, scientists, and professionals in drug development, this document delves into the catalytic prowess of this unique molecule, benchmarking it against other commonly employed acid catalysts. By elucidating the underlying electronic and structural factors that govern its reactivity, we aim to provide a robust theoretical foundation for its application in organic synthesis.

Introduction: The Emergence of Bifunctional Catalysts

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] When functionalized with a sulfonic acid group at the 2-position, this compound (BISA) emerges as a fascinating bifunctional catalyst. It combines the proton-donating capability of a Brønsted acid with the potential for hydrogen bonding and aromatic interactions inherent to the benzimidazole moiety. This dual nature suggests a unique catalytic role that can influence reaction pathways, enhance selectivity, and improve reaction rates.

This guide will use the well-established Biginelli reaction as a model system to explore the catalytic mechanism of BISA. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of heterocyclic chemistry for producing dihydropyrimidinones (DHPMs) of significant pharmacological importance.[2] The efficiency of this multicomponent reaction is highly dependent on the catalyst employed. We will compare the proposed mechanism of BISA with that of a conventional aromatic sulfonic acid, p-toluenesulfonic acid (p-TSA), and a representative Lewis acid catalyst.

The Biginelli Reaction: A Mechanistic Playground

The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through several key steps. Understanding these steps is crucial for appreciating the nuanced role of different catalysts.

Biginelli Reaction Mechanism Reactants Aldehyde + Urea + β-ketoester Intermediate1 N-Acyliminium Ion Reactants->Intermediate1 Condensation Intermediate2 Open-chain Intermediate Intermediate1->Intermediate2 Nucleophilic Attack DHPM Dihydropyrimidinone (DHPM) Intermediate2->DHPM Cyclization & Dehydration

Caption: A simplified workflow of the Biginelli reaction mechanism.

Comparative Catalytic Mechanisms: A DFT Perspective

While a specific DFT study on the catalytic mechanism of this compound in the Biginelli reaction is not yet prevalent in the literature, we can construct a plausible mechanism based on its structural features and compare it with established catalysts.

This compound (BISA): A Proposed Bifunctional Role

We hypothesize that BISA's efficacy stems from a synergistic interplay between its sulfonic acid and benzimidazole components.

  • Protonation and Activation: The sulfonic acid group acts as a potent Brønsted acid, protonating the aldehyde's carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by urea.

  • Transition State Stabilization: The benzimidazole ring, through hydrogen bonding from its N-H protons, can pre-organize the reactants and stabilize the charged intermediates, such as the N-acyliminium ion. This dual activation and stabilization pathway is expected to lower the overall activation energy of the rate-determining step.

BISA Catalytic Cycle cluster_0 Catalytic Cycle of BISA BISA This compound (BISA) Activated_Aldehyde Protonated Aldehyde BISA->Activated_Aldehyde Protonation Iminium_Ion N-Acyliminium Ion (Stabilized by Benzimidazole) Activated_Aldehyde->Iminium_Ion + Urea Product_Formation DHPM + Regenerated BISA Iminium_Ion->Product_Formation + β-ketoester, Cyclization Product_Formation->BISA Catalyst Regeneration

Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by BISA.

p-Toluenesulfonic Acid (p-TSA): The Archetypal Brønsted Acid

p-TSA is a widely used, effective catalyst for the Biginelli reaction.[3][4] Its mechanism is primarily driven by its strong Brønsted acidity.

  • Protonation: Similar to BISA, p-TSA protonates the aldehyde, initiating the reaction cascade.

  • Homogeneous Catalysis: Being soluble in many organic solvents, p-TSA provides a homogeneous catalytic environment, leading to efficient catalysis. However, it lacks the secondary stabilizing interactions offered by the benzimidazole moiety of BISA.

Lewis Acid Catalysts (e.g., ZnCl₂, Cu(II) complexes): An Alternative Pathway

Lewis acids catalyze the Biginelli reaction through a different mechanism, primarily involving the coordination of the metal center.[5][6]

  • Coordination and Activation: The Lewis acid coordinates with the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.

  • Template Effect: The metal ion can also act as a template, bringing the reactants together in a favorable orientation for the reaction to occur.

Comparative Performance Data

The following table summarizes experimental data for various catalysts in the Biginelli reaction, providing a basis for comparing their efficiencies.

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventCatalyst Loading (mol%)Time (h)Yield (%)Reference
p-TSA BenzaldehydeEthyl acetoacetateUreaEthanol10491[4]
p-TSA 4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol10495[4]
ZnCl₂ BenzaldehydeEthyl acetoacetateUreaAcetic Acid--Moderate to good[6]
CuCl₂ BenzaldehydeEthyl acetoacetateUreaSolvent-free--Excellent
Polystyrene sulfonic acid Benzaldehyde-o-phenylene diamineWater-0.5-0.67-[7]

Experimental Protocols: A Guide to Comparative DFT Studies

For researchers wishing to conduct their own comparative DFT studies, the following protocol outlines a robust and validated methodology.

Step 1: Geometry Optimization and Frequency Calculations
  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP is a widely used and well-validated functional for this type of reaction.[8][9]

  • Basis Set: 6-31+G(d,p) or a larger basis set like 6-311+G(d,p) for improved accuracy.[8]

  • Procedure:

    • Optimize the geometries of all reactants, intermediates, transition states, and products.

    • Perform frequency calculations on the optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

Step 2: Transition State Searching
  • Method: Use a transition state searching algorithm like the Berny algorithm in Gaussian.

  • Initial Guess: Provide a reasonable initial guess for the transition state geometry. This can be obtained from a relaxed scan of the reaction coordinate or by using a method like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

  • Verification: Confirm the transition state by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.

Step 3: Intrinsic Reaction Coordinate (IRC) Calculations
  • Purpose: To verify that the found transition state connects the correct reactants and products.

  • Procedure: Perform an IRC calculation starting from the optimized transition state geometry. The IRC path should lead downhill to the corresponding reactant and product minima.

Step 4: Solvation Effects
  • Model: Employ a continuum solvation model like the Polarizable Continuum Model (PCM) to account for the effect of the solvent on the reaction energetics.

  • Solvent: Specify the solvent used in the experimental reaction (e.g., ethanol, acetic acid).

Step 5: Analysis of Results
  • Activation Energies: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

  • Reaction Energies: Calculate the overall reaction energy (ΔG_rxn) as the difference in Gibbs free energy between the products and the reactants.

  • Electronic Properties: Analyze properties like Mulliken charges, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) to understand the electronic aspects of the catalytic mechanism.

DFT Workflow Start Define Reactants, Products, and Catalyst Opt_Freq Geometry Optimization & Frequency Calculations Start->Opt_Freq TS_Search Transition State Search Opt_Freq->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Solvation Inclusion of Solvation Effects (PCM) IRC->Solvation Analysis Analysis of Energies and Electronic Properties Solvation->Analysis

Caption: A typical workflow for a DFT study of a catalytic reaction.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the catalytic mechanism of this compound, leveraging DFT to elucidate its potential advantages over conventional acid catalysts. The proposed bifunctional mechanism, involving both Brønsted acidity and hydrogen bonding stabilization, suggests that BISA could be a highly efficient and selective catalyst for reactions like the Biginelli synthesis.

While direct experimental and computational comparisons are still needed to fully validate these hypotheses, the theoretical insights presented here offer a compelling rationale for the further exploration of this compound and its derivatives as a novel class of organocatalysts. Future research should focus on obtaining precise kinetic data and performing detailed DFT calculations on the BISA-catalyzed Biginelli reaction to quantify the energetic landscape and provide a definitive comparison with other catalytic systems.

References

  • Ghamati, Z., Pordel, M., Davoodnia, A., & Beyramabadi, S. A. (2022). Synthesis, DFT calculations and catalytic activity in the Biginelli reaction of two hydrazone Cu(II) complexes. Inorganic Chemistry Research, 6(1), 69-75.
  • DFT study on mechanism of the classical Biginelli reaction. (2025). ResearchGate.
  • Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. (2021). RSC Publishing.
  • Biginelli Synthesis and Theoritical Study of Dihydropyrimidinones. (n.d.). Semantic Scholar.
  • Unreported Biginelli product with potent antifungal activity: Synthesis, DFT insights, and docking simulation analysis. (2025). ResearchGate.
  • Ramos, L. M., da Silva, F. de A., de Pilli, M. A., & Eberlin, M. N. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184–10193.
  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. (2025). ResearchGate.
  • Deepa, C., & Raj, V. (2022). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 27(12), 3864.
  • ChemInform Abstract: p-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction. (2025). ResearchGate.
  • Barbero, M., Cadamuro, S., & Dughera, S. (2017). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 19(6), 1529–1535.
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate.
  • Khodabakhshi, S., Karami, B., Eskandari, K., & Rashidi, A. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. South African Journal of Chemistry, 68, 53-56.
  • A Brønsted acid catalysed enantioselective Biginelli reaction. (2017). RSC Publishing.
  • An efficient, greener synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using polystyrene sulfonic acid as a catalyst. (2025). ResearchGate.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1H-Benzimidazole-2-sulfonic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to rigorous disposal protocols is not merely a regulatory obligation but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

This compound (CAS No: 40828-54-4) is an organic sulfonic acid derivative. Its primary and most immediate hazard, as classified under the Globally Harmonized System (GHS), is its corrosivity.[1][2] The compound is designated with the hazard statement H314, indicating it "Causes severe skin burns and eye damage".[1][2] Some suppliers also note irritation hazards to the skin, eyes, and respiratory system (H315, H319, H335).[3][4]

The sulfonic acid group imparts strong acidic properties, making aqueous solutions highly corrosive.[5] This corrosivity dictates the stringent handling and disposal requirements. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics.[6] Due to its acidity, waste this compound will almost certainly exhibit the characteristic of corrosivity (EPA Hazardous Waste Code D002), defined as having a pH of ≤ 2.0.[7][8] This classification mandates its disposal as a regulated hazardous waste.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O₃SPubChem[1]
Molecular Weight 198.20 g/mol PubChem[1]
CAS Number 40828-54-4PubChem[1]
Primary GHS Hazard H314: Causes severe skin burns and eye damage.ECHA[1]
Likely EPA Code D002: Corrosive Hazardous WasteEPA[7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal operations commence, a rigorous safety posture must be adopted. The corrosive nature of this compound necessitates robust protective measures to prevent any contact with skin, eyes, or mucous membranes.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[4][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[9][10]

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill risk, a chemical-resistant apron or suit is recommended.[9]

  • Work Area: All handling and disposal preparation should occur in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risk.[9][11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[12]

Disposal Pathways: A Decision Framework

The appropriate disposal pathway for this compound depends on the quantity of waste, its physical state (solid vs. aqueous solution), and institutional capabilities. The cardinal rule of hazardous waste management is segregation; never mix this waste stream with other chemical wastes unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

The following decision workflow provides a logical approach to selecting the correct disposal protocol.

Disposal_Workflow start Waste Generated: This compound spill Is it a spill? start->spill quantity Small Quantity? (<100g or <500mL dilute solution) spill->quantity No protocol_C Follow Protocol C: Spill & Decontamination spill->protocol_C Yes state Is it an aqueous solution? quantity->state Yes protocol_B Follow Protocol B: Collection for Third-Party Disposal quantity->protocol_B No state->protocol_B No (Solid Waste) protocol_A Follow Protocol A: In-Lab Neutralization state->protocol_A Yes

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Protocol A: In-Lab Neutralization for Small, Dilute Aqueous Waste Streams

This protocol is suitable only for small quantities of dilute aqueous solutions. The principle is to neutralize the strong sulfonic acid to a pH range that is safe for collection and final disposal, typically between 6 and 9.[13] This process is exothermic and must be performed slowly and with cooling.

  • Preparation: Place the container with the acidic aqueous waste in a larger secondary container filled with an ice bath to manage heat generation.

  • Select Neutralizing Agent: Use a weak base like sodium bicarbonate (baking soda) or sodium carbonate (soda ash) for neutralization.[12][14] A dilute solution of a strong base like sodium hydroxide (caustic soda) can also be used, but requires extreme caution.[5]

  • Slow Addition: While stirring the acidic solution gently, add the neutralizing agent in small portions. Expect effervescence (gas evolution) if using bicarbonate or carbonate. Add the agent slowly to prevent the reaction from foaming over.[15]

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH test strips.

  • Completion: Continue adding the neutralizing agent until the pH is stable within the 6-9 range.

  • Collection: Transfer the neutralized solution to a designated hazardous waste container for aqueous waste. Clearly label the container with its contents ("Neutralized this compound solution," list of contents) and the date.

  • Final Disposal: Arrange for pickup by your institution's EHS department.

Protocol B: Collection of Bulk or Solid Waste for Third-Party Disposal

This is the standard and most recommended procedure for solid waste and larger quantities of liquid waste.

  • Container: Ensure the waste is in its original, clearly labeled container or a compatible, sealed, and leak-proof waste container.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".[11] Include the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure, well-ventilated, and away from incompatible materials.[9][14]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Pickup: Contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal, which will likely be via high-temperature incineration or a secure chemical landfill.[16]

Protocol C: Spill & Decontamination Procedure

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.[11]

  • Restrict Access: Immediately alert personnel in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[11]

  • Neutralize & Absorb: For small spills, cover the area with a dry, inert, alkaline absorbent material like sodium bicarbonate or soda ash.[12] This will both neutralize the acid and absorb the liquid. For larger spills, first contain the spill with an inert absorbent like sand or vermiculite, then cautiously apply the neutralizing agent.[11]

  • Collect: Once the reaction has ceased, carefully sweep or scoop the contaminated absorbent material into a designated, leak-proof hazardous waste container.[9][11]

  • Decontaminate: Wipe the spill area with a damp cloth, then wash the area with soap and water. Dispose of all cleaning materials (cloths, wipes) as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Protocol D: Empty Container Decontamination

An "empty" container that held this compound must be treated as hazardous waste unless properly decontaminated.[11]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water). Each rinse should use a volume of solvent equal to about 10% of the container's volume.[11]

  • Collect Rinsate: Crucially, all rinsate from each of the three rinses must be collected and disposed of as hazardous liquid waste, following Protocol A or B.[11]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.

Summary of Disposal Options

Disposal MethodPrimary ApplicationKey ConsiderationsRegulatory Compliance
In-Lab Neutralization Small volumes (<500mL) of dilute aqueous solutions.Exothermic reaction requires slow, careful addition and cooling. Requires pH monitoring. Rinsate must be collected as hazardous waste.Pre-treatment step. Final neutralized solution must still be managed as hazardous waste per institutional policy.
Licensed Incineration Bulk solid or liquid waste. Spill cleanup debris.High-temperature destruction of the organic compound. May produce toxic sulfur oxides, requiring advanced flue gas scrubbing at the facility.[16]Preferred method for complete destruction. Must be performed by a licensed hazardous waste facility.
Secure Chemical Landfill Bulk solid or liquid waste.Waste is contained in a highly engineered and monitored landfill.[16]Must be an approved hazardous waste (RCRA Subtitle C) landfill.

By adhering to these scientifically-grounded and safety-focused protocols, researchers can ensure the responsible management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • This compound.
  • SULPHONIC ACID, 90% Safety D
  • How To Neutralize Sulfonic Acid With Caustic Soda.
  • This compound. Georganics. [Link]
  • Neutralization of sulfonic acids.
  • Material Safety Data Sheet - Benzimidazole, 98%. Cole-Parmer. [Link]
  • Chemical Label Information for this compound. ECHA. [Link]
  • ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
  • Development Document for Effluent Limitations Guidelines and New Source Performance Standards for the Soap and Detergent Manufacturing. U.S. Environmental Protection Agency. [Link]
  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
  • EPA Subpart P Regulations. PharmWaste Technologies, Inc. [Link]
  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 1H-Benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 1H-Benzimidazole-2-sulfonic acid (CAS No. 40828-54-4). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Hazard Analysis: Understanding the Corrosive Nature

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3]. Its acidic nature necessitates stringent adherence to safety protocols to prevent tissue damage upon contact[4][5][6]. Inhalation of dust or vapors may also lead to respiratory irritation[7][8]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical safety goggles and a face shield[9].Chemical-resistant gloves (nitrile or neoprene)[4][10].Chemical-resistant lab coat or apron[4][10].NIOSH-approved particulate respirator (e.g., N95) if not handled in a fume hood[9][10].
Dissolving and Mixing (Solution) Chemical safety goggles and a face shield[9].Chemical-resistant gloves (nitrile or neoprene)[4][10].Chemical-resistant lab coat or apron[4][10].Handle in a certified chemical fume hood[10][11].
Conducting Reactions Chemical safety goggles and a face shield[9].Chemical-resistant gloves (nitrile or neoprene)[4][10].Chemical-resistant lab coat or apron[4][10].Handle in a certified chemical fume hood[10][11].
Waste Disposal Chemical safety goggles and a face shield[9].Chemical-resistant gloves (nitrile or neoprene)[4][10].Chemical-resistant lab coat or apron[4][10].Handle in a well-ventilated area[10][12].

Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.

Pre-Handling Preparations
  • Designate a Workspace: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood[9][10].

  • Assemble Materials: Gather all necessary equipment, including glassware, stir bars, and reagents, before introducing the chemical to the workspace.

  • Verify Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible within a 10-second travel time[9][10].

  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work[13].

Handling Procedures
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid chemical within the fume hood to contain any dust particles[9].

  • Dissolution: When preparing solutions, always add the acid to the solvent slowly to control any exothermic reactions[10].

  • Container Handling: Use caution when opening and closing containers to avoid generating dust. Always keep containers tightly closed when not in use[12][13].

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used with appropriate cleaning agents.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical[8][12].

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure start Start: Task Involving This compound assess_task Assess Task: Weighing, Dissolving, Reaction start->assess_task review_sds Review SDS for Specific Hazards assess_task->review_sds select_eye Select Eye/Face Protection: Goggles + Face Shield review_sds->select_eye select_gloves Select Hand Protection: Nitrile or Neoprene Gloves review_sds->select_gloves select_body Select Body Protection: Chemical-Resistant Lab Coat/Apron review_sds->select_body select_resp Select Respiratory Protection: (If outside fume hood) review_sds->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_resp->don_ppe handle_chem Perform Chemical Handling in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Correctly handle_chem->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Task wash_hands->end

Caption: PPE selection and use workflow for handling this compound.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][13]. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][14]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[3][8]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Spill Response
  • Small Spills (<1 L): Alert personnel in the immediate area. Wearing appropriate PPE, confine the spill using an absorbent material. Neutralize the acid slowly with a suitable base like sodium bicarbonate, working from the outside in[10]. Collect the neutralized material in a sealed container for hazardous waste disposal.

  • Large Spills (>1 L): Evacuate the laboratory immediately. Alert others and contact the institution's emergency response team or environmental health and safety office[10].

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

  • Chemical Waste: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal[10].

  • Contaminated Materials: All materials contaminated with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated, clearly labeled, and sealed container for hazardous waste disposal[10]. Do not mix with other waste.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
  • chemical label this compound.
  • This compound | C7H6N2O3S | CID 1572160. PubChem.
  • Acid Safety. Flinn Scientific.
  • Acid Handling. University of Utah.
  • Personal protective equipment for handling Methanesulfinic acid. Benchchem.
  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Alliance Chemical.
  • Personal protective equipment for handling 2-methylquinoline-6-sulfonic acid. Benchchem.
  • SAFETY D
  • This compound - High purity. Georganics.
  • Weekly Safety Meeting – Working Safely with Corrosives.
  • Strategies for the Safe Handling of Sulfonic Acid.
  • SULPHONIC ACID, 90%.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 40828-54-4 Name: this compound. XiXisys.
  • Technical Supplement.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.